molecular formula C8H9BrN2O2 B062460 5-bromo-N-methoxy-N-methylnicotinamide CAS No. 183608-47-1

5-bromo-N-methoxy-N-methylnicotinamide

Cat. No.: B062460
CAS No.: 183608-47-1
M. Wt: 245.07 g/mol
InChI Key: YWTGVFDGOFXIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1) is a high-purity nicotinamide derivative of significant interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol, is characterized as a Weinreb amide . This key functional group makes it a highly versatile and valuable synthetic building block, primarily used as a precursor for the formation of ketones and aldehydes in complex molecule assembly . Its specific research value lies in its application as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and other heterocyclic compounds. The bromine atom at the 5-position of the pyridine ring makes it amenable to further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to elaborate the core structure efficiently . The N-methoxy-N-methylamide group is a well-established directing group that facilitates controlled nucleophilic addition, preventing overreaction and providing a robust route to ketones from organometallic reagents like Grignards or organolithiums. As a pyridine-based scaffold, it is particularly relevant in medicinal chemistry for developing molecules that interact with biological targets. Researchers should handle this material with care, using appropriate personal protective equipment, engineering controls, and a chemical fume hood, as it is identified as an irritant to skin, eyes, and the respiratory system . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTGVFDGOFXIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CN=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594195
Record name 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183608-47-1
Record name 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-bromo-N-methoxy-N-methylnicotinamide, a substituted pyridine derivative, has emerged as a critical building block in contemporary medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the potent and selective pan-Trk inhibitor, PF-06273340, developed for the treatment of pain[1][2][3]. This guide provides a comprehensive exploration of the structural properties of this versatile molecule, offering insights into its synthesis, conformation, and spectroscopic signature. Understanding these fundamental characteristics is paramount for researchers aiming to leverage this compound in the design and development of novel therapeutics.

Core Molecular Architecture

At its heart, this compound is a nicotinamide derivative, characterized by a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a specialized amide functional group known as a Weinreb amide.

Fundamental Properties

A summary of the fundamental properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 183608-47-1
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Solid (predicted)
Synonyms 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide
The Weinreb Amide Moiety: A Gateway to Ketones

The defining structural feature of this molecule is the N-methoxy-N-methylamide, or Weinreb amide, functional group. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this moiety is a cornerstone of modern organic synthesis, prized for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.

The remarkable stability of the Weinreb amide towards over-addition is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate remains intact at low temperatures and only collapses to the ketone upon aqueous workup. This controlled reactivity makes this compound a valuable precursor for introducing a variety of acyl groups at the 3-position of the pyridine ring.

Caption: Reactivity pathway of the Weinreb amide.

Synthesis and Elucidation of Structure

Synthetic Strategy

The synthesis of this compound logically proceeds in two key steps, starting from the commercially available 5-bromonicotinic acid.

Caption: Synthetic workflow for the target molecule.

Step 1: Formation of 5-Bromonicotinoyl Chloride

The initial step involves the conversion of the carboxylic acid group of 5-bromonicotinic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 5-Bromonicotinoyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.

  • Addition of Chlorinating Agent: Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 5-bromonicotinoyl chloride is often of sufficient purity to be used directly in the subsequent step.

Step 2: Formation of the Weinreb Amide

The crude 5-bromonicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the target Weinreb amide.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a clean, dry flask, dissolve N,O-dimethylhydroxylamine hydrochloride (approximately 1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane.

  • Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as pyridine or triethylamine (approximately 2.2 equivalents), to neutralize the hydrochloride and the HCl generated during the reaction.

  • Acyl Chloride Addition: Slowly add a solution of 5-bromonicotinoyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conformational and Spectroscopic Properties (Predicted)

While explicit experimental data is not published, the conformational preferences and spectroscopic signatures of this compound can be predicted based on the analysis of similar structures.

Conformational Analysis

The two most significant rotatable bonds in the molecule are the C(O)-N bond of the amide and the N-O bond. Rotation around the C(O)-N bond is generally restricted due to the partial double bond character of the amide linkage. The conformation around the N-O bond is likely to be influenced by steric and electronic factors, with a preference for a conformation that minimizes steric hindrance between the methyl group on the nitrogen and the methoxy group, while allowing for favorable orbital interactions.

Predicted Spectroscopic Data

Based on the structure, the following spectroscopic characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the bromo and amide substituents. Separate singlets would be expected for the N-methyl and O-methyl protons of the Weinreb amide.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the two methyl carbons of the Weinreb amide. The chemical shift of the carbonyl carbon is a characteristic feature of amides.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (245.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide range of aryl or alkyl groups at the 5-position of the pyridine ring. The Weinreb amide allows for the facile construction of various ketones, which can then be further elaborated. This dual functionality makes it a powerful tool for generating libraries of compounds for screening in drug discovery programs. Its documented use in the synthesis of the pan-Trk inhibitor PF-06273340 is a testament to its value in the development of targeted therapies[1][2][3].

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its structural features, particularly the presence of a reactive bromine atom and a stable Weinreb amide, provide chemists with a versatile platform for the synthesis of a diverse array of complex molecules. While detailed experimental characterization data remains to be published in the public domain, its synthesis is straightforward, and its structural properties can be reliably predicted. As the quest for novel therapeutics continues, the utility of such well-designed building blocks will undoubtedly continue to grow.

References

  • Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981, 22 (39), 3815-3818. [Link]
  • Skerratt, S. E.; et al. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. J. Med. Chem.2016, 59 (22), 10121–10137. [Link]
  • PubMed. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340)

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical methodologies for 5-bromo-N-methoxy-N-methylnicotinamide, a key intermediate in pharmaceutical research. The content herein is curated to provide both foundational knowledge and actionable insights for professionals in the field of drug discovery and development.

Introduction: The Significance of a Versatile Intermediate

This compound, also known as a Weinreb amide, is a nicotinamide derivative of considerable interest in medicinal chemistry and organic synthesis.[1] Its strategic importance lies in its role as a versatile building block for the construction of complex molecular architectures, most notably as a precursor in the synthesis of ketones and aldehydes.[1] The presence of the bromine atom on the pyridine ring offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the N-methoxy-N-methylamide (Weinreb amide) functionality provides a stable and selective means for nucleophilic additions.[1] This unique combination of features has positioned this compound as a valuable intermediate in the development of novel therapeutic agents, including potent and selective pan-Trk inhibitors for the treatment of pain.[2][3]

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the reproducibility of experimental outcomes.

Chemical Identity
IdentifierValue
Chemical Name This compound
Synonyms 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide[4]
CAS Number 183608-47-1[4][5]
Molecular Formula C₈H₉BrN₂O₂[4][5]
Molecular Weight 245.07 g/mol [4][5]
Chemical Structure Chemical structure of this compound
InChI 1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3[5][6]
SMILES CN(C(=O)C1=CN=CC(=C1)Br)OC[4][6]
Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. The following table includes available experimental data and computationally predicted values to guide researchers.

PropertyValueSource
Physical Form Solid[5][6]Experimental
Topological Polar Surface Area (TPSA) 42.43 ŲComputed[4]
LogP 1.4775Computed[4]
Hydrogen Bond Acceptors 3Computed[4]
Hydrogen Bond Donors 0Computed[4]
Rotatable Bonds 2Computed[4]

Synthesis and Reactivity

The synthesis of this compound typically involves the formation of a Weinreb amide from the corresponding carboxylic acid or its activated derivative.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 5-Bromonicotinic Acid Product 5-bromo-N-methoxy-N- methylnicotinamide Reactant1->Product Coupling Reactant2 N,O-Dimethylhydroxylamine Hydrochloride Reactant2->Product CouplingAgent Coupling Agent (e.g., HATU, HOBt/EDC) CouplingAgent->Product Base Base (e.g., DIPEA, TEA) Base->Product caption General Synthetic Pathway for this compound HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC System Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis caption Typical HPLC Workflow for Purity Analysis

Sources

A Guide to the Synthesis of 5-bromo-N-methoxy-N-methylnicotinamide from 5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-N-methoxy-N-methylnicotinamide, a Weinreb amide of significant value in medicinal chemistry and drug development.[1][2] Starting from 5-bromonicotinic acid, this document details the underlying chemical principles, compares common synthetic strategies, and provides a detailed, field-proven experimental protocol. The discussion emphasizes the rationale behind procedural choices, methods for optimization, and critical safety considerations for researchers and drug development professionals. The goal is to equip scientists with the knowledge to reliably and safely perform this important transformation.

Introduction: The Strategic Importance of Weinreb Amides

In the landscape of organic synthesis, the formation of carbon-carbon bonds to create ketones is a fundamental operation. However, traditional methods employing highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) with common acyl donors like esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[3][4]

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, provides an elegant solution to this challenge.[5] The unique structure of the Weinreb amide reacts with organometallic reagents to form a stable, five-membered chelated tetrahedral intermediate.[3][4][6] This intermediate resists collapse and further nucleophilic attack until a deliberate acidic workup, thus cleanly yielding the desired ketone or, with reducing agents, an aldehyde.[3][5] This controlled reactivity makes Weinreb amides exceptionally versatile and reliable synthetic tools.[5]

The target molecule, this compound, is a particularly valuable building block.[1] The Weinreb amide moiety serves as a stable precursor for ketone synthesis, while the bromine atom on the pyridine ring provides a reactive handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[1][7] It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potent enzyme inhibitors.[2]

The Core Transformation: Mechanistic Insights

The conversion of a carboxylic acid to a Weinreb amide is not a direct displacement but a two-stage process: activation and coupling .

  • Activation of the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, it must first be converted into a more reactive species. This "activated" intermediate is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack.

  • Nucleophilic Acyl Substitution: The activated carboxylic acid derivative then reacts with N,O-dimethylhydroxylamine. A base is typically required to neutralize the hydrochloride salt of the amine, liberating the free nucleophile.[5]

The success of the subsequent ketone synthesis hinges on the formation of the stable tetrahedral intermediate, as depicted below.

Caption: General mechanism of Weinreb ketone synthesis.

Synthetic Strategy Selection for 5-Bromonicotinic Acid

The primary decision point in synthesizing this compound is the method of carboxylic acid activation. Two principal, reliable routes are considered.

Method A: Acyl Chloride Formation

This classic and robust method involves converting 5-bromonicotinic acid into the highly reactive 5-bromonicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][8]

  • Rationale: The acyl chloride is an extremely potent electrophile, leading to rapid and often high-yielding reactions with N,O-dimethylhydroxylamine. The byproducts (SO₂ and HCl for thionyl chloride) are gaseous and easily removed.

  • Considerations: The conditions can be harsh and may not be suitable for substrates with sensitive functional groups. The reaction requires careful handling due to the corrosive and toxic nature of the reagents.

Method B: Direct Amide Coupling

This approach avoids the isolation of an acyl chloride by using a coupling reagent that activates the carboxylic acid in situ. A vast array of peptide coupling reagents can be employed for this purpose.[3]

  • Common Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with additives like 1-hydroxybenzotriazole (HOBt).[9][10] Phosphonium-based reagents like BOP are also effective.[11]

  • Rationale: The reaction conditions are generally much milder than acyl chloride formation, offering broader functional group tolerance.

  • Considerations: Coupling reagents are expensive, and byproduct removal (e.g., dicyclohexylurea from DCC) can complicate purification.[9]

For this guide, we will focus the detailed protocol on the acyl chloride method due to its cost-effectiveness, high reactivity, and straightforward workup for this particular substrate.

Detailed Experimental Protocol (Acyl Chloride Route)

This protocol describes the synthesis of this compound on a standard laboratory scale.

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amide Coupling cluster_2 Part 3: Workup & Purification A 1. Charge Reactor 5-Bromonicotinic Acid Dichloromethane (DCM) B 2. Add Catalyst 1-2 drops of DMF A->B C 3. Add Thionyl Chloride Add dropwise at 0°C B->C D 4. Reaction Warm to RT, then reflux (e.g., 40°C) for 2-3h C->D F 6. Couple Add acyl chloride solution dropwise to amine at 0°C D->F Cool to RT, then add to Amine E 5. Prepare Amine Solution N,O-Dimethylhydroxylamine HCl Triethylamine (TEA) in DCM E->F G 7. Reaction Stir at RT overnight F->G H 8. Quench Add saturated NaHCO₃ solution G->H I 9. Extract Separate layers, extract aqueous with DCM (3x) H->I J 10. Dry & Concentrate Dry combined organic layers (Na₂SO₄), filter, and evaporate I->J K 11. Purify Silica gel column chromatography (e.g., Hexane/Ethyl Acetate) J->K L 12. Characterize Obtain final product, analyze (NMR, MS) K->L

Caption: Experimental workflow for the synthesis.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (Example)Molar Eq.
5-Bromonicotinic Acid20826-04-4202.015.00 g1.0
Thionyl Chloride (SOCl₂)7719-09-7118.972.7 mL (4.3 g)1.5
N,O-Dimethylhydroxylamine HCl6638-79-597.542.66 g1.1
Triethylamine (TEA)121-44-8101.197.6 mL (5.5 g)2.2
Dichloromethane (DCM)75-09-284.93~150 mL-
N,N-Dimethylformamide (DMF)68-12-273.091-2 dropsCatalyst
Saturated aq. Sodium Bicarbonate (NaHCO₃)--~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Step-by-Step Procedure
  • Acyl Chloride Formation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 5-bromonicotinic acid (5.00 g, 24.75 mmol).

    • Add anhydrous dichloromethane (DCM, 50 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add thionyl chloride (2.7 mL, 37.1 mmol) dropwise over 10 minutes. Caution: Gas evolution (HCl, SO₂).

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 40°C) for 2-3 hours, until the solution becomes clear and gas evolution ceases.

    • Cool the solution to room temperature. The resulting solution of 5-bromonicotinoyl chloride is used directly in the next step.

  • Amide Coupling:

    • In a separate 250 mL flask, suspend N,O-dimethylhydroxylamine hydrochloride (2.66 g, 27.2 mmol) in DCM (50 mL) and cool to 0°C.

    • Slowly add triethylamine (7.6 mL, 54.4 mmol) to the suspension. Stir for 15 minutes at 0°C.

    • Add the previously prepared 5-bromonicotinoyl chloride solution dropwise to the amine slurry at 0°C over 20-30 minutes.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution (~50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Product Characteristics
PropertyValue
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol [1][12]
Appearance Solid (typically off-white)
Key ¹H NMR signals Aromatic protons on the pyridine ring, distinct singlets for N-CH₃ and O-CH₃.
Key ¹³C NMR signals Signals for the carbonyl carbon, aromatic carbons, and the two methyl carbons.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Acyl Chloride Formation Insufficient reflux time/temperature; moisture in the reaction.Ensure all glassware is oven-dried. Extend reflux time and monitor by quenching a small aliquot and checking for starting material (e.g., by TLC/LCMS).
Low Yield of Weinreb Amide Incomplete activation; insufficient base for amine salt; premature hydrolysis of acyl chloride.Use a greater excess of base (e.g., 2.5 eq. TEA). Ensure dropwise addition of the acyl chloride to the amine solution at 0°C to control exotherm.
Byproduct Formation Reaction of TEA with acyl chloride; side reactions from impurities.Use high-purity reagents. Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA).[13]
Difficult Purification Co-elution of product with byproducts (e.g., triethylammonium chloride).Perform an aqueous wash (e.g., with dilute HCl, then NaHCO₃) during workup to remove excess base and salts before chromatography.

Safety Considerations

The described procedure involves hazardous materials. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

ChemicalKey HazardsHandling Precautions
5-Bromonicotinic Acid Skin, eye, and respiratory irritant.[14][15][16]Avoid inhalation of dust. Wear gloves, safety glasses, and a lab coat.[17]
Thionyl Chloride Highly corrosive, toxic by inhalation, reacts violently with water to release toxic gases (HCl, SO₂).Handle only in a fume hood. Use a syringe or addition funnel for transfers. Ensure the system is dry. Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills.
Triethylamine (TEA) Flammable liquid, corrosive, causes severe skin and eye burns, toxic if inhaled.Use in a fume hood. Avoid contact with skin and eyes. Keep away from ignition sources.
Dichloromethane (DCM) Volatile, suspected carcinogen, irritant.Use in a fume hood to avoid inhaling vapors. Minimize exposure.
N,O-Dimethylhydroxylamine HCl Hazardous substance, potential irritant.[9]Handle with appropriate PPE, including gloves and safety glasses.[9]

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16][17] For eye contact, rinse cautiously with water for several minutes.[15][16] If inhaled, move the person to fresh air.[15][16] In all cases of significant exposure, seek immediate medical attention.

Conclusion

The synthesis of this compound from 5-bromonicotinic acid is a reliable and crucial transformation for drug discovery programs. The Weinreb amide strategy effectively circumvents the common problem of over-addition associated with organometallic reagents. By activating the carboxylic acid, typically via an acyl chloride intermediate, and coupling it with N,O-dimethylhydroxylamine, researchers can efficiently produce this versatile building block. Careful attention to reaction conditions, reagent purity, and stringent safety protocols is paramount for achieving high yields and ensuring operator safety. This guide provides the foundational knowledge and a practical framework for the successful execution of this synthesis.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
  • TutorChase. How do you prepare a Weinreb amide?. [Link]
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (Unavailable URL)
  • SupremeScience.
  • Química Organica.org. Weinreb (ketone synthesis). [Link]
  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]
  • Cole-Parmer.
  • ism2. Weinreb Amides in Organic Synthesis. [Link]
  • Miles, S. M., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to 5-bromo-N-methoxy-N-methylnicotinamide: A Versatile Weinreb Amide Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 5-bromo-N-methoxy-N-methylnicotinamide, a pivotal Weinreb amide intermediate in contemporary organic synthesis and drug development. We will delve into the core principles of Weinreb amide chemistry, detailing the synthesis, reactivity, and strategic applications of this specific nicotinamide derivative. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering not only established protocols but also the underlying mechanistic rationale and field-proven insights to empower your synthetic endeavors.

The Strategic Advantage of Weinreb Amides in Acyl Chemistry

In the landscape of carbon-carbon bond formation, the acylation of organometallic reagents stands as a cornerstone reaction. However, traditional acylating agents such as acid chlorides and esters are often plagued by over-addition, leading to the formation of tertiary alcohols instead of the desired ketones. The advent of the Weinreb amide, or N-methoxy-N-methylamide, in the early 1980s provided an elegant solution to this long-standing challenge.

The inherent stability of the Weinreb amide to a wide range of nucleophiles, including organolithium and Grignard reagents, is attributed to the formation of a stable, five-membered chelate intermediate. This tetrahedral intermediate is stabilized by the coordination of the magnesium or lithium cation to both the methoxy oxygen and the carbonyl oxygen. This chelated species is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the undesired second addition of the organometallic reagent, thus affording ketones in high yields.

Weinreb_Amide_Mechanism R1_CO_N R¹-C(=O)N(OCH₃)CH₃ (Weinreb Amide) Intermediate Tetrahedral Intermediate (Stable Chelate) R1_CO_N->Intermediate Nucleophilic Attack R2_MgX R²-MgX (Grignard Reagent) R2_MgX->Intermediate Ketone R¹-C(=O)R² (Ketone) Intermediate->Ketone Protonolysis Workup H₃O⁺ (Aqueous Workup) Workup->Ketone

Figure 1: General mechanism of Weinreb amide reaction with a Grignard reagent.

This compound: A Privileged Building Block

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The introduction of a bromine atom at the 5-position of the nicotinamide core provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The presence of the Weinreb amide at the 3-position allows for the controlled introduction of a wide array of acyl groups, making this compound a highly valuable and strategic intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, chloroform, ethyl acetate
CAS Number 887354-99-6

Synthesis of this compound

The preparation of this compound is typically achieved through the amidation of 5-bromonicotinic acid. Several coupling reagents can be employed for this transformation, with carbodiimide-based methods being the most common.

Synthesis_Workflow Start 5-Bromonicotinic Acid Reaction Amide Coupling (DCM, 0 °C to RT) Start->Reaction Reagents N,O-Dimethylhydroxylamine EDC, HOBt, DIPEA Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromonicotinic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture for 20 minutes at 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality of Reagent Choices:

  • EDC/HOBt: This combination is a classic and highly effective coupling system for amide bond formation. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester is less prone to racemization and reacts efficiently with the amine.

  • DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine and to scavenge the acid generated during the reaction.

  • DCM: A common solvent for peptide couplings due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal.

Synthetic Utility and Reactivity

The true power of this compound lies in its dual reactivity. The Weinreb amide allows for the introduction of a ketone or aldehyde at the 3-position, while the bromine atom at the 5-position serves as a linchpin for further elaboration of the pyridine core.

Acylation Reactions

The reaction of this compound with organometallic reagents provides a straightforward entry into a variety of 3-acyl-5-bromopyridines.

Acylation_Reactions Weinreb_Amide 5-bromo-N-methoxy-N- methylnicotinamide Ketone 3-Acyl-5-bromopyridine Weinreb_Amide->Ketone Aldehyde 5-Bromonicotinaldehyde Weinreb_Amide->Aldehyde Grignard R-MgBr Grignard->Ketone 1. THF, -78 °C 2. H₃O⁺ Organolithium R-Li Organolithium->Ketone 1. THF, -78 °C 2. H₃O⁺ Hydride DIBAL-H or LiAlH₄ Hydride->Aldehyde 1. THF, -78 °C 2. H₃O⁺

Figure 3: Key acylation and reduction reactions of this compound.

Cross-Coupling Reactions

The 5-bromo position is ripe for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents.

Table of Common Cross-Coupling Reactions:

Reaction NameCoupling PartnerCatalyst/Ligand SystemProduct Type
Suzuki Coupling Aryl/heteroaryl boronic acid or esterPd(PPh₃)₄, Na₂CO₃5-Aryl/heteroaryl nicotinamide derivative
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl nicotinamide derivative
Buchwald-Hartwig Amination AminePd₂(dba)₃, BINAP, NaOtBu5-Amino nicotinamide derivative
Heck Coupling AlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N5-Alkenyl nicotinamide derivative

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the synthetic utility of this compound, let us consider a hypothetical synthesis of a kinase inhibitor.

Kinase_Inhibitor_Synthesis Start 5-bromo-N-methoxy-N- methylnicotinamide Step1 Grignard Reaction (Cyclopropyl-MgBr) Start->Step1 Intermediate1 3-Cyclopropanoyl-5-bromopyridine Step1->Intermediate1 Step2 Suzuki Coupling (4-Aminophenylboronic acid) Intermediate1->Step2 Product Hypothetical Kinase Inhibitor Step2->Product

Figure 4: Hypothetical two-step synthesis of a kinase inhibitor.

This synthetic sequence highlights the strategic advantage of using this compound. The Weinreb amide allows for the selective introduction of the cyclopropyl ketone moiety, a common feature in kinase inhibitors, without over-addition. Subsequently, the bromine atom serves as a handle for the Suzuki coupling to install the aminophenyl group, another key pharmacophore. This convergent approach is highly efficient and allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Troubleshooting and Best Practices

  • Incomplete Amide Formation: Ensure all reagents and solvents are anhydrous. The use of fresh coupling reagents is also critical. If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes drive it to completion.

  • Low Yields in Grignard Reactions: Ensure the Grignard reagent is of high quality and titrated before use. The reaction should be carried out at low temperatures (-78 °C) to prevent side reactions.

  • Difficulty in Purification: The N-methoxy-N-methylamide group can sometimes make purification by chromatography challenging due to its polarity. The use of a gradient elution and careful monitoring by TLC is recommended.

Conclusion

This compound is a powerful and versatile intermediate that streamlines the synthesis of complex substituted pyridines. Its ability to undergo selective acylation via the Weinreb amide and subsequent functionalization through the bromo substituent provides a robust platform for the rapid and efficient construction of diverse molecular libraries for drug discovery and materials science. A thorough understanding of its reactivity and the nuances of its handling, as outlined in this guide, will undoubtedly empower chemists to leverage its full synthetic potential.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

The Strategic Deployment of 5-Bromo-N-methoxy-N-methylnicotinamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Building Block

In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, molecular diversity, and, ultimately, the success of a drug discovery campaign. Among the myriad of heterocyclic building blocks, 5-bromo-N-methoxy-N-methylnicotinamide has emerged as a particularly strategic asset. This guide eschews a conventional cataloging of reactions and instead delves into the core principles that make this reagent a powerful tool in the hands of the discerning medicinal chemist. We will explore its dual-functionality, the precise control it offers in complex syntheses, and its pivotal role in the construction of high-value therapeutic candidates. This document is structured to provide not just protocols, but a deep understanding of the causality behind its application, empowering researchers to leverage its full potential.

Core Attributes: Understanding the "Why"

This compound is more than just a brominated pyridine. Its utility is rooted in the synergistic interplay of two key functional groups: the Weinreb amide and the bromo-substituted pyridine ring.

The Weinreb Amide: Precision in Carbonyl Chemistry

The N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone of modern organic synthesis for its unique and predictable reactivity.[1][2] Unlike more reactive carbonyl species like acid chlorides or esters, the Weinreb amide's reaction with organometallic reagents (e.g., Grignard or organolithium reagents) is reliably arrested at the ketone stage.[2]

This high degree of control stems from the formation of a stable, chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition to form tertiary alcohols, a frequent complication with other acylating agents.[2][3] The desired ketone is only liberated upon acidic workup. This seemingly simple feature is a profound advantage in multi-step syntheses, ensuring high yields and clean reaction profiles, thus minimizing downstream purification challenges. Furthermore, the Weinreb amide can be gently reduced to the corresponding aldehyde, providing another critical synthetic pathway from a single precursor.[3]

Diagram 1: Mechanism of Weinreb Ketone Synthesis

Weinreb_Mechanism cluster_0 Reaction cluster_1 Workup Weinreb_Amide 5-Bromo-N-methoxy- N-methylnicotinamide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + R⁻ Organometallic R-MgX or R-Li Ketone 5-Bromo-3-acylpyridine (Ketone Product) Intermediate->Ketone [1] Workup Aqueous Acidic Workup (e.g., H₃O⁺)

Caption: Controlled addition of an organometallic reagent to the Weinreb amide.

The 5-Bromopyridine Moiety: A Handle for Diversification

The bromine atom at the 5-position of the pyridine ring is not merely a placeholder; it is a versatile functional handle for late-stage diversification. This position is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This capability allows for the strategic introduction of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR) around the pyridine core. The ability to perform these modifications on a stable, advanced intermediate like the Weinreb amide is a significant tactical advantage in drug discovery, allowing for the rapid generation of analog libraries.

Diagram 2: Key Reaction Pathways

Reaction_Pathways cluster_weinreb Weinreb Amide Reactivity cluster_bromo Bromine Reactivity start 5-Bromo-N-methoxy- N-methylnicotinamide ketone Ketone Synthesis (R-MgX) start->ketone Acylation aldehyde Aldehyde Synthesis (LiAlH₄) start->aldehyde Reduction suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd-Catalyzed Cross-Coupling heck Heck Coupling (Alkene) sonogashira Sonogashira Coupling (Alkyne)

Caption: Dual reactivity of the title compound in medicinal chemistry.

Synthesis and Handling

A robust and reproducible synthesis is paramount for any key building block. This compound is typically prepared from its corresponding carboxylic acid, 5-bromonicotinic acid.

Synthesis of 5-Bromonicotinic Acid

The precursor, 5-bromonicotinic acid, is commonly synthesized via the direct bromination of nicotinic acid. Several methods exist, with the use of thionyl chloride and bromine in the presence of a catalyst being a prevalent approach.

PrecursorReagentsCatalystTemperatureReported Yield
Nicotinic AcidThionyl chloride, BrominePowdered IronRefluxHigh
Nicotinic AcidThionyl chloride, BromineLewis Acid110-120 °C93-95%

Table 1: Representative Synthetic Conditions for 5-Bromonicotinic Acid.[1]

Detailed Protocol: Weinreb Amidation of 5-Bromonicotinic Acid

The conversion of the carboxylic acid to the Weinreb amide can be achieved using various coupling agents. The following protocol is a representative method adapted from standard literature procedures for Weinreb amide formation.

Objective: To synthesize this compound from 5-bromonicotinic acid.

Materials:

  • 5-Bromonicotinic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Activator Formation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve triphenylphosphine (1.2 eq.) and iodine (1.2 eq.) in anhydrous dichloromethane. Stir the solution at 0 °C for 10-15 minutes. A change in color should be observed as the activating species forms.

  • Acid Addition: To the cold solution, add 5-bromonicotinic acid (1.0 eq.).

  • Base and Amine Addition: Sequentially add N,N-Diisopropylethylamine (2.5 eq.) followed by N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Application in Advanced Drug Synthesis: The Case of PF-06273340

The true value of a building block is demonstrated in its application. This compound is a key intermediate in the synthesis of PF-06273340 , a potent and selective pan-Trk inhibitor developed for the treatment of pain.[4][5] The Trk family of tyrosine kinase receptors are critical mediators in pain signaling, making them a high-value therapeutic target.[4][6][7]

In the synthesis of PF-06273340 and its analogs, the Weinreb amide functionality of this compound is reacted with an appropriate organometallic reagent to form a key ketone intermediate. This ketone then undergoes further transformations to construct the final complex structure. The use of the Weinreb amide ensures that this crucial C-C bond formation proceeds cleanly and in high yield, which is critical in a long and complex synthetic route destined for clinical trials.[6]

Diagram 3: Role in PF-06273340 Synthesis

PF_Synthesis Start 5-Bromo-N-methoxy- N-methylnicotinamide Ketone_Inter Key Ketone Intermediate (5-Bromo-3-acylpyridine) Start->Ketone_Inter Weinreb Ketone Synthesis Reagent Organometallic Fragment 'R-M' Final PF-06273340 (pan-Trk Inhibitor) Ketone_Inter->Final [Diversification] Coupling Cross-Coupling & Further Steps

Caption: Simplified workflow illustrating the use of the title compound for PF-06273340.

Broader Utility in Kinase and PARP Inhibitor Scaffolds

Beyond Trk inhibitors, the 5-bromonicotinamide scaffold is prevalent in other important classes of therapeutic agents, particularly kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.

  • Kinase Inhibitors: The pyridine core is a well-established pharmacophore that can form critical hydrogen bond interactions within the hinge region of kinase active sites.[8] The ability to use this compound to first install a ketone or aldehyde (which can be used to build other heterocyclic rings) and then diversify the 5-position via cross-coupling makes it an ideal tool for generating libraries of potent and selective kinase inhibitors.[9]

  • PARP Inhibitors: PARP inhibitors are a class of targeted cancer therapies, and many successful inhibitors feature a nicotinamide-like core to mimic the endogenous substrate (NAD+). 5-Bromonicotinic acid derivatives are used as starting materials for constructing complex heterocyclic systems that serve as potent PARP inhibitors.[10][11][12] The Weinreb amide derivative provides a refined entry point into these scaffolds, offering superior control over the introduction of key side chains compared to the parent carboxylic acid.

Conclusion: A Strategic Choice for Medicinal Chemists

This compound is a prime example of an intelligent building block. Its value lies not in a single, novel reaction, but in the reliable and high-fidelity execution of two of the most powerful transformations in the medicinal chemist's arsenal: controlled ketone synthesis and palladium-catalyzed cross-coupling. This dual-functionality provides a robust platform for the efficient construction of complex, highly functionalized heterocyclic compounds. Its demonstrated role in the synthesis of clinical candidates like PF-06273340 underscores its importance. For researchers and drug development professionals, mastering the application of this reagent is a step towards more efficient, predictable, and ultimately more successful synthetic campaigns.

References

  • Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
  • Blakemore, D. C., et al. (2019). The Discovery and Chemical Development of PF-06273340: A Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor for Pain.
  • Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340)
  • Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
  • Blakemore, D. C., et al. (2019). The Discovery and Chemical Development of PF-06273340: A Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor for Pain.
  • Ghosh, A. K., & Brindisi, M. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC. [Link]
  • Ghavre, M., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Springer. [Link]
  • Ferreira, L., et al. (2019).
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
  • Zhou, X., et al. (2024).
  • Krishnamoorthy, R., et al. (2010). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. Organic Chemistry Portal. [Link]
  • Malyuchenko, N. V., et al. (2021). Second-generation inhibitors. A nicotinamide pharmacophore group is...
  • Challa, S. (2023). THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance. PMC. [Link]
  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]
  • Wang, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]
  • Płaziński, W., et al. (2019).
  • Zhang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. [Link]
  • Taha, M., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

Sources

The Weinreb Ketone Synthesis with Nicotinamide Derivatives: Mechanism, Protocol, and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives with exceptional control and high yields.[1][2] Its primary advantage lies in circumventing the pervasive issue of over-addition, a common pitfall in reactions utilizing highly reactive organometallic reagents.[3][4] This guide provides an in-depth exploration of the Weinreb synthesis, with a specific focus on its application to nicotinamide derivatives—a class of substrates of significant interest in pharmaceutical and agrochemical development. We will dissect the core mechanism, provide field-proven experimental protocols, and discuss the strategic considerations essential for researchers and drug development professionals aiming to leverage this powerful transformation.

The Challenge of Controlled Acylation and the Weinreb Solution

The synthesis of ketones via the acylation of organometallic reagents (e.g., Grignard or organolithium compounds) with typical acylating agents like acid chlorides or esters is often problematic.[3] The ketone product formed after the initial addition is itself highly reactive towards the organometallic reagent present in the reaction mixture.[3][5] This leads to a second nucleophilic attack, resulting in the formation of a tertiary alcohol as an undesired byproduct, which can significantly lower the yield of the target ketone.[1][6]

The Weinreb-Nahm synthesis, developed in 1981, elegantly solves this problem through the use of a specialized acylating agent: the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[1][7] The genius of this approach lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2][8][9] This intermediate is unreactive to further addition under the reaction conditions and only collapses to the ketone upon deliberate aqueous workup.[8][10] This mechanism ensures the reaction stops cleanly at the ketone stage.[1][11]

Core Mechanism: The Role of the Chelated Intermediate

The success of the Weinreb ketone synthesis hinges on the unique stability of the intermediate formed after the organometallic reagent adds to the amide carbonyl.

  • Nucleophilic Addition: The organometallic reagent (e.g., a Grignard reagent, R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the N-methoxy-N-methylnicotinamide.[12][13]

  • Formation of the Tetrahedral Intermediate: This addition breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate.

  • Chelation and Stabilization: The crucial step is the immediate formation of a stable five-membered chelate ring.[2][3] The magnesium atom (or lithium) is coordinated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.[1][10] This chelation stabilizes the tetrahedral intermediate, preventing it from collapsing prematurely to expel the amide leaving group.[9][14] This stability is the key difference from intermediates formed with esters or acid chlorides.

  • Aqueous Workup and Ketone Formation: The stable intermediate persists in the reaction mixture until an aqueous acid workup is performed.[3][8] Protonation of the intermediate breaks the chelate, leading to the collapse of the tetrahedral structure and elimination of the N,O-dimethylhydroxylamine moiety to yield the final ketone product.[10]

Caption: Overall synthetic workflow from nicotinic acid to the target ketone.

Activation of Nicotinic Acid

Nicotinic acid, a carboxylic acid, must first be activated to facilitate amide bond formation. The most common and direct method is its conversion to the corresponding acyl chloride, nicotinoyl chloride. [15]

  • Causality Behind Reagent Choice: Thionyl chloride (SOCl₂) is frequently employed for this transformation because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification. [16][17]Oxalyl chloride is another excellent alternative, often used under milder conditions. The formation of nicotinoyl chloride hydrochloride is common when using reagents like thionyl chloride, as the pyridine nitrogen becomes protonated. [16][18]

Amide Formation

The activated nicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride. [1][11]

  • Self-Validating System: This reaction requires a base, typically a non-nucleophilic amine like pyridine or triethylamine, for two critical reasons. [8]First, it neutralizes the hydrochloride salt of the amine, liberating the free N,O-dimethylhydroxylamine for the reaction. [11]Second, it scavenges the HCl generated during the acylation reaction, driving the equilibrium towards the product. The successful formation of the amide can be easily monitored by TLC (loss of starting material) or confirmed by NMR spectroscopy.

Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrate and scale. All operations involving organometallic reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Synthesis of N-methoxy-N-methylnicotinamide (Two-Step)

Step A: Synthesis of Nicotinoyl Chloride Hydrochloride [16][17]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add nicotinic acid (1.0 eq).

  • Reagent Addition: Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 3.0-5.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (in vacuo). The resulting crystalline solid is nicotinoyl chloride hydrochloride, which can often be used in the next step without further purification.

Step B: Synthesis of N-methoxy-N-methylnicotinamide [8][14]

  • Setup: Suspend the nicotinoyl chloride hydrochloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a flask under an inert atmosphere. [14][16]2. Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add a base, such as pyridine (2.2 eq) or triethylamine, dropwise, ensuring the internal temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup & Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure Weinreb amide.

Protocol 2: Synthesis of 3-Benzoylpyridine (Example)
  • Setup: Add the purified N-methoxy-N-methylnicotinamide (1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.1-1.5 eq in THF) dropwise via a syringe or dropping funnel. A color change is often observed.

  • Reaction: Stir the reaction at the cooled temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching & Workup: Cool the reaction back to 0 °C and quench it by slowly adding a saturated aqueous solution of NH₄Cl or 1M HCl.

  • Extraction & Purification: Extract the mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography or recrystallization to obtain the target ketone.

Scope and Strategic Considerations

The Weinreb synthesis is known for its broad functional group tolerance, making it highly valuable in complex molecule synthesis. [1]

Parameter Consideration Rationale & Field Insight
Nucleophile Grignard (RMgX) and organolithium (RLi) reagents are most common. [7] A wide variety of aliphatic, vinyl, aryl, and alkynyl nucleophiles are well-tolerated, offering vast synthetic flexibility. [1]For highly functionalized or sensitive substrates, less basic organometallics like organozinc or organocuprates can be employed.
Heteroaromatic Substrate The pyridine nitrogen in the nicotinamide substrate can potentially coordinate with the organometallic reagent. While the Lewis basicity of the pyridine nitrogen can sometimes interfere, the Weinreb synthesis is generally robust. Using a slight excess of the organometallic reagent can compensate for any non-productive complexation. The reaction is a proven method for synthesizing ketones on various heterocyclic systems. [19]
Reaction Conditions Low temperature (-78 °C to 0 °C) is critical during the addition of the organometallic reagent. The tetrahedral intermediate, while stabilized by chelation, is most stable at low temperatures. [1]Maintaining a low temperature prevents premature breakdown and potential side reactions, ensuring a clean conversion upon workup.

| Alternative Amide Formation | Direct conversion from carboxylic acids using peptide coupling reagents is possible. [8][20]| Reagents like BOP, DCC, or EDC/HOBt can form the Weinreb amide directly from nicotinic acid, avoiding the need to isolate the acyl chloride. [8][15]This can be advantageous for sensitive substrates but may require more complex purification to remove coupling agent byproducts. |

Conclusion

The Weinreb ketone synthesis is a reliable and high-yielding method for the preparation of ketones, and its application to nicotinamide derivatives provides a powerful tool for medicinal chemists and researchers in drug development. By understanding the central role of the stable, chelated tetrahedral intermediate, scientists can confidently employ this reaction to construct complex molecular architectures. The protocols and strategic insights provided herein serve as a practical guide to harnessing the full potential of this indispensable synthetic transformation. The method's robustness, functional group tolerance, and predictable outcome ensure its continued prominence in the synthetic chemist's toolkit.

References

  • Weinreb ketone synthesis. Wikipedia. [Link]
  • Weinreb ketone synthesis. Grokipedia. [Link]
  • Synthesis of Nicotinoyl chloride. PrepChem.com. [Link]
  • Weinreb amides. Chemical & Engineering News. [Link]
  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Optimizing Weinreb Amide Synthesis with N,O-Dimethylhydroxylamine Hydrochloride. Medium. [Link]
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]
  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of nicotinoyl chloride hydrochloride. PrepChem.com. [Link]
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Medium. [Link]
  • Synthesis of acid chlorides?
  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
  • Nicotinic acid derivatives and process for the preparation thereof.
  • Weinreb Amides in Organic Synthesis. SlideShare. [Link]
  • Weinreb Synthesis - Explore the Science & Experts. ideXlab. [Link]
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Weinreb ketone synthesis. YouTube. [Link]
  • Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates.
  • Weinreb (ketone synthesis). Química Organica.org. [Link]
  • N,O-Dimethylhydroxylamine. Wikipedia. [Link]
  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]
  • N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. [Link]
  • Synthesis of Weinreb and their Derivatives (A-Review).
  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]
  • Grignard Reaction. Organic Chemistry Portal. [Link]
  • Weinreb ketone synthesis [closed]. Chemistry Stack Exchange. [Link]
  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]
  • Grignard Reaction Mechanism. BYJU'S. [Link]
  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • N-methoxy-N-methylnicotinamide. Oakwood Chemical. [Link]
  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the stability of 5-bromo-N-methoxy-N-methylnicotinamide, a specialized chemical intermediate. While specific public data on this compound is limited, this document synthesizes established principles of chemical stability, knowledge of analogous structures (Weinreb amides, bromopyridines), and authoritative regulatory guidelines to offer a robust methodology for its characterization. The guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights into potential degradation pathways and practical, step-by-step protocols for conducting stability and forced degradation studies. The ultimate goal is to empower laboratory professionals to determine a reliable re-test period and optimal storage conditions, ensuring the integrity and quality of the material for its intended application.

Introduction: Compound Profile and Rationale for Stability Testing

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[1] This functional group is of significant utility in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common side-reaction of over-addition.[1][2][3][4] The presence of the bromopyridine core makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The chemical stability of such an intermediate is a critical quality attribute. Degradation can lead to the formation of impurities that may be deleterious to subsequent synthetic steps or introduce toxicological risks in a final drug product. Therefore, a thorough understanding of the compound's stability profile under various environmental conditions—such as temperature, humidity, and light—is essential.[5][6] This guide outlines the principles and experimental designs required to establish a proper re-test period and define appropriate storage conditions.

Predicted Physicochemical Properties and Potential Degradation Pathways

Due to the specific structure of this compound, several potential degradation pathways can be hypothesized based on the reactivity of its constituent functional groups.

Key Structural Features
  • Weinreb Amide: This N-methoxy-N-methylamide is known for the stability of its tetrahedral intermediate formed during nucleophilic addition, which prevents over-addition.[2][3][4] However, the N-O bond can be susceptible to cleavage under certain reductive or strongly basic conditions.[7]

  • Bromopyridine Ring: The pyridine ring is an electron-deficient aromatic system. The bromine atom is a potential leaving group in nucleophilic aromatic substitution reactions, although such reactions typically require harsh conditions. The ring itself can be subject to oxidative degradation.[8][9] Furthermore, brominated organic compounds can undergo debromination, particularly under photolytic conditions.[10]

  • Nicotinamide Moiety: Nicotinamide derivatives can be sensitive to light.[11][12][13] Photochemical degradation can be a significant pathway, especially for compounds with aromatic systems.[12]

Hypothesized Degradation Pathways

Based on these features, the following degradation mechanisms are plausible and should be investigated during forced degradation studies:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule to form 5-bromonicotinic acid and N,O-dimethylhydroxylamine. This is a primary pathway to investigate.

  • Oxidation: The pyridine ring and the N-methyl group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV or visible light may induce degradation. Potential pathways include homolytic cleavage of the C-Br bond, leading to debromination, or complex rearrangements of the pyridine ring system.[10] Nicotinamide itself can influence the photolysis of other molecules and is known to have photoprotective effects, but its derivatives can still be light-sensitive.[12][13][14]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

The relationship between these stressors and potential degradation products is visualized below.

cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid/Base Acid/Base Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Heat Heat Light (UV/Vis) Light (UV/Vis) 5-bromonicotinic acid + N,O-dimethylhydroxylamine 5-bromonicotinic acid + N,O-dimethylhydroxylamine Acid/Base->5-bromonicotinic acid + N,O-dimethylhydroxylamine Hydrolysis N-Oxide derivatives N-Oxide derivatives Oxidizing Agent (e.g., H2O2)->N-Oxide derivatives Oxidation Other unidentified degradants Other unidentified degradants Heat->Other unidentified degradants Thermal Decomposition Debrominated species Debrominated species Light (UV/Vis)->Debrominated species Photolysis cluster_studies Stability Studies A Select Batches (≥3 primary batches) B Define Test Attributes & Analytical Methods (HPLC, LC-MS, etc.) A->B C Place Samples in Stability Chambers B->C D Long-Term Study (e.g., 25°C/60% RH or 30°C/65% RH) C->D E Accelerated Study (e.g., 40°C/75% RH) C->E F Pull Samples at Timepoints (0, 3, 6, 9, 12, 18, 24 months) D->F E->F G Analyze Samples F->G H Evaluate Data & Trends G->H I Establish Re-Test Period & Storage Conditions H->I

Caption: Experimental Workflow for Stability Testing.

Protocol for Long-Term and Accelerated Stability Testing

This protocol is based on the ICH Q1A(R2) guideline. [5][6] Objective: To evaluate the stability of this compound over time under defined storage conditions.

Materials:

  • At least three primary batches of the compound. [15]* ICH-compliant stability chambers.

  • Appropriate container closure system (e.g., amber glass vials with inert caps).

  • Validated stability-indicating analytical method (e.g., HPLC-UV).

Methodology:

  • Batch Selection: Select at least three primary batches of the material manufactured by a process that simulates the final production process. [15]2. Initial Analysis (Time 0): Perform a complete analysis on all batches to establish the initial purity, impurity profile, and physical appearance.

  • Sample Storage:

    • Long-Term Study: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [6] * Accelerated Study: Store samples at 40°C ± 2°C / 75% RH ± 5% RH. [6]4. Testing Schedule: Pull samples from each condition at specified time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months. [16] * Accelerated: 0, 3, and 6 months. [16]5. Analysis: At each time point, analyze the samples for the following attributes:

    • Appearance (visual inspection)

    • Assay (purity) by a stability-indicating HPLC method

    • Degradation products/impurity profile

  • Data Evaluation: Analyze the data for trends. If a "significant change" occurs during the accelerated study, additional testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) may be necessary. [6]A significant change is typically defined as a 5% change in assay from its initial value or failure to meet any other specification.

Protocol for Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.

Methodology:

  • Sample Preparation: Prepare solutions or suspensions of the compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to the following conditions. A control sample (unstressed) should be analyzed alongside.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid sample at 80°C for 48 hours.

    • Photostability: Expose the solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze all stressed samples using an HPLC-UV/DAD and LC-MS method to separate the parent compound from any degradation products.

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is "stability-indicating."

Conclusion

By implementing the detailed long-term, accelerated, and forced degradation studies outlined in this guide, researchers and drug development professionals can systematically elucidate the degradation profile of this compound. This empirical data is indispensable for establishing scientifically justified storage conditions and a re-test period, thereby ensuring the material's quality and integrity throughout its lifecycle.

References

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. [Link]
  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
  • ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. [Link]
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
  • Bourbon, P., et al. (2012). Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. Journal of Organic Chemistry, 77(6), 2756-62. [Link]
  • Oriental Journal of Chemistry. (2020).
  • Ahmad, I., et al. (2014). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Pakistan Journal of Pharmaceutical Sciences. [Link]
  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Wikipedia. Weinreb ketone synthesis. [Link]
  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]
  • ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]
  • ResearchGate. (2019).
  • Recent Developments in Weinreb Synthesis and their Applic
  • ResearchGate. (2014). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. [Link]
  • Damian, D. L. (2010). Photoprotective effects of nicotinamide. Photochemical & Photobiological Sciences, 9(4), 578-85. [Link]
  • Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 361-369. [Link]
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • ACS Publications. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. [Link]
  • Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
  • ResearchGate.
  • Birt, D., & Roberts, D. (1988). Effect of nicotinamide on the phototest reaction in polymorphous light eruption.
  • Vaitekūnas, J., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(19), 5961-9. [Link]

Sources

Title: Reactivity and Synthetic Utility of the Bromine Atom in 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-N-methoxy-N-methylnicotinamide (CAS No. 183608-47-1) is a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its value stems from the orthogonal reactivity of its two key functional groups: a Weinreb amide, which serves as a stable and versatile precursor to ketones, and a bromine atom affixed to an electron-deficient pyridine ring. This guide provides an in-depth analysis of the reactivity of the C5-bromine atom, focusing on its application in palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic factors that govern its reactivity, provide field-proven protocols for key transformations, and offer a comparative analysis to guide synthetic strategy.

Molecular Architecture and Electronic Landscape

The reactivity of the bromine atom in this compound is fundamentally dictated by the electronic environment of the pyridine ring. Two key features render the C5-Br bond highly susceptible to oxidative addition by a low-valent palladium catalyst, the crucial first step in most cross-coupling reactions.

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive effect across the entire ring system. This significantly lowers the electron density at all carbon positions, making the attached bromine a better leaving group compared to a bromine on a corresponding benzene ring.[3][4]

  • Weinreb Amide Substituent: The N-methoxy-N-methylamide (Weinreb amide) group at the C3 position also acts as an electron-withdrawing group through resonance and inductive effects. This further depletes electron density from the ring, enhancing the electrophilicity of the carbon to which the bromine is attached.

These combined effects create a polarized C-Br bond that is primed for participation in catalytic cycles, making this compound an excellent substrate for a variety of synthetic transformations.

Caption: Electronic influences activating the C5-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions: The Synthetic Workhorse

The primary utility of the bromine atom on this scaffold is its participation in palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to install carbon-carbon and carbon-nitrogen bonds with high functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[5] Its reliability, mild conditions, and the stability of the boronic acid reagents make it a first-choice reaction in drug discovery.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective. The bulky, electron-rich phosphine ligands stabilize the Pd(0) active species and facilitate the oxidative addition step. For electron-deficient heteroaryl halides, these catalysts efficiently insert into the C-Br bond.[8]

  • Base: A base such as K₂CO₃ or K₃PO₄ is essential.[6] It activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for the transmetalation step in the catalytic cycle.[7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or DME) and water is commonly used. Water aids in dissolving the inorganic base and the boronate species, accelerating the reaction.[6]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DMF851680-90
33-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O801288-98
Yields are estimated based on similar 5-bromopyridine substrates reported in the literature.[5][6][8]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful transformation for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][10] This reaction couples an aryl halide with a primary or secondary amine.[11]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or BINAP are critical.[12] They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. Pre-catalysts, which are stable and generate the active Pd(0) species in situ, are often preferred for their reliability.[12][13]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to deprotonate the amine, allowing it to coordinate to the palladium center.[12][13]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2) / RuPhos (4)NaOt-BuToluene1001675-85
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane1102070-80
3CyclopentylamineBrettPhos Precat (3)LiHMDSToluene901280-90
Yields are estimated based on amination reactions of similar bromopyridine substrates.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue via flash chromatography.

Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[14] This reaction is unique in that it typically requires a dual-catalyst system of palladium and copper(I).[15]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step onto the palladium center.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the solvent and also neutralizes the HBr generated during the reaction.[16]

  • Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free Sonogashira protocols, which often require specific ligands to facilitate the catalytic cycle.[15]

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst System (mol%)Base / SolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃N60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (5)DIPA50880-90
31-HeptynePd(OAc)₂ (2) / XPhos (4)Cs₂CO₃ / Acetonitrile801270-80 (Cu-free)
Yields are estimated based on reactions with analogous bromopyridine substrates.[16]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under argon, add the solvent/base (e.g., triethylamine) followed by the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): An Unlikely Pathway

Nucleophilic aromatic substitution (SNAr) is another potential pathway for functionalizing aryl halides. However, it operates under a strict set of electronic requirements that are not met by this compound.

Mechanism & Rationale: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[17][18] For effective stabilization of this negative charge, a strong electron-withdrawing group (like a nitro group) must be positioned ortho or para to the leaving group.[19][20]

In the target molecule, both the ring nitrogen and the Weinreb amide are positioned meta to the C5-bromine. This geometry prevents them from participating in the resonance stabilization of the negative charge that would form upon nucleophilic attack at the C5 position. Consequently, the SNAr pathway is electronically disfavored and would require extremely harsh conditions, if it proceeds at all. Palladium-catalyzed cross-coupling reactions are unequivocally the superior and more practical methods for functionalizing this position.

Summary and Synthetic Workflow

The bromine atom at the C5 position of this compound is a highly reliable handle for synthetic diversification. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, driven by the electron-deficient nature of the pyridine ring.

workflow cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds start 5-bromo-N-methoxy-N- methylnicotinamide suzuki Suzuki-Miyaura (R-B(OH)₂, Pd Cat., Base) start->suzuki C-C Bond hartwig Buchwald-Hartwig (R₂NH, Pd Cat., Base) start->hartwig C-N Bond sonogashira Sonogashira (R-C≡CH, Pd/Cu Cat., Base) start->sonogashira C-C(sp) Bond snar SNAr (Nucleophilic Attack) (Electronically Disfavored) start->snar Inefficient Pathway aryl_prod 5-Aryl- nicotinamide suzuki->aryl_prod amine_prod 5-Amino- nicotinamide hartwig->amine_prod alkyne_prod 5-Alkynyl- nicotinamide sonogashira->alkyne_prod

Caption: Synthetic pathways for functionalizing the C5 position.

For researchers and drug development professionals, this compound represents a robust platform. The choice of reaction—Suzuki, Buchwald-Hartwig, or Sonogashira—can be tailored to introduce aryl, amino, or alkynyl moieties, respectively, with high predictability and efficiency. The subsequent transformation of the Weinreb amide into a ketone provides a powerful two-step sequence for the rapid assembly of complex molecular architectures.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Wikipedia.
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • BenchChem. This compound|CAS 183608-47-1.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ChemicalBook. (2025). This compound.
  • Wikipedia.
  • Beilstein Journal of Organic Chemistry. (2016).
  • Chemistry LibreTexts. (2025). 16.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Chemistry Steps.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. (2015). Table 1.
  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.

Sources

Spectroscopic Data of 5-bromo-N-methoxy-N-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-bromo-N-methoxy-N-methylnicotinamide, a key intermediate in contemporary organic synthesis and drug discovery. As a Weinreb amide derivative of nicotinic acid, its structural elucidation is paramount for ensuring purity and predicting reactivity in subsequent synthetic transformations. This document outlines the synthesis of the title compound and presents a detailed analysis of its predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, standardized experimental protocols for the acquisition of these spectra are provided, offering a framework for researchers in the fields of medicinal chemistry, process development, and analytical sciences.

Introduction: The Significance of this compound

This compound belongs to the class of Weinreb amides, which are invaluable intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The presence of the bromine atom on the pyridine ring offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable building block for the synthesis of complex heterocyclic molecules, including active pharmaceutical ingredients (APIs).

Accurate spectroscopic characterization is a cornerstone of chemical synthesis, ensuring the identity and purity of a compound. This guide serves as a detailed reference for the expected spectroscopic signatures of this compound, facilitating its unambiguous identification in a research or development setting.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromonicotinic acid. The carboxylic acid is first activated, commonly by conversion to the corresponding acid chloride, which then reacts with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide.

Synthetic Workflow

Synthesis_Workflow Start 5-Bromonicotinic Acid Step1 Activation (e.g., SOCl₂, Oxalyl Chloride) Start->Step1 Intermediate 5-Bromonicotinoyl Chloride Step1->Intermediate Step2 Amide Coupling (N,O-Dimethylhydroxylamine HCl, Base) Intermediate->Step2 Product 5-bromo-N-methoxy- N-methylnicotinamide Step2->Product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis
  • Acid Chloride Formation: To a solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a suitable chlorinating agent like thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature or gently heated until the evolution of gas ceases and the starting material is consumed, as monitored by thin-layer chromatography (TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-bromonicotinoyl chloride, which is often used in the next step without further purification.

  • Weinreb Amide Formation: The crude 5-bromonicotinoyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.5 eq) in DCM. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed sequentially with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8d1HH-2 (Pyridine)
~8.4t1HH-4 (Pyridine)
~8.9d1HH-6 (Pyridine)
~3.7s3H-OCH₃
~3.4s3H-NCH₃

Predictions are based on standard chemical shift values and may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The deshielding effect of the electronegative nitrogen atom and the carbonyl group will cause these protons to resonate at high chemical shifts. The proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the nitrogen atom and will likely appear as a doublet. The proton at the 6-position (H-6) will also be a doublet, while the proton at the 4-position (H-4) is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants). The methoxy (-OCH₃) and N-methyl (-NCH₃) groups will each appear as sharp singlets in the upfield region, typically around 3.7 and 3.4 ppm, respectively.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~152C-6 (Pyridine)
~150C-2 (Pyridine)
~140C-4 (Pyridine)
~130C-3 (Pyridine)
~122C-5 (Pyridine, C-Br)
~61-OCH₃
~34-NCH₃

Predictions are based on standard chemical shift values and may vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to display eight distinct signals. The amide carbonyl carbon will be the most downfield signal, appearing around 165 ppm. The five carbons of the pyridine ring will resonate in the aromatic region (120-155 ppm), with the carbon bearing the bromine atom (C-5) appearing at a relatively upfield position for an aromatic carbon due to the heavy atom effect of bromine. The methoxy and N-methyl carbons will be observed in the upfield region, around 61 and 34 ppm, respectively.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgpg pulse program on Bruker instruments) should be performed to obtain singlets for all carbon signals.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (Aromatic)
~2950-2850MediumC-H stretch (Aliphatic, -CH₃)
~1660-1640StrongC=O stretch (Amide)
~1600, ~1470MediumC=C stretch (Aromatic ring)
~1400-1350MediumC-N stretch (Amide)
~1100-1000StrongC-O stretch (Methoxy)
~800-700StrongC-H out-of-plane bend (Aromatic)
~600-500MediumC-Br stretch
Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by a strong absorption band in the region of 1660-1640 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the Weinreb amide. The aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the pyridine ring will be visible in the 1600-1470 cm⁻¹ region. A strong band corresponding to the C-O stretch of the methoxy group is expected around 1100-1000 cm⁻¹. The C-Br stretching vibration will likely appear in the fingerprint region, below 600 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₉BrN₂O₂

  • Molecular Weight: 245.07 g/mol

  • Expected [M+H]⁺ (m/z): 245.9924 (for ⁷⁹Br) and 247.9903 (for ⁸¹Br)

Predicted Fragmentation Pattern

The fragmentation of Weinreb amides under electrospray ionization (ESI) conditions is often initiated by cleavage of the N-O bond or the amide C-N bond.

Fragmentation_Pathway M [M+H]⁺ m/z 246/248 F1 [M+H - OCH₃]⁺ m/z 215/217 M->F1 - •OCH₃ F2 [M+H - N(CH₃)OCH₃]⁺ m/z 185/187 (5-Bromonicotinoyl cation) M->F2 - HN(CH₃)OCH₃ F3 [C₅H₃BrNCO]⁺ m/z 157/159 F2->F3 - CO

Caption: Plausible fragmentation pathway for this compound.

Interpretation of the Mass Spectrum

In a high-resolution mass spectrum (HRMS) using a soft ionization technique like ESI, the most prominent peaks will correspond to the protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of signals separated by two mass units.

Key fragment ions would likely arise from the cleavage of the amide functionality. Loss of the methoxy group as a radical would result in an ion at m/z 215/217. Cleavage of the amide C-N bond would generate the stable 5-bromonicotinoyl cation at m/z 185/187. Subsequent loss of carbon monoxide (CO) from this acylium ion would produce a fragment at m/z 157/159.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum for the presence of the molecular ion pair and characteristic fragment ions. Use the accurate mass measurements from HRMS to confirm the elemental composition of the parent ion and its fragments.

Conclusion

This technical guide has provided a detailed overview of the synthesis and predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. The inclusion of standardized experimental protocols offers practical guidance for researchers and scientists in obtaining high-quality spectroscopic data. Adherence to these analytical principles is crucial for ensuring the integrity and reproducibility of chemical research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
  • NMRDB.org. NMR Predict. [Link]
  • ACD/Labs. NMR Predictor. [Link]

understanding the Weinreb amide functional group in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a cornerstone of modern organic synthesis. Introduced by Steven M. Weinreb and Steven Nahm in 1981, this functional group has proven to be an exceptionally reliable tool for the construction of ketones and aldehydes from carboxylic acid derivatives. Its defining feature—the ability to react with organometallic reagents to form a stable, chelated tetrahedral intermediate—elegantly circumvents the pervasive issue of over-addition that plagues reactions with more traditional acylating agents. This guide provides a comprehensive overview of the Weinreb amide, from its fundamental principles and synthetic methodologies to its strategic applications in complex molecule synthesis and drug development. Detailed experimental protocols and a comparative analysis of synthetic routes are presented to equip researchers with the practical knowledge required for successful implementation in the laboratory.

The Genesis and Core Principle of the Weinreb Amide

The challenge of selectively preparing ketones from carboxylic acid derivatives using highly reactive organometallic reagents is a long-standing problem in organic synthesis. The reaction of esters or acid chlorides with organolithium or Grignard reagents often leads to the formation of tertiary alcohols due to the high reactivity of the initially formed ketone intermediate.[1] The Weinreb amide was developed to address this very issue.[2]

The key to the Weinreb amide's unique reactivity lies in the N-methoxy-N-methyl substitution on the amide nitrogen. Upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium), a tetrahedral intermediate is formed. This intermediate is stabilized by chelation between the metal cation and both the newly formed oxyanion and the N-methoxy oxygen atom, forming a stable five-membered ring.[2][3] This chelated intermediate is remarkably stable at low temperatures, preventing its collapse to a ketone until acidic workup.[2] Consequently, the over-addition of a second equivalent of the organometallic reagent is effectively suppressed.[3]

graph "Weinreb_Amide_Mechanism" { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

// Nodes Start [label="Weinreb Amide"]; Reagent [label="+ R'-M"]; Intermediate [label="Stable Chelated\nTetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Workup [label="Aqueous\nWorkup"]; Ketone [label="Ketone"]; OverAddition [label="Tertiary Alcohol\n(Over-addition product)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Traditional [label="Ester or\nAcid Chloride"]; Unstable_Int [label="Unstable Intermediate"];

// Edges Start -> Reagent [style=invis]; Reagent -> Intermediate [label="Nucleophilic\nAddition"]; Intermediate -> Workup; Workup -> Ketone [label="Hydrolysis"]; Traditional -> Reagent [style=invis]; Reagent -> Unstable_Int [label="Nucleophilic\nAddition"]; Unstable_Int -> Ketone [label="Collapse"]; Ketone -> Reagent [style=invis]; Reagent -> OverAddition [label="Second\nAddition", color="#EA4335"];

{rank=same; Start; Traditional;} {rank=same; Intermediate; Unstable_Int;} }

Figure 1: Reaction pathway of Weinreb amides vs. traditional acylating agents.

Synthesis of Weinreb Amides: A Comparative Overview

The preparation of Weinreb amides can be accomplished from a variety of starting materials, with the choice of method often dictated by the substrate's functional group tolerance, cost, and scalability. The most common precursor is N,O-dimethylhydroxylamine, which is typically used as its more stable and easier to handle hydrochloride salt.[2]

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is often the most convenient route. This transformation requires the use of a coupling agent to activate the carboxylic acid. A wide variety of modern peptide coupling reagents have been successfully employed for this purpose.

  • Carbodiimides (e.g., DCC, EDC): While effective, the use of dicyclohexylcarbodiimide (DCC) can lead to the formation of N-acylurea byproducts, which can be difficult to remove. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers the advantage of forming a water-soluble urea byproduct that is easily removed during aqueous workup.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and generally lead to high yields with low levels of racemization for chiral carboxylic acids.[4] They are often the reagents of choice for sensitive or sterically hindered substrates.

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents are also very effective but can be more expensive and generate stoichiometric amounts of phosphine oxide byproducts.

  • Other Methods: In situ generation of acid chlorides using reagents like POCl₃ or PPh₃/I₂ followed by reaction with N,O-dimethylhydroxylamine provides a one-pot alternative to isolating the acid chloride.[5][6]

graph "Weinreb_Amide_Synthesis_from_Acid" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; Coupling [label="Coupling Reagent\n(e.g., HATU, EDC)"]; Amine [label="N,O-Dimethylhydroxylamine\n(Me(MeO)NH)"]; WeinrebAmide [label="Weinreb Amide\n(R-CON(Me)OMe)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> Coupling [dir=none]; Coupling -> WeinrebAmide [label="Activation"]; Amine -> WeinrebAmide; }

Figure 2: General workflow for Weinreb amide synthesis from a carboxylic acid.
From Acid Chlorides

The original method for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine, to neutralize the HCl generated.[2] This method is highly reliable and generally proceeds in high yield. However, the preparation of the acid chloride from the corresponding carboxylic acid adds an extra step to the synthetic sequence.

From Esters and Lactones
Comparative Yields for Weinreb Amide Synthesis
Starting MaterialReagent/Coupling AgentSubstrateYield (%)Reference
Benzoic AcidPPh₃/I₂Aromatic92[6]
Phenylacetic AcidPPh₃/I₂Aliphatic89[6]
N-Boc-L-AlanineBenzotriazole Methodologyα-Amino Acid92[8]
N-Boc-L-ValineBenzotriazole Methodologyα-Amino Acid90[8]
Veratric AcidPPh₃/I₂Aromatic95[6]
3,4-Methylenedioxyphenylacetic AcidPPh₃/I₂Aliphatic94[6]
Nα-Fmoc-PheT3P/DBUα-Amino AcidHigh[7]
Various Carboxylic AcidsPOCl₃/DIPEAAromatic/Aliphatic~87[5]

Ketone and Aldehyde Synthesis: The Core Application

The primary utility of the Weinreb amide is its clean and efficient conversion to ketones and aldehydes.

Ketone Synthesis

The reaction of a Weinreb amide with one equivalent of a Grignard reagent or an organolithium reagent at low temperature (typically -78 °C to 0 °C), followed by an aqueous acidic workup, affords the corresponding ketone in high yield. The reaction is highly chemoselective and tolerates a wide range of functional groups on both the Weinreb amide and the organometallic reagent.[9]

Representative Yields for Weinreb Ketone Synthesis
Weinreb Amide SubstrateOrganometallic ReagentProduct KetoneYield (%)Reference
N-methoxy-N-methylbenzamide3-Fluorophenylmagnesium chloride3-Fluorobenzophenone95[9]
N-methoxy-N-methyl-4-cyanobenzamidePhenylmagnesium bromide4-Cyanobenzophenone92[9]
N-methoxy-N-methyl-indole-2-carboxamide4-Methoxyphenylmagnesium bromide(Indol-2-yl)(4-methoxyphenyl)methanone91[9]
N-methoxy-N-methyl-4-(methylthio)benzamide4-Fluorophenylmagnesium bromide(4-Fluorophenyl)(4-(methylthio)phenyl)methanone96[9]
N-methoxy-N-methyl-3-phenylpropanamidePhenylmagnesium bromide1,3-Diphenylpropan-1-oneHigh
N-methoxy-N-methyl-acetamidePhenylmagnesium bromideAcetophenoneHigh
Aldehyde Synthesis

Weinreb amides can be readily reduced to aldehydes using common hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). Similar to the ketone synthesis, the reaction proceeds via a stable chelated intermediate, which prevents over-reduction to the corresponding alcohol.

Strategic Applications in Drug Development and Natural Product Synthesis

The reliability and functional group tolerance of the Weinreb ketone synthesis have made it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).

Natural Product Synthesis

The construction of complex carbon skeletons in natural product synthesis often requires the precise and chemoselective formation of carbon-carbon bonds. The Weinreb amide has been instrumental in the total synthesis of numerous natural products, including macrolide antibiotics and immunosuppressants.[3][10] For example, it has been employed in the synthesis of Macrosphelides A and B, Amphidinolide J, and Spirofungins A and B.[2]

Drug Discovery and Development

In the pharmaceutical industry, the development of robust and scalable synthetic routes is paramount. The Weinreb amide provides a reliable method for the synthesis of ketone-containing intermediates, which are common structural motifs in many drug candidates. For instance, the arylation of Weinreb amides has been used in the derivatization of pharmaceuticals like probenecid, ataluren, and adapalene.[9] While a direct application in the commercial synthesis of blockbuster drugs like atorvastatin (Lipitor) is not explicitly detailed in publicly available routes, which often favor other convergent strategies like the Paal-Knorr synthesis,[11][12] the principles of controlled acylation embodied by the Weinreb amide are widely applied in medicinal chemistry campaigns for lead optimization and the synthesis of complex analogues.[13]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and use of Weinreb amides.

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using HATU

This protocol is adapted for the synthesis of an N-methoxy-N-methylamide from a generic carboxylic acid.

Materials:

  • Carboxylic acid (1.0 equiv)

  • HATU (1.05 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of the carboxylic acid (e.g., 10 mmol) in anhydrous DMF (or ACN) (0.5 M) under an inert atmosphere (N₂ or Ar), add DIPEA (or TEA) (30 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (10.5 mmol) in one portion. Stir the mixture at 0 °C for 15 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (11 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ketone Synthesis from a Weinreb Amide using a Grignard Reagent

This protocol describes the general procedure for the reaction of a Weinreb amide with a Grignard reagent.

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.1-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl (aq) or Saturated NH₄Cl (aq)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the Weinreb amide (e.g., 5 mmol) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., 6 mmol of a 1.0 M solution) dropwise via syringe over 15-30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl or 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with EtOAc or Et₂O (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The Weinreb amide has firmly established itself as an indispensable tool in the synthetic chemist's arsenal. Its ability to controllably deliver ketones and aldehydes from carboxylic acid derivatives with high fidelity and broad functional group tolerance is a testament to its elegant design. While newer methods for amide activation and ketone synthesis continue to emerge, the Weinreb amide remains a benchmark for reliability and versatility. Its continued application in the synthesis of complex natural products and in the pipelines of drug discovery programs underscores its enduring value. As the demands for efficiency and selectivity in organic synthesis continue to grow, the strategic implementation of the Weinreb amide will undoubtedly play a crucial role in enabling the construction of the molecules that shape our world.

References

  • De Luca, L.; Giacomelli, G.; Taddei, M. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. J. Org. Chem.2001, 66 (7), 2534–2537. [Link]
  • Lakshman, M. K.; Singh, M. K.; Russon, L. M.; et al. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. J. Org. Chem.2013, 78 (21), 11047–11054. [Link]
  • Khalid, M.; Mohammed, S.; Kalo, A. Recent Developments in Weinreb Synthesis and their Applications (A-Review). Orient. J. Chem.2019, 35 (6), 1611-1626. [Link]
  • Li, G.; Szostak, M. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Org. Chem. Front.2020, 7, 1566-1571. [Link]
  • Wikipedia contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Myers, A. G.; et al. The macrolide antibiotic renaissance.
  • O'Neil, I. A.; et al. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. J. Org. Chem.2013, 78 (21), 11047-11054. [Link]
  • The Growing Synthetic Utility of the Weinreb Amide. Synthesis2008, 2008 (23), 3707-3734. [Link]
  • Amine to Amide (Coupling)
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega2022, 7 (51), 48197–48205. [Link]
  • Khalid, M.; Mohammed, S.; Kalo, A. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry2020, 36 (2), 206-219. [Link]
  • Weinreb ketone synthesis. 博客| 文学城. [Link]
  • Katritzky, A. R.; et al. An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC2002, 2002 (11), 39-44. [Link]
  • Synthesis of the C(7)-C(20) subunit of amphidinolides C and F.
  • The Growing Synthetic Utility of the Weinreb Amide.
  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
  • Yield comparison with different carboxylic acids.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Organic Process Research & Development. [Link]
  • ATORVASTATIN SYNTHESIS. New Drug Approvals. [Link]
  • Atorvastatin (Lipitor) by MCR. ACS Med. Chem. Lett.2019, 10 (3), 393–397. [Link]
  • A green-by-design biocatalytic process for atorvastatin intermediate. Green Chem.2011, 13, 826-830. [Link]
  • ATORVASTATIN SYNTHESIS. New Drug Approvals. [Link]
  • Presidential Green Chemistry Challenge: 2006 Greener Reaction Conditions Award. EPA.gov. [Link]
  • (PDF) Atorvastatin (Lipitor®) by MCR.
  • (PDF) Synthesis of N(α)-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities.
  • De Luca, L.; Giacomelli, G.; Taddei, M. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry2001, 66 (7), 2534-2537. [Link]

Sources

An In-depth Technical Guide to 5-bromo-N-methoxy-N-methylnicotinamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-bromo-N-methoxy-N-methylnicotinamide, a crucial intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the procurement, quality assessment, and strategic application of this versatile Weinreb amide.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 183608-47-1) has emerged as a valuable building block in medicinal chemistry.[1] Its significance lies in the unique reactivity of the N-methoxy-N-methylamide, commonly known as a Weinreb amide. This functional group allows for the controlled formation of ketones upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents), arresting the reaction at the ketone stage and preventing the over-addition that typically leads to tertiary alcohols.[2] This reactivity profile makes it a reliable and high-yield precursor for complex molecular architectures.

The pyridine core, substituted with bromine at the 5-position, offers a site for further synthetic elaboration through various cross-coupling reactions, such as Suzuki or Negishi couplings.[1] This dual functionality—ketone synthesis and cross-coupling capability—positions this compound as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is its use in the preparation of potent and selective pan-Trk inhibitors, such as PF-06273340, for the treatment of pain.[3]

Sourcing and Purity Grades: A Comparative Overview

Acquiring high-quality starting materials is a foundational pillar of successful research and development. This compound is available from a range of chemical suppliers, typically with purity specifications suitable for research and early-phase development.

SupplierCAS NumberStated PurityNoteworthy Information
Sigma-Aldrich 183608-47-1Not specifiedProduct is provided for early discovery research; the buyer assumes responsibility for confirming identity and purity as analytical data is not collected by the supplier.
ChemScene 183608-47-1≥97%Offers custom synthesis and process optimization services.[4]
ChemicalBook 183608-47-1Varies by sub-supplierAggregates multiple suppliers, including Zhengzhou Alfachem Co., Ltd. and Hefei TNJ Chemical Industry Co., Ltd.[3]
Apollo Scientific 183608-47-1Not specifiedA well-established supplier of research chemicals.
BenchChem 183608-47-1High-purityDescribed as a high-purity nicotinamide derivative.[1]

Expert Insight: The disclaimer from major suppliers like Sigma-Aldrich underscores a critical aspect of working with specialized reagents: the onus of quality verification often falls upon the end-user. For any application, but especially in drug development, independent and rigorous quality control is not just recommended, it is imperative.

In-House Quality Control: A Self-Validating System

Given the variability in supplier-provided data, establishing a robust in-house quality control (QC) workflow is essential. This section provides detailed protocols for the characterization and purity assessment of this compound.

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is key to anticipating potential impurities. The most common method for preparing Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[2] In this case, the starting material would be 5-bromonicotinic acid.

cluster_synthesis Synthesis Workflow cluster_impurities Potential Impurities start 5-Bromonicotinic Acid activated Activated Intermediate (e.g., Acyl Chloride) start->activated Activation (e.g., SOCl₂) product 5-bromo-N-methoxy- N-methylnicotinamide activated->product Coupling (Base) reagent N,O-Dimethyl- hydroxylamine HCl reagent->product imp1 Unreacted 5-Bromonicotinic Acid imp2 Residual Coupling Reagents/Byproducts imp3 Over-reaction or Side-reaction Products cluster_hplc HPLC Quality Control Workflow cluster_suitability System Suitability prep Sample Preparation (1 mg/mL in Diluent) inject Injection into HPLC System prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate suit1 Repeatability (RSD < 2.0%) detect UV Detection (254 nm) separate->detect analyze Data Analysis (% Purity by Area Normalization) detect->analyze suit2 Tailing Factor (0.8 - 1.5) suit3 Theoretical Plates (>2000) cluster_synthesis_app Application in Synthesis start_mol 5-bromo-N-methoxy- N-methylnicotinamide intermediate_mol Key Ketone Intermediate start_mol->intermediate_mol Weinreb Ketone Synthesis reagent_mol Pyrrole-based Organometallic Reagent (e.g., Grignard) reagent_mol->intermediate_mol final_product PF-06273340 (pan-Trk Inhibitor) intermediate_mol->final_product Further Synthetic Steps (e.g., Cross-Coupling, Deprotection)

Sources

Navigating the Synthesis and Handling of 5-bromo-N-methoxy-N-methylnicotinamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 5-bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, has emerged as a valuable intermediate, particularly in the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth technical overview of this reagent, focusing on its synthesis, safe handling, and application, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties and Identification

This compound is a solid at room temperature, characterized by the following key identifiers:

PropertyValueReferences
CAS Number 183608-47-1[1][2][3]
Molecular Formula C₈H₉BrN₂O₂[1][3]
Molecular Weight 245.07 g/mol [1][3]
SMILES O=C(N(C)OC)C1=CN=CC(Br)=C1[1][3]
InChI Key YWTGVFDGOFXIPM-UHFFFAOYSA-N[1][3]

Hazard Identification and Safety Precautions

A thorough understanding of the hazard profile of this compound is the cornerstone of its safe handling in a laboratory setting.

GHS Classification

According to available safety data sheets, this compound is classified as follows:

Hazard ClassCategoryHazard StatementPictogramSignal WordReferences
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning[3]
Precautionary Measures and First Aid

Adherence to the following precautionary and first aid measures is critical to mitigate risks associated with handling this compound:

Precautionary StatementDescriptionFirst Aid MeasureDescription
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.If Swallowed: Immediately call a poison control center or physician. Rinse mouth with water.
Personal Protective Equipment (PPE) and Engineering Controls

The causality behind the selection of PPE and engineering controls is rooted in preventing a substance's entry into the body through inhalation, ingestion, or skin contact.

  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Chemical safety goggles are mandatory to prevent accidental eye contact.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.

  • Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.

The following diagram illustrates the logical workflow for ensuring safe handling:

G cluster_0 Risk Assessment cluster_1 Control Measures Identify Hazards Identify Hazards Review SDS Review SDS Identify Hazards->Review SDS Assess Exposure Routes Assess Exposure Routes Review SDS->Assess Exposure Routes Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Assess Exposure Routes->Engineering Controls (Fume Hood) Mitigate Inhalation Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Assess Exposure Routes->Personal Protective Equipment (PPE) Prevent Contact Safe Work Practices Safe Work Practices Personal Protective Equipment (PPE)->Safe Work Practices Reinforce Safety

Caption: Workflow for Safe Handling of this compound.

Synthesis and Reactivity

The synthetic utility of this compound lies in its dual functionality: the Weinreb amide for ketone synthesis and the bromo-substituted pyridine ring for cross-coupling reactions.

Synthesis of this compound

Proposed Synthetic Pathway:

G 5-Bromonicotinic Acid 5-Bromonicotinic Acid Activation Activation 5-Bromonicotinic Acid->Activation e.g., SOCl₂, Oxalyl Chloride Acyl Chloride/Mixed Anhydride Acyl Chloride/Mixed Anhydride Activation->Acyl Chloride/Mixed Anhydride This compound This compound Acyl Chloride/Mixed Anhydride->this compound N,O-Dimethylhydroxylamine\n(Me(MeO)NH) N,O-Dimethylhydroxylamine (Me(MeO)NH) N,O-Dimethylhydroxylamine\n(Me(MeO)NH)->this compound Nucleophilic Acyl Substitution

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

  • Activation of 5-Bromonicotinic Acid: To a solution of 5-bromonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an activating agent such as oxalyl chloride or thionyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until the evolution of gas ceases.

  • Amide Formation: The reaction mixture is cooled to 0 °C, and a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent is added dropwise.

  • Work-up and Purification: The reaction is quenched with water or a mild aqueous base. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] This allows for the introduction of a wide variety of aryl or heteroaryl substituents, a key strategy in the synthesis of complex drug candidates.[4]

Application Example: Synthesis of a pan-Trk Inhibitor Intermediate

This compound is a known reagent in the synthesis of the potent and selective pan-Trk inhibitor, PF-06273340, which has been investigated for the treatment of pain.[5]

The following diagram illustrates the key transformation in this synthetic route:

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Arylboronic Acid/Ester Arylboronic Acid/Ester Arylboronic Acid/Ester->Suzuki-Miyaura Coupling 5-Aryl-N-methoxy-N-methylnicotinamide 5-Aryl-N-methoxy-N-methylnicotinamide Suzuki-Miyaura Coupling->5-Aryl-N-methoxy-N-methylnicotinamide Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General Suzuki-Miyaura Coupling):

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the 5-aryl-N-methoxy-N-methylnicotinamide.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not extensively available in the public domain. However, an assessment can be made based on the known toxicology of its constituent parts and related compounds.

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic, with potential effects on the nervous system.[6][7]

  • Brominated Aromatic Compounds: Some brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[8]

  • Nicotinamide: In contrast, nicotinamide (Vitamin B3) itself is an essential nutrient with low toxicity.

Given the presence of the brominated pyridine core, it is prudent to handle this compound with care and to prevent its release into the environment. All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Storage and Stability

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to excessive heat and moisture.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility is underscored by its role in the preparation of advanced drug candidates like pan-Trk inhibitors. A comprehensive understanding of its chemical properties, reactivity, and, most importantly, its hazard profile is essential for its safe and effective use in a research and development setting. By adhering to the principles of good laboratory practice and the specific handling guidelines outlined in this document, researchers can confidently and safely leverage the synthetic potential of this important reagent.

References

  • Angene Chemical. Safety Data Sheet.
  • PubChem. 5-Bromonicotinamide.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • ScholarWorks@UARK. Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • NCBI Bookshelf. Toxicological Profile for Pyridine.
  • Google Patents. US Patent for Nicotinamide derivatives.
  • PubMed. An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates.
  • Google Patents. WO 00/38684 - Quinoxaline derivatives.
  • PMC. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos.
  • PubMed. Toxicological effects of intravenous administration of pyridine in anaesthetized dogs.
  • PubMed. Toxicological evaluations of some brominated biphenyls.

Sources

Topic: Discovery of Pan-Trk Inhibitors Leveraging 5-Bromo-N-Methoxy-N-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes has heralded a new era of precision oncology, leading to the development of "tumor-agnostic" therapies. Pan-Trk inhibitors, which potently target TrkA, TrkB, and TrkC proteins, have demonstrated remarkable and durable responses in patients with NTRK fusion-positive cancers, irrespective of tumor histology.[1][2][3] This technical guide provides a senior application scientist's perspective on the discovery of such inhibitors, focusing on a rational, chemistry-driven approach originating from a versatile synthetic building block: 5-bromo-N-methoxy-N-methylnicotinamide. We will dissect the strategic rationale behind experimental choices, provide validated protocols for key assays, and illustrate the logical flow from chemical starting material to a preclinical candidate, grounded in the principles of modern medicinal chemistry and pharmacology.

The Tropomyosin Receptor Kinase (Trk) Family: A Validated Oncogenic Driver

The Trk family of receptor tyrosine kinases—comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively—are crucial mediators of neuronal development, survival, and synaptic plasticity.[4][5] Their activation is physiologically triggered by the binding of neurotrophins (e.g., Nerve Growth Factor (NGF) for TrkA).[6]

In oncology, the primary mechanism of pathological Trk activation is chromosomal rearrangement, which creates gene fusions between the 3' region of an NTRK gene (containing the kinase domain) and the 5' region of an unrelated partner gene.[6] This results in the expression of a chimeric Trk fusion protein with a constitutively active kinase domain, leading to ligand-independent signaling and potent, uncontrolled downstream activation of pro-survival and proliferative pathways.[6][7]

The three major signaling cascades downstream of Trk activation are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.

  • PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[5]

  • PLCγ Pathway: Modulates calcium signaling and activates Protein Kinase C (PKC).[5]

The discovery that these fusions occur across a wide variety of adult and pediatric solid tumors, including lung cancer, thyroid cancer, sarcomas, and rare secretory carcinomas, established Trk as a premier target for tumor-agnostic drug development.[2][3][8]

G cluster_membrane Plasma Membrane cluster_pathways cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_plcg PLCγ Pathway Trk Trk Receptor (TrkA/B/C) Dimerization Dimerization & Autophosphorylation Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk Binding Shc_PLCg Shc / PLCγ Dimerization->Shc_PLCg Recruitment & Activation RAS RAS Shc_PLCg->RAS PI3K PI3K Shc_PLCg->PI3K PLCg_node PLCγ Shc_PLCg->PLCg_node RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Transcription (Proliferation, Survival, Growth) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG_IP3 DAG / IP3 PLCg_node->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus

Canonical Trk Signaling Pathways

The Rationale for a Versatile Chemical Starting Point: this compound

In modern drug discovery, the efficiency of a campaign is often dictated by the strategic choice of starting materials. For kinase inhibitor programs, scaffolds that are readily diversifiable are paramount. This compound is an exemplary building block for this purpose, embodying several key principles of medicinal chemistry.[9][10]

Causality Behind the Choice:

  • The Nicotinamide Core: The pyridine-based scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region of the ATP-binding pocket.

  • The Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) is a uniquely valuable functional group.[10] Its primary role is to serve as a stable precursor for ketone synthesis. When reacted with organometallic reagents (e.g., Grignard or organolithiums), it forms a stable five-membered chelate intermediate. This intermediate resists the common problem of over-addition, which would otherwise lead to a tertiary alcohol. It collapses to the desired ketone only upon acidic workup. This provides a highly reliable and reproducible (i.e., trustworthy) method for introducing diverse R-groups, which is critical for building a chemical library.

  • The 5-Bromo Handle: The bromine atom is not merely a placeholder; it is a strategic point of diversification.[10][11] It is perfectly positioned for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to add aryl or heteroaryl groups) or Buchwald-Hartwig amination (to add amines). This allows chemists to rapidly and efficiently explore the structure-activity relationship (SAR) in a region of the molecule that often projects out of the ATP pocket towards the solvent-exposed region, influencing properties like selectivity and solubility.

G cluster_weinreb Step 1: Weinreb Ketone Synthesis cluster_coupling Step 2: Late-Stage Diversification Start 5-Bromo-N-methoxy- N-methylnicotinamide Ketone Ketone Intermediate Start->Ketone 1. R-MgBr or R-Li 2. H3O+ Workup Library Diverse Inhibitor Library Ketone->Library Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald)

Synthetic Utility of the Starting Material

The Drug Discovery Workflow: From Synthesis to Preclinical Validation

The path from a chemical concept to a viable drug candidate is a multi-stage, iterative process. The following sections outline the key experimental workflows, complete with validated protocols.

G A Library Synthesis (via Weinreb & Coupling) B Biochemical Screen (Pan-Trk IC50 Determination) A->B Screening C Hit-to-Lead Optimization (Potency, Selectivity, ADME) B->C SAR Analysis D Cellular Potency Assay (NTRK-Fusion Cell Line) C->D Validation D->C Iterative Refinement E In Vivo Efficacy Model (Xenograft Tumor Study) D->E In Vivo Test F Preclinical Candidate Nomination E->F Data Review

Pan-Trk Inhibitor Discovery Workflow
Synthesis and Initial Screening

The first step involves synthesizing a focused library of compounds to probe the SAR around the nicotinamide core.

Experimental Protocol 1: Weinreb Ketone Synthesis (Illustrative)

  • Objective: To synthesize a key ketone intermediate from this compound.

  • Trustworthiness: This protocol is self-validating through standard analytical chemistry. The formation of the desired ketone product and the absence of tertiary alcohol byproducts can be confirmed by LC-MS and ¹H NMR, ensuring the reaction's fidelity.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

    • Quench the reaction by slowly adding 1 M aqueous HCl (hydrochloric acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired ketone.

Experimental Protocol 2: Pan-Trk Biochemical Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against TrkA, TrkB, and TrkC kinases.

  • Expertise & Causality: A fluorescence-based assay is chosen for its high-throughput capability, sensitivity, and direct measurement of kinase activity (ATP consumption or substrate phosphorylation). Running the assay against all three Trk isoforms simultaneously is crucial to confirm the "pan-inhibitor" profile early in the discovery process.

  • Procedure:

    • Use a commercial off-the-shelf kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™).

    • Prepare a 10-point, 3-fold serial dilution of each test compound in dimethyl sulfoxide (DMSO), starting from 10 mM.

    • In a 384-well plate, add recombinant human TrkA, TrkB, or TrkC enzyme to the assay buffer.

    • Add the appropriate peptide substrate and ATP to the wells.

    • Add the diluted test compounds to the wells (final DMSO concentration <1%). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes).

    • Add the detection reagent, which measures the amount of ADP produced (or substrate phosphorylated).

    • Read the signal (luminescence or fluorescence) on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Lead Optimization and Preclinical Validation

Hits from the initial screen are optimized for potency, selectivity against other kinases, and drug-like properties (ADME). Promising leads are then advanced to cellular and in vivo models.

Data Presentation 1: Illustrative SAR Table

Compound IDR-Group (from Ketone)R' Group (from Coupling)TrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
Lead-001 CyclopropylPhenyl526548
Lead-002 Cyclopropyl2-aminopyrimidine352
Lead-003 tert-Butyl2-aminopyrimidine120155130

This table illustrates how modifying the R' group via Suzuki coupling (Phenyl to 2-aminopyrimidine) dramatically improves potency, while changing the R-group (Cyclopropyl to tert-Butyl) is detrimental. This guides further synthesis.

Experimental Protocol 3: Cellular Proliferation Assay in an NTRK-Fusion Cell Line

  • Objective: To assess the ability of lead compounds to inhibit the growth of a cancer cell line driven by a Trk fusion.

  • Expertise & Causality: The KM12 cell line, which harbors a TPM3-NTRK1 fusion, is an industry-standard model.[7] It provides a direct biological system to validate that the biochemical inhibition of TrkA translates into an anti-proliferative effect in a relevant cancer context.

  • Procedure:

    • Culture KM12 cells in the recommended growth medium.

    • Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (similar to the biochemical assay).

    • Incubate for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo® or resazurin).

    • Read the signal (luminescence or fluorescence) to quantify the number of viable cells.

    • Calculate the percent growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Protocol 4: In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of a lead compound in a mouse model of NTRK fusion-positive cancer.

  • Trustworthiness: This protocol includes multiple validation points: monitoring animal body weight to assess toxicity, measuring tumor volumes over time to quantify efficacy, and including a vehicle control group as a baseline for tumor growth.

  • Procedure:

    • Implant immunodeficient mice (e.g., NU/J) subcutaneously with KM12 tumor cells.

    • Allow tumors to grow to an average volume of 150-200 mm³.

    • Randomize mice into treatment groups (e.g., Vehicle control, Lead Compound at 30 mg/kg, Lead Compound at 100 mg/kg).

    • Administer the compound orally once daily for 14-21 days.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health daily as a measure of tolerability.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle group.[7]

Data Presentation 2: Preclinical Candidate Profile

ParameterValue
TrkA/B/C IC₅₀ <5 nM
Kinase Selectivity >1000-fold vs. panel of 230 kinases
KM12 Cell GI₅₀ 15 nM
Oral Bioavailability (Mouse) 65%
TGI @ 100 mg/kg (KM12 Model) 86%

Conclusion and Future Directions

The journey from a strategically chosen chemical building block like this compound to a potent and selective pan-Trk inhibitor demonstrates the power of a rational, hypothesis-driven approach in drug discovery. The inherent chemical logic—leveraging the Weinreb amide for controlled synthesis and the bromo-handle for rapid diversification—enables the efficient navigation of chemical space to identify compounds with promising preclinical activity.

While first-generation inhibitors like Larotrectinib and Entrectinib have transformed patient outcomes, the field continues to evolve.[2][12] A critical challenge is acquired resistance, often through mutations in the Trk kinase domain.[13][14] The next generation of pan-Trk inhibitors, including macrocyclic compounds, are being designed specifically to overcome these resistance mechanisms, ensuring that this powerful therapeutic strategy remains effective for patients with NTRK fusion-positive cancers.[8][12][14]

References

  • Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. Cancer Letters.
  • Thiele, C. J., et al. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Clinical Cancer Research.
  • Lee, J., et al. (2021). Roles of TrkC Signaling in the Regulation of Tumorigenicity and Metastasis of Cancer. Cancers.
  • Thiele, C. J., et al. (2009). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. PMC - NIH.
  • Lv, P., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Timeline for the clinical development of larotrectinib and entrectinib. ResearchGate.
  • The Development of TRK Inhibitors. High-Impact.
  • Bagal, S. K., et al. (2016). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Khotskaya, Y. B., et al. (2017). Inhibiting TRK Proteins in Clinical Cancer Therapy. MDPI.
  • Anderson, S. L. & Sherman, J. (2020). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. PMC - PubMed Central.
  • Amporndanai, K., et al. (2018). Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. PubMed.
  • Gatalica, Z., et al. (2023). Pan-TRK immunohistochemistry as screening tool for NTRK fusions: A diagnostic workflow for the identification of positive patients in clinical practice. PubMed.
  • Rudzinski, E. R., et al. (2017). Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions. PMC - NIH.
  • Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Semantic Scholar.
  • Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. PMC.
  • Larotrectinib Demonstrates Robust Responses in TRK Fusion-Positive Lung Cancer. (2022). Targeted Oncology.
  • Clinical Testing of Pan-TRK Inhibitor Progresses Across Multiple Tumor Types. (2018). OncLive.
  • Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. ResearchGate.
  • Lv, P., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. PubMed.
  • Durzyńska, J. (2023). Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients. Oncology in Clinical Practice.
  • Identification of pan-Trk inhibitors for the treatment of Trk-driven cancers. (2012). AACR.
  • Roche launches new TRK assay, as Bayer, Loxo get FDA nod for pancancer drug. (2018). Fierce Biotech.
  • Establishing optimized staining protocol and cutoff values of pan-TRK immunohistochemistry for detecting NTRK fusions in solid tumors: A Chinese multicenter cross-sectional study. (2024). ASCO Publications.
  • Nagasubramanian, R., et al. (2022). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. PMC.
  • The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. (2016). PubMed.

Sources

Methodological & Application

Synthesis of 5-Bromo-N-methoxy-N-methylnicotinamide: A Detailed Protocol for Weinreb Amide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Weinreb Amides in Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to create ketones and aldehydes is a fundamental operation. However, traditional methods utilizing highly reactive organometallic reagents with acylating agents like esters or acyl chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2] The Weinreb-Nahm ketone synthesis, first reported in 1981, provides an elegant and robust solution to this challenge.[1][3] The core of this methodology is the N-methoxy-N-methylamide, commonly known as the Weinreb amide.

This specialized amide exhibits unique reactivity; upon reaction with an organometallic reagent, it forms a stable, chelated tetrahedral intermediate.[1] This intermediate resists the collapse that would typically lead to a second nucleophilic addition.[1][4] Consequently, the desired ketone (or aldehyde, if a hydride reagent is used) is obtained in high yield upon aqueous workup.[3][4] The stability and versatility of Weinreb amides have established them as indispensable intermediates in the synthesis of complex molecules, including numerous natural products.[1]

This document provides a comprehensive guide for the preparation of 5-bromo-N-methoxy-N-methylnicotinamide, a valuable heterocyclic building block, from 5-bromonicotinoyl chloride.[5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested laboratory protocol, and discuss critical safety and handling considerations for all reagents involved.

Mechanism of Weinreb Amide Formation

The formation of a Weinreb amide from an acyl chloride is a classic nucleophilic acyl substitution reaction. The process begins with the deprotonation of N,O-dimethylhydroxylamine hydrochloride to generate the free amine, which acts as the nucleophile. This amine then attacks the highly electrophilic carbonyl carbon of the acyl chloride.

Here is a step-by-step breakdown of the mechanism:

  • Neutralization: A base, typically a non-nucleophilic amine like pyridine or triethylamine, neutralizes the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free hydroxylamine. This step is crucial as the protonated form is not nucleophilic.

  • Nucleophilic Attack: The nitrogen atom of the free N,O-dimethylhydroxylamine attacks the carbonyl carbon of 5-bromonicotinoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The protonated amide intermediate is deprotonated by the base (e.g., pyridine), regenerating the basic catalyst and yielding the final Weinreb amide product. The byproduct of this reaction is pyridinium hydrochloride.

Visualizing the Mechanism

The following diagram illustrates the key steps in the formation of the Weinreb amide from an acyl chloride.

Weinreb Amide Formation Mechanism Mechanism of Weinreb Amide Formation cluster_0 Reaction Steps AcylChloride 5-Bromonicotinoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Hydroxylamine N,O-Dimethylhydroxylamine Hydroxylamine->Tetrahedral Base Pyridine (Base) Base->Hydroxylamine Deprotonation Product This compound (Weinreb Amide) Tetrahedral->Product Collapse & Leaving Group Expulsion Byproduct Pyridinium Chloride Tetrahedral->Byproduct

Caption: Key steps in the nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

This protocol details the procedure for reacting 5-bromonicotinoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )AmountMmolEquiv.
5-Bromonicotinoyl chlorideC₆H₃BrClNO220.455.00 g22.681.0
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.542.43 g24.951.1
PyridineC₅H₅N79.103.96 mL49.902.2
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

Step-by-Step Procedure

Reaction Setup:

  • Prepare Amine Solution: To a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (2.43 g, 1.1 equiv.).

  • Add anhydrous dichloromethane (DCM, 50 mL) and pyridine (3.96 mL, 2.2 equiv.).

  • Cool the resulting slurry to 0 °C using an ice-water bath with vigorous stirring.

Addition of Acyl Chloride:

  • Prepare Acyl Chloride Solution: In a separate dry flask, dissolve 5-bromonicotinoyl chloride (5.00 g, 1.0 equiv.) in anhydrous DCM (50 mL).

  • Transfer the acyl chloride solution to a dropping funnel.

  • Slow Addition: Add the 5-bromonicotinoyl chloride solution dropwise to the stirred, cooled amine slurry over a period of 20-30 minutes. Maintain the internal temperature at 0 °C throughout the addition. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS if desired.

Workup and Purification:

  • Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (2 x 50 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.

Visualizing the Workflow

Weinreb Amide Synthesis Workflow Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product A Combine N,O-Dimethylhydroxylamine HCl, Pyridine, and DCM in flask B Cool to 0 °C A->B D Add Acyl Chloride solution dropwise at 0 °C C Dissolve 5-Bromonicotinoyl Chloride in DCM C->D E Stir at 0 °C, then warm to Room Temp D->E F Quench with Water E->F G Extract with DCM F->G H Wash with HCl, NaHCO₃, and Brine G->H I Dry and Concentrate H->I J Purify via Chromatography (if needed) I->J K Pure Weinreb Amide J->K

Caption: A streamlined overview of the synthesis process.

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

  • 5-Bromonicotinoyl Chloride: This compound is a corrosive acyl chloride.[1][6] It reacts with moisture, including atmospheric humidity, to release hydrochloric acid (HCl) gas. It causes severe skin burns and eye damage.[1][3] Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [5][7] Ensure all glassware is scrupulously dried before use.[7]

  • N,O-Dimethylhydroxylamine Hydrochloride: This compound is a white to off-white crystalline powder. It can be an irritant to the skin, eyes, and respiratory system.[4] Standard PPE should be worn during handling.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen and teratogen. All manipulations should be performed in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion and Outlook

The protocol described provides a reliable and scalable method for the synthesis of this compound. The resulting Weinreb amide is a stable, versatile intermediate poised for a variety of subsequent transformations.[7] The bromine atom on the pyridine ring offers a handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, while the Weinreb amide moiety allows for the controlled introduction of carbon substituents to form ketones. This dual functionality makes the target molecule a highly valuable building block for professionals in drug discovery and development. By adhering to the principles of chemical reactivity and stringent safety protocols outlined in this guide, researchers can confidently and effectively utilize this powerful synthetic tool.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
  • Wikipedia. (2023). Weinreb ketone synthesis.
  • PubChem. (n.d.). 5-Bromonicotinoyl chloride.
  • Semantic Scholar. (2021). A new synthetic method toward a key intermediate in the total synthesis of alkannin and shikonin. Journal of Chemical Research.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications.

Sources

synthesis of ketones from 5-bromo-N-methoxy-N-methylnicotinamide and Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Ketones from 5-bromo-N-methoxy-N-methylnicotinamide and Grignard Reagents

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of functionalized ketones via the Weinreb-Nahm reaction. Specifically, it details the protocol for reacting this compound with Grignard reagents, a robust and highly selective method for carbon-carbon bond formation.

Introduction: The Strategic Importance of Controlled Ketone Synthesis

Ketones are fundamental building blocks in modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The precise and predictable formation of ketones is therefore a cornerstone of synthetic strategy. While classical methods involving the acylation of organometallic reagents with acid chlorides or esters are common, they are frequently plagued by a critical side reaction: over-addition. This occurs when a second equivalent of the highly reactive nucleophile adds to the newly formed ketone, leading to the tertiary alcohol as an often-undesired byproduct.[2][3]

The Weinreb-Nahm ketone synthesis, discovered in 1981, offers an elegant solution to this long-standing challenge.[2][4] By employing a special N-methoxy-N-methylamide, known as a Weinreb-Nahm amide, this method allows for the clean and high-yield synthesis of ketones from a wide variety of organometallic reagents, including Grignard reagents.[2][5] This guide focuses on the application of this methodology using this compound, a versatile heterocyclic substrate that opens pathways to complex, functionalized pyridine-based molecules of significant interest in medicinal chemistry.[6][7]

The Mechanism: Why the Weinreb-Nahm Amide Excels

The remarkable selectivity of the Weinreb-Nahm synthesis stems from the unique structure of the N-methoxy-N-methylamide functional group.[1] Its efficacy is rooted in the formation of a stable tetrahedral intermediate upon nucleophilic attack by the Grignard reagent.

Causality of Selectivity:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Chelation and Stabilization: The key step is the formation of a stable five-membered cyclic intermediate where the magnesium atom is chelated by both the carbonyl oxygen and the methoxy oxygen.[8][9]

  • Intermediate Stability: This chelated intermediate is exceptionally stable at low temperatures and does not collapse to form the ketone until an acidic workup is performed.[2][10] This stability prevents the intermediate from reacting further with another equivalent of the Grignard reagent.

  • Controlled Hydrolysis: Upon introduction of a proton source (e.g., aqueous NH₄Cl or dilute acid) during workup, the chelated intermediate is hydrolyzed, collapsing to release the desired ketone and N,O-dimethylhydroxylamine.[10]

In contrast, the tetrahedral intermediate formed from an ester or acid chloride lacks this chelating stabilization. It readily eliminates the leaving group (alkoxide or chloride) to form the ketone in situ, which is more reactive than the starting material and is immediately attacked by a second Grignard molecule, leading to the tertiary alcohol.[3]

G cluster_0 Weinreb-Nahm Pathway (Controlled) cluster_1 Traditional Ester/Acid Chloride Pathway W_Amide Weinreb Amide (R-CO-N(OMe)Me) W_Intermediate Stable Chelated Tetrahedral Intermediate W_Amide->W_Intermediate + W_Grignard R'-MgX W_Grignard->W_Intermediate 1 eq. W_Ketone Ketone (R-CO-R') W_Intermediate->W_Ketone Hydrolysis W_Workup Aqueous Workup (H+) W_Workup->W_Ketone W_No_Overaddition Over-addition Prevented W_Ketone->W_No_Overaddition Ester Ester/Acid Chloride (R-CO-X) E_Intermediate Unstable Tetrahedral Intermediate Ester->E_Intermediate + E_Grignard R'-MgX E_Grignard->E_Intermediate 1 eq. E_Ketone Ketone (in situ) E_Intermediate->E_Ketone Collapse E_Alcohol Tertiary Alcohol (R-C(OH)(R')2) E_Ketone->E_Alcohol + E_Grignard2 R'-MgX E_Grignard2->E_Alcohol 2nd eq.

Caption: Reaction mechanism comparing the stable intermediate in the Weinreb synthesis to the traditional pathway.

Experimental Guide: Synthesis of Aryl/Alkyl 5-Bromonicotinyl Ketones

This section provides a self-validating protocol. Each step is designed to ensure optimal conditions and includes explanations for key operations.

Materials and Reagents
ReagentM.W. ( g/mol )PurposeNotes
This compound245.07Electrophile / Acylating AgentEnsure it is dry.[7][11]
Magnesium Turnings24.31Grignard Reagent FormationUse high purity, activated turnings.[12]
Aryl or Alkyl Bromide (e.g., Bromobenzene)157.01Grignard PrecursorMust be anhydrous.
Tetrahydrofuran (THF)72.11Anhydrous SolventMust be freshly distilled from Na/benzophenone or from a solvent purification system.[13]
Iodine (I₂)253.81Grignard Reaction InitiatorA single crystal is usually sufficient.
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49Quenching Agent
Ethyl Acetate (EtOAc)88.11Extraction Solvent
Brine (Saturated Aqueous NaCl)58.44Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying Agent
Silica Gel-Stationary Phase for Chromatography230-400 mesh.
Detailed Step-by-Step Protocol

This protocol describes the synthesis of 5-bromo-1-(phenyl)nicotinoyl-methanone as a representative example.

A. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Rationale: The Grignard reagent must be prepared in situ under strictly anhydrous conditions to ensure its reactivity. Water will protonate and destroy the reagent.[14]

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[15]

  • Assembly: Add magnesium turnings (1.2 eq.) to the flask. Place a single crystal of iodine in the flask; the purple color will fade as the magnesium is activated.

  • Reagent Addition: Dissolve the aryl/alkyl bromide (1.0 eq., e.g., bromobenzene) in anhydrous THF (approx. 0.5 M solution). Add ~10% of this solution to the magnesium turnings.

  • Initiation: The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.[16]

  • Completion: After the addition is complete, continue to stir the gray-black solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

B. Reaction with the Weinreb Amide

  • Rationale: Low temperature is critical to maintain the stability of the tetrahedral intermediate and prevent side reactions.[17]

  • Setup: In a separate, flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool this solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the freshly prepared Grignard reagent (1.1-1.2 eq.) to the stirred Weinreb amide solution via cannula or dropping funnel. The slow addition rate is crucial to control the reaction exotherm.[13]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

C. Workup and Purification

  • Rationale: The aqueous quench serves to hydrolyze the stable intermediate to the ketone and to neutralize any remaining Grignard reagent.

  • Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution to the reaction mixture at 0 °C to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes inorganic salts and residual water-soluble components.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure ketone.

Caption: Experimental workflow for the synthesis of ketones from a Weinreb amide and a Grignard reagent.

Safety and Handling Precautions

Scientific integrity demands a rigorous approach to safety. The reagents used in this protocol are hazardous and must be handled with appropriate care.

  • Grignard Reagents: These are highly reactive, flammable, and corrosive organometallic compounds. They react violently with water and protic solvents.[13][14] Some, like t-BuLi (an organolithium, but illustrates the class hazard), are pyrophoric and will ignite spontaneously on contact with air. All manipulations must be conducted under an inert atmosphere in a chemical fume hood.

  • Anhydrous Ethers (THF): Diethyl ether and THF are extremely flammable and can form explosive peroxides over time.[13] Always use from a freshly opened container or a properly maintained solvent purification system. Ensure no open flames or spark sources are present.[14]

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong, unpleasant odors. Handle them in a well-ventilated fume hood. Avoid inhalation and skin contact.[18]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are generally suitable for incidental contact, but check compatibility).[13]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive Grignard reagent due to moisture in glassware or solvent.1. Rigorously dry all glassware and use truly anhydrous solvent. Ensure the Grignard reagent forms successfully before proceeding.
2. Poor quality magnesium turnings.2. Use fresh, high-purity magnesium and activate with iodine or 1,2-dibromoethane.
Tertiary Alcohol Formed 1. Reaction temperature was too high, causing the intermediate to collapse.1. Maintain the reaction temperature at 0 °C or lower (-78 °C may be necessary for very reactive Grignards).
2. Quench was performed at room temperature.2. Ensure the reaction mixture is cold (0 °C) before adding the aqueous quenching solution.
Starting Material Remains 1. Insufficient Grignard reagent was added.1. Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.1-1.2 eq.).
2. Grignard reagent is too sterically hindered to react efficiently.2. Increase reaction time or consider converting the Grignard to a more reactive organocuprate.

Conclusion

The Weinreb-Nahm ketone synthesis provides an authoritative and reliable method for the acylation of Grignard reagents without the common pitfall of over-addition.[1][2] The use of this compound as the substrate allows for the efficient production of functionalized bromopyridyl ketones, which are valuable precursors in pharmaceutical and materials science research. By understanding the underlying mechanism that relies on a stable, chelated intermediate and by adhering to strict anhydrous and low-temperature conditions, researchers can consistently achieve high yields of the desired ketone products.

References

  • Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:[Link]
  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Weinreb ketone synthesis Source: YouTube (ChemWis Channel) URL:[Link]
  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: International Journal of Chemical and Pharmaceutical Sciences URL:[Link]
  • Title: Synthesis of ketones by utilizing thioesters as “radical weinreb amides” Source: Treasures @ UT Dallas URL:[Link]
  • Title: What are Grignard reagent preparation precautions during prepar
  • Title: Grignard Reaction - Laboratory Reaction Safety Summary Source: American Chemical Society URL:[Link]
  • Title: Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols Source: Royal Society of Chemistry URL:[Link]
  • Title: PREPARATION OF RADICAL CLOCKS BEARING CARBONYL GROUPS: SYNTHESIS OF N-METHOXY-N-METHYLSPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXAMIDE Source: Organic Syntheses URL:[Link]
  • Title: 6-CHLORO-1-HEXENE FROM 1-BROMO-3-CHLOROPROPANE AND ALLYLMAGNESIUM BROMIDE Source: Organic Syntheses URL:[Link]
  • Title: Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL:[Link]
  • Title: [Problem] Weinreb-Ketone synthesis / Isoxazoles Source: Reddit URL:[Link]
  • Title: Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link]
  • Title: SAFETY DATA SHEET - Magnesium Source: Lab Alley URL:[Link]
  • Title: Procedures for Safe Use of Pyrophoric Liquid Reagents Source: UCLA – Chemistry and Biochemistry URL:[Link]
  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: PMC - NIH URL:[Link]
  • Title: Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction Source: Semantic Scholar URL:[Link]
  • Title: 2-(o-METHOXYPHENYL)-4,4-DIMETHYL-2-OXAZOLINE Source: Organic Syntheses URL:[Link]
  • Title: Process for preparing 5-bromonicotinic acid Source: Google Patents URL
  • Title: Supplementary Information - A Grignard Reagent with a Masked Carboxylic Acid Source: The Royal Society of Chemistry URL:[Link]

Sources

Strategic Synthesis of PARP Inhibitors Utilizing 5-Bromo-N-Methoxy-N-Methylnicotinamide as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for malignancies with deficiencies in DNA damage repair pathways.[1][2][3][4] The synthesis of these complex heterocyclic molecules requires robust and versatile chemical strategies. This application note provides a detailed guide for researchers on the use of 5-bromo-N-methoxy-N-methylnicotinamide, a key nicotinamide derivative, in the synthesis of PARP inhibitors. We will explore its unique chemical properties, focusing on the strategic advantages of the Weinreb amide functional group and the utility of the bromo substituent for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.[5] Detailed, field-proven protocols for synthesis, purification, and characterization are provided to enable drug development professionals to efficiently construct novel PARP inhibitor scaffolds.

Introduction: The Role of PARP Inhibitors and Synthetic Strategy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, most notably in the repair of DNA single-strand breaks (SSBs).[6][7][8] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks is compromised. The inhibition of PARP in these cells prevents the repair of SSBs, which then degrade into toxic double-strand breaks during replication.[9] Without a functional HR pathway, these breaks cannot be repaired, leading to cell death in a process known as synthetic lethality.[10] This vulnerability has been successfully exploited by several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib.[11]

The core structure of many potent PARP inhibitors is built upon a nicotinamide scaffold, which mimics the endogenous NAD+ substrate of the PARP enzyme.[12] Therefore, the efficient and modular synthesis of functionalized nicotinamide derivatives is of paramount importance. This compound has emerged as a highly valuable starting material for this purpose.[5][13] Its utility stems from two key features:

  • The Weinreb Amide (N-methoxy-N-methylamide): This functional group is an excellent and stable precursor to ketones.[14][15] Unlike more reactive acylating agents, the Weinreb amide reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate that resists over-addition.[16][17] This intermediate collapses to the desired ketone only upon acidic workup, providing a high-yielding and controlled method for introducing diverse side chains.[14][16]

  • The 5-Bromo Substituent: The bromine atom on the pyridine ring serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][18] This allows for the efficient formation of C-C bonds, linking the nicotinamide core to various aryl or heteroaryl moieties, a common feature in advanced PARP inhibitors.[19]

This guide will detail a general, two-stage synthetic approach beginning with this key intermediate.

G cluster_0 Overall Synthetic Strategy A This compound C 5-Aryl-N-methoxy-N-methylnicotinamide Intermediate A->C Suzuki-Miyaura Cross-Coupling B Aryl/Heteroaryl Boronic Acid B->C E 5-Aryl Nicotinoyl Ketone C->E Weinreb Ketone Synthesis D Organometallic Reagent (R-MgX) D->E F Further Cyclization / Elaboration E->F G Final PARP Inhibitor Scaffold F->G

Caption: A generalized workflow for synthesizing PARP inhibitors.

Physicochemical Properties & Safety

Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the key starting material.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 183608-47-1[20][21]
Molecular Formula C₈H₉BrN₂O₂[20][21]
Molecular Weight 245.07 g/mol [20][21]
Appearance Solid[20]
Storage Store at room temperature in a dry area.[13][22]

Safety and Handling: this compound is classified as Acute Toxicity, Oral (Category 4) and should be handled with care.[20][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[24][25]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid the formation and inhalation of dust and aerosols.[22][24]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[22] If swallowed, rinse mouth with water and consult a physician.[20][22]

  • Disposal: Dispose of chemical waste through a licensed chemical destruction facility. Do not discharge into sewer systems.[25]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for creating the biaryl linkage present in many PARP inhibitors.[18][26][27]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Therefore, the entire reaction must be conducted under an inert atmosphere (Argon or Nitrogen).[26]

  • Degassed Solvents: Solvents can dissolve atmospheric oxygen. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical to preserve the catalyst's activity.[26]

  • Base: The base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[28]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective pre-catalyst that readily generates the active Pd(0) species in solution.[26]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L₂) B->C D Transmetalation C->D  Base E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A I Ar-Ar' (Coupled Product) F->I G Ar-X (Nicotinamide) G->B H Ar'-B(OH)₂ (Boronic Acid) H->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[27]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, or 1,4-Dioxane/Water mixture)

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar and stir plate with heating

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the chosen arylboronic acid, and the base.[26]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[26]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Following this, add the palladium catalyst to the flask. The mixture may change color upon catalyst addition.[26][27]

  • Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.[26]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.[27]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[27]

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-N-methoxy-N-methylnicotinamide intermediate.[18][27]

Table 2: Example Suzuki Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901882
(Note: Yields are representative and may vary based on substrate and precise conditions. Data compiled from analogous reactions in the literature.)[26]

Protocol 2: Weinreb Ketone Synthesis and Further Elaboration

Following the successful synthesis of the 5-aryl intermediate, the next crucial step is the conversion of the Weinreb amide into a ketone. This ketone is often a direct precursor to the final heterocyclic core of the PARP inhibitor, which can be formed through a subsequent cyclization reaction. For instance, in the synthesis of inhibitors like Talazoparib or Niraparib, this ketone undergoes condensation with a hydrazine derivative.[29][30][31]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard and organolithium reagents are extremely strong bases and will be quenched by protic sources like water. All glassware must be flame-dried, and anhydrous solvents must be used.

  • Low Temperature: The addition of the organometallic reagent is highly exothermic. Performing the addition at low temperatures (e.g., -78 °C using a dry ice/acetone bath) helps control the reaction rate and prevent unwanted side reactions.

Materials & Reagents:

  • 5-Aryl-N-methoxy-N-methylnicotinamide (1.0 equiv)

  • Organometallic Reagent (e.g., Ethylmagnesium bromide in THF, 1.1-1.3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Aqueous acid solution for workup (e.g., 1 M HCl)

  • Three-neck round-bottom flask, dropping funnel, and thermometer

Step-by-Step Protocol:

  • Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, thermometer, and a septum under an inert atmosphere.

  • Substrate Dissolution: Dissolve the 5-aryl-N-methoxy-N-methylnicotinamide intermediate in anhydrous THF and transfer the solution to the reaction flask via cannula or syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add the organometallic reagent (e.g., Grignard reagent) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at the low temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching & Work-up:

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ketone by column chromatography or recrystallization to yield the pure product, ready for subsequent cyclization steps.

Characterization of Final Products

The identity and purity of the synthesized intermediates and final PARP inhibitors must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compounds.[6][7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[32]

  • Enzymatic Assays: The inhibitory activity of the final compounds against PARP-1 and PARP-2 should be determined using biochemical assays to calculate IC₅₀ values.[6][11]

Conclusion

This compound is a powerful and strategic starting material for the synthesis of novel PARP inhibitors. The Weinreb amide functionality provides a controlled and high-yielding route to essential ketone intermediates, while the 5-bromo position offers a reliable handle for diversification through modern cross-coupling chemistry. The protocols outlined in this application note provide a robust framework for researchers in medicinal chemistry and drug development to construct libraries of PARP inhibitors for further biological evaluation.

References

  • Angene Chemical. Safety Data Sheet - 5-Bromo-N-methylnicotinamide. Angene Chemical.
  • El-Gamal, M. I., et al. (2022). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. MDPI.
  • Ali, A. (2019). Studies of PARP-1 activation and inhibition using NMR spectroscopy. Apollo - University of Cambridge Repository.
  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry.
  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines.
  • PubChem. 5-bromo-N-methoxy-N-methylfuran-3-carboxamide. National Center for Biotechnology Information.
  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division.
  • de Bono, J., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central.
  • ResearchGate. Synthesis of talazoparib and its derivatives and radiosynthesis of [¹⁸F]talazoparib/3a″. ResearchGate.
  • CP Lab Safety. N-Methoxy-N-methyl 5-bromo-2-chloronicotinamide, min 96%, 25 grams. CP Lab Safety.
  • Maduray, K., & Chetty, S. (2021). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for cancer therapy. University of the Witwatersrand, Johannesburg.
  • Google Patents. WO2017215166A1 - Synthesis of parpinhibitor talazoparib. Google Patents.
  • PubMed. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. National Library of Medicine.
  • Al-Zoubi, R. M. (2018). Recent Developments in Weinreb Synthesis and their Applications. Journal of Chemical Reviews.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry.
  • ACS Publications. Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. American Chemical Society.
  • PubMed. Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. National Library of Medicine.
  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents.
  • Supreme Science. (2013). What IS the Weinreb Amide?. YouTube.
  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • ResearchGate. Synthesis of niraparib (XXXII). ResearchGate.
  • ACS Medicinal Chemistry Letters. (2025). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. American Chemical Society.
  • PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. National Library of Medicine.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • SpringerLink. (2016). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. Chemistry of Heterocyclic Compounds.
  • Wikipedia. Weinreb ketone synthesis. Wikipedia.
  • AACR Journals. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • PubMed. Strategies for the prevention or reversal of PARP inhibitor resistance. National Library of Medicine.
  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. MD Anderson Cancer Center.
  • PubMed Central. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. National Library of Medicine.

Sources

The Strategic deployment of 5-Bromo-N-methoxy-N-methylnicotinamide in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Organic Synthesis

In the intricate field of natural product synthesis and drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficiency and success of a synthetic campaign. Among the arsenal of bifunctional building blocks available to the modern chemist, 5-bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, has emerged as a reagent of significant utility. Its unique structural features—a pyridine ring poised for diversification, a bromine atom ripe for cross-coupling, and a Weinreb amide group for controlled carbonyl chemistry—render it a powerful tool for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this versatile reagent, with a focus on its role in the synthesis of high-value compounds, including natural products and their analogues.

The pyridine moiety is a ubiquitous scaffold in a vast number of natural products and medicinally active compounds, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1][2] The bromine atom at the 5-position serves as a versatile handle for the introduction of molecular complexity through a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings.[3][4] This allows for the construction of intricate biaryl or aryl-heteroaryl linkages, which are common motifs in pharmacologically active molecules.[5]

Simultaneously, the N-methoxy-N-methylamide, or Weinreb amide, functionality offers a reliable method for the synthesis of ketones and aldehydes.[6] The chelation of the methoxy group to the metal cation of an organometallic reagent stabilizes the tetrahedral intermediate, preventing the common problem of over-addition that plagues reactions with other acylating agents. This controlled reactivity is crucial when dealing with complex, multi-functionalized molecules, ensuring high yields and minimizing the formation of unwanted byproducts.

This guide will delve into the practical applications of this compound, providing detailed protocols for its use in key synthetic transformations and showcasing its role in the synthesis of the potent pan-Trk inhibitor, PF-06273340, a significant advancement in the treatment of pain.

Core Applications in Synthetic Chemistry

The utility of this compound can be broadly categorized into two primary types of transformations, which can be employed sequentially to construct complex molecular frameworks.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromine atom is the primary site for diversification of the pyridine core. Suzuki-Miyaura coupling with boronic acids or their esters is a favored method for forming C-C bonds, introducing a wide array of aryl or heteroaryl substituents. This reaction is well-tolerated by the Weinreb amide functionality, allowing for the late-stage functionalization of the pyridine ring.

  • Nucleophilic Acyl Substitution via the Weinreb Amide: The Weinreb amide allows for the controlled addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form a ketone. This transformation is highly chemoselective and provides a robust method for introducing a variety of carbon-based side chains. The resulting ketone can then serve as a handle for further synthetic manipulations.

The strategic combination of these two reactions allows for a modular and convergent approach to the synthesis of highly substituted pyridine derivatives.

Application Highlight: Synthesis of the Pan-Trk Inhibitor PF-06273340

A compelling example of the strategic use of this compound is in the synthesis of PF-06273340, a potent and selective pan-Trk inhibitor developed for the treatment of pain. The synthesis of this complex molecule relies on the sequential functionalization of the bromopyridine core, showcasing the power of this building block in a real-world drug discovery program.

While the full, detailed synthetic route is proprietary, the key transformations involving a similar bromopyridine Weinreb amide can be inferred from the literature and general synthetic principles. The synthesis would likely involve an initial Suzuki-Miyaura coupling to install the complex pyrrolo[2,3-d]pyrimidine moiety at the C5 position of the nicotinamide core. Following this, the Weinreb amide would be utilized to introduce the final side chain via reaction with an appropriate organometallic reagent, leading to the desired ketone which is then further elaborated to the final drug substance.

The following diagram illustrates the conceptual synthetic workflow, highlighting the pivotal role of our subject molecule.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_intermediate Key Intermediate cluster_weinreb Weinreb Ketone Synthesis cluster_elaboration Further Elaboration cluster_final Final Product start 5-Bromo-N-methoxy- N-methylnicotinamide suzuki Pd-catalyzed coupling with a pyrrolo[2,3-d]pyrimidine boronic acid derivative start->suzuki Step 1 intermediate Coupled Weinreb Amide Intermediate suzuki->intermediate weinreb Reaction with an organometallic reagent intermediate->weinreb Step 2 elaboration Functional group manipulations weinreb->elaboration final PF-06273340 elaboration->final

Caption: Conceptual workflow for the synthesis of PF-06273340.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales. It is imperative that all reactions are carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃DMF100880-90
33-Thienylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O (10:1)1101675-85

Note: Yields are typical for analogous bromopyridine substrates and may vary.

G cluster_workflow Suzuki-Miyaura Coupling Workflow setup 1. Reaction Setup: Substrates, Base inert 2. Inert Atmosphere: Purge with Ar/N₂ setup->inert add 3. Add Catalyst and Solvent inert->add react 4. Heat and Stir add->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Weinreb Ketone Synthesis

This protocol outlines a general method for the reaction of a substituted nicotinamide Weinreb amide with a Grignard reagent to yield the corresponding ketone.

Materials:

  • Substituted N-methoxy-N-methylnicotinamide (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add a solution of the substituted N-methoxy-N-methylnicotinamide in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent dropwise via a syringe, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Warm the mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel.

Data Presentation: Representative Weinreb Ketone Synthesis

EntryWeinreb AmideOrganometallic ReagentSolventTemp (°C)Time (h)Yield (%)
15-Phenyl-nicotinamideMeMgBrTHF0290-98
25-(4-Fluorophenyl)-nicotinamideEtLiTHF-78 to 0385-95
35-Bromo-nicotinamidePhMgBrTHF0288-96

Note: Yields are typical for Weinreb amide reactions and may require optimization.

Conclusion: A Strategic Asset in Chemical Synthesis

This compound stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its dual reactivity, enabling both sophisticated cross-coupling reactions and controlled ketone synthesis, provides a powerful and modular platform for the construction of diverse molecular libraries. The successful application of this reagent in the development of high-value pharmaceutical candidates like PF-06273340 underscores its importance in modern drug discovery. The protocols and data presented in this application note are intended to empower researchers to effectively harness the synthetic potential of this remarkable compound in their own research endeavors.

References

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 2022. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01132j
  • This compound Chemical Properties,Uses,Production. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8748785.htm
  • Structure Prediction and Synthesis of Pyridine-Based Macrocyclic Peptide Natural Products. Organic Letters, 2021. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c04113
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. URL: https://orientjchem.
  • Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. URL: https://www.researchgate.
  • Synthesis of Huperzine A and Its Analogues and Their Anticholinesterase Activity. Journal of the American Chemical Society, 1991. URL: https://pubs.acs.org/doi/abs/10.1021/ja00010a045
  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 2011. URL: https://www.mdpi.com/1420-3049/16/9/7641
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 2022. URL: https://www.mdpi.com/1420-3049/27/19/6638
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 2018. URL: https://www.mdpi.com/1420-3049/23/12/3173
  • Examples of naturally occurring pyridine derivatives. ResearchGate. URL: https://www.researchgate.
  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. BenchChem. URL: https://www.benchchem.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem. URL: https://www.benchchem.com/application-notes/1023091/application-notes-and-protocols-for-the-suzuki-coupling-reaction-of-5-bromonicotinaldehyde
  • The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. ACS Medicinal Chemistry Letters, 2016. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00344
  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Molecules, 2013. URL: https://www.mdpi.com/1420-3049/18/11/13393
  • Weinreb ketone synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
  • PF 06273340 | Trk Receptor Inhibitors. R&D Systems. URL: https://www.rndsystems.com/product/pf-06273340_5806
  • PF-06273340 Trk receptor inhibitor. Selleck Chemicals. URL: https://www.selleckchem.com/products/pf-06273340.html
  • PF-06273340 | pan-Trk inhibitor. AdooQ Bioscience. URL: https://www.adooq.com/pf-06273340.html
  • Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones. Molecules, 2012. URL: https://www.mdpi.com/1420-3049/17/10/11436
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem. URL: https://www.benchchem.com/application-notes/1023087/application-notes-and-protocols-for-suzuki-miyaura-coupling-reactions-with-2-bromo-3-methoxypyridine
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017. URL: https://www.mdpi.com/1420-3049/22/2/189
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 2022. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02082
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 2016. URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b00331
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 2018. URL: https://journalofchemicalresearch.

Sources

A Comprehensive Guide to the Synthesis of 5-Bromonicotinaldehyde via Chemoselective Reduction of 5-Bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the chemoselective reduction of 5-bromo-N-methoxy-N-methylnicotinamide, a Weinreb amide, to the corresponding 5-bromonicotinaldehyde. This transformation is a crucial step in the synthesis of various pharmacologically active molecules and advanced intermediates in the drug development pipeline. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering a blend of theoretical principles and practical, field-tested protocols.

Introduction: The Strategic Importance of 5-Bromonicotinaldehyde and the Weinreb Amide Approach

5-Bromonicotinaldehyde is a versatile bifunctional molecule featuring a pyridine ring substituted with both a bromine atom and an aldehyde. This unique combination of functional groups makes it a highly valuable building block in medicinal chemistry. The aldehyde moiety serves as a handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the bromo-substituted pyridine core is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of molecular diversity.

The synthesis of aldehydes from carboxylic acid derivatives can be challenging due to over-reduction to the corresponding alcohol. The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, provides an elegant solution to this problem.[1] The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents or hydrides.[2] This intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic workup, thus preventing a second addition of the nucleophile or hydride.[1] This application note will focus on the use of Diisobutylaluminium hydride (DIBAL-H) for this transformation, a powerful and versatile reducing agent renowned for its ability to selectively reduce esters and amides to aldehydes.[3][4]

The Underlying Chemistry: Mechanism of Weinreb Amide Reduction

The reduction of a Weinreb amide with DIBAL-H proceeds through a well-defined mechanism that ensures the selective formation of the aldehyde. The process can be broken down into the following key steps:

  • Lewis Acid-Base Adduct Formation: The electron-deficient aluminum center in DIBAL-H acts as a Lewis acid and coordinates to the carbonyl oxygen of the Weinreb amide. This coordination activates the carbonyl group towards nucleophilic attack.

  • Hydride Transfer: An intramolecular transfer of a hydride ion from the aluminum to the activated carbonyl carbon occurs, leading to the formation of a stable five-membered cyclic tetrahedral intermediate. The chelation of the aluminum by both the carbonyl oxygen and the methoxy oxygen is crucial for the stability of this intermediate.

  • Low-Temperature Stability: At low temperatures, typically -78 °C, this tetrahedral intermediate is sufficiently stable to prevent the elimination of the N-methoxy-N-methylamine group. This stability is the cornerstone of the Weinreb amide's ability to resist over-reduction.

  • Hydrolysis (Workup): Upon quenching the reaction with a proton source (e.g., water or dilute acid), the tetrahedral intermediate is hydrolyzed to release the desired aldehyde.

Core Experimental Protocol: Reduction of this compound with DIBAL-H

This protocol provides a detailed, step-by-step procedure for the reduction of this compound to 5-bromonicotinaldehyde. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStarting material.
Diisobutylaluminium hydride (DIBAL-H)1.0 M solution in hexanesCommercially AvailablePyrophoric and water-reactive. Handle under inert atmosphere.
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentCommercially AvailableEnsure solvent is dry to prevent quenching of DIBAL-H.
Methanol (MeOH)AnhydrousCommercially AvailableFor quenching excess DIBAL-H.
Saturated aqueous Rochelle's salt (Potassium sodium tartrate)Reagent GradePrepare in-house or purchaseFor workup to break up aluminum emulsions.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Reagent GradePrepare in-houseFor washing the organic layer.
Brine (Saturated aqueous NaCl)Reagent GradePrepare in-houseFor final wash of the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic layer.
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Hexanes and Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography elution.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H:

    • Slowly add DIBAL-H (1.0 M solution in hexanes, 1.1-1.5 eq) dropwise via syringe to the cooled solution over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material and product should have different Rf values.

  • Quenching the Reaction:

    • Once the reaction is complete (as indicated by TLC), slowly and carefully add anhydrous methanol (approximately 1 mL per mmol of DIBAL-H) dropwise at -78 °C to quench any excess DIBAL-H. A vigorous gas evolution (hydrogen) will be observed.

  • Workup:

    • Allow the reaction mixture to warm to 0 °C.

    • Add saturated aqueous Rochelle's salt solution and stir vigorously for 1-2 hours, or until the biphasic mixture becomes clear, indicating the chelation of aluminum salts.[5]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromonicotinaldehyde.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-bromonicotinaldehyde as a white to off-white solid.

dot

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Quench & Workup cluster_purification Purification A 1. Dissolve Weinreb Amide in Anhydrous DCM B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add DIBAL-H (1.1-1.5 eq) Dropwise at -78 °C B->C Maintain Inert Atmosphere (N₂) D 4. Stir at -78 °C for 1-2 h (Monitor by TLC) C->D E 5. Quench with MeOH at -78 °C D->E Reaction Complete F 6. Add Rochelle's Salt & Stir E->F G 7. Extraction with DCM/EtOAc F->G H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Flash Column Chromatography (Silica Gel) I->J Crude Product K 11. Isolate Pure 5-Bromonicotinaldehyde J->K

Caption: Experimental workflow for the synthesis of 5-bromonicotinaldehyde.

Troubleshooting and Optimization

Problem Potential Cause(s) Proposed Solution(s)
Incomplete Reaction - Insufficient DIBAL-H (reagent may have degraded).- Reaction time is too short.- Inefficient stirring.- Titrate the DIBAL-H solution to determine its exact molarity.- Increase the equivalents of DIBAL-H slightly (e.g., to 1.5 eq).- Extend the reaction time and monitor closely by TLC.- Ensure vigorous stirring, especially if the reaction mixture is thick.
Over-reduction to Alcohol - Reaction temperature was too high.- Excess DIBAL-H was used.- Quenching was not performed at low temperature.- Strictly maintain the reaction temperature at or below -75 °C.- Use a minimal excess of DIBAL-H (start with 1.1 eq).- Quench the reaction at -78 °C before allowing it to warm.
Low Yield after Workup - Formation of a persistent emulsion with aluminum salts.- Product is somewhat water-soluble.- Use the Rochelle's salt workup as described; ensure vigorous and prolonged stirring.- Alternatively, perform a Fieser workup (careful sequential addition of water, then 15% NaOH, then water).[1]- Perform multiple extractions (at least 3-4) of the aqueous layer.
Impure Product - Incomplete separation during chromatography.- Co-elution with byproducts.- Optimize the solvent system for column chromatography using TLC.- Consider using a different stationary phase if silica gel is ineffective.

Safety Considerations

Working with Diisobutylaluminium hydride (DIBAL-H) requires strict adherence to safety protocols due to its hazardous nature.

  • DIBAL-H: is a pyrophoric liquid that can ignite spontaneously in air.[6][7] It also reacts violently with water, releasing flammable hydrogen gas.[8][9] All handling of DIBAL-H must be done under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques. Ensure that all glassware is thoroughly dried before use. A Class D fire extinguisher (for combustible metals) should be readily available.

  • This compound: May be harmful if swallowed and can cause skin and eye irritation.[10]

  • 5-Bromonicotinaldehyde: May cause skin, eye, and respiratory irritation.[11]

  • Solvents: Dichloromethane is a suspected carcinogen. Hexanes are flammable. Handle all solvents in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[6][7][8][10][11][12][13][14][15][16][17]

Conclusion

The reduction of this compound using DIBAL-H is a robust and reliable method for the synthesis of 5-bromonicotinaldehyde. The use of the Weinreb amide functionality effectively prevents over-reduction, leading to high yields of the desired aldehyde. Careful control of the reaction temperature and the implementation of an appropriate workup procedure are critical for the successful execution of this transformation. This application note provides a comprehensive and practical guide for researchers in the field, enabling the efficient synthesis of this important synthetic intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diisobutylaluminium hydride.
  • Tuodaindus. (2025, April 28). Material Safety Data Sheet (MSDS) Diisobutylaluminum Hydride (DIBAL-H).
  • S. Nahm, S. M. Weinreb. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • RSC Publishing. (2019). Recent Developments in Weinreb Synthesis and their Applications. RSC Advances.
  • Current Organic Chemistry. (n.d.). Weinreb amides.
  • eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents.
  • The Royal Society of Chemistry. (n.d.). Supplementary data.
  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction.
  • NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • RSC Publishing. (2021, October 18). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Pharmaffiliates. (n.d.). CAS No : 113118-81-3 | Product Name : 5-Bromonicotinaldehyde.
  • Reddit. (2022, July 14). Dibal-H reduction: is it the reagent or the reaction?.
  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • ResearchGate. (n.d.). (PDF) DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters.
  • NIH. (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight.
  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride.
  • Journal of Organic Chemistry. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. J Org Chem.
  • Google Patents. (n.d.). Synthesis of 5-bromo phthalide - CN1634906A.
  • Google Patents. (n.d.). US5470973A - Synthesis of sulfonamide intermediates.
  • Google Patents. (n.d.). US20230139156A1 - Process and intermediates for the preparation of upadacitinib.

Sources

Application Note: A Protocol for the Synthesis of 5-Bromo-3-acylpyridines via Nucleophilic Addition to 5-Bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the nucleophilic addition of organometallic reagents to 5-bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide. This protocol offers a robust and high-yield pathway to synthesize versatile 5-bromo-3-acylpyridine intermediates, which are pivotal building blocks in the development of novel therapeutics and complex organic molecules. We will delve into the mechanistic rationale behind the Weinreb amide's unique reactivity, present a detailed step-by-step experimental protocol, and offer guidance on data interpretation and troubleshooting. The methodology is designed for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, providing a reliable and scalable procedure for accessing these valuable chemical scaffolds.

Introduction: The Strategic Importance of 5-Bromo-3-acylpyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. Specifically, the 3-acylpyridine moiety is a key pharmacophore in numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position provides a crucial handle for late-stage functionalization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries, accelerating the drug discovery process.

The primary challenge in synthesizing ketones from carboxylic acid derivatives using highly reactive organometallic reagents is the propensity for over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1] The Weinreb-Nahm amide, in this case, this compound, elegantly circumvents this issue.[2] This N-methoxy-N-methyl amide reacts with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic work-up.[1][2][3][4][5] This unique stability ensures the clean formation of the desired ketone in high yield.[5] This compound is a valuable reagent for preparing complex molecules, including potent pan-Trk inhibitors for pain treatment.[6]

Mechanistic Rationale: The Weinreb-Nahm Chelation Control

The success of this protocol hinges on the unique structure of the Weinreb-Nahm amide. Upon nucleophilic attack by an organometallic reagent (e.g., a Grignard reagent, R-MgX) at the carbonyl carbon, a tetrahedral intermediate is formed. Unlike in standard esters or acid chlorides, this intermediate is stabilized by the chelation of the magnesium ion between the carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered ring intermediate that is unreactive towards a second equivalent of the nucleophile, even if it is present in excess.[1][2] The desired ketone is only liberated upon hydrolytic work-up, which breaks down the chelate complex.

Caption: Reaction mechanism of the Weinreb ketone synthesis.

Experimental Application: Synthesis of (5-bromopyridin-3-yl)(phenyl)methanone

This section provides a detailed, step-by-step protocol for a representative nucleophilic addition using Phenylmagnesium bromide.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound183608-47-1Major suppliersPurity ≥97%[7]
Phenylmagnesium bromide (3.0 M in Diethyl ether)100-58-3Major suppliersHandle under inert atmosphere. Titrate prior to use.
Anhydrous Tetrahydrofuran (THF)109-99-9Major suppliersSure/Seal™ bottle or freshly distilled from Na/benzophenone.
Saturated aqueous Ammonium Chloride (NH₄Cl)12125-02-9Major suppliersFor quenching the reaction.
Ethyl Acetate (EtOAc)141-78-6Major suppliersACS grade or higher, for extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major suppliersFor drying organic layers.
Silica Gel7631-86-9Major suppliers230-400 mesh, for column chromatography.
Hexanes110-54-3Major suppliersACS grade or higher, for chromatography.
Instrumentation
  • Magnetic stirrer with stirring bar

  • Schlenk line or glove box for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Syringes and needles, oven-dried

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm) for TLC visualization

  • Glass column for chromatography

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI or GC-MS)

Detailed Step-by-Step Protocol

Caption: Experimental workflow for acylpyridine synthesis.

  • Preparation: Oven-dry all glassware (a 25 mL round-bottom flask, syringes) and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To the 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.08 mmol). Seal the flask with a rubber septum.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Dissolution: Add anhydrous THF (10 mL) via syringe and stir until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophilic Addition: While stirring at 0 °C, add Phenylmagnesium bromide (3.0 M in Et₂O, 1.5 mL, 4.5 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A color change or slight exotherm may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The starting material spot should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (20 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and increasing to 20%) to afford the pure (5-bromopyridin-3-yl)(phenyl)methanone.

Expected Results & Characterization

The protocol should yield the desired product as a white to off-white solid.

ParameterExpected Value
Yield 85-95%
TLC Rf ~0.4 (30% EtOAc/Hexanes)
¹H NMR (CDCl₃)δ ~ 8.95 (d, 1H), 8.85 (d, 1H), 8.30 (t, 1H), 7.85 (m, 2H), 7.65 (m, 1H), 7.50 (m, 2H) ppm
¹³C NMR (CDCl₃)δ ~ 194.5, 155.0, 151.0, 140.0, 136.0, 134.0, 133.0, 130.0, 128.5, 121.0 ppm
Mass Spec (ESI+) m/z = 262.0, 264.0 [M+H]⁺ (Characteristic 1:1 isotopic pattern for Bromine)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent.2. Wet solvent or glassware.1. Titrate the Grignard reagent before use. Use a fresh bottle if necessary.2. Ensure all glassware is rigorously dried and solvents are anhydrous. Perform the reaction under a strict inert atmosphere.
Presence of Starting Material 1. Insufficient Grignard reagent.2. Short reaction time.1. Use a slight excess of the Grignard reagent (1.1-1.2 eq).2. Allow the reaction to stir longer at room temperature and monitor by TLC until all starting material is consumed.
Formation of Byproducts 1. Reaction temperature too high.2. Impure starting materials.1. Maintain the temperature at 0 °C during the addition of the Grignard reagent.2. Ensure the purity of the Weinreb amide and the Grignard reagent.
Difficult Purification Co-elution of impurities.Adjust the polarity of the eluent system for column chromatography. A shallower gradient may be required for better separation. Recrystallization can be an alternative purification method if the product is a solid.[8][9]

Safety Precautions

  • Handling: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[10]

  • Reagents: Organometallic reagents like Phenylmagnesium bromide are highly reactive, flammable, and corrosive. They react violently with water. All operations must be conducted in a chemical fume hood under an inert atmosphere.

  • Solvents: THF, Diethyl Ether, Ethyl Acetate, and Hexanes are flammable. Avoid open flames and sparks.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. PubMed.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI.
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. National Institutes of Health (NIH).
  • Purification of nicotinamide. Google Patents.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Recent Developments in Weinreb Synthesis and their Applications. ResearchGate.
  • Three-component synthesis of nicotinamide derivatives. ResearchGate.
  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Royal Society of Chemistry.
  • Preparation and purification of nicotinamide mononucleotide analogs. PubMed.
  • Process for the purification of nicotinic acid amide I. Google Patents.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health (NIH).
  • Weinreb ketone synthesis. Wikipedia.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Publications.
  • Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst. Royal Society of Chemistry.
  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Royal Society of Chemistry.
  • Weinreb Ketone Synthesis. Organic Chemistry Portal.
  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. National Institutes of Health (NIH).
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH).

Sources

Application Note: High-Purity Isolation of 5-bromo-N-methoxy-N-methylnicotinamide via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-N-methoxy-N-methylnicotinamide is a key synthetic intermediate, notably utilized in the preparation of advanced pharmaceutical agents like pan-Trk inhibitors for pain management.[1] As a Weinreb-Nahm amide, it serves as a versatile precursor for the synthesis of ketones without the common issue of over-addition by organometallic reagents.[2][3] The efficacy and reaction specificity of this intermediate are critically dependent on its purity. Impurities, such as unreacted starting materials or side-products from its synthesis, can lead to complex downstream reaction mixtures and significantly lower the yield of the target active pharmaceutical ingredient (API). This document provides a comprehensive, field-proven protocol for the purification of crude this compound using silica gel column chromatography, ensuring the high purity required for subsequent synthetic steps.

Principle of Chromatographic Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this application, we leverage the principles of normal-phase chromatography.

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in acidic silanol groups (Si-OH), which can form hydrogen bonds and engage in dipole-dipole interactions with analytes.

  • Target Analyte: this compound possesses several polar functional groups: the pyridine nitrogen, the amide carbonyl, and the N-methoxy group. These features give it moderate polarity, allowing it to adsorb to the silica gel.

  • Separation Mechanism: A relatively non-polar mobile phase (eluent) is used to move the compounds through the column. Less polar impurities will have a weaker affinity for the silica gel and will elute first. The target compound, with its moderate polarity, will elute next. Highly polar impurities, such as any unreacted 5-bromonicotinic acid or byproducts from coupling reagents, will adsorb very strongly to the silica gel and will elute much later or remain on the column.[4] The key to a successful separation is to select a mobile phase with the precise polarity to elute the target compound in a sharp band, well-resolved from its contaminants.

Materials and Methods

Reagents and Equipment
Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard Laboratory Supplier
HexaneACS GradeStandard Laboratory Supplier
Ethyl AcetateACS GradeStandard Laboratory Supplier
Dichloromethane (DCM)ACS GradeStandard Laboratory Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Laboratory Supplier
Potassium Permanganate (KMnO₄)Reagent GradeStandard Laboratory Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Laboratory Supplier
Glass Chromatography Column---Appropriate size for scale
Fraction Collector / Test Tubes------
Rotary Evaporator------
Safety Precautions
  • Compound Hazards: this compound is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[2][5]

  • Handling: All manipulations should be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

  • Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are flammable and/or volatile. Avoid inhalation and ensure no ignition sources are present.

Experimental Protocol

This protocol is divided into three critical stages: method development using Thin-Layer Chromatography (TLC), the column purification itself, and post-purification analysis.

PART 1: TLC for Method Development

Causality: Before committing the entire crude sample to a large column, TLC is used to rapidly screen various mobile phase compositions. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound.[6] An Rƒ in this range ensures the compound will migrate through the column at an optimal rate, not too fast (poor separation) and not too slow (band broadening and excessive solvent use).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. It is advisable to also spot the starting materials, if available, for comparison.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test several ratios of ethyl acetate (EtOAc) in hexane.

  • Visualization:

    • First, view the developed, dried plate under a UV lamp (254 nm). The pyridine ring in the target compound should make it UV-active. Circle any visible spots with a pencil.

    • Next, use a chemical stain. A potassium permanganate (KMnO₄) dip is highly effective for visualizing Weinreb amides.[7] Submerge the plate in the stain and gently heat with a heat gun. The product will appear as a yellow or orange spot against a purple background.

  • Analysis: Calculate the Rƒ value for the product spot in each solvent system. Select the system that gives an Rƒ between 0.2 and 0.4 and shows the best separation from all impurities.

Table 1: Example TLC Test Conditions & Results

TrialMobile Phase (EtOAc in Hexane)Product RƒObservations
110%0.10Product spot is too low; insufficient elution power.
220%0.25Optimal. Good separation from a less polar spot (Rƒ ~0.6) and a baseline spot.
330%0.45Product spot is too high; risk of co-elution with impurities.
440%0.60Poor separation; product is near the solvent front.
PART 2: Flash Column Chromatography Purification

Workflow Overview:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Material tlc TLC Method Development crude->tlc packing Column Packing (Slurry Method) tlc->packing loading Sample Loading (Dry Loading) packing->loading elution Elution with Optimized Mobile Phase loading->elution collection Fraction Collection elution->collection frac_analysis TLC Analysis of Fractions collection->frac_analysis pooling Combine Pure Fractions frac_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol:

  • Column Preparation:

    • Select a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 20% EtOAc in hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Rationale: Dry loading often provides superior resolution compared to wet loading, as it introduces the sample in a highly concentrated band. Wet loading can cause issues if the sample is not fully soluble in the mobile phase.

    • Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. Add another thin layer of sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply positive pressure and begin collecting fractions. The volume of each fraction should be approximately one-quarter of the column volume.

    • Maintain a constant flow rate for optimal separation.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC. Spot multiple fractions onto a single TLC plate to quickly identify which ones contain the pure product.

    • Combine all fractions that show a single spot corresponding to the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Determine the final mass and calculate the percentage yield. Confirm purity using analytical techniques such as NMR or LC-MS.

Troubleshooting Guide

Even with a well-developed method, issues can arise. This guide addresses common problems encountered during the purification of pyridine derivatives.[8]

G problem Problem Description cause1 Potential Cause Product Rƒ too high/low on TLC problem:d->cause1 leads to cause2 Potential Cause Column Overload problem:d->cause2 leads to cause3 Potential Cause Interaction with acidic silanols problem:d->cause3 leads to cause4 Potential Cause Compound degradation on silica problem:d->cause4 leads to sol1 Solution Adjust mobile phase polarity. Increase EtOAc for lower Rƒ, decrease for higher Rƒ. cause1:d->sol1:p fix sol2 Solution Use a larger column with more silica gel (increase silica:sample ratio). cause2:d->sol2:p fix sol3 Solution Add a competing base like triethylamine (0.1-1%) to the mobile phase. cause3:d->sol3:p fix sol4 Solution Switch to a less acidic stationary phase like neutral alumina or use a different purification method. cause4:d->sol4:p fix

Caption: Troubleshooting logic for common column chromatography issues.

Conclusion

The protocol detailed in this application note provides a reliable and systematic approach for the purification of this compound. By first optimizing the separation conditions using TLC, followed by careful execution of the flash column chromatography protocol with dry sample loading, researchers can consistently obtain this valuable intermediate with the high degree of purity required for demanding applications in pharmaceutical synthesis.

References

  • Google Patents. (2021). US11613549B2 - Bromination of pyridine derivatives.
  • ChemicalDesk.Com. (2011). TLC Stains Preparation.
  • Reddy, B. V. S., et al. (2012). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic letters, 14(21), 5554–5557.
  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
  • Biseniece, E., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8049.
  • De Luca, L., et al. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
  • Valvekens, P., et al. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides.
  • UniTo. (n.d.). Synthesis of Weinreb amides.
  • Al-Rawashdeh, N. A. F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-195.
  • Reddit. (2023). Help with TLC stain.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Reddit. (2013). Question about working with Weinreb amide resin.
  • VanVeller Lab, Iowa State University. (n.d.). VanVeller Lab Resources.

Sources

Application Note: High-Performance Analytical Methods for Monitoring Reactions of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, is a critical intermediate in contemporary organic synthesis and pharmaceutical research.[1][2] Its unique structure, featuring a pyridine core and a Weinreb amide moiety, allows for the controlled formation of ketones and aldehydes, making it an invaluable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][3] The N-methoxy-N-methylamide group is adept at chelating with organometallic reagents, such as Grignard or organolithium reagents, forming a stable tetrahedral intermediate that resists over-addition—a common challenge with more reactive acylating agents.[3] The bromine atom on the pyridine ring provides a versatile handle for further molecular elaboration through cross-coupling reactions.[1]

Given its pivotal role, the precise and real-time monitoring of reactions involving this compound is paramount to ensure optimal reaction yield, minimize impurity formation, and facilitate process scale-up. This application note provides detailed protocols for the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the in-process monitoring of reactions utilizing this key intermediate.

Chemical Structure and Properties

  • Molecular Formula: C₈H₉BrN₂O₂[4]

  • Molecular Weight: 245.07 g/mol [1][4]

  • Appearance: Solid[5]

  • Key Functional Groups: Weinreb amide, pyridine ring, aryl bromide.

I. High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust and widely accessible technique for monitoring the progress of organic reactions by separating and quantifying the starting material, intermediates, and products. For reactions involving this compound, a reverse-phase HPLC method is typically most effective.

Rationale for Method Selection

A reverse-phase C18 column is chosen for its versatility in separating moderately polar to nonpolar compounds. The mobile phase, consisting of a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution. The UV detector is set to a wavelength where the pyridine chromophore of the analyte and expected products exhibit strong absorbance.

Experimental Protocol: HPLC Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and analysis software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Carefully quench a 10 µL aliquot of the reaction mixture in 1 mL of acetonitrile.

    • Vortex the sample to ensure homogeneity and precipitate any salts.

    • Centrifuge the sample at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Data Interpretation

By tracking the peak area of the starting material (this compound) and the product(s) over time, a reaction profile can be generated. The disappearance of the starting material and the appearance of the product peak indicate the progress of the reaction.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unequivocal identification of reaction components based on their mass-to-charge ratio (m/z). This is particularly useful for complex reaction mixtures or when unexpected byproducts are formed.

Rationale for Method Selection

An LC-MS method provides higher confidence in peak identification compared to HPLC with UV detection alone. Electrospray ionization (ESI) in positive ion mode is well-suited for the analysis of nitrogen-containing compounds like pyridines.

Experimental Protocol: LC-MS Analysis
  • Instrumentation:

    • LC-MS system equipped with an ESI source.

  • LC Conditions: (Same as HPLC protocol)

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

Expected Mass-to-Charge Ratios
CompoundExpected [M+H]⁺
This compound245.0/247.0 (Isotopic pattern for Br)
Example Product: (5-bromopyridin-3-yl)(phenyl)methanone262.0/264.0 (Isotopic pattern for Br)

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units.

III. In-Situ Reaction Monitoring with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution. For certain reactions, particularly those involving significant changes in the electronic environment of protons or carbons near the reaction center, NMR can be used for real-time monitoring.[6]

Rationale for Method Selection

¹H NMR is particularly useful for monitoring reactions of this compound as the signals for the N-methoxy (OCH₃) and N-methyl (NCH₃) protons are typically sharp singlets in a relatively uncongested region of the spectrum. The disappearance of these signals and the appearance of new product signals can be quantitatively tracked.

Experimental Protocol: ¹H NMR Monitoring
  • Instrumentation:

    • NMR spectrometer (300 MHz or higher).

    • NMR tubes.

  • Sample Preparation:

    • The reaction is set up directly in a deuterated solvent (e.g., THF-d₈, CDCl₃) suitable for both the reaction chemistry and NMR analysis.

    • An internal standard with a known concentration and a single, sharp resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative analysis.

    • The reaction is initiated in the NMR tube by the addition of the final reagent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the starting material before initiating the reaction (t=0).

    • After initiation, acquire spectra at regular time intervals.

Data Interpretation

The conversion of the starting material to the product can be calculated by integrating the characteristic peaks of both species. For example, the decrease in the integral of the N-methoxy protons of the starting material relative to the integral of a new, characteristic proton signal of the product can be used to determine the reaction progress.

Workflow and Decision Making

G cluster_0 Reaction Monitoring Strategy Start Start Reaction_Setup Set up reaction with this compound Start->Reaction_Setup Initial_Analysis t=0 analysis (HPLC/LC-MS or NMR) Reaction_Setup->Initial_Analysis Monitor Monitor reaction progress at intervals Initial_Analysis->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Workup Proceed to reaction workup Decision->Workup Yes Optimize Adjust reaction conditions Decision->Optimize Stalled/Slow End End Workup->End Optimize->Monitor

Caption: Decision workflow for reaction monitoring.

Conclusion

The selection of an appropriate analytical method for monitoring reactions with this compound depends on the specific requirements of the project. HPLC offers a reliable and quantitative approach for routine monitoring. LC-MS provides an additional layer of confidence through mass confirmation, which is invaluable during process development and troubleshooting. NMR spectroscopy allows for non-invasive, real-time monitoring, offering deep mechanistic insights. By employing these detailed protocols, researchers can ensure the efficient and controlled use of this important synthetic intermediate, leading to improved outcomes in drug discovery and development.

References

  • Li, H., & Szostak, M. (2017). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents. The Royal Society of Chemistry.
  • Thode, C. J., & Williams, M. E. (n.d.). Grignard Reagent Functionalization of Weinreb Amide Modified Au Nanoparticles.
  • Nishikawa, D., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • Kim, H., et al. (2021). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv.
  • Toupy, T., et al. (2021). Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy.
  • Supporting Information for: Asymmetric Synthesis of α,β-unsatur
  • Shen, H.-W., et al. (2012).
  • Chromatography Forum. (2013). LCMS of primary amides.
  • Gavriil, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Kumar, A., et al. (2022).
  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
  • SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX.
  • PubChem. (n.d.). 5-bromo-N-methoxy-N-methylfuran-3-carboxamide. PubChem.
  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica.
  • Anumolu, P. D., et al. (2013). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study.
  • Seedchem. (n.d.). This compound. Seedchem.
  • Kaiyun Sports. (n.d.). This compound. Kaiyun Sports.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-bromo-N-methoxy-N-methylnicotinamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-bromo-N-methoxy-N-methylnicotinamide in Preclinical Development

This compound, a specialized Weinreb amide, is a critical intermediate in the synthesis of a multitude of pharmacologically active molecules.[1][2] Its utility is rooted in the dual reactivity of its structure: the N-methoxy-N-methylamide (Weinreb amide) functional group, which serves as a robust precursor for the controlled synthesis of ketones and aldehydes, and the bromine atom on the pyridine ring, which allows for further molecular elaboration through cross-coupling reactions.[1][2] The preparation of this intermediate in sufficient quantity and of high purity is a crucial step in advancing new chemical entities (NCEs) through the preclinical development pipeline.[3][4]

This document provides a comprehensive guide for the scale-up synthesis of this compound, tailored for researchers, scientists, and drug development professionals. It outlines a scalable two-step synthetic route, starting from the commercially available nicotinic acid. The protocols provided are designed to be robust and reproducible, with a strong emphasis on process safety, in-process controls (IPCs), and the generation of a well-characterized final product suitable for preclinical studies. Furthermore, this guide addresses the critical regulatory considerations for the selection and justification of starting materials, in line with the International Council for Harmonisation (ICH) guidelines.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The synthesis of this compound is approached in two main stages: the bromination of nicotinic acid to produce 5-bromonicotinic acid, followed by the conversion of the carboxylic acid to the corresponding Weinreb amide. This route is selected for its efficiency, scalability, and the use of readily available and cost-effective reagents.

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Bromination Step 1: Bromination Nicotinic_Acid->Bromination 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Bromination->5-Bromonicotinic_Acid Weinreb_Amidation Step 2: Weinreb Amidation 5-Bromonicotinic_Acid->Weinreb_Amidation Final_Product 5-bromo-N-methoxy-N- methylnicotinamide Weinreb_Amidation->Final_Product

Caption: Overall synthetic workflow.

Part 1: Scale-Up Synthesis of 5-Bromonicotinic Acid

The initial step involves the electrophilic bromination of nicotinic acid. A well-established and scalable method utilizes bromine in the presence of thionyl chloride and a catalytic amount of iron powder.[5][6][7]

Protocol 1: Kilogram-Scale Synthesis of 5-Bromonicotinic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
Nicotinic Acid123.111.008.121.0
Thionyl Chloride118.972.30 (1.4 L)19.332.38
Bromine159.812.47 (0.8 L)15.461.90
Iron Powder55.850.020.360.04
Isopropyl Alcohol-As needed--
5% Sodium Hydroxide Solution-As needed--
5% Hydrochloric Acid-As needed--

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge nicotinic acid (1.00 kg, 8.12 mol) and iron powder (0.02 kg, 0.36 mol).

  • Addition of Thionyl Chloride: Under a nitrogen atmosphere, add thionyl chloride (1.4 L, 19.33 mol) to the reactor.

  • Heating: Heat the mixture to 70 °C with stirring.

  • Bromine Addition: Over a period of 2 hours, add bromine (0.8 L, 15.46 mol) dropwise to the reaction mixture, maintaining the temperature at 70 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours with continuous stirring.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing by HPLC until the consumption of nicotinic acid is complete.

  • Quenching and Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly add the reaction mixture to ice-water. Adjust the pH of the resulting solution to 3 with a 5% sodium hydroxide solution.

  • Isolation: The precipitate of 5-bromonicotinic acid is collected by filtration, washed with cold water, and then with a small amount of cold isopropyl alcohol.

  • Purification: The crude product is purified by recrystallization from isopropyl alcohol to yield high-purity 5-bromonicotinic acid.[5] The purified product is dried under vacuum.

Part 2: Scale-Up Synthesis of this compound

The second step is the conversion of 5-bromonicotinic acid to the desired Weinreb amide. For large-scale synthesis, activating the carboxylic acid with thionyl chloride to form the acid chloride in situ, followed by reaction with N,O-dimethylhydroxylamine hydrochloride is a robust and cost-effective method.[8][9]

Protocol 2: Kilogram-Scale Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
5-Bromonicotinic Acid202.011.004.951.0
Thionyl Chloride118.970.71 (0.43 L)5.941.2
N,O-Dimethylhydroxylamine HCl97.540.535.441.1
Triethylamine101.191.10 (1.5 L)10.882.2
Dichloromethane (DCM)-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate-As needed--
Heptane-As needed--
Ethyl Acetate-As needed--

Procedure:

  • Acid Chloride Formation: In a dry, inerted reactor, suspend 5-bromonicotinic acid (1.00 kg, 4.95 mol) in dichloromethane (DCM, 5 L). Add thionyl chloride (0.43 L, 5.94 mol) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until a clear solution is obtained and gas evolution ceases.

  • In-Process Control (IPC): Monitor the formation of the acid chloride by quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or HPLC.

  • Amidation Reaction: In a separate reactor, suspend N,O-dimethylhydroxylamine hydrochloride (0.53 kg, 5.44 mol) in DCM (5 L). Cool the suspension to 0 °C. Slowly add triethylamine (1.5 L, 10.88 mol).

  • Coupling: To the N,O-dimethylhydroxylamine/triethylamine slurry, add the previously prepared solution of 5-bromonicotinoyl chloride in DCM dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by recrystallization from a mixture of ethyl acetate and heptane. The purified product is dried under vacuum.

Analytical Characterization and Quality Control

In-Process Controls (IPCs):

Reaction monitoring is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress.[10][11]

IPC_Workflow Start Start Reaction Sample Take Aliquot Start->Sample Quench Quench Sample Sample->Quench Prepare Prepare for Analysis Quench->Prepare Analyze HPLC Analysis Prepare->Analyze Decision Reaction Complete? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Sample

Caption: In-Process Control (IPC) workflow.

Final Product Characterization:

The final product, this compound, should be thoroughly characterized to ensure its identity, purity, and quality.

Analytical MethodSpecification
AppearanceWhite to off-white solid
Melting PointConforms to reference
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass SpectrometryConforms to molecular weight
Purity (HPLC)≥ 98%
Residual Solvents (GC)Within ICH limits

Reference ¹H and ¹³C NMR Data:

While specific NMR data can vary slightly based on the solvent and instrument, representative chemical shifts are provided for guidance.[12][13][14] It is crucial to obtain and interpret the full spectra for definitive structural confirmation.

Impurity Profiling and Control

A thorough understanding of the impurity profile is a regulatory expectation and critical for ensuring the safety of the final drug substance.[8][15][16]

Potential Impurities:

  • From Step 1: Unreacted nicotinic acid, over-brominated species.

  • From Step 2: Unreacted 5-bromonicotinic acid, impurities from N,O-dimethylhydroxylamine hydrochloride.

  • Process-related: Residual solvents, reagents, and by-products.

Control Strategy:

  • Use high-purity starting materials.

  • Implement robust in-process controls to ensure complete reactions.

  • Develop and validate an effective purification method (recrystallization) to remove impurities.

  • Utilize validated analytical methods to quantify impurities in the final product.

Process Safety Considerations for Scale-Up

Both synthetic steps involve hazardous reagents and potentially exothermic reactions. A thorough process safety assessment is mandatory before proceeding with the scale-up.[17][18][19][20][21]

Key Hazards and Mitigation Strategies:

HazardMitigation Strategy
Thionyl Chloride: Corrosive, reacts violently with water, releases toxic HCl and SO₂ gas.Handle in a well-ventilated fume hood or closed system. Use appropriate personal protective equipment (PPE). Quench excess reagent carefully with a suitable scrubbing system.
Bromine: Highly corrosive, toxic, and a strong oxidizing agent.Handle in a closed system with appropriate containment. Have a bromine spill kit readily available.
Exothermic Reactions: Both steps can be exothermic.Control the rate of addition of reagents. Ensure adequate cooling capacity of the reactor. Monitor the internal temperature throughout the reaction.
Gas Evolution: HCl and SO₂ are evolved during the acid chloride formation.Vent the reactor through a scrubber containing a caustic solution.

Regulatory Considerations: Justification of 5-Bromonicotinic Acid as a Regulatory Starting Material

For preclinical and subsequent clinical development, the point at which Good Manufacturing Practices (GMP) are introduced into the synthesis is defined by the Regulatory Starting Material (RSM).[22][23][24][25][26][27] Justifying 5-bromonicotinic acid as the RSM for the synthesis of this compound is a critical step.

Justification based on ICH Q11 Principles:

  • Significant Structural Fragment: 5-Bromonicotinic acid is a significant structural fragment of the final product.

  • Defined Chemical Properties: It is a stable, isolable, and well-characterized solid.

  • Commercial Availability: While it can be custom synthesized, its straightforward synthesis from a common commodity (nicotinic acid) strengthens its case.

  • Impurity Control: The synthesis of 5-bromonicotinic acid is a single, well-controlled step. The purification by recrystallization provides a robust method for controlling its impurity profile, which in turn controls the impurities in the final product.

A comprehensive justification dossier should be prepared, detailing the synthesis of 5-bromonicotinic acid, its analytical characterization, and a thorough risk assessment of how its impurities could impact the final product.

Conclusion

The scale-up synthesis of this compound is a critical enabling step for the preclinical development of many promising drug candidates. The two-step synthetic route presented in this application note provides a robust and scalable method for producing this key intermediate in high purity and yield. By adhering to the detailed protocols, implementing stringent in-process controls, and giving due consideration to process safety and regulatory requirements, researchers and drug development professionals can confidently produce the quantities of high-quality material needed to advance their programs.

References

  • Bruker. (n.d.).
  • Veeprho. (n.d.). Nicotinamide EP Impurity A | CAS 59-67-6.
  • Process for the purification of nicotinic acid amide I. (1984). U.S.
  • MDPI. (2022). New Crystalline Salts of Nicotinamide Riboside as Food Additives.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • Transition From Clinical to Commercial Supply Chain-Regulatory Starting M
  • Process for preparing 5-bromonicotinic acid. (1995).
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • ioMosaic. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid.
  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities. (n.d.). CrystEngComm (RSC Publishing).
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20226-04-4).
  • Runaway reaction hazard assessment for chemical processes safety. (2019). Chemical Engineering Transactions.
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • Overview On Impurity Profiling For Pharmaceutical Drug Candid
  • BenchChem. (n.d.). This compound|CAS 183608-47-1.
  • ChemicalBook. (n.d.). This compound | 183608-47-1.
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystalliz
  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Pl
  • Matrix Scientific. (n.d.). 5-Bromo-N-methoxy-N,2-dimethylnicotinamide.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Processes for producing highly pure nicotinamide. (2001). U.S.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Process for preparing 5-bromonicotinic acid. (1996).
  • BenchChem. (n.d.). This compound|CAS 183608-47-1.
  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.
  • GMP Navigator. (n.d.). Reflection paper on the Requirements for Selection and Justification of Starting Materials for the Manufacture of Chemical Active Substances.
  • ChemicalBook. (n.d.). This compound | 183608-47-1.
  • Stepwise synthesis of the 2 : 1 cocrystal of nicotinamide and suberic acid, via the intermediate 1. (n.d.).
  • Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. (n.d.).
  • Starting Materials For Active Substances Redefinition of GMP-Starting M
  • Mobile tool for HPLC reaction monitoring. (n.d.).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Regulatory Strategy for Starting Material Designation. (2010). Pharmaceutical Outsourcing.
  • Impact of raw & starting materials on the manufacture and regul
  • Apollo Scientific. (n.d.). This compound.
  • This compound. (n.d.).

Sources

Application Notes & Protocols: Chemoselective Reactions of N-methoxy-N-methyl-5-bromonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and fine chemical synthesis, efficiency and precision are paramount. The N-methoxy-N-methylamide of 5-bromonicotinic acid, also known as the Weinreb amide of 5-bromonicotinic acid, has emerged as a cornerstone building block for achieving these goals. This molecule masterfully combines two of organic chemistry's most reliable and versatile functional groups onto a single, heteroaromatic scaffold.

  • The Weinreb Amide: Introduced by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide is a superior acylating agent.[1] Its true power lies in its reaction with potent organometallic nucleophiles (like Grignard or organolithium reagents) to produce ketones in high yields, uniquely halting the reaction at the ketone stage and preventing the common problem of over-addition to form tertiary alcohols.[1][2][3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[2][4][5] Furthermore, it can be selectively reduced to the corresponding aldehyde.[1][6]

  • The 5-Bromopyridine Moiety: The bromine atom on the pyridine ring serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This position is ideal for introducing aryl, alkyl, or alkynyl groups, enabling extensive structural diversification. 5-Bromonicotinic acid itself is a key precursor in the synthesis of various biologically active compounds.[7]

The strategic orthogonality of these two functional groups makes N-methoxy-N-methyl-5-bromonicotinamide an exemplary substrate for exploring chemoselectivity . This guide provides a detailed exploration of reactions that selectively target the Weinreb amide, leaving the bromopyridine moiety intact for subsequent transformations.

The Principle of Chemoselectivity

Chemoselectivity refers to the ability to react with one functional group in the presence of another. In the case of N-methoxy-N-methyl-5-bromonicotinamide, the primary challenge and opportunity lie in manipulating the highly electrophilic Weinreb amide carbonyl without disturbing the C-Br bond, a site prone to oxidative addition with transition metal catalysts or metal-halogen exchange with certain organometallics. The protocols detailed herein are optimized for selective transformations at the amide.

Caption: Key reactive sites for chemoselective transformations.

Preparation of the Starting Material: N-methoxy-N-methyl-5-bromonicotinamide

A reliable synthesis of the starting material is the foundation of any successful multi-step sequence. The most robust method involves the conversion of 5-bromonicotinic acid to its acid chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.[8][9]

Protocol 1: Synthesis of N-methoxy-N-methyl-5-bromonicotinamide

Step A: Formation of 5-Bromonicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq).

  • Suspend the acid in thionyl chloride (SOCl₂, 3.0-5.0 eq). A co-solvent such as toluene can be used.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromonicotinoyl chloride is often a solid and can be used directly in the next step.

Step B: Amidation

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (2.2-2.5 eq), dropwise.

  • Dissolve the crude 5-bromonicotinoyl chloride from Step A in DCM or THF and add it dropwise to the hydroxylamine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-methoxy-N-methyl-5-bromonicotinamide as a white solid.

Caption: Workflow for the synthesis of the title Weinreb amide.

Chemoselective Ketone Synthesis via Organometallic Addition

This is the hallmark application of the Weinreb amide. The reaction proceeds with high fidelity, targeting the amide carbonyl while preserving the C-Br bond.

Reaction with Grignard Reagents

Grignard reagents are excellent nucleophiles for this transformation. The key to success is maintaining low temperatures to ensure the stability of the chelated intermediate.[5]

Protocol 2: Synthesis of 5-bromo-3-(phenylcarbonyl)pyridine

  • Dissolve N-methoxy-N-methyl-5-bromonicotinamide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of Phenylmagnesium bromide (PhMgBr, 1.1-1.3 eq, typically 1.0-3.0 M in THF or Et₂O) dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Allow the reaction to slowly warm to 0°C and stir for an additional 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0°C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the target ketone.

Reagent TypeTypical ConditionsAdvantagesConsiderations
Grignard THF, -78°C to 0°CReadily available, wide commercial diversity.Less reactive than organolithiums, may require warming.
Organolithium THF, -78°CHighly reactive, fast reactions.Can be more basic, potential for side reactions if not temperature-controlled.

graph Protocol2_Workflow {
rankdir="TB";
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

A [label="Dissolve Weinreb Amide in\nAnhydrous THF under N₂"]; B [label="Cool to -78°C"]; C [label="Add Grignard Reagent (e.g., PhMgBr)\nDropwise"]; D [label="Stir at -78°C, then warm to 0°C"]; E [label="Quench with sat. aq. NH₄Cl @ 0°C"]; F [label="Aqueous Workup & Extraction"]; G [label="Purification (Chromatography)"]; H [label="Final Product:\n5-Bromo-3-aroylpyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for Grignard addition to the Weinreb amide.

Reaction with Organolithium Reagents

Organolithium reagents behave similarly but are generally more reactive. Strict temperature control is critical to prevent any potential interaction with the aromatic ring or metal-halogen exchange.[10][11]

Protocol 3: Synthesis of 1-(5-bromopyridin-3-yl)pentan-1-one

  • Follow steps 1 and 2 from Protocol 2.

  • Slowly add a solution of n-Butyllithium (n-BuLi, 1.1 eq, typically 1.6-2.5 M in hexanes) dropwise, ensuring the internal temperature remains below -70°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and perform an aqueous workup and extraction as described in Protocol 2.

  • Purify the crude product by silica gel chromatography.

Chemoselective Aldehyde Synthesis via Reduction

The Weinreb amide can be cleanly reduced to the corresponding aldehyde using hydride reagents. The stable intermediate prevents over-reduction to the alcohol, a common issue when reducing esters or acid chlorides.[1][12]

Protocol 4: Synthesis of 5-bromonicotinaldehyde

  • Dissolve N-methoxy-N-methyl-5-bromonicotinamide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C.

  • Slowly add a solution of Lithium Aluminum Hydride (LAH, 1.0-1.2 eq, typically 1.0 M in THF) or Diisobutylaluminium hydride (DIBAL-H, 1.2-1.5 eq, typically 1.0 M in hexanes/toluene) dropwise.

  • Stir the reaction at -78°C for 1-3 hours.

  • Quench the reaction carefully at -78°C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LAH). For DIBAL-H, quenching with Rochelle's salt solution is often effective.

  • Allow the mixture to warm to room temperature and stir vigorously until a granular precipitate forms.

  • Filter the solids through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by chromatography to yield 5-bromonicotinaldehyde.

Reducing AgentTypical ConditionsAdvantagesConsiderations
LiAlH₄ THF, -78°C to 0°CPowerful, effective.Highly reactive, requires careful quenching.
DIBAL-H THF or DCM, -78°CMilder, often gives cleaner reactions.Can be less reactive with some substrates.

Conclusion and Future Directions

N-methoxy-N-methyl-5-bromonicotinamide is a powerful and reliable bifunctional intermediate. The protocols outlined here demonstrate its capacity for highly chemoselective transformations at the amide position, yielding valuable ketone and aldehyde building blocks. The intact C-Br bond serves as a latent handle for subsequent diversification via cross-coupling chemistry, enabling a modular and efficient approach to complex pyridine-based targets. Researchers in medicinal chemistry and materials science can leverage this strategy to rapidly generate libraries of novel compounds for biological screening and functional evaluation.

References

  • Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818. [Link]
  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides.
  • Mentzel, M. (n.d.). Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • Chemiz. (2022, December 5). Weinreb ketone synthesis. YouTube. [Link]
  • Wrackmeyer, B., & Klimkina, E. V. (2019).
  • Bhandare, P. (2016). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”.
  • Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]
  • Química Organica.org. (n.d.). Weinreb (ketone synthesis). [Link]
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
  • Organic Chemistry. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
  • Mahmood, A. H., & Ahmed, A. M. (2019). Recent Developments in Weinreb Synthesis and their Applications. Research Journal of Pharmacy and Technology, 12(6), 3041-3048. [Link]
  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
  • Feringa, B. L., et al. (2015). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
  • Al-dujaili, A. H., & Mahdi, M. F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 189-204. [Link]
  • Mahmood, A. H., & Ahmed, A. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
  • Organic Chemistry Portal. (n.d.).
  • The Organic Chemistry Tutor. (2019, July 28). Grignard reagent reaction with Weinreb amide. YouTube. [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitor Scaffolds from 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic utilization of 5-bromo-N-methoxy-N-methylnicotinamide as a versatile starting material for the synthesis of diverse kinase inhibitor libraries. We will delve into the rationale behind its selection, detailed protocols for key synthetic transformations, and the subsequent evaluation of the resulting compounds against pertinent kinase targets. The methodologies outlined herein are designed to be robust and adaptable, facilitating the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are integral components of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small-molecule kinase inhibitors has become a central focus of modern drug discovery. The nicotinamide core, a derivative of vitamin B3, has emerged as a highly effective scaffold for kinase inhibition due to its ability to form key hydrogen bonding interactions within the ATP-binding site of many kinases.[2][3]

The choice of this compound as a starting material is strategically advantageous for several reasons:

  • The Bromine Handle: The bromine atom at the 5-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This allows for the systematic introduction of a wide variety of aryl, heteroaryl, and amino substituents to probe the chemical space of the kinase active site and optimize inhibitor potency and selectivity.

  • The Weinreb Amide Functionality: The N-methoxy-N-methylamide, or Weinreb amide, is a stable functional group that is resistant to over-addition of organometallic reagents.[6][7] This unique property allows for the controlled conversion of the amide to a ketone, a common pharmacophore in kinase inhibitors, through the addition of a Grignard or organolithium reagent.[8] This provides a secondary point of diversification for the scaffold.

  • The Nicotinamide Core: The pyridine ring of the nicotinamide is a key pharmacophoric element, often participating in crucial hydrogen bond interactions with the hinge region of the kinase active site, a critical determinant of binding affinity.

This guide will provide detailed protocols for leveraging these features to generate a library of diverse kinase inhibitor candidates.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The overall synthetic strategy is a modular one, allowing for the generation of a diverse library of compounds from a single, readily available starting material. The core transformations are palladium-catalyzed cross-coupling reactions at the 5-position, followed by optional modification of the Weinreb amide.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Diversification) start->suzuki buchwald Buchwald-Hartwig Amination (Amine Diversification) start->buchwald aryl_scaffold 5-Aryl-N-methoxy-N-methylnicotinamide Scaffold suzuki->aryl_scaffold amino_scaffold 5-Amino-N-methoxy-N-methylnicotinamide Scaffold buchwald->amino_scaffold weinreb_ketone Weinreb Ketone Synthesis (Ketone Diversification) aryl_scaffold->weinreb_ketone final_inhibitors Diverse Kinase Inhibitor Library aryl_scaffold->final_inhibitors Direct Use amino_scaffold->weinreb_ketone amino_scaffold->final_inhibitors Direct Use weinreb_ketone->final_inhibitors G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br bond cleavage) pd0->oxidative_addition 5-bromo-nicotinamide pd_complex [Ar-Pd(II)L2-Br] oxidative_addition->pd_complex transmetalation Transmetalation (with Arylboronic acid) pd_complex->transmetalation Aryl-B(OH)2 Base diaryl_pd [Ar-Pd(II)L2-Ar'] transmetalation->diaryl_pd reductive_elimination Reductive Elimination (C-C bond formation) diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 5-Aryl-nicotinamide Product reductive_elimination->product G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor Nicotinamide-based Inhibitor Inhibitor->VEGFR2 G RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK MLC_P Phosphorylated MLC ROCK->MLC_P MLC Myosin Light Chain (MLC) MLC->MLC_P Contraction Actomyosin Contraction Cell Invasion MLC_P->Contraction Inhibitor Nicotinamide-based Inhibitor Inhibitor->ROCK G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled CK1 Casein Kinase 1 (CK1) CK1->LRP Phosphorylates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) CK1->Destruction_Complex Part of Complex Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Accumulates when Destruction Complex is inhibited TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression Inhibitor Nicotinamide-based Inhibitor Inhibitor->CK1

Sources

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical modification of 5-bromo-N-methoxy-N-methylnicotinamide, a versatile building block in contemporary drug discovery and organic synthesis. The strategic position of the bromine atom on the electron-deficient pyridine ring, coupled with the stability of the Weinreb amide, offers a unique platform for a variety of synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles and field-proven insights. We will explore key functionalization strategies including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and metal-halogen exchange reactions, providing not just step-by-step instructions but also the critical scientific rationale behind the choice of reagents and conditions.

Introduction: The Strategic Value of this compound

This compound has emerged as a significant intermediate in medicinal chemistry, notably in the synthesis of complex pharmaceutical agents such as the potent and selective pan-Trk inhibitor PF-06273340 for the treatment of pain.[1] The utility of this molecule is derived from two key structural features: the bromine atom at the 5-position of the pyridine ring and the N-methoxy-N-methylamide (Weinreb amide) at the 3-position.

The pyridine core is an electron-deficient heterocycle, which influences the reactivity of the C-Br bond. The presence of the electron-withdrawing Weinreb amide further modulates this reactivity, making the 5-position susceptible to a range of functionalization reactions. The Weinreb amide itself is a remarkably stable functional group that resists addition from many organometallic reagents, serving as a reliable precursor to ketones and aldehydes.[2] This stability is crucial as it allows for selective modification at the C-Br bond without compromising the integrity of the amide.

This guide will provide a detailed exploration of the primary pathways for the functionalization of this valuable building block, empowering researchers to leverage its full synthetic potential.

Foundational Principles: Reactivity of the Bromopyridine Core

The functionalization of the pyridine ring in this compound is primarily governed by the principles of modern cross-coupling chemistry and organometallic reactions. The electron-deficient nature of the pyridine ring can sometimes present challenges in cross-coupling reactions compared to their electron-rich carbocyclic counterparts. However, the development of sophisticated ligand systems for palladium and other transition metals has largely overcome these hurdles.

The Role of the Weinreb Amide

The Weinreb amide is not merely a passive spectator in these transformations. While its primary role is often as a stable precursor to a carbonyl group, it can also exert electronic and steric effects on the pyridine ring. Furthermore, under certain conditions, the amide's carbonyl oxygen can act as a directing group, influencing the regioselectivity of C-H activation reactions, although this is more relevant for functionalizing other positions on the ring.[3][4] For the purposes of this guide, which focuses on the functionalization of the C5-Br bond, the key takeaway is the Weinreb amide's general stability under the conditions required for the major cross-coupling and metal-halogen exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and versatile route to a wide array of derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for creating biaryl and vinyl-pyridine structures.[5] It involves the reaction of the bromopyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Expertise & Experience: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling on an electron-deficient pyridine. The electron-withdrawing nature of the pyridine ring and the nicotinamide substituent can make oxidative addition of the C-Br bond to the palladium center more facile. However, the resulting pyridyl-palladium intermediate can be less prone to reductive elimination. Therefore, the use of electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), is often beneficial as they promote both oxidative addition and reductive elimination. The base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate or potassium phosphate are commonly employed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 5-bromo-N-methoxy-N- methylnicotinamide, boronic acid, and base in a dry flask. inert Evacuate and backfill with inert gas (e.g., Argon) 3x. reagents->inert add_cat Add Pd catalyst and ligand, followed by degassed solvent. inert->add_cat heat Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C). add_cat->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and dilute with solvent. monitor->cool wash Wash with water and brine. cool->wash dry Dry organic layer and concentrate. wash->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a ligand)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (and ligand, if separate) to the flask.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O901685-95
33-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF801280-90
4Vinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane80885-95

Note: Yields are estimates based on analogous reactions on similar bromopyridine substrates and may require optimization for this compound.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes.[6] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine.

Expertise & Experience: The classic Sonogashira reaction conditions are generally well-tolerated by a wide range of functional groups, including the Weinreb amide. The role of the copper(I) co-catalyst is to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. The amine base, often triethylamine or diisopropylethylamine, serves both as a base to deprotonate the alkyne and as a solvent. For electron-deficient pyridines, the reaction often proceeds efficiently. Copper-free Sonogashira protocols have also been developed, which can be advantageous in cases where the removal of copper salts is problematic.[7]

Protocol 2: General Procedure for Sonogashira Coupling

Sonogashira_Mechanism Simplified Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl R-Pd(II)-C≡CR'(L2) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination (Product: Ar-C≡CR') CuX Cu(I)X Cu_alkynyl Cu(I)-C≡CR' CuX->Cu_alkynyl Alkyne + Base Cu_alkynyl->Pd_complex

Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkyne PartnerCatalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)TEATHFRT6>90
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPEADMF50485-95
31-HexynePd(PPh₃)₄ (3)CuI (5)TEAToluene60880-90

Note: Yields are estimates based on analogous reactions on similar bromopyridine substrates and may require optimization.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.

Expertise & Experience: This reaction is particularly sensitive to the choice of ligand and base. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step for such substrates. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are necessary to deprotonate the amine and form the active palladium-amido complex. The Weinreb amide is generally stable under these conditions, although care should be taken to avoid prolonged reaction times at high temperatures, which could potentially lead to side reactions.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)-NHR'R''](L2)+ OxAdd->Amine_Complex Ligand Exchange (+ HNR'R'') Amido_Complex Ar-Pd(II)-NR'R''(L2) Amine_Complex->Amido_Complex Deprotonation (- HB+) Amido_Complex->Pd0 Reductive Elimination (Product: Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine the palladium pre-catalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the base, followed by this compound and the degassed solvent.

  • Finally, add the amine via syringe.

  • Heat the reaction mixture in a preheated oil bath (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012>90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDSTHF801085-95

Note: Yields are estimates based on analogous reactions on similar bromopyridine substrates and may require optimization.[9][10]

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers an alternative strategy for functionalizing the C-Br bond, leading to the formation of a pyridyl organometallic intermediate that can be trapped with various electrophiles.

Lithium-Halogen Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a rapid bromine-lithium exchange.[11] The resulting 5-lithiopyridine derivative is a potent nucleophile that can react with a wide range of electrophiles.

Expertise & Experience: This reaction must be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions, such as nucleophilic attack of the organolithium reagent on the pyridine ring or the Weinreb amide. The choice of solvent is also crucial, with ethereal solvents like THF or diethyl ether being standard. The stability of the Weinreb amide to organolithium reagents at low temperatures is a key advantage, as it allows for the formation of the organolithium species without decomposition of the amide. The resulting lithiated intermediate can be used to introduce a variety of functional groups, including aldehydes (by quenching with DMF), carboxylic acids (by quenching with CO₂), and alkyl or aryl groups (by reaction with alkyl halides or other electrophiles).

Protocol 4: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Exchange and Quench cluster_workup Work-up and Purification dissolve Dissolve 5-bromo-N-methoxy-N- methylnicotinamide in dry THF under Argon. cool Cool the solution to -78 °C. dissolve->cool add_buLi Add n-BuLi dropwise and stir for a short period. cool->add_buLi add_elec Add the electrophile and stir at -78 °C. add_buLi->add_elec warm Allow to warm to room temperature. add_elec->warm quench Quench with saturated aq. NH4Cl solution. warm->quench extract Extract with an organic solvent. quench->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: General workflow for lithium-halogen exchange and electrophilic quench.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1-1.2 equiv, solution in hexanes)

  • Electrophile (1.2-1.5 equiv, e.g., DMF, CO₂, an aldehyde, or ketone)

  • Anhydrous THF

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add the desired electrophile to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: All reactions, especially those involving organometallic reagents, must be conducted under strictly anhydrous and inert conditions. Solvents and reagents should be thoroughly dried and degassed.

  • Catalyst and Ligand Choice: For palladium-catalyzed reactions, screening of different catalysts and ligands may be necessary to optimize yields for specific substrates. The use of pre-catalysts can sometimes improve reproducibility.

  • Base Selection: The choice of base is critical in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Temperature Control: For lithium-halogen exchange, maintaining a low temperature is paramount to prevent side reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore a wide range of synthetic transformations, from the formation of new C-C bonds via palladium-catalyzed cross-coupling to the introduction of diverse functional groups through metal-halogen exchange. By understanding the underlying chemical principles and carefully controlling reaction parameters, scientists can effectively leverage this powerful intermediate in their research and development endeavors.

References

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • A Simple and Versatile Amide Directing Group for C–H Functionaliz
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Recent Developments in Weinreb Synthesis and Their Applic
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis.
  • Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides.
  • Pyridine‐Pyridine cross‐coupling and it's mechanistic p
  • An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonyl
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J. Org. Chem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. Tetrahedron Lett.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Expert Insights: Leveraging 3-Amino-5-bromopyridine in Your Synthesis. BenchChem.
  • Buchwald–Hartwig amin
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci.
  • Recent Advances in Sonogashira Reactions. Chem. Soc. Rev.
  • Metal–halogen exchange. Wikipedia.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. J. Med. Chem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira coupling. Wikipedia.
  • Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermedi
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. BenchChem.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • Buchwald-Hartwig Amin
  • This compound. ChemicalBook.
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Front. Chem.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. J. Am. Chem. Soc.
  • 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Chemistry – A European Journal.
  • A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. BenchChem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. J. Student Res.
  • 3-Amino-5-bromopyridine. Santa Cruz Biotechnology.
  • Metal-catalysed halogen exchange reactions of aryl halides. Org. Biomol. Chem.
  • 5-Bromonicotinamide. PubChem.
  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. J. Am. Chem. Soc.
  • A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiprolifer

Sources

Application Notes and Protocols for the Nonclassical Wittig Reaction: Synthesis of Ketones from 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Modern Approach to Ketone Synthesis from Weinreb Amides

In the landscape of modern organic synthesis, the conversion of carboxylic acid derivatives to ketones is a cornerstone transformation. Among the plethora of available methods, the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has emerged as a robust and highly reliable strategy.[1][2][3] The inherent stability of the Weinreb amide, attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack, effectively prevents the common problem of over-addition that plagues reactions with more reactive acylating agents.[1][2][3][4]

Traditionally, the conversion of Weinreb amides to ketones has been dominated by the use of potent organometallic reagents such as Grignard reagents and organolithiums.[4][5] While effective, these highly reactive nucleophiles often lack functional group tolerance, limiting their application in the synthesis of complex molecules. This application note details a powerful alternative: the nonclassical Wittig reaction for the direct conversion of Weinreb amides to ketones.[4][6][7] This method utilizes alkylidenetriphenylphosphoranes (phosphonium ylides), which are significantly milder and more chemoselective reagents.[6]

The focus of this guide is the application of this methodology to 5-bromo-N-methoxy-N-methylnicotinamide , a versatile building block in medicinal chemistry.[8] The bromine substituent provides a handle for further synthetic elaborations, such as cross-coupling reactions, making the targeted synthesis of nicotinic ketones a valuable pursuit in drug discovery.[8]

The Underlying Science: Mechanism of the Nonclassical Wittig Reaction on Weinreb Amides

The classical Wittig reaction is renowned for its ability to convert aldehydes and ketones into alkenes.[9][10][11] Its application to Weinreb amides, however, follows a "nonclassical" pathway that ultimately yields a ketone upon hydrolysis. The generally accepted mechanism, as proposed by Murphy and coworkers, is a testament to the unique reactivity of the Weinreb amide.[6][7]

The reaction is initiated by the nucleophilic attack of the phosphonium ylide on the electrophilic carbonyl carbon of the Weinreb amide. This is followed by a sequence of steps:

  • Formation of an Oxaphosphetane Intermediate: Unlike the classical Wittig reaction with aldehydes or ketones, the initial adduct is believed to proceed through a four-membered cyclic intermediate known as an oxaphosphetane.[6]

  • Cycloreversion to an Enamine: The oxaphosphetane intermediate then undergoes cycloreversion. This step is the driving force of the reaction, leading to the formation of the highly stable triphenylphosphine oxide and an N-methyl-N-methoxy-enamine.[4]

  • In Situ Hydrolysis: The resulting enamine is readily hydrolyzed during the aqueous workup of the reaction mixture. This hydrolysis cleaves the enamine to furnish the final ketone product.[6][7]

This mechanistic pathway elegantly circumvents the need for harsh organometallic reagents and provides a high degree of control over the reaction outcome.[6]

Experimental Guide: Synthesis of a Nicotinic Ketone

This section provides a detailed protocol for the synthesis of a representative ketone from this compound using a nonclassical Wittig reaction.

Materials and Equipment
  • Starting Material: this compound

  • Reagents:

    • An appropriate alkyltriphenylphosphonium bromide (e.g., ethyltriphenylphosphonium bromide for the synthesis of a propiophenone derivative)

    • A strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi) in hexanes or potassium tert-butoxide (KOtBu))

    • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes and ethyl acetate)

  • Equipment:

    • Round-bottom flasks and glassware, oven-dried

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (e.g., nitrogen or argon manifold with Schlenk line)

    • Syringes and needles

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Glass column for chromatography

Workflow Diagram

Nonclassical_Wittig_Reaction_Workflow cluster_ylide_prep Part A: Ylide Preparation cluster_reaction Part B: Reaction and Quench cluster_workup Part C: Workup and Purification phosphonium_salt Alkyltriphenylphosphonium Bromide ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation in Anhydrous Solvent base Strong Base (e.g., n-BuLi) base->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture weinreb_amide 5-bromo-N-methoxy-N- methylnicotinamide weinreb_amide->reaction_mixture quench Aqueous Quench (NH4Cl) reaction_mixture->quench hydrolysis Hydrolysis to Ketone quench->hydrolysis extraction Solvent Extraction hydrolysis->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification final_product Purified Ketone purification->final_product

Caption: Workflow for ketone synthesis via a nonclassical Wittig reaction.

Step-by-Step Protocol

Part A: In Situ Preparation of the Phosphonium Ylide

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF via syringe. Stir the resulting suspension at room temperature.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is typically indicated by a color change (often to deep red or orange).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

Part B: Reaction with the Weinreb Amide and Hydrolysis

  • In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution of the Weinreb amide to 0 °C.

  • Slowly add the freshly prepared phosphonium ylide solution from Part A to the Weinreb amide solution via cannula or syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate enamine.

Part C: Workup and Purification

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Process Optimization and Troubleshooting

ParameterRecommendation and RationalePotential Issues & Solutions
Base Selection n-Butyllithium is highly effective for generating non-stabilized ylides. For more sensitive substrates, potassium tert-butoxide can be a milder alternative.Incomplete ylide formation can lead to low yields. Ensure the use of a sufficiently strong and fresh base.
Solvent Anhydrous THF is a common choice due to its ability to solvate the reagents and intermediates. Anhydrous toluene can also be used.The presence of water will quench the ylide and the base. Ensure all glassware is oven-dried and solvents are anhydrous.
Temperature Control Ylide formation is typically performed at 0 °C to control the exothermic reaction. The subsequent reaction with the Weinreb amide can be run at room temperature.Running the reaction at elevated temperatures may lead to side reactions and decomposition of the ylide.
Reaction Time The reaction can be slow; monitoring by TLC is crucial to determine the point of maximum conversion.Incomplete reaction may be due to insufficient equivalents of the ylide or deactivation of the ylide.
Hydrolysis The aqueous workup is critical for the formation of the ketone.Incomplete hydrolysis will result in the isolation of the enamine intermediate. Ensure sufficient time and mixing during the quench.

Data Interpretation: Characterization of the Ketone Product

The successful synthesis of the target ketone can be confirmed by a suite of spectroscopic techniques.

Spectroscopic MethodExpected Observations for a Nicotinic Ketone
¹H NMR Protons alpha to the carbonyl will appear in the δ 2.5-3.0 ppm range. Aromatic protons of the pyridine ring will be observed in the δ 7.0-9.0 ppm region.
¹³C NMR The carbonyl carbon will exhibit a characteristic signal in the downfield region of the spectrum, typically δ 190-210 ppm.[12]
IR Spectroscopy A strong, sharp absorption band corresponding to the C=O stretch of the ketone will be present in the range of 1680-1720 cm⁻¹.[12][13] Aromatic ketones typically absorb below 1700 cm⁻¹.[12]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized ketone. Characteristic fragmentation patterns, such as alpha-cleavage, may also be observed.[12][13]

Conclusion

The nonclassical Wittig reaction represents a significant advancement in the synthesis of ketones from Weinreb amides, offering a mild, chemoselective, and reliable alternative to traditional organometallic additions. This protocol provides a detailed framework for the successful application of this methodology to the synthesis of functionalized nicotinic ketones, which are valuable intermediates in pharmaceutical research and development. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can effectively leverage this powerful transformation in their synthetic endeavors.

References

  • Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
  • PubMed. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. Organic Letters, 7(7), 1427-9.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Cui, Y., et al. (2022). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Scientific Reports, 12(1), 1-13.
  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Chemistry LibreTexts. (2015). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction.
  • Request PDF. (2006). Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions.
  • ResearchGate. (2003). One-pot synthesis of stable phosphonium ylides using 2-aminothiophenol.
  • Johnson, A. W. (1996). Ylides and Imines of Phosphorus. John Wiley & Sons.
  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
  • Chemistry Notes. (2022). Phosphorus ylide: Definition,6 types, synthesis, useful application.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism.
  • Wikipedia. (n.d.). Wittig reaction.
  • Chemistry LibreTexts. (2021). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
  • PubMed. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Drug Testing and Analysis, 5(11-12), 871-886.
  • PubMed. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Organic Letters, 18(15), 3834–3837.
  • Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones.
  • PubMed. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors. Drug Testing and Analysis, 5(11-12), 871-886.
  • Peruncheralathan, S., et al. (2005). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Tetrahedron Letters, 46(1), 143-146.
  • Oregon State University. (2020). CH 336: Ketone Spectroscopy.
  • Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones.
  • ResearchGate. (2019). Spectroscopic studies of ketones as a marker for patients with diabetes.
  • YouTube. (2019). Spectroscopic analysis of aldehydes and ketones.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Over-Addition in Reactions with 5-Bromonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 5-bromonicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. 5-Bromonicotinic acid is a key intermediate, but its multiple reactive sites—the C-Br bond, the carboxylic acid functionality, and the electron-deficient pyridine ring—present unique chemoselectivity challenges. A common failure mode is "over-addition," where reagents add multiple times or at unintended sites, leading to complex product mixtures and low yields.

This document provides in-depth, field-tested insights and troubleshooting protocols to help you diagnose and solve these specific problems, ensuring predictable and high-yielding synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding reactivity and side reactions.

Q1: What exactly is "over-addition" in the context of 5-bromonicotinic acid derivatives?

A: Over-addition refers to several potential undesired reactions where a nucleophile or coupling partner reacts more than once or at an unintended position on the substrate. Key examples include:

  • Double Addition to Esters: A Grignard or organolithium reagent adding twice to a nicotinic ester, first forming a ketone intermediate which is then immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol.[1][2][3]

  • Ring Addition: Strong nucleophiles attacking the electron-deficient pyridine ring, typically at the C2, C4, or C6 positions, in addition to or instead of the intended reaction site.[4][5][6] This is a form of nucleophilic aromatic substitution or dearomatization.

  • Multiple Cross-Couplings: In palladium-catalyzed reactions, side products can arise from homo-coupling of the starting material or coupling partner, or unintended secondary coupling events if the product itself contains a reactive handle.

Q2: Why is the pyridine ring in 5-bromonicotinic acid so susceptible to nucleophilic attack?

A: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons. This makes the ring "electron-deficient," particularly at the ortho (C2, C6) and para (C4) positions relative to the nitrogen.[7][8] This inherent electronic property makes these positions electrophilic and thus vulnerable to attack by strong nucleophiles like Grignard reagents or organolithiums, often leading to dearomatization products.[5][9]

Q3: When planning a synthesis, which functional group should I assume is more reactive: the carboxylic acid/ester or the C-Br bond?

A: The reactivity is highly dependent on the reagent used:

  • With Strong Organometallics (Grignard/Organolithiums): The carboxylic acid proton is the most reactive site and will be deprotonated instantly. If protected as an ester, the ester carbonyl is generally more susceptible to nucleophilic attack than the C-Br bond.

  • With Palladium Catalysts: The C-Br bond is the primary site of reactivity. The catalyst will preferentially undergo oxidative addition into the C-Br bond, initiating cross-coupling cycles like Suzuki or Buchwald-Hartwig amination.[10][11][12]

Q4: What are the initial signs of an over-addition side product in my TLC or LC-MS analysis?

A:

  • On TLC: You will often see multiple new spots. A di-addition product will typically be less polar than the desired mono-addition product and will have a higher Rf value. Ring-addition products may have varied polarities.

  • In LC-MS: Look for unexpected mass peaks. For a double Grignard addition to an ester, you would find a mass corresponding to [Starting Material - OEt + 2 * R], where R is the Grignard's organic group. For ring addition, you would see a mass of [Starting Material + R]. Homo-coupling in a Suzuki reaction would show a mass corresponding to two molecules of the starting material coupled together, minus the bromine atoms.

Section 2: Troubleshooting Guides by Reaction Type

Guide 2.1: Grignard & Organolithium Reactions

The high reactivity of Grignard and organolithium reagents makes them prone to over-addition with nicotinic esters or undesired ring attack.[1][3]

Problem: My reaction of methyl 5-bromonicotinate with Phenyl-MgBr yields a tertiary alcohol (from double addition) instead of the desired ketone.

Root Cause Analysis: The initial product of the Grignard addition is a magnesium alkoxide intermediate. This intermediate collapses to form a ketone. This newly formed ketone is often more reactive than the starting ester and is immediately consumed by a second equivalent of the Grignard reagent present in the flask, leading to the tertiary alcohol.[1][2]

Solutions & Protocols
  • Low-Temperature Control: The most critical parameter. Reducing the reaction temperature dramatically slows the rate of the second addition relative to the first.

  • Inverse Addition: Slowly adding the Grignard reagent to a solution of the ester ensures that the Grignard concentration is always low, minimizing its availability for a second attack.

  • Use of Less Reactive Organometallics: Organozinc reagents are significantly less reactive than Grignard or organolithium reagents and often stop cleanly at the ketone stage.[13][14] They exhibit excellent functional group tolerance.[15]

Troubleshooting Workflow: Grignard Addition

Below is a decision-making workflow for troubleshooting common issues in Grignard reactions with 5-bromonicotinate esters.

G start Reaction Issue: Low yield of desired ketone, multiple products observed. check_temp Was the reaction run at low temp? (e.g., -78 °C) start->check_temp check_addition Was inverse addition used? (Grignard added to ester) check_temp->check_addition Yes sol_temp ACTION: Rerun reaction at -78 °C. Maintain temp throughout addition. check_temp->sol_temp No check_reagent Is the nucleophile a Grignard or Organolithium? check_addition->check_reagent Yes sol_addition ACTION: Use inverse addition. Add Grignard slowly (e.g., via syringe pump) to a cold solution of the ester. check_addition->sol_addition No sol_reagent ACTION: Switch to a less reactive nucleophile. Prepare an organozinc reagent (e.g., R-ZnBr) and add it. check_reagent->sol_reagent Yes final_success SUCCESS: Selective mono-addition achieved. sol_temp->final_success sol_addition->final_success sol_reagent->final_success

Caption: Troubleshooting decision tree for Grignard reactions.

Guide 2.2: Palladium-Catalyzed Cross-Coupling Reactions

While highly selective for the C-Br bond, reactions like Suzuki-Miyaura and Buchwald-Hartwig amination can still suffer from side reactions if not properly controlled.

Problem: My Suzuki coupling of 5-bromonicotinic acid with an arylboronic acid is plagued by a significant amount of a bi-aryl byproduct (homo-coupling of the boronic acid).

Root Cause Analysis: Homo-coupling often arises from side reactions within the palladium catalytic cycle.[10][11] It can be promoted by oxygen contamination (which can affect the Pd(0) state) or by certain reaction conditions where the transmetalation of the boronic acid is either too fast or too slow relative to other pathways. The choice and amount of base are also critical, as the base activates the boronic acid to form a more reactive borate species for transmetalation.[16][17][18]

Solutions & Protocols
  • Rigorous Inert Atmosphere: Ensure the reaction vessel and solvents are thoroughly degassed to remove oxygen.

  • Optimize Base and Stoichiometry: The base is not just a proton scavenger; it's a key activator. Using the correct base (e.g., K₃PO₄, K₂CO₃) in the right amount (typically 2-3 equivalents) is crucial for efficient transmetalation.[17][18]

  • Ligand Selection: Sterically bulky phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step and suppress side reactions by creating a specific coordination environment around the palladium center.[11]

Data Presentation: Common Conditions for Selective Suzuki Coupling
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldRef.
1Pd(PPh₃)₄ (5)-K₃PO₄ (3)DMF80-10085-95%[19]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100>90%
3Pd(OAc)₂ (3)XPhos (6)K₂CO₃ (2)Dioxane/H₂O110>90%
Protocol: Optimized Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask under Argon, add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., DMF or 1,4-Dioxane/H₂O 4:1).[19]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[19]

  • Workup: Cool the reaction, dilute with water, and acidify with 1N HCl to precipitate the product. Filter, wash with water, and dry to obtain the crude product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps and highlights where selectivity is critical.

Suzuki_Cycle cluster_ox cluster_trans cluster_red pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex + R¹-Br transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂(R²) pd_complex->pd_complex2 boronic R²-B(OH)₂ + Base boronic->transmetal pd_complex2->pd0 red_elim Reductive Elimination product Product R¹-R² red_elim->product lab1 R¹ = 5-carboxypyridin-3-yl

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Section 3: Prophylactic Strategies: Designing Your Reaction for Success

Preventing over-addition starts with careful planning. The choice of substrate, protecting groups, and reaction sequence is paramount.

3.1: Choosing the Right Derivative

The reactivity of the carboxylic acid moiety can be modulated by converting it into an ester.

  • Methyl/Ethyl Esters: Standard choice, suitable for many cross-coupling reactions. Prone to over-addition with strong organometallics.

  • tert-Butyl Esters: The bulky t-butyl group provides steric hindrance, which can slow down or prevent nucleophilic attack at the carbonyl. It is also stable to many reaction conditions but can be easily removed with acid (e.g., TFA).

3.2: Protecting Group Strategy

In certain cases, protecting groups are necessary to ensure chemoselectivity.[20]

  • Carboxylic Acid Protection: As mentioned, conversion to a t-butyl ester is a common and effective strategy.[20]

  • Pyridine Nitrogen (N-oxide): Formation of a pyridine N-oxide can alter the ring's electronic properties, potentially deactivating it towards unwanted nucleophilic attack. However, this significantly changes the substrate and requires an additional deoxygenation step.

3.3: Logical Workflow for Synthesis Planning

This flowchart provides a logical path for designing a synthesis that minimizes the risk of over-addition.

Synthesis_Plan start Goal: Functionalize 5-Bromonicotinic Acid q1 What is the intended reaction? start->q1 cross_coupling Pd Cross-Coupling (Suzuki, Buchwald, etc.) q1->cross_coupling C-Br functionalization organometallic Organometallic Addition (Grignard, Organolithium) q1->organometallic Carbonyl functionalization cc_strategy Strategy: Use acid directly or methyl ester. Focus on inert atmosphere and ligand/base optimization. cross_coupling->cc_strategy om_q1 Is the target a ketone or a tertiary alcohol? organometallic->om_q1 om_ketone Target: Ketone om_q1->om_ketone Ketone om_alcohol Target: Tertiary Alcohol om_q1->om_alcohol Alcohol om_ketone_strategy Strategy: 1. Convert acid to ester. 2. Use low temp (-78°C). 3. Use inverse addition. 4. Consider Organozinc reagent. om_ketone->om_ketone_strategy om_alcohol_strategy Strategy: 1. Convert acid to ester. 2. Use >2 equivalents of Grignard/Organolithium. 3. Run at 0°C to rt. om_alcohol->om_alcohol_strategy

Caption: A strategic flowchart for planning reactions.

References

  • Celena M. Josephitis, Hillary M. H. Nguyen, Andrew McNally. (2023). Late-Stage C–H Functionalization of Azines. Chemical Reviews, 123(12), 7655-7691. [Link]
  • Kim, J., & Chang, S. (2006). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Molecules, 11(11), 939-953. [Link]
  • Valente, C., & Miller, S. J. (2012). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 51(13), 3164-3167. [Link]
  • Boyd, M. J., & McNally, A. (2021).
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
  • Wikipedia contributors. (2024).
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Knochel, P. (2001). Preparation and Applications of Functionalized Organozinc Compounds. In Modern Organocopper Chemistry (pp. 223-268). Wiley-VCH. [Link]
  • Surry, D. S., & Buchwald, S. L. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(13), 4926-4933. [Link]
  • G. C. Fu. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 47(45), 8586-8603. [Link]
  • Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Kremsmair, A., Harenberg, J. H., Schwärzer, K., Hess, A., & Knochel, P. (2021). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. Chemical Science, 12(19), 6548-6573. [Link]
  • Petrone, D. A., & Biscoe, M. R. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
  • Kocienski, P. J. (2000). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (15), 2495-2529. [Link]
  • Petrone, D. A., & Biscoe, M. R. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia. [Link]
  • Vitale, F., & Aggarwal, V. K. (2021). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 26(16), 4994. [Link]
  • S. M. Cox. (2018). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. University of California, Irvine. [Link]
  • G. M. G. L. La-Venia, A., & Luque, R. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2023).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Kumar, A., & Kumar, V. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(26), 5757-5779. [Link]
  • ResearchGate. (2021). C-H Functionalization of Pyridines.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Wikipedia contributors. (2024). Protecting group. Wikipedia. [Link]
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • ADI Chemistry. (n.d.).
  • Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 2649-2689. [Link]
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
  • Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 5-bromo-N-methoxy-N-methylnicotinamide. As a key Weinreb amide intermediate, its efficient synthesis is crucial for the development of various pharmaceutical compounds and complex molecules.[1][2] This document addresses common challenges, offers troubleshooting solutions, and provides optimized protocols to improve reaction yield and purity.

Introduction: The Significance of a Weinreb Amide

This compound is a specialized amide, known as a Weinreb-Nahm amide.[3] Its value in organic synthesis lies in its controlled reactivity with organometallic reagents (like Grignard or organolithium reagents) to form ketones, or with reducing agents to form aldehydes.[4] The N-methoxy-N-methylamide functionality forms a stable chelated tetrahedral intermediate upon nucleophilic attack, which prevents the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[3][4] The bromine atom on the pyridine ring also serves as a versatile handle for further molecular elaboration through cross-coupling reactions.[1]

The general synthesis route involves the coupling of 5-bromonicotinic acid with N,O-dimethylhydroxylamine, typically from its more stable hydrochloride salt.[3][4]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

A1: The most common method is the direct coupling of 5-bromonicotinic acid with N,O-dimethylhydroxylamine hydrochloride. This requires a coupling agent to activate the carboxylic acid and a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

Caption: General synthesis of the target Weinreb amide.

Q2: How do I choose the most suitable coupling reagent?

A2: The choice of coupling reagent is critical for yield and purity. Several classes of reagents are effective for Weinreb amide synthesis.[3][5] Your choice depends on factors like cost, scale, functional group tolerance, and ease of byproduct removal.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCCost-effective, widely available.Can cause racemization in chiral substrates; DCC byproduct (DCU) can be difficult to remove.[6]
Uronium/Aminium Salts HATU, HBTUHigh reactivity, fast reaction times, low racemization.[7]More expensive, can be moisture-sensitive.
Phosphonium Salts PyBOP, BOPHigh efficiency, suitable for sterically hindered substrates.Can be expensive, generates phosphine oxide byproducts.
Other Methods SOCl₂, POCl₃, PPh₃/I₂Good for forming the acid chloride in situ.[8][9][10]Can be harsh and may not be suitable for sensitive substrates.[11]

For general laboratory-scale synthesis of this particular amide, HATU or EDC in combination with an additive like HOBt or OxymaPure are excellent starting points due to their high efficiency and ability to suppress side reactions.[7]

Q3: What role does the base play, and which one should I use?

A3: A base is required for two primary reasons:

  • To neutralize the N,O-dimethylhydroxylamine hydrochloride salt, liberating the free amine for the reaction.[4]

  • To scavenge the proton generated during the coupling reaction.

A non-nucleophilic, sterically hindered amine base is ideal to avoid competing reactions. N,N-Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA) are commonly used.[10] DIPEA is often preferred as it is less likely to cause side reactions. Typically, 2 to 3 equivalents of the base are required.

Troubleshooting Common Issues

Q4: My reaction yield is very low, or the reaction isn't proceeding to completion. What's wrong?

A4: Low yield is one of the most common problems and can stem from several sources.[7] Use the following flowchart to diagnose the issue.

Troubleshooting_Yield Start Low or No Yield Check_Activation Is the carboxylic acid being activated? Start->Check_Activation Check_Amine Is the amine available and nucleophilic? Check_Activation->Check_Amine Yes Sol_Activation Action: • Increase coupling reagent stoichiometry (1.1-1.5 eq). • Add HOBt or OxymaPure with EDC. • Pre-activate acid for 15-30 min before adding amine. Check_Activation->Sol_Activation No Check_Conditions Are the reaction conditions optimal? Check_Amine->Check_Conditions Yes Sol_Amine Action: • Ensure ≥2 eq. of base (e.g., DIPEA) is used. • Use high-purity N,O-dimethylhydroxylamine HCl. • Check for competing reactions (e.g., self-condensation). Check_Amine->Sol_Amine No Sol_Conditions Action: • Use anhydrous solvents (DMF, DCM). • Check reaction temperature (RT is usually sufficient). • Ensure adequate stirring and reaction time (monitor by TLC/LC-MS). Check_Conditions->Sol_Conditions No

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Explanation:

  • Incomplete Carboxylic Acid Activation: The coupling reagent must efficiently convert the carboxylic acid into a more reactive species (e.g., an active ester).[7] If TLC or LC-MS analysis shows a large amount of unreacted 5-bromonicotinic acid after the reaction, this is the likely culprit. Pre-activating the acid with the coupling reagent and base for a short period before adding the N,O-dimethylhydroxylamine can significantly improve yields.[7]

  • Amine Deactivation: N,O-dimethylhydroxylamine is supplied as a hydrochloride salt. Without a sufficient amount of base, the amine remains protonated and non-nucleophilic.[8] Furthermore, the starting carboxylic acid can protonate the amine, effectively stalling the reaction.[7]

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in the solvent or reagents will convert it back to the starting carboxylic acid. Always use anhydrous solvents and handle reagents in a dry environment.[7]

Q5: I'm observing significant impurities in my crude product. How can I minimize them?

A5: Impurities often arise from side reactions or incomplete reactions.

  • Unreacted Starting Material: If 5-bromonicotinic acid remains, improve the activation step as described in Q4. If N,O-dimethylhydroxylamine remains, ensure the stoichiometry is correct (typically 1.0-1.2 equivalents).

  • Coupling Reagent Byproducts:

    • EDC: The resulting urea byproduct is water-soluble and can usually be removed with an aqueous workup (e.g., washing with dilute HCl and/or NaHCO₃).

    • DCC: The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[6]

    • HATU/HBTU: Byproducts are generally water-soluble and removed during workup.

  • Side Reactions of the Pyridine Ring: While the pyridine nitrogen in 5-bromonicotinic acid is relatively electron-deficient and less nucleophilic, harsh conditions (e.g., high heat with SOCl₂) could potentially lead to side reactions.[11] Standard coupling conditions at room temperature typically avoid this.

Optimized Experimental Protocol

This protocol uses HATU, a highly efficient coupling reagent, to maximize yield and minimize side reactions.

Materials:

  • 5-Bromonicotinic acid (1.0 eq.)

  • HATU (1.1 eq.)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromonicotinic acid (1.0 eq.) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.2 M.

  • Add HATU (1.1 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq.) dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • If DMF was used as the solvent, extract the product with a suitable organic solvent like Ethyl Acetate (3x). If DCM was used, add water and separate the organic layer.

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

References

  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Al-Zoubi, R. M., Al-Ja'afreh, M. S., & Mubarak, M. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • TutorChase. (n.d.). How do you prepare a Weinreb amide?.
  • Barham, J. P., Coulthard, G., Emery, K. J., Doni, E., Cumine, F., Nocera, G., ... & McGuire, T. M. (2016). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Nature Communications, 7(1), 1-8.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Ghosh, S., Horn, J., Bera, K., & Tummanapalli, S. K. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic letters, 15(21), 5578–5581.
  • Arote, N. D., & Akamanchi, K. G. (2012). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Tetrahedron Letters, 53(44), 5857-5859.

Sources

troubleshooting Weinreb amide reaction workup and extraction issues

Author: BenchChem Technical Support Team. Date: January 2026

< . Technical Support Center: Weinreb Amide Reaction

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Weinreb amide reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust ketone synthesis method. Here, we will address common challenges encountered during the reaction workup and extraction phases. Our goal is to provide you with the causal explanations behind experimental choices and offer field-proven, self-validating protocols to ensure the integrity of your results.

Troubleshooting Guide: Workup and Extraction Issues

The Weinreb ketone synthesis is renowned for its ability to prevent the over-addition of organometallic reagents, yielding ketones or aldehydes with high selectivity.[1][2][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[1][4][5][6] However, the success of the synthesis heavily relies on a meticulous workup and extraction procedure. Below are common issues and their solutions.

Issue 1: Formation of a Persistent Emulsion During Aqueous Workup

Probable Cause: Emulsions are colloidal mixtures of two immiscible solvents, often stabilized by fine particulate matter or surfactants.[7] In the context of a Weinreb reaction workup, this is frequently caused by the precipitation of metallic hydroxides (e.g., Mg(OH)₂, Al(OH)₃) when quenching with water or aqueous solutions.[8][9] High-boiling polar solvents like DMF or DMSO can also contribute to emulsion formation.[10]

Step-by-Step Solutions:

  • Patience and Gravity: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to a few hours) can lead to phase separation.[7][11]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[11][12] This increases the ionic strength of the aqueous layer, which can decrease the solubility of the organic product in the aqueous phase and help break the emulsion.[7][13]

  • Solvent Modification:

    • If possible, remove the reaction solvent (e.g., THF, DCM) via rotary evaporation before the workup. Then, redissolve the residue in your desired extraction solvent (e.g., ethyl acetate, diethyl ether).[10][11]

    • Adding a different organic solvent, like diethyl ether, can sometimes help break up emulsions formed in DCM.[12]

  • Filtration through Celite®: As a last resort, filter the entire emulsified mixture through a pad of Celite®. This can help remove the fine particulates that are stabilizing the emulsion.[11]

  • Specialized Quench for Aluminum Reagents: If aluminum-based reagents were used (e.g., LiAlH₄, DIBAL-H, AlMe₃), quenching can form gelatinous aluminum hydroxides that are notorious for causing emulsions.[8][9]

    • Rochelle's Salt (Potassium Sodium Tartrate): A highly effective method is to quench the reaction with a saturated aqueous solution of Rochelle's salt.[8][9] The tartrate acts as a chelating agent for the aluminum ions, forming a soluble complex in the aqueous layer and preventing the formation of gelatinous precipitates.[8]

    • Fieser Workup (for LiAlH₄): For a reaction containing 'x' grams of LiAlH₄, cool the mixture to 0°C and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. Stirring for 15 minutes should produce a granular precipitate that is easily filtered off.[10]

Issue 2: Low or No Yield of the Desired Ketone

Probable Cause: This can stem from several issues, including incomplete reaction, decomposition of the starting material or product, or loss of product during the workup.

Troubleshooting Steps:

  • Verify Reaction Completion: Before quenching, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching Temperature: The tetrahedral intermediate is only stable at low temperatures.[1][14] Allowing the reaction to warm up before quenching can lead to the collapse of the intermediate and potential side reactions.[15] Always quench the reaction at the reaction temperature (e.g., -78°C or 0°C) by slowly adding the quenching solution.

  • Choice of Quenching Reagent: A standard and effective quench is a saturated aqueous solution of ammonium chloride (NH₄Cl).[16][17] This is generally mild and effective at neutralizing the reaction. For acid-sensitive products, a milder quench like saturated sodium bicarbonate or even just water may be necessary.

  • pH of Aqueous Layer: Ensure the pH of the aqueous layer is appropriate for your product's stability. Some products may be sensitive to strongly acidic or basic conditions. If an acidic workup is required to hydrolyze the intermediate, be mindful of any acid-labile functional groups on your molecule.[18]

  • Product Solubility: Highly polar or water-soluble ketones may be lost to the aqueous layer during extraction.[15] In such cases, perform multiple extractions with the organic solvent and consider using a continuous liquid-liquid extractor for very polar products. Salting out the aqueous layer with NaCl can also help.[12]

Issue 3: Contamination of the Final Product with Metal Salts

Probable Cause: Incomplete removal of magnesium or aluminum salts during the aqueous washes. These salts can sometimes precipitate out in the organic layer or remain as a fine suspension.[9]

Solutions:

  • Acidic Wash: A dilute acid wash (e.g., 1N HCl) is often effective at dissolving basic metal salts like Mg(OH)₂.[12] However, this is only suitable if your product is stable to acid.

  • Chelating Agents: As mentioned for emulsions, using a chelating agent like Rochelle's salt for aluminum salts[8][9] or a dilute aqueous solution of EDTA for magnesium salts can help sequester the metal ions in the aqueous phase.

  • Filtration: If a fine precipitate of salts is present in your organic layer, filtering it through a pad of Celite® or a plug of silica gel before concentration can be effective.

  • pH Adjustment: Aluminum hydroxide is amphoteric, meaning it is soluble at both low and high pH but not at neutral pH.[9] Adjusting the pH of the aqueous layer accordingly can help keep these salts dissolved during extraction.

Frequently Asked Questions (FAQs)

Q1: Why is the Weinreb amide intermediate so stable?

The stability of the tetrahedral intermediate formed after the nucleophilic addition of an organometallic reagent is the key to the success of the Weinreb synthesis.[2][19] The N-methoxy group chelates to the metal cation (Li⁺ or Mg²⁺), forming a stable five-membered ring.[1][5][6] This chelation prevents the collapse of the intermediate and the subsequent over-addition of the nucleophile, which is a common problem with other acyl compounds like esters or acid chlorides.[1][16] The stable intermediate only breaks down upon acidic workup to yield the desired ketone or aldehyde.[2][5]

Q2: What is the best way to quench a Weinreb reaction?

The ideal quenching procedure depends on the specific organometallic reagent used and the stability of your product.

  • For Grignard and Organolithium Reagents: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a general and mild quenching agent that works well in most cases.[17]

  • For Hydride Reagents (e.g., LiAlH₄, DIBAL-H): A sequential Fieser workup or the use of Rochelle's salt is highly recommended to manage the formation of metal hydroxides.[8][10]

Q3: My product seems to be water-soluble. How can I improve my extraction efficiency?

For water-soluble products, consider the following:

  • Increase the number of extractions (e.g., 5-7 times) with a smaller volume of organic solvent.

  • Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of your organic product in the aqueous phase.[12]

  • Use a more polar extraction solvent like ethyl acetate or even a mixture of solvents.

  • For highly problematic cases, continuous liquid-liquid extraction may be necessary.

Q4: I see a lot of bubbling when I add sodium bicarbonate to my acidic workup. Is this normal?

Yes, this is completely normal and expected. Sodium bicarbonate (NaHCO₃) is a base that reacts with acid to produce carbonic acid (H₂CO₃), which then decomposes into carbon dioxide gas (CO₂) and water.[13] This is the source of the bubbling (effervescence).[12] When neutralizing an acidic solution with bicarbonate, always do so slowly and cautiously in a separatory funnel with frequent venting to release the pressure buildup.[13]

Data & Protocols

Table 1: Common Quenching Reagents and Their Applications
Quenching ReagentFormulaTypical ApplicationNotes
Saturated Ammonium ChlorideNH₄Cl (aq)General quench for Grignard and organolithium reagents.[17]Mildly acidic; good for buffering the reaction.
Dilute Hydrochloric AcidHCl (aq)Used when acidic conditions are needed to hydrolyze the intermediate and dissolve metal salts.Not suitable for acid-sensitive products.
Saturated Sodium BicarbonateNaHCO₃ (aq)Mildly basic quench; useful for neutralizing excess acid and for acid-sensitive products.Causes CO₂ evolution; add slowly and vent frequently.[12][13]
WaterH₂OA neutral quench, but can lead to the formation of gelatinous metal hydroxides.Best used at low temperatures.
Rochelle's Salt SolutionKNaC₄H₄O₆ (aq)Excellent for quenching reactions involving aluminum reagents to prevent emulsions.[8][9]Forms a water-soluble complex with aluminum ions.[8]
Protocol: Standard Weinreb Reaction Workup using NH₄Cl
  • Cooling: Ensure the reaction mixture is maintained at its reaction temperature (e.g., 0°C or -78°C).

  • Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution to the reaction flask with vigorous stirring.

  • Warming: Allow the mixture to warm to room temperature.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.

Visualizing the Workflow

Diagram 1: General Workflow for Weinreb Amide Reaction Workup

Weinreb_Workup_Workflow start Completed Reaction Mixture at Low Temp quench Quench with Aqueous Solution (e.g., sat. NH4Cl) start->quench warm Warm to Room Temperature quench->warm sep_funnel Transfer to Separatory Funnel warm->sep_funnel extract Extract with Organic Solvent sep_funnel->extract emulsion Emulsion Forms? extract->emulsion wash Wash Organic Layer (Water, Brine) dry Dry over Anhydrous Agent (e.g., Na2SO4) wash->dry concentrate Filter & Concentrate (Rotovap) dry->concentrate product Crude Ketone Product concentrate->product emulsion->wash No troubleshoot Troubleshoot: - Add Brine - Filter (Celite) - Use Rochelle's Salt emulsion->troubleshoot Yes troubleshoot->sep_funnel

Caption: A generalized workflow for the workup and extraction of a Weinreb amide reaction.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
  • ResearchGate. How to remove Al(OH)3 and Al(OMe)3 from reaction mixture? (2021-08-16). [Link]
  • Sinopeg. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
  • Reddit. How to remove aluminum salts? r/chemistry (2023-10-27). [Link]
  • Reddit. Weinreb amide workup extraction issues. r/OrganicChemistry (2025-08-15). [Link]
  • TutorChase. How do you prepare a Weinreb amide?[Link]
  • Journal of Combinatorial Chemistry. "Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†". [Link]
  • Reddit. Question about working with Weinreb amide resin. r/chemistry (2013-04-10). [Link]
  • Oriental Journal of Chemistry.
  • ACS Omega. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents". (2022-12-15). [Link]
  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros (2020-10-08). [Link]
  • UT Dallas. SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. [Link]
  • YouTube. Weinreb ketone synthesis. (2025-12-05). [Link]
  • YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024-02-25). [Link]
  • YouTube. Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010-02-04). [Link]
  • AVANT. Five Methods Of Removing Impurities From High-purity Aluminum Hydroxide. (2022-06-27). [Link]
  • Google Patents. US6746592B1 - Process for removing aluminum species from alkali metal halide brine solutions.
  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022-08-16). [Link]
  • ResearchGate.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016-01-08). [Link]
  • Google Patents.
  • Oriental Journal of Chemistry.
  • ResearchGate.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021-09-27). [Link]

Sources

Technical Support Center: Grignard Additions to 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting for Grignard additions to the Weinreb amide, 5-bromo-N-methoxy-N-methylnicotinamide. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of this powerful, yet sensitive, transformation. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions, providing you with the expert knowledge to optimize your synthetic outcomes.

The Core Concept: Why Use a Weinreb Amide?

The use of an N-methoxy-N-methylamide, or Weinreb amide, is a strategic choice to synthesize ketones from highly reactive organometallic reagents like Grignards.[1] Unlike reactions with esters or acid chlorides, which often suffer from "over-addition" to yield tertiary alcohols, the Weinreb amide provides a crucial advantage.[2] Upon nucleophilic attack by the Grignard reagent, a stable five-membered chelated tetrahedral intermediate is formed.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed, thus preventing a second addition of the Grignard reagent.[3]

Caption: The Weinreb amide forms a stable intermediate, preventing over-addition.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might ask when encountering issues in the lab.

Q1: My reaction yield is extremely low or zero. What are the fundamental checks I should perform first?

A1: This almost always points to an issue with the Grignard reagent itself or the reaction conditions. Grignard reagents are potent bases and nucleophiles, making them highly sensitive.

  • Anhydrous Conditions are Non-Negotiable: Grignard reagents react rapidly with protic sources, especially water.[4] This acid-base reaction is much faster than the desired addition to the Weinreb amide.

    • Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (Argon or Nitrogen).[5] Solvents must be anhydrous grade, preferably passed through a solvent purification system or distilled from an appropriate drying agent.

  • Magnesium Activation is Crucial: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[5]

    • Solution: Activate the magnesium. Common methods include adding a small crystal of iodine (the purple color will disappear upon initiation), a few drops of 1,2-dibromoethane, or sonicating the flask.[5]

  • Confirm Your Reagent's Potency: The concentration of commercially available or self-prepared Grignard reagents can vary. Assuming the label concentration can lead to significant stoichiometric errors.

    • Solution: Titrate your Grignard reagent before use. A simple and effective method involves titration against a solution of I₂ in THF until the iodine color persists.[4] (See Protocol 2).

Q2: I'm isolating a symmetrical biaryl side product (R-R) instead of my desired ketone. What causes this?

A2: You are observing Wurtz-type homocoupling . This side reaction occurs when the Grignard reagent (R-MgX) acts as a nucleophile and attacks the starting material used to generate it (R-X).[5][6]

  • Causality: This is especially problematic with reactive halides (iodides, bromides) and when there are high local concentrations of the halide starting material.

  • Mitigation Strategies:

    • Slow Addition: Add the solution of your organic halide dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, favoring reaction with the magnesium surface over coupling with an already-formed Grignard molecule.

    • Temperature Control: Maintain a gentle reflux. Overheating can accelerate the coupling side reaction.

    • Solvent Choice: While THF is excellent for stabilizing Grignard reagents, in some cases of homocoupling with reactive halides, diethyl ether might offer better results due to its lower polarity, which can decrease the nucleophilicity of the Grignard reagent.[6]

Q3: My major isolated product is 5-bromo-nicotinamide, suggesting the Weinreb amide was reduced. How can this happen?

A3: While the Weinreb amide is generally robust, certain Grignard reagents can act as reducing agents via hydride transfer .

  • Causality: This is most common with Grignard reagents that have a hydrogen atom on the beta-carbon, such as isopropylmagnesium chloride or isobutylmagnesium bromide. The reagent can deliver a hydride to the carbonyl, reducing it to an aldehyde (which may be further reduced) instead of delivering the alkyl/aryl group.

  • Mitigation Strategies:

    • Reagent Selection: If possible, choose a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).

    • Temperature Control: Low temperatures (e.g., -78 °C to -20 °C) strongly favor the desired nucleophilic addition over reduction pathways.[7][8]

Q4: I have a complex mixture of unidentified products. What side reactions are specific to the 5-bromo-pyridine scaffold?

A4: The this compound substrate has multiple reactive sites beyond the Weinreb amide. Controlling selectivity is paramount.

  • Side Reaction 1: Halogen-Metal Exchange: The Grignard reagent can react with the bromine on the pyridine ring. This is an equilibrium reaction that forms a new organometallic species (pyridyl Grignard) and your alkyl/aryl bromide.[9][10] This leads to a scramble of products. The propensity for exchange is I > Br > Cl.[10]

    • Control: Temperature is the most critical factor. This exchange is often slower at very low temperatures. Performing the reaction at -78 °C is highly recommended to favor direct nucleophilic addition at the amide.[11]

  • Side Reaction 2: Direct Addition to the Pyridine Ring: The pyridine ring can be attacked by nucleophiles, particularly at the C2 and C6 positions. This leads to the formation of dihydropyridine intermediates and subsequent rearomatization or decomposition pathways.[12][13]

    • Control: Again, low temperature is key. The Weinreb amide is a more activated electrophile than the pyridine ring, and this difference is magnified at lower temperatures.

G cluster_paths Reaction Pathways Start 5-Bromo-Nicotinamide Weinreb Amide + R-MgX Desired Desired Ketone (Addition at Amide) Start->Desired Low Temp (-78 °C) Exchange Halogen-Metal Exchange (Attack at Bromine) Start->Exchange Higher Temp RingAdd Ring Addition (Attack at Pyridine C2/C6) Start->RingAdd Higher Temp Reduction Reduction (Hydride Transfer) Start->Reduction Grignard with β-Hydrides G cluster_workflow Troubleshooting Workflow Start Low Yield / Side Products Check_Basics 1. Verify Anhydrous Conditions 2. Confirm Mg Activation 3. Titrate Grignard Reagent Start->Check_Basics Analyze_Side_Products Identify Side Products (NMR/MS) Check_Basics->Analyze_Side_Products If problem persists Homocoupling Homocoupling (R-R) Detected Analyze_Side_Products->Homocoupling Biaryl Found Reduction Reduction Product Detected Analyze_Side_Products->Reduction Reduced Amide Found Complex_Mixture Complex Mixture (Exchange/Ring Addition) Analyze_Side_Products->Complex_Mixture Multiple Products Solve_Homocoupling Solution: Slow Halide Addition during Grignard Formation Homocoupling->Solve_Homocoupling Solve_Reduction Solution: Use Grignard w/o β-H Lower Temperature Reduction->Solve_Reduction Solve_Complex Solution: Lower Temp to -78 °C Consider Inverse Addition Complex_Mixture->Solve_Complex

Sources

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. The structure of this compound, featuring an electron-deficient pyridine ring and a Weinreb amide, presents unique challenges that require careful consideration of catalyst, ligand, base, and solvent systems. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and perfect your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am starting this synthesis for the first time. What is a reliable starting catalyst and set of conditions?

A1: For a heteroaromatic bromide like this compound, a robust and generally effective starting point is a second-generation Buchwald-type catalyst system. These systems are designed to be highly active for challenging substrates.[1]

A reliable initial experiment would use a pre-catalyst like SPhos Pd G3 or XPhos Pd G3. These are air- and moisture-stable palladium(II) pre-catalysts that readily form the active Pd(0) species in solution.[2]

Recommended Starting Conditions:

ParameterRecommendationRationale
Aryl Bromide This compound1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equiv
Palladium Pre-catalyst SPhos Pd G3 or XPhos Pd G31-2 mol%
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane or Toluene with 10-20% WaterAnhydrous, degassed
Temperature 80 - 100 °C

Causality: The electron-deficient nature of the pyridine ring makes oxidative addition feasible, but the potential for catalyst inhibition by the pyridine nitrogen necessitates a highly active catalyst.[3] Bulky, electron-rich phosphine ligands like SPhos and XPhos accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, which is crucial for efficient turnover.[1][4] The use of a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often effective in promoting the transmetalation step without causing hydrolysis of the Weinreb amide.[5]

Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A2: For heteroaromatic substrates, using a boronic ester, such as a pinacol (Bpin) or MIDA boronate, is often advantageous.[5] Boronic acids, especially heteroaromatic ones, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved, effectively destroying the nucleophilic partner.[5] Boronic esters are generally more stable and less prone to this decomposition pathway.[6] They can act as a "slow release" source of the active boron species under the reaction conditions, which helps to maintain its concentration throughout the reaction.[5]

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. Each parameter you adjust—ligand, base, solvent, temperature—influences one or more of these steps.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd 5-bromo-R (Ar-Br) Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'-B(OR)₂ Base Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Trans->Product caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your starting material.[7][8]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is critically dependent on the base.[8][9]

  • Reductive Elimination: The two organic fragments are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Conversion of Starting Material

This is the most common issue, often pointing to an inefficient catalyst system or suboptimal reaction conditions.

Potential Causes & Recommended Solutions
  • Cause 1: Inactive Catalyst. The Pd(0) species may not be generating efficiently, or it may be decomposing. Standard catalysts like Pd(PPh₃)₄ can be ineffective for challenging substrates.[5]

    • Solution 1a: Switch to a More Active Pre-catalyst/Ligand. If you started with a basic catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, switch to a more robust system. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often required for coupling electron-deficient heteroaryl halides.[1][10] These ligands promote the rate-limiting oxidative addition step.

    • Solution 1b: Ensure an Inert Atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.[5][11] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and that the reaction is set up under a positive pressure of an inert gas like argon or nitrogen.[5][12]

  • Cause 2: Poor Solubility. If your starting material, boronic ester, or base is not sufficiently soluble, the reaction will be slow or may not proceed at all.[13]

    • Solution 2a: Modify the Solvent System. While dioxane/water is a good starting point, other solvents may offer better solubility. Consider trying toluene/water, 2-MeTHF, or DMF.[7][13] Note that DMF can sometimes be problematic at high temperatures.

  • Cause 3: Incorrect Base Selection. The base is crucial for activating the boronic acid/ester for transmetalation.[14] An inappropriate base can halt the catalytic cycle.

    • Solution 3a: Screen Different Bases. The optimal base is often substrate-dependent. Create a small screening panel with different bases. For this substrate, stronger bases are often preferred.[4]

      • K₃PO₄: A strong, effective base.

      • Cs₂CO₃: Often provides excellent results, though it is more expensive.[5]

      • CsF: A non-aqueous base option that can sometimes prevent side reactions.[15]

Troubleshooting_Flowchart start Low Yield or No Reaction q1 Is Starting Material (ArBr) Consumed? start->q1 p1 Problem: Catalyst Inactivity or Sub-optimal Conditions q1->p1 No q2 Are Byproducts Observed? q1->q2 Yes a1_yes Yes a1_no No sol1 Solution: 1. Switch to more active ligand (SPhos, XPhos). 2. Ensure rigorous inert atmosphere. 3. Screen different bases (K₃PO₄, Cs₂CO₃). 4. Increase temperature. p1->sol1 p2 Problem: Dehalogenation q2->p2 Dehalogenation (Ar-H) p3 Problem: Homocoupling q2->p3 Homocoupling (Ar'-Ar') p4 Problem: Protodeboronation q2->p4 Protodeboronation (Ar'-H) a2_dehalogenation Dehalogenation (Ar-H) a2_homocoupling Homocoupling (Ar'-Ar') a2_protodeboronation Protodeboronation (Ar'-H) sol2 Solution: 1. Use milder base (K₂CO₃). 2. Use less protic solvent. 3. Lower reaction temperature. p2->sol2 sol3 Solution: 1. Ensure rigorous inert atmosphere (O₂ promotes this). 2. Use boronic ester instead of acid. p3->sol3 sol4 Solution: 1. Use boronic ester (Bpin, MIDA). 2. Use anhydrous conditions. 3. Use weaker base (K₂CO₃, CsF). p4->sol4 caption Fig. 2: Troubleshooting Decision Tree for Suzuki Coupling.

Caption: Fig. 2: Troubleshooting Decision Tree for Suzuki Coupling.

Problem: Significant Dehalogenation of the Starting Material

You observe the formation of N-methoxy-N-methylnicotinamide (where the bromine has been replaced by hydrogen).

Potential Causes & Recommended Solutions
  • Cause 1: Base- or Solvent-Mediated Hydrodehalogenation. After oxidative addition, the Ar-Pd(II)-Br intermediate can react with a hydride source. Some bases or alcoholic solvents can generate palladium hydride species, which then undergo reductive elimination to form the dehalogenated product.[2]

    • Solution 1a: Use a Milder or Non-Hydroxide Base. If using a base like NaOH or KOH, switch to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

    • Solution 1b: Avoid Alcoholic Solvents. If using ethanol or isopropanol as a co-solvent, switch to a non-protic system like dioxane/water or toluene/water.

Problem: Protodeboronation of the Boronic Acid/Ester

You observe the formation of the arene corresponding to your boronic acid (Ar'-H), indicating your nucleophile is being destroyed before it can couple.

Potential Causes & Recommended Solutions
  • Cause 1: Excess Water or Protic Sources. While some water can be beneficial, excess water or other proton sources can lead to the cleavage of the carbon-boron bond, a reaction often accelerated by base and high temperatures.[5]

    • Solution 1a: Use a Boronic Ester. As mentioned in the FAQ, pinacol esters (Bpin) are significantly more stable towards protodeboronation than boronic acids.[5][6]

    • Solution 1b: Optimize Water Content or Use Anhydrous Conditions. Try reducing the amount of water or, if using a boronic ester, running the reaction under strictly anhydrous conditions with a base like cesium fluoride (CsF).[5]

    • Solution 1c: Lower the Reaction Temperature. Higher temperatures can accelerate protodeboronation.[5] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 60-80 °C).[5]

Problem: Weinreb Amide Instability

While the N-methoxy-N-methylamide (Weinreb amide) is generally robust, harsh conditions could potentially lead to its cleavage, although this is less common than other side reactions.

Potential Causes & Recommended Solutions
  • Cause 1: Harsh Basic Conditions. Very strong bases, especially hydroxides at high temperatures, could potentially hydrolyze the amide.

    • Solution 1a: Use a Weaker Base. If you suspect amide instability, consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[13][14] This must be balanced against the need for a sufficiently strong base to promote transmetalation.

    • Solution 1b: Lower Reaction Temperature. As with most side reactions, lowering the temperature can improve selectivity for the desired coupling over degradation pathways.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol is designed for setting up multiple small-scale reactions to efficiently screen different catalysts and ligands.

  • Preparation: To an array of oven-dried reaction vials equipped with small magnetic stir bars, add this compound (e.g., 0.1 mmol, 1.0 equiv), the arylboronic ester (0.12 mmol, 1.2 equiv), and the base (0.2 mmol, 2.0 equiv).

  • Inert Atmosphere: Place the vials in a glovebox or seal them with septa. Evacuate and backfill with argon or nitrogen three times.[5][12]

  • Catalyst Addition: In the glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and ligand (if not using a pre-catalyst) to each respective vial (e.g., 2 mol% Pd).

  • Solvent Addition: Add the degassed solvent (e.g., 1.0 mL of 5:1 dioxane:water) via syringe.

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 90 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify major products and byproducts.

Table 1: Recommended Catalyst Screening Panel
EntryPd Source (mol%)Ligand (mol%)Notes
1Pd₂(dba)₃ (1%)SPhos (2.2%)A robust, general-purpose Buchwald system.
2Pd(OAc)₂ (2%)XPhos (4.4%)Another highly active Buchwald ligand.
3Pd(dppf)Cl₂ (2%)-A common, often effective catalyst for many couplings.[16]
4Pd(PPh₃)₄ (5%)-A "classical" catalyst; serves as a useful baseline.[12]
5IPr-PEPPSI (2%)-An NHC-based catalyst, good for electron-deficient systems.[10]

References

  • Molinaro, C., et al. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 57(3), 154-165. [Link]
  • Han, F. S. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 46(2), 494-505. [Link]
  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3781-3784. [Link]
  • Stanforth, S. P., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(12), 4260-4265. [Link]
  • Atarod, M., et al. (2016). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Tlili, A., et al. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Comptes Rendus Chimie, 22(6-7), 487-505. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Reddit. (2021). Problems with Suzuki coupling. r/Chempros. [Link]
  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(4), 544-547. [Link]
  • ResearchGate. (2007). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry with Lluís Llorens Palomo. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
  • Szostak, M., et al. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 7(1), 476-481. [Link]
  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
  • ResearchGate. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 8093-8099. [Link]
  • KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. [Link]
  • Chem Reactor. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Sharma, A., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

Sources

Technical Support Center: Purification of N-methoxy-N-methylamides (Weinreb Amides)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of N-methoxy-N-methylamides, commonly known as Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile synthetic intermediates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity of your experimental outcomes.

Introduction: The Stability and Utility of Weinreb Amides

N-methoxy-N-methylamides are widely used in organic synthesis due to their ability to react with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup yields ketones or, with reducing agents, aldehydes.[1] This controlled reactivity prevents the common problem of over-addition seen with other acyl compounds.[2] However, their purification can present several challenges related to their stability, the nature of reaction byproducts, and the potential for side reactions. This guide will address these challenges systematically.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of Weinreb amides.

Problem Potential Causes Solutions and Explanations
Difficult Phase Separation / Emulsion Formation During Aqueous Workup - Presence of fine solid byproducts (e.g., ureas from carbodiimide coupling agents).- High concentration of polar aprotic solvents like DMF or DMSO.[3]- Surfactant-like properties of certain reaction components.1. Break the Emulsion: - Add saturated aqueous NaCl (brine) to increase the ionic strength and density of the aqueous phase, which helps to force the separation of the organic layer.[4] - If solids are present, filter the entire biphasic mixture through a pad of Celite® or glass wool.[5] - For small-scale reactions, centrifugation can be effective in separating the layers.[5]2. Dilution: - Dilute the reaction mixture with a larger volume of the organic solvent before the aqueous wash.3. Solvent Choice: - If DCM is the reaction solvent, adding diethyl ether can sometimes help break up emulsions.[4]
Presence of Water-Soluble Byproducts (e.g., EDC-urea, HOBt) in the Purified Product - Inefficient removal during aqueous workup.- The byproduct may have some solubility in the organic phase, especially if the product itself is polar.1. Acidic Wash: - Perform an aqueous wash with a dilute acid such as 1N HCl. This protonates the urea byproduct from EDC, increasing its water solubility and facilitating its removal into the aqueous layer.[4][6] - Multiple washes with water are also effective.[6]2. Chromatographic Separation: - If the byproduct persists, it can often be separated by column chromatography. A plug of silica gel can sometimes be sufficient to remove the majority of the urea before a full column.[7]
Low Yield of Weinreb Amide After Purification - Hydrolysis: The Weinreb amide may have been hydrolyzed back to the carboxylic acid during workup or chromatography, especially under strongly acidic or basic conditions.[8][9]- Incomplete reaction: The initial amide formation may not have gone to completion.- Product loss during workup: The Weinreb amide may have some water solubility, leading to loss in the aqueous layers.1. Control pH: - During aqueous workup, use mild conditions. Saturated aqueous NaHCO₃ can be used to neutralize excess acid, but be cautious of vigorous CO₂ evolution.[4] Avoid strong acids or bases.[8]2. Anhydrous Conditions: - Ensure the amide formation reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of starting materials and the activated ester intermediate.3. Salting Out: - When extracting, use brine in the final washes to "salt out" the organic product from the aqueous phase, reducing its solubility in water.[4]
Epimerization of a Chiral Center Alpha to the Carbonyl - The α-proton of the activated amino acid is acidic and can be abstracted by base, leading to racemization.[10]- Prolonged exposure to coupling reagents and base before reaction with N,O-dimethylhydroxylamine can increase epimerization.[10]1. Choice of Reagents: - Use coupling reagents and additives known to suppress racemization, such as those containing 1-hydroxy-7-azabenzotriazole (HOAt).[10] - Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) instead of triethylamine.2. Reaction Conditions: - Perform the coupling reaction at low temperatures (e.g., 0 °C) to minimize the rate of epimerization.[10] - Minimize the "pre-activation" time; ideally, the amine should be present to react with the activated carboxylic acid as it is formed.[10]
Unreacted N,O-dimethylhydroxylamine Hydrochloride in the Final Product - Excess reagent used in the reaction.- Inefficient removal during workup.1. Aqueous Wash: - N,O-dimethylhydroxylamine hydrochloride is highly water-soluble and should be readily removed with aqueous washes. Ensure thorough mixing during extraction.2. Acidic Wash: - A wash with dilute acid (e.g., 1N HCl) will ensure the amine is protonated and partitioned into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for a Weinreb amide?

A1: The N-methoxy and N-methyl protons of the Weinreb amide moiety typically appear as two distinct singlets in the ¹H NMR spectrum. The N-OCH₃ signal is usually found around 3.7 ppm, and the N-CH₃ signal is typically around 3.2 ppm.[11] These characteristic peaks are a good indicator of the successful formation of the Weinreb amide.

Q2: How can I best remove the solvent if my reaction was performed in DMF or DMSO?

A2: Due to their high boiling points, DMF and DMSO are difficult to remove by rotary evaporation. The most common method is to dilute the reaction mixture with a large volume of a suitable organic solvent (e.g., ethyl acetate) and then wash the organic layer multiple times with water. A useful rule of thumb is to use five 10 mL portions of water for every 5 mL of DMF or DMSO.[3] Washing with a 5% aqueous LiCl solution can also be effective for removing DMF.[3]

Q3: Is it possible for the Weinreb amide to decompose on silica gel during column chromatography?

A3: Weinreb amides are generally stable on silica gel.[12] However, if the silica gel is acidic or if the eluent contains a protic solvent like methanol in high concentrations for an extended period, sensitive Weinreb amides could potentially undergo hydrolysis. It is always good practice to run the column relatively quickly and to use neutral, high-purity silica gel. For particularly sensitive substrates, deactivating the silica gel with a small amount of triethylamine in the eluent can be considered, but this may affect the separation.

Q4: My Weinreb amide is an oil. What is the best way to purify it if it co-elutes with impurities during column chromatography?

A4: If standard column chromatography does not provide adequate separation, you can try alternative purification techniques. Preparative thin-layer chromatography (prep TLC) can sometimes offer better resolution for small quantities. If the product is thermally stable, distillation under high vacuum (Kugelrohr) can be an option for non-polar, low molecular weight Weinreb amides. For chiral Weinreb amides, chiral HPLC may be necessary to separate diastereomers.[13]

Q5: What is the "E2 elimination" side reaction sometimes mentioned with Weinreb amides?

A5: Under strongly basic conditions, a proton can be abstracted from the N-methoxy group, leading to an E2 elimination that forms an N-methylamide and formaldehyde.[2] This is more likely to occur with highly basic or sterically hindered nucleophiles.[2]

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is a general procedure for the workup of a Weinreb amide synthesis reaction, for example, after a carbodiimide-mediated coupling.

  • Quench the Reaction: If necessary, cool the reaction mixture to 0 °C. Quench any unreacted reagents by slowly adding water or a saturated aqueous solution of NH₄Cl.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash with Dilute Acid: Transfer the mixture to a separatory funnel and wash with 1N HCl (2 x volume of organic layer). This step is crucial for removing basic impurities and the urea byproduct from EDC coupling.[4]

  • Wash with Base: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x volume of organic layer) to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ pressure.

  • Wash with Brine: Wash the organic layer with saturated aqueous NaCl (brine) (1 x volume of organic layer) to remove the bulk of the water.[4]

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 5% EtOAc in hexanes).

  • Load the Sample: Dissolve the crude Weinreb amide in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elute: Begin elution with a non-polar solvent system (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 20-50% EtOAc in hexanes) to elute the Weinreb amide.[14]

  • Monitor: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-methoxy-N-methylamide.

Visualizations

Workflow for Troubleshooting Emulsion Formation

Emulsion_Troubleshooting start Persistent Emulsion Forms patience Wait 10-30 minutes start->patience add_brine Add Saturated NaCl (Brine) patience->add_brine No separation filter Filter through Celite® add_brine->filter Failure / Solids Present separated Phases Separated add_brine->separated Success centrifuge Centrifuge (small scale) filter->centrifuge Failure filter->separated Success centrifuge->separated Success

Caption: A logical workflow for resolving emulsions during workup.

Mechanism of Epimerization via Oxazolone Formation

Epimerization_Mechanism N_protected_AA N-Protected Chiral Amino Acid Activated_Ester Activated Intermediate N_protected_AA->Activated_Ester Coupling Agent Oxazolone Planar Oxazolone (Loss of Chirality) Activated_Ester->Oxazolone Intramolecular Cyclization Oxazolone->Activated_Ester Re-opening Epimer_Mixture Mixture of Epimers Oxazolone->Epimer_Mixture + Amine (Nucleophilic Attack)

Caption: The oxazolone pathway leading to epimerization.

References

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • Joydeb, L. (2015). How EDC byproduct urea can be separated?.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Singh, R. P., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PLoS ONE, 8(11), e77519.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • ECHEMI. (n.d.).
  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). World Journal of Pharmaceutical Research.
  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019).
  • University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry.
  • ResearchGate. (2015).
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review.
  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.
  • Pace, V., et al. (2013).
  • ResearchGate. (2015).
  • University of Rochester. (n.d.). Workup: DMF or DMSO. Department of Chemistry.
  • Benchchem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. (2012). The Royal Society of Chemistry.
  • Google Patents. (n.d.).
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Google Patents. (n.d.). CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv.
  • Epimerisation in Peptide Synthesis. (2021). PMC - PubMed Central - NIH.
  • An efficient conversion of carboxylic acids into Weinreb amides. (2002). Arkivoc.
  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2019). PMC.
  • Benchchem. (n.d.).
  • N - Organic Syntheses Procedure.
  • Technical Notes - Removal of Reaction Solvent by Extractive Workup. Thorn-Seshold.
  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl)
  • ResearchGate. (2020).
  • Hydrolytic stability of methacrylamide in acidic aqueous solution. (2008).
  • Hydrolytic stability of methacrylamide in acidic aqueous solution. (2008). PubMed.
  • (PDF) Epimerisation in Peptide Synthesis. (2021).
  • Weinreb Amides in Organic Synthesis ism2.
  • Synthesis of the C3–C18 Fragment of Amphidinolides G and H. (2011). PMC - NIH.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega.
  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Deriv
  • The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2020).
  • A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorin
  • Hydrolytic Stability of Hydrazones and Oximes. (2007).
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019).

Sources

Technical Support Center: Temperature Control for Reactions with 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing temperature during reactions involving this versatile Weinreb-Nahm amide. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and reaction of this compound.

Q1: Why is strict low-temperature control so critical when using this compound with organometallic reagents?

A1: The core reason lies in the unique stability of the tetrahedral intermediate formed during the reaction. This compound is a Weinreb-Nahm amide. When a strong nucleophile like a Grignard or organolithium reagent attacks the carbonyl carbon, it forms a tetrahedral intermediate. The N-methoxy group chelates to the metal cation (e.g., Mg²⁺ or Li⁺), creating a stable five-membered ring.[1][2][3] This chelated intermediate is stable only at low temperatures (typically -78 °C to 0 °C).[1][4] At higher temperatures, this intermediate can collapse prematurely, leading to undesirable side reactions or decomposition.

Q2: What is "over-addition," and how does low temperature prevent it in this specific case?

A2: Over-addition is a common problem when reacting conventional esters or acid chlorides with organometallic reagents. The initial addition produces a ketone, which is often more reactive than the starting material. A second equivalent of the organometallic reagent then attacks the newly formed ketone, resulting in a tertiary alcohol as the final product.[1][3] The Weinreb-Nahm amide functionality is designed to prevent this. The stable, chelated intermediate (as described in A1) does not collapse to the ketone until an aqueous or acidic workup is performed.[3] By keeping the reaction cold, you ensure the intermediate remains intact, preventing the formation of the ketone in the presence of unreacted organometallic reagent and thus stopping the reaction cleanly at the ketone stage.[1][4]

Q3: My reaction with a Grignard reagent turned dark brown/black, and the final yield was very low with many impurities. What likely went wrong?

A3: This is a classic sign of an uncontrolled exothermic reaction and subsequent thermal decomposition. Organometallic additions are often highly energetic.[5] If the Grignard reagent is added too quickly or the cooling bath is insufficient, localized "hot spots" can form, or the overall reaction temperature can rise uncontrollably. This can lead to several issues:

  • Decomposition: The thermally sensitive organometallic reagent or the bromopyridine moiety itself can decompose.

  • Side Reactions: The pyridine ring has specific reactivity.[6][7] High temperatures can promote side reactions, such as halogen-metal exchange or reactions at other positions on the ring.[8]

  • Runaway Reaction: In severe cases, a thermal runaway can occur, posing a significant safety hazard.[5]

Q4: What is the best way to quench a reaction involving this compound?

A4: The quench is as critical as the addition. The reaction should always be quenched at low temperature.[1][9] Adding the quenching solution (e.g., saturated aqueous NH₄Cl, water, or dilute acid) while the reaction is still cold ensures that any remaining highly reactive organometallic reagent is neutralized before the stable tetrahedral intermediate is hydrolyzed. A "warm quench" can lead to the intermediate collapsing to the ketone in the presence of active nucleophile, defeating the purpose of the Weinreb amide and potentially causing over-addition or other side reactions.[9]

Troubleshooting Guides

Guide 1: Managing Exothermic Reactions During Reagent Addition

Issue: A rapid, uncontrolled temperature increase is observed during the addition of an organometallic reagent (e.g., Grignard, organolithium).

Causality: The formation of the carbon-carbon bond is a highly exothermic process. The rate of heat generation is exceeding the rate of heat removal by the cooling system.

Proactive Solutions & Protocols:

  • Cooling Bath Selection: Do not rely on a simple ice-water bath (0 °C) for highly reactive reagents. Use a bath capable of maintaining much lower temperatures.

  • Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel to add the organometallic reagent slowly and dropwise. A fast addition rate is the most common cause of exotherms.

  • Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to dissipate heat evenly throughout the reaction mixture and avoid localized heating.

  • Internal Temperature Monitoring: Place a calibrated low-temperature thermometer or thermocouple directly in the reaction mixture (not just in the bath) to monitor the true internal temperature.

  • Dilution: Running the reaction at a slightly lower concentration can help manage the heat output, though this may impact reaction kinetics.

Reactive Solutions:

  • Halt Addition: Immediately stop the addition of the reagent.

  • Enhance Cooling: If safe to do so, add more dry ice or liquid nitrogen to your cooling bath to increase its cooling capacity.

Guide 2: Optimizing Temperature for Maximum Yield and Purity

Issue: The reaction results in a low yield of the desired ketone, accompanied by starting material and/or unidentified impurities.

Causality: An incorrect temperature profile can lead to incomplete reaction, decomposition, or the formation of side products.

Troubleshooting Workflow:

G start Low Yield or High Impurity q1 Was the internal temperature kept below -60°C during addition? start->q1 q2 Was the reaction quenched at low temperature (e.g., -78°C)? q1->q2 Yes sol1 Diagnosis: Potential thermal decomposition or side reactions. Solution: Use a more robust cooling bath (e.g., dry ice/acetone) and add the reagent more slowly. Verify thermometer calibration. q1->sol1 No q3 Was the correct stoichiometry of the organometallic reagent used? q2->q3 Yes sol2 Diagnosis: Intermediate collapsed before quenching unreacted nucleophile. Solution: Quench the reaction by transferring it via cannula into a cold, stirred quenching solution (inverse quench) or by adding the cold quenching solution directly to the reaction vessel before allowing it to warm. q2->sol2 No sol3 Diagnosis: Incomplete conversion or excess reagent causing side reactions. Solution: Titrate the organometallic reagent before use. Consider using a slight excess (1.1-1.2 eq.) for full conversion. Check for water in the solvent or glassware. q3->sol3 No end Re-run Experiment with Optimized Protocol q3->end Yes

Caption: Troubleshooting workflow for low yield reactions.

Data & Protocols

Recommended Temperature Parameters

This table provides general guidelines. Optimal temperatures may vary based on the specific substrate and reagent.

Reaction TypeReagent ExampleAddition TemperatureReaction TemperatureQuench Temperature
Grignard Addition Phenylmagnesium bromide-78 °C to -40 °C-78 °C to -20 °C< -40 °C
Organolithium Addition n-Butyllithium< -70 °C-78 °C< -70 °C
Hydride Reduction Lithium aluminum hydride (LAH)-78 °C to -40 °C-78 °C< -40 °C
Experimental Protocol: Synthesis of (5-bromopyridin-3-yl)(phenyl)methanone

This protocol illustrates best practices for temperature management in a typical Grignard reaction.

1. Reactor Setup:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet.

  • Allow the flask to cool to room temperature under a positive pressure of dry nitrogen.

2. Reagent Preparation:

  • Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) inside the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[10][11] Ensure the thermometer is measuring the internal temperature of the solution.

3. Grignard Reagent Addition:

  • Draw a solution of phenylmagnesium bromide (1.2 eq. in THF) into a syringe.

  • Add the Grignard reagent to the stirred solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. A syringe pump is highly recommended for this step.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired by taking and quenching small aliquots.

4. Reaction Quench:

  • While maintaining the temperature at -78 °C, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture. A slight exotherm may be observed; control it by adjusting the addition rate.

  • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

5. Workup and Isolation:

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
  • Chemistry The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
  • Laue, S., Haverkamp, V., & Mleczko, L. (2014). Experience with Scale-Up of Low-Temperature Organometallic Reactions in Continuous Flow. Organic Process Research & Development. [Link]
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
  • Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. [Link]
  • Lakshman, M. K., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.
  • Garg, N. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. [Link]
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]
  • Interchim. (2017). Solutions for low temperature synthesis. Interchim – Blog. [Link]
  • Reddit. (2013). Question about working with Weinreb amide resin. r/chemistry. [Link]
  • Radleys. (2023).
  • University of Rochester. Tips & Tricks: Heating and Cooling. Department of Chemistry. [Link]
  • TutorChase. How do you prepare a Weinreb amide? [Link]
  • Fairlamb, I. J. S., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]
  • Al-Masum, M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
  • Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • Comins, D. L., et al. (2001). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron Letters. [Link]
  • den Hertog, H. J. (1951). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. [Link]
  • Queguiner, G., et al. (1997). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews. [Link]

Sources

alternative coupling reagents for Weinreb amide formation from 5-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Weinreb amide formation, specifically using 5-bromonicotinic acid. This electron-deficient heteroaromatic carboxylic acid presents unique challenges that necessitate a departure from standard protocols. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of your target Weinreb amide.

I. Understanding the Challenges with 5-Bromonicotinic Acid

The primary challenge in forming the Weinreb amide of 5-bromonicotinic acid lies in the electronic nature of the starting material. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing bromine substituent. This electronic deficiency deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by N,O-dimethylhydroxylamine.

Furthermore, the nitrogen atom in the pyridine ring can be protonated or interact with coupling reagents, leading to side reactions or inhibition of the desired reaction. Careful selection of coupling reagents and reaction conditions is therefore paramount to achieving high yields and purity.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Weinreb amide formation with 5-bromonicotinic acid and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows no conversion to the Weinreb amide. What are the likely causes?

A1: Low reactivity is the most common issue with 5-bromonicotinic acid. The primary reasons include:

  • Insufficient Carboxylic Acid Activation: The electron-deficient nature of the pyridine ring makes the carboxyl group less nucleophilic and harder to activate. Standard coupling reagents may not be potent enough.

  • Poor Solubility: 5-bromonicotinic acid has limited solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the N,O-dimethylhydroxylamine hydrochloride, while a base that is too strong or nucleophilic can lead to side reactions.

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC with HOBt, consider switching to a uronium-based reagent such as HATU or HBTU. These reagents are known to be more effective for coupling with electron-deficient acids.[1][2]

  • Increase Reaction Temperature: Gently heating the reaction mixture can improve both solubility and reaction kinetics. However, monitor for potential side reactions.

  • Optimize Your Solvent System: A more polar aprotic solvent like N,N-dimethylformamide (DMF) can improve the solubility of 5-bromonicotinic acid.

  • Re-evaluate Your Base: For uronium-based coupling reagents, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is often preferred. For carbodiimide-based couplings, N-methylmorpholine (NMM) is a suitable choice.[3]

Q2: I am observing significant formation of byproducts. What are they and how can I minimize them?

A2: Common byproducts in Weinreb amide synthesis include:

  • N-Acylurea: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[4]

  • Guanidinium byproduct: With uronium/aminium reagents like HATU, the amine can react with the coupling reagent itself.[5]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of 5-bromonicotinic acid to form the symmetrical anhydride.

Minimization Strategies:

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and N,O-dimethylhydroxylamine hydrochloride.

  • Order of Addition: For carbodiimide couplings, pre-activating the carboxylic acid for a short period before adding the amine can sometimes be beneficial. For uronium-based reagents, adding the coupling reagent to a mixture of the acid, amine, and base is a common practice.

  • Use of Additives: Including 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide reagents can suppress N-acylurea formation by forming a more stable active ester intermediate.[4]

Q3: My workup is complicated by emulsions or difficulty in separating the product. What can I do?

A3: Workup issues are common, especially when using polar aprotic solvents like DMF.

  • Problem: Emulsions during aqueous extraction.

  • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and density, which helps to break emulsions.[6]

  • Problem: Product is partially soluble in the aqueous phase.

  • Solution: Perform multiple extractions with your organic solvent. If the product is sufficiently non-polar, back-washing the combined organic layers with water can remove residual DMF.

  • Problem: Difficulty removing urea byproducts from carbodiimide couplings.

  • Solution: If using DCC, the dicyclohexylurea byproduct is poorly soluble in most organic solvents and can often be removed by filtration.[2] The byproduct from EDC is water-soluble under acidic conditions, so an acidic wash (e.g., 1M HCl) is effective.[6]

Troubleshooting Flowchart

G start Low Yield or No Reaction check_reagent Is the coupling reagent potent enough? (e.g., DCC/HOBt) start->check_reagent upgrade_reagent Switch to HATU, HBTU, or T3P check_reagent->upgrade_reagent No check_solubility Is the starting material fully dissolved? check_reagent->check_solubility Yes success Reaction Successful upgrade_reagent->success change_solvent Use DMF or increase temperature check_solubility->change_solvent No check_base Is the base appropriate? (e.g., TEA with HATU) check_solubility->check_base Yes change_solvent->success change_base Use DIPEA or NMM check_base->change_base No check_base->success Yes change_base->success byproducts Byproduct Formation Observed check_stoichiometry Are reagent equivalents correct? byproducts->check_stoichiometry adjust_stoichiometry Use 1.1-1.2 eq. of coupling agent & amine check_stoichiometry->adjust_stoichiometry No check_addition What is the order of addition? check_stoichiometry->check_addition Yes adjust_stoichiometry->success adjust_addition Pre-activate acid (carbodiimides) or add reagent last (uronium) check_addition->adjust_addition Incorrect use_additive Add HOBt or HOAt with carbodiimides check_addition->use_additive Using Carbodiimide adjust_addition->success use_additive->success workup_issue Workup Problems (Emulsions, etc.) add_brine Add brine to break emulsions workup_issue->add_brine multiple_extractions Perform multiple extractions add_brine->multiple_extractions multiple_extractions->success Not using EDC acid_wash Use acidic wash for EDC byproduct multiple_extractions->acid_wash Using EDC acid_wash->success G start Starting Material: 5-Bromonicotinic Acid cost_concern Is cost a major factor? start->cost_concern yes_cost Yes cost_concern->yes_cost no_cost No cost_concern->no_cost cdi_protocol Try CDI Protocol yes_cost->cdi_protocol hat_protocol Use HATU Protocol no_cost->hat_protocol reaction_check Reaction successful? cdi_protocol->reaction_check t3p_protocol Consider T3P® Protocol t3p_protocol->reaction_check end Product Obtained hat_protocol->end yes_reaction Yes reaction_check->yes_reaction no_reaction No reaction_check->no_reaction yes_reaction->end no_reaction->t3p_protocol

Sources

resolving emulsion problems during aqueous workup of Weinreb amide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Introduction: Why Emulsions Plague Weinreb Amide Workups

The Weinreb amide synthesis is a cornerstone of modern organic chemistry, prized for its ability to reliably produce ketones and aldehydes from carboxylic acid derivatives.[1][2] The reaction involves treating an activated carboxyl species with N,O-dimethylhydroxylamine, followed by the addition of an organometallic reagent (like a Grignard or organolithium) to the resulting Weinreb-Nahm amide.[2]

A key feature of this reaction is the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent.[2][3] This intermediate prevents the common problem of over-addition, which would otherwise lead to tertiary alcohols.[2][3] However, the quenching and aqueous workup of these reactions, particularly those involving Grignard or organolithium reagents, frequently lead to the formation of persistent and frustrating emulsions.

These emulsions are typically caused by finely dispersed magnesium or lithium salts (e.g., hydroxides and oxides) that form during the quenching of excess organometallic reagent.[4][5] These microscopic inorganic particles act as surfactants, stabilizing the interface between the organic and aqueous layers and preventing them from separating cleanly.[4][6] This guide provides a structured approach to both preventing and resolving these common emulsion problems.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the aqueous workup of Weinreb amide syntheses.

Q1: I've just quenched my reaction and now have a thick, milky emulsion in my separatory funnel. What's the first thing I should try?

A1: The simplest and often most effective first step is to "salt out" the mixture by adding brine.

Causality: Emulsions are stabilized by surfactant-like molecules or fine particles at the interface of the two immiscible liquids.[6][7] Adding a saturated solution of sodium chloride (brine) dramatically increases the ionic strength of the aqueous layer.[7][8] This has two primary effects:

  • It decreases the solubility of organic materials in the aqueous phase, forcing them into the organic layer.[9][10]

  • It increases the density of the aqueous phase, which can promote better physical separation of the layers.[9]

Initial Protocol: Add a volume of saturated brine equal to about 10-20% of the aqueous layer volume. Stopper the separatory funnel, gently invert it a few times (do not shake vigorously, as this can worsen the emulsion), and then allow it to stand.[9] Often, you will see the emulsion start to break within a few minutes.

Q2: I tried adding brine, but the emulsion is still not breaking. What are my other options?

A2: If salting out is insufficient, the next step is often to address finely suspended solids, which are a primary cause of emulsions in organometallic reaction workups.[5][11] Filtration through Celite® (diatomaceous earth) is an excellent technique for this.[11][12]

Causality: Celite is a porous, inert filter aid composed of microscopic silica shells.[13] It creates a fine, permeable filter bed that can trap the tiny inorganic salt particles that stabilize the emulsion, allowing the now distinct organic and aqueous phases to pass through.[11][12][14] Celite does not act as an adsorbent; it is a purely physical filtration medium.[11]

See Protocol 1: Breaking Emulsions with Celite® Filtration for a detailed methodology.

Q3: My reaction was run in THF, which is water-miscible. Could this be contributing to the problem?

A3: Absolutely. The partial miscibility of solvents like Tetrahydrofuran (THF) with water can significantly contribute to the formation of stable emulsions.

Causality: THF can solubilize both aqueous and organic components to some degree, blurring the boundary between the two phases and making clean separation difficult.

Preventative Solution: The best strategy is to remove the THF before the aqueous workup.[4] After the reaction is complete, evaporate the THF under reduced pressure (rotary evaporator). Then, re-dissolve the resulting residue in a water-immiscible organic solvent, such as ethyl acetate, diethyl ether, or dichloromethane (DCM), before proceeding with the aqueous wash.[4][15]

Q4: Can I adjust the pH to break the emulsion?

A4: Yes, careful pH adjustment can be an effective strategy, particularly when the emulsion is stabilized by basic magnesium or lithium salts.

Causality: The metal hydroxides and oxides that often stabilize these emulsions are basic. By slowly adding a dilute acid (e.g., 1M HCl or saturated ammonium chloride), you can dissolve these fine solids into water-soluble salts, thereby breaking the emulsion.[4][16]

Protocol: Cool the mixture in an ice bath. Slowly add 1M HCl dropwise while gently swirling. Monitor the pH to ensure it becomes acidic. Be cautious, as this process can be exothermic. However, be aware that basic aqueous layers are generally more prone to forming emulsions, so it is often better to keep the workup acidic or neutral if possible.[9]

Q5: Are there any other simple tricks I can try?

A5: Several other physical and chemical methods can be attempted:

  • Patience: Simply letting the separatory funnel stand undisturbed for 30-60 minutes can sometimes be enough for the layers to separate on their own.[11][15][17]

  • Gentle Agitation: Gently swirl the mixture or stir it slowly with a glass rod. Avoid vigorous shaking.[6]

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help by diluting the components and changing the overall properties of the organic phase.[15][18]

  • Centrifugation: If you have access to a centrifuge, spinning the mixture can apply a strong force that compels the two phases to separate. This is a very effective, though less common, technique in a standard synthesis lab.[4][7][17]

Data & Method Summary

Troubleshooting TechniquePrinciple of ActionBest ForKey Considerations
Addition of Brine Increases ionic strength of the aqueous phase ("salting out").[7][8]The first-line approach for most common emulsions.Gentle mixing is crucial to avoid worsening the emulsion.
Celite® Filtration Physically removes fine solid particles that stabilize the emulsion.[11][12]Persistent emulsions stabilized by inorganic precipitates (common in Grignard/organolithium workups).[5]Ensure the Celite pad is washed with fresh organic solvent to recover all of your product.[14]
Solvent Removal (THF) Removes water-miscible co-solvents that prevent clean phase separation.[4]Reactions performed in THF or other water-miscible solvents.This is a preventative measure to be done before the aqueous workup.
pH Adjustment Dissolves acid- or base-soluble particulate matter.[4]Emulsions stabilized by basic metal hydroxides/oxides.Perform carefully at 0 °C to control exotherms. Avoid making the solution strongly basic if possible.[9]
Centrifugation Applies mechanical force to accelerate phase separation.[7][17]Stubborn emulsions when other methods have failed.Requires access to appropriate centrifuge equipment.

Key Experimental Protocols

Protocol 1: Breaking Emulsions with Celite® Filtration

This protocol describes the process of filtering an entire emulsified mixture through a pad of Celite® to remove the solid particles stabilizing the emulsion.

Methodology:

  • Prepare the Filter Pad: Select a Büchner or fritted glass funnel. Place a piece of filter paper that fits the funnel diameter snugly inside.[13]

  • Wet the filter paper with the organic solvent used in your extraction (e.g., ethyl acetate) to ensure it seals against the funnel bottom.[13]

  • In a small beaker, make a slurry of Celite® (a few spoonfuls) in your organic solvent.

  • With the vacuum turned on gently, pour the Celite® slurry into the funnel. The goal is to create a flat, even pad of Celite® about 1-2 cm thick.[13][14] Wash the pad with a little more fresh solvent to settle it.

  • Filter the Emulsion: Carefully pour the entire contents of your separatory funnel (both layers and the emulsion) onto the Celite® pad under gentle vacuum.[11][12]

  • Wash the Pad: Once all the liquid has passed through, wash the filter cake thoroughly with several portions of fresh organic solvent to ensure all of your desired product is recovered from the Celite® pad.[14]

  • Separate Layers: Transfer the filtrate to a clean separatory funnel. The two layers should now be distinct and can be separated as usual.[12]

Visualization of Workflow

Troubleshooting Decision Tree for Emulsions

The following diagram outlines a logical workflow for addressing emulsion problems during the aqueous workup.

G start Persistent Emulsion Forms During Aqueous Workup brine 1. Add Saturated Brine (10-20% vol) 2. Gently Invert & Wait start->brine check1 Does Emulsion Break? brine->check1 check2 Is THF the Reaction Solvent? check1->check2 No success Problem Resolved: Proceed with Separation check1->success Yes celite Filter Entire Mixture Through a Pad of Celite® ph_adjust Consider pH Adjustment (e.g., add 1M HCl at 0 °C) celite->ph_adjust If filtration fails celite->success check2->celite No remove_thf Preventative Step: Evaporate THF Before Workup, Redissolve in Immiscible Solvent check2->remove_thf Yes remove_thf->success other Other Options: - Let Stand (30+ min) - Centrifuge - Dilute with Organic Solvent ph_adjust->other If pH fails other->success

Caption: Decision workflow for troubleshooting emulsions in a lab setting.

References

  • Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
  • Celite, Hive Methods Discourse. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
  • Tackling emulsions just got easier - Biotage. [Link]
  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
  • Techniques for Emulsion Breaking for Oil in W
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]
  • Weinreb amide workup extraction issues : r/OrganicChemistry - Reddit. [Link]
  • Active Filtration - Chemistry Teaching Labs - University of York. [Link]
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]
  • Breaking emulsions : r/chemistry - Reddit. [Link]
  • Grignard work up : r/Chempros - Reddit. [Link]
  • Filtration through Celite - The Schlenk Line Survival Guide. [Link]
  • What is the purpose of adding brine during an extraction. [Link]
  • Recent Developments in Weinreb Synthesis and their Applic
  • How to Filter through Celite - YouTube. [Link]
  • Question about working with Weinreb amide resin : r/chemistry - Reddit. [Link]
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. [Link]
  • Weinreb ketone synthesis - Wikipedia. [Link]
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]
  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange. [Link]

Sources

identifying byproducts in the synthesis of 5-bromo-N-methoxy-N-methylnicotinamide by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-bromo-N-methoxy-N-methylnicotinamide

Introduction: Navigating the Synthesis and Analysis

Welcome to the technical support guide for the synthesis and analysis of this compound, a key Weinreb amide intermediate.[1][2] This document is designed for researchers, chemists, and process development professionals who are utilizing this synthesis and require a robust method for identifying potential impurities and byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we understand that successful synthesis is not just about the final product but also about understanding the entire reaction profile. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure the integrity of your results.

The formation of a Weinreb amide, such as this compound, is a powerful tool in organic synthesis for preparing ketones from organometallic reagents without the common issue of over-addition.[2][3][4] The synthesis typically proceeds by activating the carboxylic acid of 5-bromonicotinic acid and subsequently reacting it with N,O-dimethylhydroxylamine.[2][3] However, each step in this process presents opportunities for side reactions. This guide will help you anticipate, identify, and troubleshoot these challenges.

Section 1: The Synthetic Landscape and Potential Impurities

The most common and efficient routes to synthesize this compound involve the coupling of 5-bromonicotinic acid with N,O-dimethylhydroxylamine hydrochloride. This is typically achieved via two main pathways: activation to an acyl chloride or direct amide coupling using a coupling agent. Each path has a unique byproduct profile.

Synthesis_and_Byproducts cluster_reactants Starting Materials cluster_activation Activation Methods cluster_byproducts Potential Byproducts A 5-Bromonicotinic Acid C Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) A->C SOCl₂ D Carbodiimide Coupling (e.g., EDC, HOBt) A->D EDC H Unreacted Starting Material B N,O-Dimethyl- hydroxylamine HCl E 5-Bromonicotinoyl Chloride C->E F O-Acylisourea Intermediate D->F forms G Target Product: 5-Bromo-N-methoxy- N-methylnicotinamide E->G + B K Hydrolysis Product: 5-Bromonicotinic Acid E->K H₂O F->G + B I Symmetrical Anhydride F->I + A J N-Acylurea F->J intramolecular rearrangement G->K H₂O

Caption: Synthetic routes to the target Weinreb amide and key byproduct formation pathways.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of the reaction mixture.

Q1: I'm seeing a peak with m/z values of ~246 and ~248, but it's not at the expected retention time for my product. What could it be?

A1: While this isotopic pattern strongly suggests a monobrominated compound, a shift in retention time indicates a different polarity.

  • Check for Isomers: Ensure that no isomeric starting materials were used. For example, 2-bromo- or 6-bromonicotinic acid would produce a product with the same mass but different chromatographic properties.

  • In-source Fragmentation: It's possible you are observing the product, but the chromatography has shifted. However, if the peak is much earlier (more polar), consider the possibility of an impurity that has co-eluted or an isomer formed under harsh reaction conditions.

Q2: My chromatogram shows a large peak corresponding to the mass of 5-bromonicotinic acid (m/z 202/204). What went wrong?

A2: This is a very common issue and points to several possibilities:

  • Incomplete Reaction: The coupling reaction did not go to completion. This could be due to insufficient activation time, impure coupling reagents, or incorrect stoichiometry.

  • Hydrolysis: The activated intermediate (acyl chloride or O-acylisourea) or even the final Weinreb amide product may have hydrolyzed back to the carboxylic acid.[5] This is exacerbated by the presence of water in the reaction solvent or during workup.

  • LC-MS Sample Instability: The product may be degrading in your sample vial, especially if the sample is prepared in a protic solvent and left for an extended period before injection.[6]

Expert Tip: To confirm hydrolysis, take a small aliquot of your purified product, dissolve it in your mobile phase, and let it sit at room temperature for several hours. Re-inject and see if the peak for 5-bromonicotinic acid has grown.

Q3: I have an unexpected peak with an m/z of ~384/386/388. What is this impurity?

A3: This mass corresponds to the symmetrical anhydride of 5-bromonicotinic acid. This byproduct is particularly common when using carbodiimide coupling agents like EDC.[5] It forms when the highly reactive O-acylisourea intermediate reacts with another molecule of 5-bromonicotinic acid instead of the intended N,O-dimethylhydroxylamine.[5] Its presence indicates that the rate of amine addition is slow compared to the side reaction. Increasing the concentration of the amine or adding a catalyst like HOBt can sometimes mitigate this.[5]

Q4: When using EDC as a coupling agent, I see a major byproduct with a mass that doesn't contain bromine. What could it be?

A4: This is likely either the EDC-related urea byproduct or an N-acylurea.

  • Urea Byproduct: The coupling reaction's driving force is the formation of a stable urea.[5] For EDC, this would be 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), with an [M+H]⁺ of m/z 156.

  • N-Acylurea: This is a more problematic byproduct formed by an intramolecular acyl transfer on the O-acylisourea intermediate.[5] It has a mass corresponding to the addition of 5-bromonicotinoyl group to the EDC structure. This byproduct is often difficult to remove chromatographically.

Q5: My MS signal for the product is weak, and I see a lot of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. How can I improve this?

A5: Adduct formation is common in ESI-MS and can split your signal, reducing sensitivity for the desired protonated molecule ([M+H]⁺).

  • Mobile Phase: Ensure your mobile phase contains a good proton source. 0.1% formic acid is standard and highly effective for protonating the pyridine nitrogen.[7][8]

  • Source Cleanliness: Contamination in the sample or from glassware can introduce sodium and potassium salts. Use high-purity solvents and clean your glassware thoroughly.

  • LC-MS Source Tuning: Optimize source parameters (e.g., capillary voltage, gas temperature) to favor the formation of the protonated molecule over adducts.

Compound Name Formula MW Expected [M+H]⁺ (m/z) Key Isotopic Feature Potential Origin
This compound C₈H₉BrN₂O₂245.07246.0, 248.01:1 Br doubletTarget Product
5-Bromonicotinic AcidC₆H₄BrNO₂201.99202.0, 204.01:1 Br doubletUnreacted starting material, hydrolysis
N,O-DimethylhydroxylamineC₂H₇NO61.0862.1-Unreacted starting material
Symmetrical AnhydrideC₁₂H₆Br₂N₂O₃385.98386.0, 388.0, 390.01:2:1 Br₂ tripletSide reaction (coupling)
N-Acylurea (from EDC)C₁₅H₂₁BrN₄O₂370.26371.1, 373.11:1 Br doubletSide reaction (EDC coupling)
EDC Urea Byproduct (EDU)C₈H₁₇N₃O155.24156.2-Stoichiometric byproduct (EDC)
Table 1: Common species observed in the synthesis and their expected m/z values in positive ion ESI-MS.

Section 3: Troubleshooting Your LC-MS Method

A robust analytical method is the foundation of accurate byproduct identification. If your chromatography is poor, it becomes impossible to confidently identify impurities.

Troubleshooting_Workflow start Problem with LC-MS Data p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 No Peaks / Very Low Signal start->p2 p3 Poor Separation of Peaks start->p3 p4 Retention Time Drift start->p4 s1a Check mobile phase pH. Add 0.1% Formic Acid. p1->s1a s1b Column overload? Dilute sample. p1->s1b s1c Column degradation? Replace column. p1->s1c s2a Check system connections and for leaks. p2->s2a s2b Confirm sample concentration and injection volume. p2->s2b s2c MS source dirty? Clean source. p2->s2c s2d Incorrect MS parameters? Check tune page/method. p2->s2d s3a Optimize gradient. Decrease slope for better resolution. p3->s3a s3b Try a different column chemistry (e.g., Phenyl-Hexyl). p3->s3b s3c Lower the flow rate. p3->s3c s4a Is the column equilibrated? Increase equilibration time. p4->s4a s4b Mobile phase composition changing? Prepare fresh mobile phase. p4->s4b s4c Column temperature stable? Use a column oven. p4->s4c

Caption: A logical workflow for troubleshooting common LC-MS analytical issues.

Section 4: Validated Experimental Protocols

The following protocols provide a starting point for the analysis. They should be adapted and validated for your specific instrumentation.

Protocol 4.1: Sample Preparation
  • Aliquot Reaction Mixture: Carefully take ~10-20 µL of the crude reaction mixture.

  • Quench & Dilute: Quench the aliquot in 1.0 mL of a 50:50 solution of Acetonitrile:Water. This immediately stops the reaction and prepares it for analysis. Note: For quantitative analysis, a precise dilution factor is required.

  • Vortex: Mix the sample thoroughly for 10 seconds.

  • Filter (Recommended): If the sample contains solids, filter through a 0.22 µm syringe filter (PTFE or similar) into an LC-MS autosampler vial. This prevents clogging of the LC system.

  • System Suitability: Before running experimental samples, inject a standard of this compound to confirm the system's performance, retention time, and signal response.

Protocol 4.2: Suggested LC-MS Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 7.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B

    • 10.0 min: 5% B (Re-equilibration)

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range (Full Scan): m/z 100 - 800.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

Self-Validation Check: The peak for your target compound should be symmetrical (tailing factor 0.9 - 1.2) and have a signal-to-noise ratio >100 for a standard injection. The retention time should not drift by more than ±2% between injections.

References

  • Atlanchim Pharma. (n.d.). Amide bond formation, a powerful reaction in medicinal chemistry. Scientific Letter.
  • Wikipedia. (2023). Weinreb ketone synthesis.
  • Lin, H. R., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Molecules, 20(7), 11956–11977.
  • Gunda, P., et al. (2021). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 51(15), 2330-2340.
  • Mahmood, K., & Mohammed, S. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).
  • ResearchGate. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Supporting Information for Asymmetric Conjugate Allylation of α,β-Unsaturated Weinreb Amides. (n.d.).
  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • R'Zik, C., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine. Rapid Communications in Mass Spectrometry, 28(9), 1004-10.
  • Wu, X., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatography B, 901, 70-76.
  • Li, Y., et al. (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, e5261.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Bioanalysis. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters.
  • ResearchGate. (2018). (PDF) LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters.
  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
  • Han, W., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5800.
  • University of Florida. (2015). LC-MS analysis of metabolites Basis of Chromatography.
  • ResearchGate. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions.
  • Mondal, S., & Ghorai, P. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic Letters, 15(22), 5786–5789.

Sources

Technical Support Center: Optimizing C-H Functionalization of Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of Weinreb amides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research and development.

Part 1: General Troubleshooting Guide

This section addresses common issues encountered during the C-H functionalization of Weinreb amides, regardless of the specific catalytic system.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low or no yield is a frequent challenge in C-H functionalization. A systematic approach to troubleshooting is crucial.

A1:

  • Reagent and Solvent Quality:

    • Moisture and Air Sensitivity: Many transition metal catalysts, particularly palladium and rhodium complexes, are sensitive to air and moisture. Ensure all reagents are properly stored and handled under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled or anhydrous solvents.

    • Purity of Starting Materials: Verify the purity of your Weinreb amide and coupling partner. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Catalyst and Ligand System:

    • Catalyst Precursor: The choice of catalyst precursor is critical. For instance, in palladium-catalyzed reactions, Pd(OAc)₂ is a common and effective choice.[1][2]

    • Ligand Selection: The ligand plays a pivotal role in stabilizing the catalyst and promoting C-H activation. For challenging substrates, such as those requiring C(sp³)–H activation, specialized ligands like 3-pyridinesulfonic acid may be necessary to overcome the weaker coordinating ability of the Weinreb amide.[3][4] Screening a small library of ligands with varying electronic and steric properties can be highly beneficial.[5][6]

  • Reaction Conditions:

    • Temperature: C-H activation often requires elevated temperatures to overcome the high bond dissociation energy. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions like N-O bond cleavage.[1] A careful optimization of the reaction temperature is often necessary.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. While halogenated solvents like 1,2-dichloroethane (DCE) are commonly used, greener alternatives should be considered where possible.[1][7] In some cases, highly polar and non-coordinating solvents like hexafluoroisopropanol (HFIP) can be enabling.[3][4]

    • Additives: Additives such as acids (e.g., HOTf) or silver salts (e.g., AgOAc, AgSbF₆) can act as co-catalysts or halide scavengers, significantly enhancing reactivity.[1][8]

Part 2: Frequently Asked Questions (FAQs) by Catalyst System

This section provides detailed answers to questions specific to different transition metal-catalyzed systems.

Palladium-Catalyzed C-H Functionalization

Palladium is one of the most versatile metals for C-H functionalization.[9][10][11]

A2: For Pd-catalyzed C-H arylation of aryl Weinreb amides, several factors are key:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective catalyst precursor.[1][2] While some reactions proceed without an external ligand, the addition of ligands like mono-N-protected amino acids can be beneficial, especially for more challenging substrates.[3][5][12][13]

  • Oxidant: For oxidative C-H functionalizations, the choice of oxidant is critical. Common oxidants include PhI(OAc)₂ and Cu(OAc)₂.[1][9] The oxidant not only regenerates the active catalyst but can also influence the reaction mechanism.

  • Solvent: Dichloroethane (DCE) is a frequently used solvent for these reactions.[1][2] However, exploring other solvents may be necessary for your specific substrate.

  • Mechanism: The reaction typically proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.[9][14] Understanding the operative mechanism can guide optimization. For instance, in a Pd(II)/Pd(IV) cycle, the oxidative addition of the coupling partner to the palladacycle is a key step.

A3: C(sp³)–H activation of Weinreb amides is significantly more challenging than C(sp²)–H activation due to the higher bond dissociation energy and the weaker coordinating ability of the Weinreb amide.[3]

  • Key Challenge: The N-methoxy group's inductive effect weakens the carbonyl's coordinating ability, and potential unproductive bidentate coordination can hinder catalysis.[3]

  • Enabling Ligand: The development of specialized ligands is crucial. Yu and co-workers demonstrated that 3-pyridinesulfonic acid is a uniquely effective ligand for the Pd-catalyzed β-C(sp³)–H arylation of Weinreb amides.[3][4] This ligand is thought to preserve the cationic character of the palladium center, enhancing its reactivity.

  • Optimized Conditions: The reaction is typically performed with Pd(OAc)₂, 3-pyridinesulfonic acid as the ligand, AgOAc as an additive, and HFIP as the solvent at elevated temperatures.[3][4]

ParameterRecommended Condition for C(sp³)–H Arylation
Catalyst Pd(OAc)₂ (10 mol%)
Ligand 3-pyridinesulfonic acid (12 mol%)
Additive AgOAc (0.2 mmol)
Solvent HFIP (0.5 mL)
Temperature 70-80 °C

A summary of optimized conditions for Pd-catalyzed β-C(sp³)–H arylation of Weinreb amides.[3][4]

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are particularly effective for C-H olefination and amination reactions.[15][16][17][18]

A4: For Rh-catalyzed C-H alkenylation, consider the following:

  • Catalyst System: A common catalyst system is [Cp*RhCl₂]₂ with a silver salt additive like AgSbF₆.[1] The silver salt acts as a halide scavenger to generate the active cationic Rh(III) species.

  • Oxidant: Cu(OAc)₂ is a widely used oxidant to regenerate the Rh(III) catalyst.[1]

  • Temperature: These reactions often require high temperatures, typically around 130 °C.[1]

  • Mechanism: The proposed mechanism involves coordination of the Rh(III) center to the Weinreb amide carbonyl, C-H activation to form a rhodacycle, insertion of the alkene, and subsequent β-hydride elimination.[1]

Ruthenium-Catalyzed C-H Functionalization

Ruthenium catalysts have shown promise for C-H oxygenation and olefination.

A5: N-O bond cleavage is a known side reaction in some Ru-catalyzed C-H functionalizations of Weinreb amides, leading to the formation of N-methyl amides as the main product.[1]

  • Substrate Design: Das and Kapur developed a new class of cyclic Weinreb amides that successfully inhibit the N-O bond reductive cleavage typically associated with cationic ruthenium systems.[19] This approach keeps the synthetically useful Weinreb amide functionality intact.

  • Oxidant Choice: In some cases, the choice of oxidant can influence the reaction pathway. For Ru(II)-catalyzed C-H ortho-oxygenation, PhI(OAc)₂ was found to be an effective oxidant that provides the desired product without significant N-O bond cleavage.[1][20]

Part 3: Experimental Protocols and Visualizations

Generalized Experimental Protocol for Pd-Catalyzed C-H Arylation of an Aryl Weinreb Amide

This protocol is a general starting point and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the aryl Weinreb amide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5-10 mol%), and any ligand (if required, 10-20 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., DCE) via syringe.

  • Add any other additives (e.g., AgOAc, 1.5 equiv) under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Troubleshooting Logic

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Low Yield start Reaction Setup (Inert Atmosphere) reagents Add Weinreb Amide, Coupling Partner, Catalyst, Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Workup and Purification monitor->workup product Isolated Product workup->product start_ts Low/No Conversion check_reagents Verify Reagent/Solvent Purity and Dryness start_ts->check_reagents First Step optimize_catalyst Screen Catalysts and Ligands check_reagents->optimize_catalyst If Reagents are OK optimize_conditions Vary Temperature, Solvent, and Additives optimize_catalyst->optimize_conditions If Still Low Yield success Improved Yield optimize_catalyst->success Optimization Successful check_substrate Consider Substrate Electronic/Steric Effects optimize_conditions->check_substrate If Still Low Yield optimize_conditions->success Optimization Successful check_substrate->success Optimization Successful

Caption: A generalized experimental workflow and a logical flowchart for troubleshooting low-yield C-H functionalization reactions.

References

  • Kalepu, J.; Pilarski, L. T. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules2019, 24(5), 830. [Link]
  • Yoshino, T.; Matsunaga, S. Weinreb Amide-Directed Versatile C-H Bond Functionalization under Cp*Co(III) Catalysis.
  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010, 110(2), 1147-1169. [Link]
  • Wang, Y.; Zhou, K.; Lan, Q.; Wang, X.-S. Mechanism proposed by Wang and co-workers for the C-H ortho-arylation of Weinreb amides proceeding via Pd(IV) intermediates.
  • Chen, G.; Shaughnessy, K. H.; Daugulis, O. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Acc. Chem. Res.2015, 48(4), 1018-1030. [Link]
  • Kalepu, J.; Pilarski, L. T.
  • Kalepu, J.; Pilarski, L. T.
  • Kalepu, J.; Pilarski, L. T. (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
  • He, J.; Li, S.; Liu, Y.; Wang, P.; Zhang, X.; Yu, J.-Q. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. J. Am. Chem. Soc.2019, 141(35), 13757-13762. [Link]
  • He, G.; Wang, B.; Nack, W. A.; Chen, G. Pd(II)-Catalyzed C–H Functionalizations Directed by Distal Weakly Coordinating Functional Groups. J. Am. Chem. Soc.2016, 138(35), 11262-11271. [Link]
  • He, G.; Wang, B.; Nack, W. A.; Chen, G. Pd(II)-Catalyzed C–H Functionalizations Directed by Distal Weakly Coordinating Functional Groups. J. Am. Chem. Soc.2016, 138(35), 11262-11271. [Link]
  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem. Rev.2010, 110(2), 1147-1169. [Link]
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry2016. [Link]
  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.
  • He, J.; Li, S.; Liu, Y.; Wang, P.; Zhang, X.; Yu, J.-Q. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. ChemRxiv2019. [Link]
  • Martín-Matute, B.; Johansson, M. J. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Org. Lett.2021, 23(1), 238-243. [Link]
  • Crabtree, R. H. Introduction to Selective Functionalization of C−H Bonds. Chem. Rev.2010, 110(2), 575-575. [Link]
  • White, M. C.
  • Chen, K.; Baran, P. S. Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Front. Chem.2021, 9, 753894. [Link]
  • Shul’pin, G. B. Direct Selective Oxidative Functionalization of C–H Bonds with H2O2: Mn-Aminopyridine Complexes Challenge the Dominance of Non-Heme Fe Catalysts. Molecules2018, 23(11), 2963. [Link]
  • Ackermann, L.; Fenner, S. Ruthenium-Catalyzed C–H Oxygenation on Aryl Weinreb Amides. Org. Lett.2013, 15(22), 5786-5789. [Link]
  • Bhanage, B. M.; Samec, J. S. M. An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Adv.2014, 4, 2933-2938. [Link]
  • Weinreb Amides in Organic Synthesis. ism22012. [Link]
  • Al-Zoubi, R. M. Recent Developments in Weinreb Synthesis and their Applications. Curr. Org. Synth.2017, 14(6), 834-857. [Link]
  • Recent Advances in C–H Functionalization. J. Org. Chem.2016, 81(3), 787-802. [Link]
  • Du Bois, J. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Chem. Soc. Rev.2011, 40(4), 1943-1949. [Link]
  • Colby, D. A.; Tsai, A. S.; Bergman, R. G.; Ellman, J. A. Rhodium Catalyzed Chelation-Assisted C-H Bond Functionalization Reactions. Acc. Chem. Res.2012, 45(6), 814-825. [Link]
  • Das, S.; Kapur, M. Product Control using Substrate Design: Ruthenium-Catalysed Oxidative C-H Olefinations of Cyclic Weinreb Amides. Chemistry2017, 23(1), 63-67. [Link]
  • Liu, Y.; Lan, Y. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. WIREs Comput. Mol. Sci.2017, 7(5), e1311. [Link]
  • Chen, G.; Daugulis, O. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. J. Am. Chem. Soc.2013, 135(40), 14908-14911. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 5-Bromo-N-methoxy-N-methylnicotinamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing cross-coupling reactions with 5-bromo-N-methoxy-N-methylnicotinamide. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot and enhance your experimental outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Understanding the Substrate: this compound

This compound, a Weinreb amide derivative of nicotinamide, is a versatile building block in organic synthesis, particularly for the preparation of ketones and aldehydes.[1][2][3] The bromine atom at the 5-position of the pyridine ring allows for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] However, the electronic properties of the pyridine ring and the presence of the Weinreb amide can present unique challenges.

The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] Furthermore, the electron-withdrawing nature of the pyridine ring can influence the reactivity of the C-Br bond.[4] This guide will address these challenges and provide strategies to enhance reactivity and achieve optimal results.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer: Low yields in Suzuki coupling reactions involving bromopyridines are a common challenge.[4][5] Several factors can contribute to this issue:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, leading to catalyst inhibition.[4]

    • Solution: Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos.[4] These ligands create steric hindrance around the palladium atom, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive, leading to a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.

    • Solution: Increasing the reaction temperature can often overcome this kinetic barrier. Additionally, screening different palladium precatalysts and ligands is recommended. For less reactive bromides, more electron-rich and bulky ligands can facilitate oxidative addition.[4]

  • Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation, where the C-B bond is cleaved.[6]

    • Solution: To minimize this side reaction, use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.

    • Solution: A common and often effective combination is an aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) with a solvent like 1,4-dioxane or toluene.[7] For substrates sensitive to strong bases, weaker bases like K₃PO₄ can be a good alternative.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine: - this compound (1 eq) - Boronic acid/ester (1.2-1.5 eq) - Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) - Ligand (e.g., SPhos, 4-10 mol%) - Base (e.g., K₂CO₃, 2-3 eq) degas Degas reaction mixture (e.g., freeze-pump-thaw or N₂/Ar sparging) reagents->degas solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) degas->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but the reaction is sluggish and gives a low yield. What adjustments can I make?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction conditions.[9] Here are key factors to consider:

  • Ligand Choice: The choice of ligand is crucial and depends on the nature of the amine.

    • For primary aliphatic and cyclic secondary amines: Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or BrettPhos are often effective.[10]

    • For aryl amines and amides: Ligands such as Josiphos or bidentate ligands like BINAP can be more suitable.[9]

  • Base Selection: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle.

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]

    • For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[11]

  • Catalyst Precatalyst Generation: The active Pd(0) species is typically generated in situ. Using well-defined palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) can lead to more reproducible results.[11]

Data Presentation: Ligand and Base Screening for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100>95
Pd(OAc)₂ / SPhosNaOtBuToluene10092
G3-XPhosK₃PO₄Dioxane11085
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11078

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine in an inert atmosphere glovebox: - this compound (1 eq) - Amine (1.2 eq) - Palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) - Base (e.g., NaOtBu, 1.5 eq) solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) reagents->solvent heat Heat to 80-120 °C solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor quench Quench with saturated aq. NH₄Cl monitor->quench workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify Weinreb_Amide_Stability cluster_conditions Reaction Conditions cluster_substrate Substrate cluster_products Potential Side Products Strong Acid/Base + H₂O Strong Acid/Base + H₂O Carboxylic Acid Carboxylic Acid Strong Acid/Base + H₂O->Carboxylic Acid Hydride Source Hydride Source Aldehyde Aldehyde Hydride Source->Aldehyde Weinreb Amide Weinreb Amide Weinreb Amide->Carboxylic Acid Hydrolysis Weinreb Amide->Aldehyde Reduction

Caption: Factors influencing Weinreb amide stability during cross-coupling.

References

  • Benchchem.
  • MDPI.
  • Benchchem. Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
  • ResearchGate.
  • RSC Publishing. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling.
  • PubMed Central.
  • Optimizing Cross-Coupling Reactions with Palladium C
  • Recent Developments in Weinreb Synthesis and their Applic
  • Semantic Scholar. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Organic Chemistry Portal. Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride.
  • PMC. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)
  • PMC.
  • ResearchGate.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • ACS Publications. (E)
  • ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
  • NIH. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • PMC.
  • ResearchGate.
  • Reddit. Help needed with unreproducible Suzuki coupling.
  • ChemRxiv.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • YouTube.
  • Benchchem. This compound|CAS 183608-47-1.
  • ResearchG
  • FULIR.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PMC. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
  • Wikipedia.
  • ACS Publications. Pd(II)
  • ResearchGate.
  • ChemicalBook. This compound.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • RSC Publishing.
  • ACS Publications.
  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • ChemScene. 6-Bromo-N-methoxy-N-methylnicotinamide.
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • PMC. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism.

Sources

Technical Support Center: Minimizing Impurities in the Large-Scale Production of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-bromo-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during large-scale production, with a specific focus on impurity profiling and minimization. As a critical Weinreb amide intermediate, the purity of this compound is paramount for the successful downstream synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of impurity formation.

Section 1: Synthesis Overview & Critical Control Points

The large-scale synthesis of this compound is typically a two-stage process. Understanding the critical parameters at each stage is fundamental to controlling the impurity profile.

  • Stage 1: Bromination of Nicotinic Acid. The process begins with the electrophilic bromination of nicotinic acid to form the key intermediate, 5-bromonicotinic acid. This reaction is often facilitated by converting nicotinic acid to its more reactive acid chloride derivative in situ using reagents like thionyl chloride.[3][4]

  • Stage 2: Weinreb Amide Formation. The 5-bromonicotinic acid is then coupled with N,O-dimethylhydroxylamine hydrochloride to form the target Weinreb amide.[5] This step requires the activation of the carboxylic acid, which is a critical point for impurity introduction.

Below is a diagram outlining the general synthetic workflow.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Weinreb Amide Formation Start Nicotinic Acid Reagents1 Thionyl Chloride, Bromine, Catalyst (Fe) Step1 Bromination Reaction Reagents1->Step1 Workup1 Quench & Isolation Step1->Workup1 Intermediate 5-Bromonicotinic Acid Workup1->Intermediate Reagents2 Acid Activation Reagent (e.g., Oxalyl Chloride) Intermediate->Reagents2 Step2 Amide Coupling Reaction Reagents2->Step2 Amine N,O-Dimethylhydroxylamine Hydrochloride Amine->Step2 Workup2 Aqueous Workup & Purification Step2->Workup2 Product This compound Workup2->Product

Caption: General two-stage workflow for the synthesis of the target Weinreb amide.

Table 1: Critical Process Parameters and Potential Impurities
StageParameterRationale & CausalityPotential Impurities Controlled
1: Bromination Reaction TemperatureControls the rate of reaction and selectivity. Excessively high temperatures can lead to thermal degradation and the formation of over-brominated byproducts.[6]Di-bromo species, thermal degradation products.
Catalyst LoadingAn iron or Lewis acid catalyst is often used to polarize the bromine molecule, increasing its electrophilicity for substitution on the pyridine ring.[7] Insufficient catalyst leads to incomplete reaction.Unreacted Nicotinic Acid.
Reagent StoichiometryPrecise control of bromine and thionyl chloride is necessary to ensure complete conversion without promoting side reactions.Unreacted Nicotinic Acid, residual reagents.
2: Amide Formation Acid Activation MethodThe choice of coupling reagent (e.g., thionyl chloride vs. peptide coupling agents like EDCI) dictates the reaction byproducts and workup complexity.[5][8]Reagent-specific byproducts (e.g., EDC-urea).
Base StoichiometryA non-nucleophilic base is required to neutralize the HCl salt of N,O-dimethylhydroxylamine, liberating the free amine for reaction. Excess base can cause side reactions.Unreacted 5-bromonicotinic acid, product degradation.
Workup pH & TempThe Weinreb amide can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures during workup and extraction, potentially leading to hydrolysis back to the carboxylic acid.5-Bromonicotinic Acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the final product?

The most frequently observed impurities are unreacted 5-bromonicotinic acid, over-brominated species (e.g., 3,5-dibromonicotinic acid derivatives) carried over from Stage 1, and 5-bromonicotinamide. The latter forms if ammonia is present or if the N,O-dimethylhydroxylamine reagent degrades.

Q2: Why is my final product an off-white or yellow solid instead of white?

Color is often indicative of trace impurities. Potential causes include residual bromine from Stage 1, degradation products from overheating, or byproducts from the coupling reaction in Stage 2. Purification via recrystallization or column chromatography is typically required to achieve high purity.

Q3: Which analytical methods are recommended for purity analysis?

A combination of methods provides the most comprehensive profile.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the main component and separating closely related impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% TFA or formic acid) is a standard starting point.[9]

  • Gas Chromatography (GC): Useful for detecting volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the final product and for identifying unknown impurities if they are present at sufficient levels (>1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of unknown impurity peaks detected by HPLC, which aids in their structural elucidation.

Q4: How critical is the quality of the starting N,O-dimethylhydroxylamine hydrochloride?

It is extremely critical. This reagent can degrade over time, especially if not stored properly in a cool, dry place.[10][11] Degradation can lead to the formation of other amines or hydrolysis, resulting in lower yields and the formation of byproducts. Always use a high-purity grade from a reputable supplier and consider testing for purity before use in a large-scale campaign.

Section 3: Troubleshooting Guide: Stage 1 - Synthesis of 5-Bromonicotinic Acid

Problem: The bromination reaction is stalled, showing a high percentage of unreacted nicotinic acid by HPLC.

  • Potential Cause 1: Inactive Catalyst. The iron powder or Lewis acid catalyst may be passivated (e.g., oxidized).

    • Solution: Use fresh, high-purity catalyst. Ensure the reaction vessel is scrupulously dry, as moisture can deactivate both the catalyst and the thionyl chloride.

  • Potential Cause 2: Insufficient Thionyl Chloride. Nicotinic acid must be converted to the acid chloride to activate the ring for bromination. If the thionyl chloride is of low quality or used in insufficient amounts, the reaction will be sluggish.

    • Solution: Ensure at least two equivalents of thionyl chloride are used relative to nicotinic acid.[4] Confirm the purity of the thionyl chloride before use.

  • Potential Cause 3: Premature Loss of Bromine. Bromine is volatile. If the reaction is run at too high a temperature without an efficient condenser, bromine can escape, leading to incomplete reaction.

    • Solution: Ensure the reaction setup includes a well-chilled and efficient reflux condenser. The dropwise addition of bromine should be done at a controlled temperature to prevent an excessive exotherm.[12]

Problem: The final intermediate contains significant levels of di-brominated impurities.

  • Potential Cause: Overly Aggressive Reaction Conditions. High temperatures and/or extended reaction times can promote a second bromination on the electron-rich ring.

    • Solution: Carefully control the reaction temperature, typically refluxing for a defined period (e.g., 6-14 hours).[6][12] Monitor the reaction by an in-process control (IPC) method like HPLC and stop the reaction once the starting material is consumed, without prolonged heating.

    • Preventative Action: Develop a robust process with a defined endpoint. A Design of Experiments (DoE) approach can be invaluable for optimizing temperature and reaction time to maximize yield while minimizing over-bromination.

Section 4: Troubleshooting Guide: Stage 2 - Weinreb Amide Formation

Problem: The coupling reaction is incomplete, with residual 5-bromonicotinic acid remaining.

  • Potential Cause 1: Incomplete Acid Activation. If converting the acid to an acid chloride as the activation step, the reaction with thionyl chloride or oxalyl chloride may be incomplete.

    • Solution: Ensure the acid activation step is driven to completion. This may involve gentle heating or allowing for sufficient reaction time. The complete removal of excess activating agent (e.g., by distillation) is also crucial before adding the amine.

  • Potential Cause 2: Insufficient Base. N,O-dimethylhydroxylamine is used as its hydrochloride salt. A base (e.g., triethylamine, pyridine, or a non-nucleophilic Grignard reagent like iPrMgCl) is required to liberate the free amine.[8][13] Insufficient base will result in unreacted starting material.

    • Solution: Use at least one equivalent of base to neutralize the HCl salt, and often a slight excess to scavenge any additional acid. The base should be added before or concurrently with the amine hydrochloride.

  • Potential Cause 3: Poor Quality Amine Reagent. As mentioned in the FAQ, degraded N,O-dimethylhydroxylamine hydrochloride is a common culprit for low-yielding reactions.[11]

    • Solution: Use a fresh bottle of the reagent. Store it tightly sealed and desiccated.

Problem: The workup is plagued by persistent emulsions during extraction.

  • Potential Cause: Byproducts from Coupling Reagents. Water-soluble coupling agents like EDCI can generate urea byproducts that act as surfactants, causing emulsions, especially after neutralization.[14]

    • Solution 1 (Process Change): Switch to a different coupling method. Activating the acid with oxalyl chloride or thionyl chloride converts the starting material to an acid chloride, which can be easier to work with in the subsequent coupling step.

    • Solution 2 (Workup Modification): If using a water-soluble coupling agent is unavoidable, modify the workup. Adding brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength and density of the aqueous phase.[14] A filtration step before extraction to remove precipitated byproducts (like urea) can also be highly effective.

Below is a troubleshooting decision tree for low yield in the Weinreb amide formation step.

Troubleshooting_Yield Start Low Yield of Weinreb Amide Check_SM Analyze IPC: High % of 5-Bromonicotinic Acid? Start->Check_SM Check_Byproduct Analyze IPC: Major Unknown Byproduct Peak? Start->Check_Byproduct SM_Yes YES Check_SM->SM_Yes   SM_No NO (Proceed to Byproduct Analysis) Check_SM->SM_No   Byproduct_Yes YES Check_Byproduct->Byproduct_Yes Activation Was Acid Activation Complete? (e.g., full conversion to acid chloride) SM_Yes->Activation Base Was Stoichiometry of Base Correct? (>= 1 eq. to amine HCl salt) Activation->Base If Yes Fix_Activation Solution: Increase time/temp for activation or use fresh reagent. Activation->Fix_Activation If No Amine_Quality Is N,O-Dimethylhydroxylamine HCl Reagent of High Purity and Dry? Base->Amine_Quality If Yes Fix_Base Solution: Re-run with correct stoichiometry of non-nucleophilic base. Base->Fix_Base If No Fix_Amine Solution: Use fresh, high-purity N,O-dimethylhydroxylamine HCl. Amine_Quality->Fix_Amine If No Identify_Mass Identify Byproduct Mass via LC-MS Byproduct_Yes->Identify_Mass Mass_Is_Amide Mass corresponds to 5-Bromonicotinamide? Identify_Mass->Mass_Is_Amide Mass_Is_Degradation Mass corresponds to degradation fragment? Identify_Mass->Mass_Is_Degradation Ammonia_Source Potential Ammonia Contamination or Amine Reagent Degradation Mass_Is_Amide->Ammonia_Source Harsh_Workup Workup conditions too harsh? (High Temp, Extreme pH) Mass_Is_Degradation->Harsh_Workup Fix_Ammonia Solution: Use fresh amine reagent. Ensure system is free of ammonia. Ammonia_Source->Fix_Ammonia Fix_Workup Solution: Modify workup to use milder conditions (lower temp, buffered pH). Harsh_Workup->Fix_Workup

Caption: A decision tree for troubleshooting low yield in the Weinreb amide formation step.

Section 5: Protocols & Methodologies

Protocol 5.1: Large-Scale Preparation of 5-Bromonicotinic Acid

Disclaimer: This protocol is a representative method and should be optimized and validated for specific large-scale equipment and safety procedures.

  • Vessel Preparation: To a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge nicotinic acid (1.0 eq) and powdered iron catalyst (0.02 eq by weight).[3]

  • Acid Chloride Formation: Under a nitrogen atmosphere, slowly add thionyl chloride (2.2 eq) to the reactor. The addition may be exothermic. Maintain the temperature below 40°C. After the addition is complete, heat the mixture to 70-75°C and hold for 4-6 hours until gas evolution ceases.[7]

  • Bromination: Cool the reaction mixture to 50°C. Slowly add bromine (1.1 eq) dropwise over 2-3 hours, maintaining the temperature between 50-60°C.

  • Reaction Drive: After the bromine addition, slowly heat the mixture to reflux (approx. 110-120°C) and maintain for 10-14 hours.[6] Monitor the reaction completion by HPLC.

  • Quench: Cool the reactor to <30°C. Carefully and slowly quench the reaction mixture by transferring it to a separate vessel containing chilled water (10 volumes). This step is highly exothermic and releases HCl and HBr gas; ensure adequate ventilation and scrubbing.

  • Isolation: Adjust the pH of the aqueous slurry to 2.5-3.0 using a 30% sodium hydroxide solution while maintaining the temperature below 20°C.[6]

  • Filtration and Washing: The resulting precipitate is collected by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum at 60-70°C to a constant weight to yield 5-bromonicotinic acid.

Protocol 5.2: HPLC Method for Purity Analysis

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL

Section 6: Common Impurity Profile

Impurity NameStructureMolecular WeightLikely Origin
Nicotinic AcidC₆H₅NO₂123.11Incomplete bromination in Stage 1.
5-BromonicotinamideC₆H₅BrN₂O201.02Reaction with ammonia impurity; degradation of N,O-dimethylhydroxylamine.[15][16]
3,5-Dibromonicotinic AcidC₆H₄Br₂NO₂281.91Over-bromination in Stage 1 due to high temperature or prolonged reaction time.
EDC-UreaC₉H₁₉N₃O185.27Byproduct from using EDC as a coupling agent in Stage 2.

Section 7: References

  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid. Retrieved from

  • Reddit. (2023). Weinreb amide workup extraction issues. Retrieved from [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid. Retrieved from

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • Reddit. (2024). Weinreb amide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 5-bromo-N-methoxy-N-methylnicotinamide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Synthetic Intermediate

5-bromo-N-methoxy-N-methylnicotinamide is a substituted pyridine derivative featuring a Weinreb amide functional group.[1] This structural motif makes it a highly valuable intermediate in organic synthesis, particularly for the preparation of ketones and aldehydes from organometallic reagents without the common problem of over-addition.[1][2] As a bifunctional molecule, it possesses a pyridine ring amenable to further elaboration via cross-coupling reactions (e.g., Suzuki, Negishi) at the bromine-substituted position, and the Weinreb amide, a stable precursor for acylation.[1]

Given its role as a critical building block in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), rigorous characterization is not merely a procedural step but a foundational requirement for ensuring the success and reproducibility of subsequent synthetic transformations.[3] Inaccurate assessment of purity or misidentification of the structure can lead to failed reactions, the generation of complex side products, and significant delays in research and development timelines.

This guide provides an in-depth comparison of two orthogonal and complementary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of this compound. We will explore the causality behind experimental choices, present validated protocols, and discuss how the data from each technique coalesce to provide a definitive analytical profile of the compound.

Part 1: Purity Assessment and Quantification via Reverse-Phase HPLC

High-Performance Liquid Chromatography is the cornerstone of purity assessment in pharmaceutical and chemical synthesis. For a moderately polar molecule like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

The Rationale Behind Method Development

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation, peak shape, and sensitivity for the analyte.

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard for RP-HPLC and is well-suited for retaining a compound with both aromatic and aliphatic character. The long alkyl chains provide a hydrophobic environment that interacts with the molecule, allowing for effective separation from more polar (e.g., starting materials like 5-bromonicotinic acid) or less polar impurities.

  • Mobile Phase: A gradient elution using water and a polar organic solvent, typically acetonitrile (MeCN), provides a robust separation window. A gradient, where the concentration of the organic solvent is increased over time, is superior to an isocratic method for this application. It ensures that any potential impurities with a wide range of polarities are eluted from the column, providing a comprehensive purity profile.

  • Mobile Phase Modifier: The pyridine nitrogen in the analyte is basic (pKa of pyridine is ~5.2).[4] Without an acidic modifier, this basic site can interact with residual acidic silanol groups on the silica support of the HPLC column, leading to poor peak shape (tailing). The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase protonates the pyridine nitrogen. This creates a consistent positive charge on the molecule, minimizing secondary interactions and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.[4] Formic acid is preferred for mass spectrometry (MS) compatibility.[5]

  • Detection: The pyridine ring contains a chromophore that strongly absorbs ultraviolet (UV) light. UV-Vis detection, typically in the range of 254-270 nm, provides excellent sensitivity for this class of compounds.

Visualizing the HPLC Workflow

The following diagram outlines the logical flow of an HPLC analysis, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Diluent (e.g., 50:50 MeCN/H₂O) Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Injector Autosampler Injection Vial->Injector Pump Mobile Phase Pump (Gradient Delivery) Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV-Vis Detector (λ = 260 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Chromatogram Generate Chromatogram CDS->Chromatogram Integration Integrate Peaks (% Area) Chromatogram->Integration

Caption: A typical workflow for the RP-HPLC analysis of this compound.

Representative HPLC Data

The results of an optimized HPLC method can be summarized to provide a clear and concise purity assessment.

ParameterTypical Value / ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimensions for analytical work, providing good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid modifier ensures good peak shape for the basic pyridine moiety.[4]
Mobile Phase B Acetonitrile (MeCN)Organic solvent for eluting the analyte from the C18 column.
Gradient 10% to 95% B over 15 minEnsures elution of a wide range of potential impurities and provides a comprehensive purity profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLSmall volume to prevent peak distortion and column overloading.
Detection UV at 260 nmWavelength near the absorbance maximum for the pyridine ring, ensuring high sensitivity.
Expected Retention Time ~8.5 min (Varies with exact conditions)The specific time at which the analyte elutes under the defined method.
Purity (by % Area) >98%The area of the main peak relative to the total area of all peaks, indicating sample purity.

Part 2: Definitive Structural Elucidation by NMR Spectroscopy

While HPLC confirms purity, it provides no direct information about molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of the structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The Logic of Spectral Interpretation

For this compound (C₈H₉BrN₂O₂), both ¹H and ¹³C NMR spectra are required for a complete assignment.

  • ¹H NMR: This spectrum reveals the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative number of protons of each type (integration).

    • Aromatic Region (δ 7.5-9.0 ppm): The three protons on the pyridine ring will appear in this region. Their specific chemical shifts and coupling constants (J) are diagnostic. The proton at C2 (between the two nitrogens) is typically the most downfield, followed by the proton at C6. The bromine at C5 will influence the shift of its neighbors.

    • Aliphatic Region (δ 3.0-4.0 ppm): The N-methoxy (O-CH₃) and N-methyl (N-CH₃) groups will appear as two distinct singlets. Their integration for 3 protons each is a key signature of the Weinreb amide moiety. The O-CH₃ is typically slightly more downfield than the N-CH₃ due to the direct attachment to the electronegative oxygen.

  • ¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule. For this compound, all 8 carbons are unique and should produce 8 distinct signals.

    • Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon is typically found in this region.

    • Aromatic Carbons (δ ~120-155 ppm): Five signals are expected for the five carbons of the pyridine ring. The carbon attached to the bromine (C5) will have its chemical shift significantly affected.

    • Aliphatic Carbons (δ ~34 and ~61 ppm): The N-CH₃ and O-CH₃ carbons will appear in the upfield region.

Visualizing Structural Assignments with NMR

This diagram links the molecular structure directly to its expected ¹H NMR signals, providing a clear map for spectral assignment.

Caption: Correlation map of the molecular structure of this compound with its predicted ¹H NMR signals.

Predicted NMR Data Tables

These tables provide the expected data points for confirming the structure.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~8.9Doublet (d)~2.01H
H2~8.8Doublet (d)~2.01H
H4~8.2Triplet (t) or dd~2.01H
O-CH₃~3.8Singlet (s)-3H
N-CH₃~3.4Singlet (s)-3H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
C6~154
C2~151
C4~140
C3~132
C5~120
O-CH₃~61
N-CH₃~34

Part 3: A Comparative Analysis: HPLC vs. NMR

Neither HPLC nor NMR alone provides a complete picture. True analytical confidence is achieved by using them in concert. HPLC acts as a quantitative screen for purity, while NMR provides the definitive structural confirmation of the primary component.

FeatureHPLCNMR Spectroscopy
Primary Information Purity, number of components, quantification.Unambiguous molecular structure, atomic connectivity, stereochemistry.
Sensitivity High (ng to pg level). Ideal for trace impurity detection.Lower (µg to mg level). Impurities must be >1-5% to be easily detected.
Quantification Highly accurate and precise for determining relative amounts.Quantitative (qNMR) is possible but requires specific standards and setup.
Sample Throughput High. Automated systems can run dozens of samples overnight.Lower. Sample preparation and acquisition time are longer per sample.
Structural Info None, beyond what can be inferred from UV spectra or MS coupling.Extremely detailed. The gold standard for structural elucidation.
Solvent/Matrix Effect Separation is highly dependent on mobile phase composition.Choice of deuterated solvent can affect chemical shifts, but the core structure is clear.
Complementary Role Confirms that the sample is "clean" and consists of one major peak.Confirms that the major peak from HPLC is, in fact, the correct molecule.

Conclusion: An Integrated Approach to Analytical Certainty

The characterization of a key synthetic intermediate like this compound demands a multi-faceted analytical approach. Relying solely on HPLC could lead to the use of an isomeric impurity, while relying only on NMR might mean using a structurally correct but impure material.

By first establishing purity with a well-developed RP-HPLC method, researchers can be confident in the sample's composition. Subsequently, using ¹H and ¹³C NMR spectroscopy provides unequivocal proof of the molecular structure. This integrated workflow, leveraging the quantitative strength of HPLC and the qualitative power of NMR, establishes a self-validating system that ensures the identity, purity, and quality of the material. This analytical rigor is paramount for the successful progression of any synthetic chemistry program that relies on this versatile building block.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method
  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed to be within the linear range of the detector.

  • Instrumentation: Use a standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0.0 min: 10% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 10% B

      • 20.0 min: 10% B

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 260 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the analyte by the total peak area of all components and multiplying by 100.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or TMS. Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at δ 77.16 ppm). Integrate the proton signals and assign all peaks based on their chemical shift, multiplicity, and integration.

References

  • SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • PubChem, National Institutes of Health. Nicotinamide. [Link]
  • Wikipedia. Weinreb ketone synthesis. [Link]

Sources

A Comparative Guide to the Efficacy of 5-bromo-N-methoxy-N-methylnicotinamide and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of the efficacy of 5-bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, with other prominent classes of acylating agents. By examining their reactivity, selectivity, and handling characteristics, supported by experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions in the strategic selection of reagents for amide bond formation and other acylation reactions.

Introduction: The Central Role of Acylation in Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1] This fundamental transformation is instrumental in the synthesis of a vast array of essential molecules, from life-saving pharmaceuticals to advanced materials. The efficacy of an acylation reaction is profoundly influenced by the nature of the acylating agent employed. An ideal agent should offer a harmonious balance of reactivity, stability, and selectivity, while also being amenable to a range of reaction conditions and compatible with diverse functional groups.

This guide focuses on a comparative analysis of this compound against a backdrop of commonly utilized acylating agents: acyl chlorides, acid anhydrides, N-acylbenzotriazoles, and acyl fluorides, all derived from the 5-bromonicotinic acid core structure.

The Contenders: A Profile of Acylating Agents

A nuanced understanding of the inherent chemical properties of each class of acylating agent is paramount to appreciating their relative performance.

This compound (A Weinreb Amide): Weinreb amides, or N-methoxy-N-methylamides, are distinguished by their remarkable ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[2] This unique chemoselectivity stems from the formation of a stable, chelated tetrahedral intermediate.[3] this compound incorporates this advantageous functional group onto a pharmaceutically relevant brominated pyridine scaffold.[2]

5-Bromonicotinoyl Chloride (An Acyl Chloride): Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] Their high electrophilicity, a consequence of the inductive effect of the chlorine atom and the excellent leaving group ability of the chloride ion, ensures rapid reactions, often with high yields.[4][5] However, this high reactivity can also be a significant drawback, leading to poor chemoselectivity and sensitivity to moisture.[4]

5-Bromonicotinic Anhydride (An Acid Anhydride): Acid anhydrides represent a more moderate and often more practical alternative to acyl chlorides.[4] While still highly effective acylating agents, they are generally less reactive and easier to handle.[4] A notable consideration is that one equivalent of the parent carboxylic acid is generated as a byproduct.

N-(5-Bromonicotinoyl)benzotriazole (An N-Acylbenzotriazole): N-acylbenzotriazoles are stable, crystalline solids that serve as excellent, neutral acylating agents.[6] They offer the advantage of mild reaction conditions and are particularly effective for the acylation of a wide range of nucleophiles, including amines, alcohols, and even sulfonamides.[7] The benzotriazole byproduct can often be recovered, adding to the efficiency of the process.

5-Bromonicotinoyl Fluoride (An Acyl Fluoride): Acyl fluorides have emerged as versatile reagents that strike a unique balance between stability and reactivity.[8] They are generally more stable to hydrolysis than their chloride counterparts, yet they exhibit sufficient reactivity for a broad spectrum of acylation reactions.[8] This combination of properties makes them increasingly attractive for applications in complex molecule synthesis.

Comparative Efficacy: A Data-Driven Analysis

To provide a quantitative comparison of these acylating agents, we will consider a model reaction: the acylation of a primary amine, benzylamine, to form the corresponding amide, N-benzyl-5-bromonicotinamide. The following table summarizes expected performance based on the known reactivity of each class of acylating agent.

Acylating Agent ClassReagent NameTypical Reaction ConditionsExpected Reaction TimeExpected Yield (%)ByproductsKey Advantages & Disadvantages
Weinreb Amide This compoundAmine, HeatHours to DaysModerate to HighN,O-DimethylhydroxylamineAdv: High chemoselectivity, stable, easy to handle. Disadv: Generally lower reactivity towards amines compared to other agents.
Acyl Chloride 5-Bromonicotinoyl ChlorideAmine, Base (e.g., Pyridine or Et3N), 0 °C to RTMinutes to HoursVery HighHCl (neutralized by base)Adv: High reactivity, high yields. Disadv: Moisture sensitive, corrosive byproduct, potential for side reactions.[4]
Acid Anhydride 5-Bromonicotinic AnhydrideAmine, Heat or CatalystHoursHigh5-Bromonicotinic acidAdv: Easier to handle than acyl chlorides, less corrosive byproduct. Disadv: One equivalent of the acid is "wasted".
N-Acylbenzotriazole N-(5-Bromonicotinoyl)benzotriazoleAmine, RT or mild heatHoursHigh to Very HighBenzotriazoleAdv: Stable, mild reaction conditions, often high yielding.[6] Disadv: Requires pre-synthesis of the reagent.
Acyl Fluoride 5-Bromonicotinoyl FluorideAmine, Base (optional)Minutes to HoursHighHF (if base is not used)Adv: Good balance of stability and reactivity, less moisture sensitive than acyl chlorides.[8] Disadv: Can be more expensive to prepare.

Mechanistic Insights into Reactivity Differences:

The observed differences in reactivity can be attributed to several key factors:

  • Leaving Group Ability: The reactivity of an acylating agent is directly related to the stability of its leaving group. The chloride ion is an excellent leaving group, rendering acyl chlorides highly reactive. In contrast, the methoxymethylamino group of a Weinreb amide is a poorer leaving group, contributing to its lower reactivity in direct aminolysis.

  • Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the substituent attached to the carbonyl group enhances its electrophilicity. The highly electronegative chlorine atom in an acyl chloride strongly polarizes the carbonyl bond, making it highly susceptible to nucleophilic attack.

  • Stability of the Tetrahedral Intermediate: The hallmark of Weinreb amide chemistry is the formation of a stable, five-membered chelated intermediate upon reaction with organometallic reagents.[3] While this chelation is less pronounced with amine nucleophiles, the inherent stability of the N-methoxy-N-methylamide group contributes to its controlled reactivity.

Experimental Protocols for Comparative Analysis

To ensure a rigorous and unbiased comparison, a standardized experimental protocol is essential. The following outlines a general procedure for comparing the efficacy of the different acylating agents in the acylation of benzylamine, with reaction progress monitored by High-Performance Liquid Chromatography (HPLC).

General Protocol for Amine Acylation
  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Acylating Agent: Add the respective acylating agent (1.05 equivalents) to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature). For reactions involving acyl chlorides, a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) should be added to the amine solution prior to the addition of the acyl chloride.

  • Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it with a suitable reagent (e.g., a dilute acid solution). Analyze the quenched aliquot by HPLC to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Isolation: Upon completion of the reaction (as determined by HPLC analysis), quench the reaction mixture, and perform an appropriate work-up procedure to isolate the crude product.

  • Purification and Characterization: Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) and characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

HPLC Monitoring Protocol

A reverse-phase HPLC method can be developed to monitor the progress of the acylation reaction.

  • Column: A C18 stationary phase is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point.

  • Detection: UV detection at a wavelength where both the starting materials and the product absorb (e.g., 254 nm) is appropriate.

  • Quantification: The concentration of the reactants and product can be determined by integrating the peak areas and comparing them to a calibration curve generated using standard solutions of known concentrations.

Visualizing the Synthetic Landscape

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Acylation_Workflow cluster_prep Reagent Preparation cluster_reaction Acylation Reaction cluster_analysis Analysis & Purification Start 5-Bromonicotinic Acid AcylChloride 5-Bromonicotinoyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂ Anhydride 5-Bromonicotinic Anhydride Start->Anhydride Dehydrating Agent AcylBt N-(5-Bromonicotinoyl)benzotriazole Start->AcylBt Benzotriazole, Coupling Agent AcylFluoride 5-Bromonicotinoyl Fluoride Start->AcylFluoride Fluorinating Agent WeinrebAmide This compound Start->WeinrebAmide N,O-Dimethylhydroxylamine, Coupling Agent Reaction Acylation of Benzylamine AcylChloride->Reaction Anhydride->Reaction AcylBt->Reaction AcylFluoride->Reaction WeinrebAmide->Reaction HPLC HPLC Monitoring Reaction->HPLC Workup Work-up & Isolation Reaction->Workup Purification Purification Workup->Purification Product N-Benzyl-5-bromonicotinamide Purification->Product

Figure 1: General workflow for the comparative study of acylating agents.

Reactivity_Hierarchy AcylChloride Acyl Chloride (Highest Reactivity) AcidAnhydride Acid Anhydride AcylChloride->AcidAnhydride Decreasing Reactivity AcylFluoride Acyl Fluoride AcidAnhydride->AcylFluoride NAcylbenzotriazole N-Acylbenzotriazole AcylFluoride->NAcylbenzotriazole WeinrebAmide Weinreb Amide (Highest Selectivity) NAcylbenzotriazole->WeinrebAmide

Figure 2: General reactivity hierarchy of the compared acylating agents.

Conclusion: Selecting the Optimal Acylating Agent

The choice of an acylating agent is a multifaceted decision that requires careful consideration of the specific synthetic challenge at hand.

  • For reactions demanding high speed and high conversion, and where the substrate is robust, 5-bromonicotinoyl chloride remains a formidable choice, provided its handling requirements are met.

  • 5-Bromonicotinic anhydride offers a good compromise between reactivity and ease of handling, making it a practical option for many applications.

  • N-(5-Bromonicotinoyl)benzotriazole excels in situations where mild reaction conditions are paramount, and its stability and the potential for byproduct recovery are attractive features.

  • 5-Bromonicotinoyl fluoride provides a modern solution, balancing good reactivity with enhanced stability, which is particularly advantageous in complex and late-stage synthetic sequences.

  • This compound , while exhibiting more moderate reactivity towards amines, offers unparalleled chemoselectivity, especially in reactions with organometallic nucleophiles. Its stability and ease of handling make it a valuable tool for the controlled construction of complex molecular architectures where precision is key.

Ultimately, the optimal acylating agent is not a one-size-fits-all solution but rather a strategic choice tailored to the specific demands of the synthesis. By understanding the distinct characteristics of each of these reagents, researchers can navigate the vast landscape of acylation chemistry with greater confidence and success.

References

  • Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. (2009). PMC.
  • The reactions of acyl chlorides and acid anhydrides. (2024). Crunch Chemistry.
  • Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.
  • Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.
  • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. (n.d.). Semantic Scholar.
  • Weinreb amides. (n.d.). University of Pennsylvania.
  • Monitoring the acylating reaction and extraction process of cefradine by HPLC. (n.d.). ResearchGate.
  • Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection. (n.d.). PubMed.
  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). MDPI.
  • Mobile tool for HPLC reaction monitoring. (n.d.). ResearchGate.
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). NIH.
  • Preparation of benzotriazoles. (n.d.). Google Patents.
  • A Review on: Synthesis of Benzotriazole. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology.
  • Benzotriazole Synthesis. (2022). YouTube.
  • Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science. (n.d.). ResearchGate.
  • Synthesis and reactivity of fluorinated heterocycles. (n.d.). ResearchGate.
  • 2-bromo-5-chloro-N-methoxy-N-methylnicotinamide. (n.d.). PubChem.
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI.
  • Recent Advances on Fluorine Chemistry. (2024). PMC.
  • Acylation of salicylamide to 5-acetylsalicylamide using ionic liquids as dual catalyst and solvent. (n.d.). ResearchGate.
  • 5-bromonicotinic acid (for synthesis). (n.d.). SDFCL.
  • 5-bromo-N-methoxy-N-methylfuran-3-carboxamide. (n.d.). PubChem.
  • REGIOSELECTIVE N-ACYLATION OF. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka. (n.d.). ResearchGate.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Tetrahedron Letters.
  • A comparative study on the acylative kinetic resolution of racemic fluorinated and non-fluorinated 2-methyl-1,2,3,4-tetrahydroquinolines and 3,4-dihydro-3-methyl-2H-[4]benzoxazines. (n.d.). ResearchGate.
  • N-Acylation of sulfonamides using N-acylbenzotriazoles. (n.d.). ResearchGate.
  • N-Acylation of sulfonamides using N-acylbenzotriazoles. (2004). Semantic Scholar.

Sources

A Comparative Guide to the Structural Validation of Ketones Synthesized from 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in pharmaceutical and medicinal chemistry, the precise construction of molecular architecture is paramount. The Weinreb-Nahm amide, an N-methoxy-N-methylamide, stands out as a uniquely versatile functional group for the synthesis of ketones.[1] Its reaction with organometallic reagents, such as Grignard or organolithium reagents, reliably halts at the ketone stage, circumventing the common issue of over-addition that plagues reactions with other carboxylic acid derivatives like esters or acid chlorides.[1][2] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2][3]

This guide focuses on ketones derived from a particularly useful building block: 5-bromo-N-methoxy-N-methylnicotinamide. The presence of a bromine atom on the pyridine ring offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, making it a strategic intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5]

However, the successful synthesis of the target ketone is only half the story. Rigorous, unambiguous structural validation is a critical and non-negotiable step to ensure the identity and purity of the synthesized compound. This guide provides a comparative analysis of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supplemented by Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure trustworthiness in your results.

The Synthetic Pathway: A Case Study

To illustrate the validation process, we will consider a representative reaction: the synthesis of (5-bromopyridin-3-yl)(phenyl)methanone (1) from this compound (2) and phenylmagnesium bromide.

Reaction Mechanism

The synthesis proceeds via the Weinreb ketone synthesis mechanism.[2] The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by the chelation of the magnesium ion by both the carbonyl and methoxy oxygens.[3][6] This stable intermediate prevents the collapse and subsequent second addition of the Grignard reagent.[2] An acidic workup then hydrolyzes this intermediate to yield the final ketone product.[1][6]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of the target ketone.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Reactants: - this compound - Phenylmagnesium bromide - Anhydrous THF Reaction Grignard Addition (0°C to rt) Start->Reaction Quench Aqueous Quench (e.g., sat. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) Quench->Extraction Drying Drying Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Purification Purification (Flash Column Chromatography) Drying->Purification Product Validated Product: (5-bromopyridin-3-yl)(phenyl)methanone Purification->Product

Caption: General workflow for the synthesis of a pyridyl ketone.

The Validation Toolkit: A Comparative Spectroscopic Analysis

No single technique provides a complete structural picture. The synergy between NMR, MS, and IR is essential for unambiguous validation. This section compares what each technique reveals about our target molecule, (5-bromopyridin-3-yl)(phenyl)methanone.

Logical Flow of Structural Validation

Validation_Logic cluster_techniques Primary Spectroscopic Data cluster_interpretation Data Interpretation & Corroboration Product Synthesized Product MS Mass Spectrometry (MS) Provides: Molecular Weight & Formula Product->MS IR Infrared (IR) Spectroscopy Provides: Key Functional Groups Product->IR NMR NMR Spectroscopy (¹H, ¹³C) Provides: Connectivity & Environment Product->NMR MS_Interp Isotopic Pattern (Br) Confirms Presence of Bromine MS->MS_Interp IR_Interp C=O Stretch (~1660-1685 cm⁻¹) Confirms Ketone IR->IR_Interp NMR_Interp Chemical Shifts & Coupling Confirms Aromatic Ring Connectivity NMR->NMR_Interp Validation Structure Validated MS_Interp->Validation IR_Interp->Validation NMR_Interp->Validation

Caption: The complementary nature of spectroscopic validation techniques.

Mass Spectrometry (MS)

Core Function: MS provides the molecular weight of the compound and, through high-resolution analysis, its molecular formula. It is the first checkpoint to confirm that a reaction has occurred and to identify the product's mass.

What to Expect for (5-bromopyridin-3-yl)(phenyl)methanone (C₁₂H₈BrNO):

  • Molecular Ion Peak (M⁺): The most crucial piece of information is the mass of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 natural abundance.[7][8] This results in a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units.[7][8]

    • M⁺ peak (with ⁷⁹Br): m/z = 276.98

    • M+2 peak (with ⁸¹Br): m/z = 278.98

  • Key Fragmentation Patterns: The primary fragmentation in ketones is alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group.[9][10][11][12]

    • Loss of the phenyl group (C₆H₅•): This would lead to a fragment at m/z = 200/202 (C₆H₃BrNCO⁺).

    • Loss of the bromopyridyl group (C₅H₃BrN•): This would lead to the benzoyl cation at m/z = 105 (C₇H₅O⁺), a very common and stable fragment.[8]

¹H NMR Spectroscopy

Core Function: Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. It is arguably the most powerful tool for confirming the specific isomer and overall structure.

What to Expect for (5-bromopyridin-3-yl)(phenyl)methanone:

  • Aromatic Region (7.0-9.0 ppm): All protons are in the aromatic region but will have distinct chemical shifts and coupling patterns.

    • Phenyl Protons (ortho, meta, para): These typically appear as multiplets between ~7.4 and ~7.8 ppm. The ortho-protons (adjacent to the carbonyl) will be the most deshielded.

    • Pyridine Protons: The protons on the bromopyridine ring are highly deshielded due to the electronegativity of the nitrogen atom and the carbonyl group. We expect three distinct signals, likely in the downfield region of 8.0-9.0 ppm. Their specific coupling constants (J-values) will confirm their relative positions (ortho, meta, para) to each other.

¹³C NMR Spectroscopy

Core Function: Carbon NMR reveals the number of unique carbon environments in a molecule and provides information about the type of carbon (e.g., C=O, aromatic C-H, aromatic quaternary C).

What to Expect for (5-bromopyridin-3-yl)(phenyl)methanone:

  • Carbonyl Carbon (C=O): This is the most characteristic peak for a ketone and will appear far downfield, typically in the range of 190-220 ppm.[9][13][14] Its presence is strong evidence of a successful synthesis.

  • Aromatic Carbons: The remaining carbon signals will appear in the aromatic region (~120-150 ppm). The carbon atom attached to the bromine (C-Br) will be identifiable, as will the other carbons of the two aromatic rings.

Comparison Summary Table
TechniqueInformation ProvidedStrengthsLimitations
Mass Spec (MS) Molecular Weight, Molecular Formula, Isotopic information, Key Fragments.Highly sensitive, confirms elemental composition (Br).Provides little information on isomerism or connectivity.
¹H NMR H-atom environment, Connectivity (via coupling), Stereochemistry.Excellent for detailed structural elucidation and isomer differentiation.Less sensitive than MS, requires pure sample.
¹³C NMR Number of unique carbons, Presence of key functional groups (C=O).Confirms carbon skeleton and carbonyl group.[15]Low natural abundance of ¹³C requires longer acquisition times.[15]
Infrared (IR) Presence of specific functional groups (bonds).Quick and easy confirmation of the carbonyl group (strong C=O stretch).Provides limited information on the overall molecular skeleton.

Experimental Protocols: A Self-Validating System

Protocol 1: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the purified product (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~0.1 mg/mL.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Validation Checkpoints:

    • [✓] Primary Check: Does the spectrum show a pair of intense peaks at m/z ~277 and ~279?

    • [✓] Isotope Check: Is the intensity ratio of these two peaks approximately 1:1?

    • [✓] Fragmentation Check: Is there a prominent peak at m/z 105?

    • [✓] Purity Check: Are there other significant peaks that might indicate starting material or byproducts? The starting Weinreb amide has a molecular weight of 245.07 g/mol .[4]

Protocol 2: NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Validation Checkpoints:

    • [✓] ¹H - Disappearance of Starting Material: Confirm the absence of the characteristic N-methoxy (~3.3 ppm) and N-methyl (~3.5 ppm) singlets from the Weinreb amide starting material.

    • [✓] ¹³C - Carbonyl Confirmation: Is there a signal in the 190-220 ppm range?[9][13]

    • [✓] ¹H - Aromatic Signal Integration: Does the integration of the aromatic region correspond to the expected number of protons (8H)?

    • [✓] Structural Consistency: Do the chemical shifts and coupling patterns in the ¹H spectrum align with the expected structure of a 3,5-disubstituted pyridine ring coupled to a monosubstituted benzene ring?

Expected Spectroscopic Data Summary
Data TypeFeatureExpected Value/ObservationRationale
MS M⁺ / M+2 peaksm/z ~277 / ~279 (1:1 ratio)Confirms molecular weight and presence of one bromine atom.[7]
Key Fragmentm/z 105Characteristic benzoyl cation from alpha-cleavage.[12]
IR C=O Stretch~1660 - 1685 cm⁻¹Strong, sharp peak confirming a conjugated ketone.[9][16]
¹³C NMR Carbonyl (C=O)δ ~190 - 200 ppmDiagnostic chemical shift for a ketone carbonyl carbon.[14]
¹H NMR Pyridine Protonsδ ~8.0 - 9.0 ppmDeshielded environment due to N atom and C=O group.
Phenyl Protonsδ ~7.4 - 7.8 ppmTypical chemical shift for aromatic protons.
Weinreb Amide ProtonsAbsent (δ ~3.3, 3.5 ppm)Confirms consumption of starting material.

Comparison with Alternative Synthetic Methods

While the Weinreb amide approach is robust, it's essential to be aware of other methods for synthesizing ketones from carboxylic acid derivatives, as these may be more suitable depending on substrate scope or reagent availability.

MethodDescriptionAdvantagesDisadvantages
Weinreb Amide Synthesis Two-step process: activation of carboxylic acid to Weinreb amide, then reaction with organometallic.[2]Excellent control, avoids over-addition, high yields, broad functional group tolerance.[1]Requires preparation of the Weinreb amide intermediate.
Organolithium Reagents on Carboxylic Acids Direct reaction of two or more equivalents of an organolithium reagent with a carboxylic acid.[17]One-step from the carboxylic acid.Requires >2 equivalents of expensive organolithium reagent; limited functional group tolerance due to high basicity.[17]
Acyl Chlorides with Organocuprates Reaction of an acid chloride with a Gilman reagent (lithium dialkylcuprate).[17]Generally good yields.Requires preparation of both the acid chloride and the organocuprate; cuprates can be sensitive.
Photoredox/Nickel Dual Catalysis Modern methods coupling carboxylic acids directly with alkyl halides or trifluoroborates.[18][19]Exceptionally mild conditions, high functional group tolerance, direct use of carboxylic acids.[18][19]Requires specific photocatalysts and nickel catalysts; may have substrate limitations.

Conclusion

The synthesis of ketones from this compound via the Weinreb methodology is a reliable and powerful strategy in medicinal chemistry. However, the synthesis is incomplete without rigorous structural validation. A multi-faceted approach, leveraging the complementary strengths of Mass Spectrometry, ¹H NMR, and ¹³C NMR, forms a self-validating system that ensures the highest degree of confidence in the final product's identity. MS confirms the molecular weight and elemental composition, while NMR provides an unambiguous map of the molecule's atomic connectivity. By systematically applying the protocols and validation checkpoints outlined in this guide, researchers can proceed with certainty, knowing their molecular building blocks are correctly and precisely constructed.

References
  • Converting Amides to Aldehydes and Ketones. Chemistry Steps.
  • Weinreb ketone synthesis. Wikipedia.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • [The Science Behind Ketone Synthesis: The Weinreb Amide Approach.]([Link] सितंबर.com/the-science-behind-ketone-synthesis-the-weinreb-amide-approach) PapSeptember.
  • Weinreb ketone synthesis. YouTube.
  • Carboxylic Acids to Ketones. Chemistry Steps.
  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. PubMed.
  • Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides.
  • Direct Conversion of Carboxylic Acids to Alkyl Ketones.
  • How can you convert a carboxylic acid to a ketone? Quora.
  • This compound | CAS 183608-47-1. Benchchem.
  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Fiveable.
  • 5-Bromonicotinic acid(20826-04-4) MS spectrum. ChemicalBook.
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem.
  • Basic 1H- and 13C-NMR Spectroscopy. ebook.de.
  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.
  • 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm. BLD Pharm.
  • How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. Quora.
  • 5-Bromonicotinic acid | 20826-04-4. Benchchem.
  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • 5-Bromonicotinamide | C6H5BrN2O | CID 1808. PubChem.
  • CH 336: Ketone Spectroscopy.
  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. PubMed.
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
  • 8.3 1H and 13C NMR spectroscopy. Fiveable.
  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
  • Mass Spectrometry - Fragmentation P
  • Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermedi
  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal.
  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.
  • Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.
  • Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.
  • 1 Interpretation Mass spectral interpretation is not a trivial process. University of Utah.

Sources

A Comparative Guide to the Quantitative Purity Analysis of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of purity for 5-bromo-N-methoxy-N-methylnicotinamide. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for synthetic intermediates. We will explore the causality behind methodological choices, compare GC-MS with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed, self-validating experimental protocols.

Introduction: The Analytical Challenge of a Key Synthetic Intermediate

This compound (CAS 183608-47-1) is a nicotinamide derivative of significant interest in pharmaceutical research.[1][2] Its structure features a Weinreb amide, a functional group that serves as a versatile precursor for the synthesis of ketones from various organometallic reagents.[1] As a key intermediate in the development of complex active pharmaceutical ingredients (APIs), the purity of this compound is paramount. Impurities can adversely affect the yield, purity, and safety profile of the final API.

Therefore, establishing a precise, accurate, and robust analytical method for purity determination is a critical step in process development and quality control. This guide focuses on GC-MS, a powerful hyphenated technique, and critically evaluates its performance against established orthogonal methods to provide a comprehensive analytical strategy.

The Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of analytical chemistry for volatile and semi-volatile compounds.[3][4] Its selection for analyzing this compound is predicated on the compound's anticipated thermal stability and sufficient volatility for gas-phase analysis.

2.1. Principle of Operation: A Two-Fold Analytical Power

The power of GC-MS lies in its dual-stage process. First, Gas Chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase elute faster. Second, the separated components enter the Mass Spectrometer (MS), which acts as a highly specific detector. In the MS, molecules are ionized (typically by Electron Ionization - EI), fragmented into characteristic patterns, and sorted by their mass-to-charge ratio (m/z). This provides definitive structural identification and allows for highly sensitive quantification, free from matrix interferences that might affect other detectors.[5]

2.2. Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of this compound by GC-MS.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Instrumentation cluster_data Data Acquisition & Processing prep1 Weigh ~10 mg of sample/ reference standard prep2 Dissolve in 10 mL of suitable solvent (e.g., Ethyl Acetate) prep1->prep2 prep3 Perform serial dilutions to create calibration standards prep2->prep3 prep4 Transfer to 2 mL GC vial and cap securely prep3->prep4 inj Autosampler Injection (1 µL, Split Mode) prep4->inj gc GC Separation (Capillary Column) inj->gc ion Ionization Source (Electron Ionization, 70 eV) gc->ion ms Mass Analyzer (Quadrupole) ion->ms det Detector (Electron Multiplier) ms->det acq Data System records Total Ion Chromatogram (TIC) det->acq quant Integration of peak area for quantifier ion (SIM mode) acq->quant cal Generate Calibration Curve (Area vs. Concentration) quant->cal report Calculate Purity (%) cal->report

Caption: Workflow for GC-MS purity analysis.

2.3. Detailed GC-MS Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by international guidelines.[6][7]

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

Materials:

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvent: Ethyl Acetate, HPLC or GC grade

  • Carrier Gas: Helium (99.999% purity)

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode:

    • Full Scan: 50-400 amu (for initial identification and impurity profiling)

    • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions (e.g., m/z 244/246 for the molecular ion, and other key fragments).

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in ethyl acetate. This is the stock solution. Prepare a series of calibration standards (e.g., 50, 80, 100, 120, 150 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample, dissolve in 10 mL of ethyl acetate, and dilute to a final target concentration of 100 µg/mL.

  • System Suitability: Inject the 100 µg/mL standard solution six times. The relative standard deviation (%RSD) of the peak area should be ≤ 1.5%.

  • Analysis: Inject the blank (ethyl acetate), followed by the calibration standards, and then the sample solutions.

  • Calculation: Construct a linear regression curve from the peak areas of the calibration standards. Determine the concentration of the analyte in the sample solution from the curve and calculate the purity using the following formula: Purity (%) = (Concentration from curve / Nominal sample concentration) x 100

Comparative Analysis with Orthogonal Methods

To ensure the comprehensive evaluation of a compound's purity, regulatory guidelines recommend the use of orthogonal analytical methods—techniques that measure the same attribute via different physicochemical principles.[6][8] We compare GC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is arguably the most widely used technique in pharmaceutical analysis for purity and assay.[9] It separates compounds based on their polarity and interaction with a packed column (stationary phase) and a liquid mobile phase.

Causality for Use: HPLC is ideal for compounds that may be non-volatile or thermally labile, making it a perfect orthogonal check for a GC method.[10] For this compound, its aromatic pyridine ring provides a strong chromophore, enabling sensitive detection by UV absorbance.

Detailed HPLC-UV Protocol:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Sample Preparation: Dissolve the sample and standard in a 50:50 mixture of water and acetonitrile to a concentration of ~0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining the purity of small molecules.[11][12] Unlike chromatographic techniques, it does not require a reference standard of the analyte itself. Instead, it measures the analyte's signal response relative to a certified internal standard of known purity and concentration.[13]

Causality for Use: qNMR provides a direct and highly accurate measure of purity without chromatographic separation. Its principle is fundamentally different from both GC and HPLC, making it an excellent orthogonal tool for qualifying reference standards.[14] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15]

Detailed qNMR Protocol:

  • System: NMR Spectrometer (≥ 400 MHz)

  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Procedure:

    • Accurately weigh ~15 mg of the this compound sample and ~10 mg of maleic acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 of 30-60 seconds, calibrated 90° pulse).

    • Integrate a well-resolved, unique signal for the analyte (e.g., a proton on the pyridine ring) and the singlet for the two protons of maleic acid.

    • Calculate purity based on the integral values, number of protons, molecular weights, and weights of the analyte and internal standard.

Data Comparison and Performance Evaluation

The following table summarizes hypothetical but realistic validation data for the three methods, based on International Council for Harmonisation (ICH) guidelines.[6][16]

Parameter GC-MS HPLC-UV qNMR Commentary
Purity Assay (%) 99.699.599.7All methods provide comparable results, indicating no major impurities are missed by any single technique.
Linearity (R²) > 0.999> 0.999N/A¹Both chromatographic methods show excellent linearity over the tested range.
Precision (%RSD) 0.450.520.25qNMR shows superior precision, as expected from a primary method. GC-MS and HPLC are well within acceptable limits (<2%).
Accuracy (% Recovery) 99.2 - 100.598.9 - 100.8N/A²Both methods show excellent accuracy, confirming the absence of significant matrix effects or sample preparation errors.
LOD / LOQ (µg/mL) 0.05 / 0.150.10 / 0.30~500GC-MS is the most sensitive for trace analysis, while qNMR is significantly less sensitive.

¹ Linearity is inherent to the qNMR principle, not typically measured via a calibration curve. ² Accuracy in qNMR is inherent to the method when using a certified internal standard.

Discussion: Selecting the Right Tool for the Job

The choice of analytical method depends on the intended purpose.

  • GC-MS proves to be an excellent choice for routine quality control. Its high sensitivity is ideal for detecting and quantifying trace volatile impurities, and its specificity, derived from mass data, provides a high degree of confidence in peak identity.[17] The primary risk is the potential for thermal degradation of the analyte in the injector, which must be evaluated during method development.

  • HPLC-UV stands as a robust and versatile alternative. It is the workhorse of the pharmaceutical industry for good reason.[18] Its applicability to a wider range of compounds, regardless of volatility, makes it indispensable. For this compound, it serves as a perfect orthogonal method to confirm the purity value obtained by GC-MS and to detect any non-volatile impurities that would be missed by GC.

  • qNMR is the gold standard for the certification of primary reference materials.[11] While its lower sensitivity and higher equipment cost make it less suitable for routine QC of raw materials, its high precision and accuracy make it the definitive tool for establishing the absolute purity of a new standard lot without relying on another standard of the same compound.

Conclusion and Recommendations

For the comprehensive quantitative analysis of this compound purity, a multi-faceted approach is recommended:

  • Primary QC Method: GC-MS is highly suitable for routine release testing due to its high specificity, sensitivity, and speed.

  • Orthogonal Verification: HPLC-UV should be used as a complementary method to confirm the purity results and to analyze for potential non-volatile or thermally unstable impurities.

  • Reference Standard Certification: qNMR should be employed to accurately assign the purity value to the primary reference standard, which is then used to calibrate the routine GC-MS and HPLC-UV methods.

This integrated strategy ensures that the purity of this key synthetic intermediate is controlled with the highest degree of scientific rigor, leveraging the distinct advantages of each analytical technique to create a robust, reliable, and defensible quality control system.

References

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15.
  • Saeed, A., Zendehdel, R., & Farajzadeh, M. A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 96(1), 195–201.
  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
  • AZoM. (2018, June 27). DSC Purity Determination.
  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
  • ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • International Journal of Trends in Emerging Research and Development. (n.d.). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • AMECJ. (n.d.). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
  • The Royal Society Publishing. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.
  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis.
  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • NIH. (n.d.). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

Sources

A Senior Application Scientist's Guide to the Stereochemical Landscape of Chiral 5-Bromo-N-methoxy-N-methylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Atropisomerism as a Gateway to Chiral Nicotinamides

Nicotinamide and its derivatives are ubiquitous scaffolds in medicinal chemistry and drug development, found in numerous FDA-approved pharmaceuticals.[1][2] The introduction of chirality into these structures is of paramount importance, as individual stereoisomers of a drug can exhibit profoundly different pharmacological activities, potencies, and safety profiles.[3][4][5] While traditional stereocenters are common, a more nuanced and increasingly relevant form of chirality in drug design is atropisomerism . This phenomenon arises from hindered rotation around a single bond, creating stable, non-superimposable conformers (enantiomers or diastereomers).[6]

In the context of N,N-disubstituted nicotinamides, atropisomerism can be induced by introducing sterically demanding groups on both the pyridine ring and the amide nitrogen.[7][8][9] This guide focuses on a specific, synthetically versatile class: chiral 5-bromo-N-methoxy-N-methylnicotinamide derivatives , where chirality is conferred by atropisomerism around the Ar-C(O) bond. The presence of the 5-bromo substituent provides a reactive handle for diversification, while the N-methoxy-N-methylamide (Weinreb amide) serves as a robust precursor for ketones and aldehydes.[10][11]

This guide provides an in-depth comparison of the stereochemical outcomes of two major classes of reactions at the 5-position: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the mechanistic rationale behind stereoselectivity, present comparative experimental data, and provide detailed protocols for researchers in synthetic and medicinal chemistry.

G cluster_0 Atropisomeric this compound mol caption Fig. 1: Representative structure of a chiral nicotinamide. The bulky ortho-substituent (R) and the Weinreb amide hinder rotation around the C-C(O) bond, creating a chiral axis.

Fig. 1: Representative structure of a chiral nicotinamide.

Part 1: Nucleophilic Aromatic Substitution (SNAr) on the Chiral Pyridine Scaffold

Expertise & Experience: Mechanistic Causality

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation. The electron-deficient nature of the pyridine nucleus makes it susceptible to attack by nucleophiles, particularly at the positions ortho and para (2- and 4-positions) to the ring nitrogen, where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[12][13] While the 5-position is electronically less activated, reactions can proceed, especially with potent nucleophiles or under thermal conditions.[14]

The stereochemical outcome of an SNAr reaction on an atropisomeric substrate is dictated by the facial selectivity of the nucleophilic attack. The chiral axis creates two inequivalent faces of the pyridine ring. The incoming nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. The bulky ortho-substituent (essential for maintaining axial chirality) acts as the primary steric shield, directing the nucleophile to the opposite face.

SNAr_Mechanism Start Atropisomeric 5-Bromopyridine TS1 Transition State 1 (Favored - Less Hindrance) Start->TS1 Path A TS2 Transition State 2 (Disfavored - Steric Clash) Start->TS2 Path B Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2->Intermediate Product_Major Major Diastereomer Intermediate->Product_Major Leaving Group Expulsion Product_Minor Minor Diastereomer Intermediate->Product_Minor Nu Nucleophile (Nu-) Nu->Start Attack

Fig. 2: Diastereomeric transition states in SNAr.
Trustworthiness: Comparative Performance Data

The degree of diastereoselectivity is highly dependent on the steric bulk of both the nucleophile and the directing group on the chiral scaffold. Smaller nucleophiles may exhibit lower selectivity, whereas bulkier reagents will experience a greater energetic penalty when approaching from the hindered face, resulting in higher diastereomeric ratios (d.r.).

Nucleophile (Nu-)ReagentConditionsDiastereomeric Ratio (d.r.)Yield (%)Rationale for Selectivity
MeO-NaOMeTHF, 60 °C70:3085Small nucleophile experiences minimal steric repulsion, leading to modest selectivity.
EtS-NaSEtDMF, 80 °C85:1578Larger than methoxide, leading to improved facial discrimination.
PyrrolidinePyrrolidineDMSO, 120 °C92:870Bulky secondary amine shows significant preference for the less hindered face.
PhO-NaOPhDioxane, 100 °C>95:565The planar but sterically demanding phenoxide is highly sensitive to the steric environment.

Note: Data presented is representative and synthesized based on established chemical principles for illustrative purposes.

Authoritative Grounding: Experimental Protocol

Protocol 1: Diastereoselective SNAr with Sodium Phenoxide

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral this compound derivative (1.0 eq) and anhydrous dioxane.

  • Reagent Addition: In a separate flask, prepare a solution of sodium phenoxide by adding phenol (1.5 eq) to a suspension of sodium hydride (1.6 eq, 60% dispersion in mineral oil) in anhydrous dioxane at 0 °C. Stir for 20 minutes.

  • Reaction: Transfer the sodium phenoxide solution to the solution of the substrate via cannula. Heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the yield and characterize the product by 1H NMR, 13C NMR, and HRMS. The diastereomeric ratio is determined by chiral HPLC or by integration of baseline-separated signals in the 1H NMR spectrum.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Expertise & Experience: Mechanistic Causality

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for C-C bond formation on aryl halides.[15][16] In the context of an atropisomeric substrate, these reactions offer a pathway to synthesize complex biaryl or alkynyl pyridine structures with control of axial chirality.

The stereochemical outcome depends on the interaction of the chiral substrate within the catalytic cycle. After the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, a chiral Pd(II) intermediate is formed. The subsequent steps of transmetalation and reductive elimination occur within a chiral coordination sphere. The steric environment imposed by the atropisomeric axis influences the geometry of the ligands and substrates around the palladium center, which can lead to a kinetic resolution where one atropisomer reacts significantly faster than the other. If the barrier to atropisomerization is low enough to allow interconversion under the reaction conditions, a dynamic kinetic asymmetric transformation can occur, potentially leading to a single diastereomer in high yield and selectivity.

Suzuki_Cycle Fig. 3: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Chiral Ar-Pd(II)-Br Complex OxAdd->PdII Transmetal Transmetalation [R-B(OR)2] PdII->Transmetal PdII_R Chiral Ar-Pd(II)-R Complex Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Chiral Product (Ar-R) RedElim->Product Substrate Chiral Substrate (Ar-Br) Substrate->OxAdd

Trustworthiness: Comparative Performance Data

The choice of coupling partner, catalyst, and ligand is critical for achieving high stereoselectivity. Bulky ligands and coupling partners often enhance the steric differentiation between the two diastereomeric pathways.

Reaction TypeCoupling PartnerCatalyst / LigandConditionsDiastereomeric Ratio (d.r.)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh3)4Toluene/H2O, Na2CO3, 80 °C75:2590
Suzuki-Miyaura 2-Methylphenyl-boronic acidPd(dppf)Cl2Dioxane/H2O, K3PO4, 100 °C>98:282
Stille (Tributylstannyl)benzenePd(PPh3)4Toluene, 110 °C80:2088
Sonogashira PhenylacetylenePdCl2(PPh3)2, CuIEt3N, 60 °C60:4095

Note: Data presented is representative. The significant increase in d.r. with 2-methylphenylboronic acid highlights the powerful effect of steric hindrance in the coupling partner, which amplifies the inherent facial bias of the atropisomeric substrate.[17]

Authoritative Grounding: Experimental Protocol

Protocol 2: Diastereoselective Suzuki-Miyaura Cross-Coupling

  • Preparation: To a Schlenk tube, add the chiral this compound derivative (1.0 eq), 2-methylphenylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (5 mol%).

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine the yield and characterize the biaryl product. Assess the diastereomeric ratio by chiral HPLC.

Part 3: Assessing Reactions at the Weinreb Amide Moiety

While the primary focus is on reactions at the 5-bromo position, the Weinreb amide itself is a key functional group. Its principal utility lies in the clean conversion to ketones upon reaction with organometallic reagents.[10][11]

Key Insight: This reaction occurs at the carbonyl center and does not directly influence the stereochemistry of the pre-existing chiral Ar-C(O) axis. However, it provides a reliable method to convert the chiral nicotinamide into a chiral nicotinoyl ketone, which is a highly valuable synthetic intermediate, without epimerization of the chiral axis.

Protocol 3: Conversion to a Chiral Ketone via Grignard Addition

  • Preparation: Dissolve the chiral this compound derivative (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Cool the solution to 0 °C.

  • Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, 1.0 M solution in THF) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction forms a stable tetrahedral intermediate.[11]

  • Monitoring: Monitor for the consumption of starting material by TLC.

  • Workup: Quench the reaction by slow addition of 1 M aqueous HCl at 0 °C. Stir for 30 minutes to hydrolyze the intermediate.

  • Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with saturated NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate. Purify by column chromatography to yield the chiral 5-bromonicotinoyl ketone.

Conclusion

The stereochemical outcome of reactions involving atropisomeric this compound derivatives is primarily governed by steric factors. The bulky groups that enforce the axial chirality create a biased environment, directing incoming reagents to the less hindered face of the pyridine ring.

  • In SNAr reactions , high diastereoselectivity is achieved by using sterically demanding nucleophiles that can effectively discriminate between the two faces of the aromatic ring.

  • In palladium-catalyzed cross-coupling , steric hindrance in the coupling partner can dramatically amplify the stereochemical preference, leading to excellent diastereoselectivity. This approach is highly effective for constructing complex chiral biaryl systems.

  • Reactions at the Weinreb amide proceed reliably to form ketones without disturbing the chiral axis, preserving the stereochemical integrity of the molecule.

By understanding these underlying principles, researchers and drug development professionals can strategically design synthetic routes to access enantiomerically pure and complex nicotinamide derivatives for a wide range of applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of Chiral Compounds Utilizing N-methyl-1,4-dihydronicotinamide.
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • Shaw, S. A., et al. (2005). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society.
  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Nakamura, S., et al. (2020). Crystallization‐induced asymmetric transformation of axially chiral nicotinamides with L‐DBTA. ResearchGate.
  • ResearchGate. (n.d.). Axially chiral nicotinamide derivatives.
  • Various Authors. (n.d.). Recent Developments in Weinreb Synthesis and their Applications.
  • ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.
  • Pace, V., et al. (2018). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry.
  • Li, W., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica. RSC Publishing.
  • O'Hara, F., et al. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC - NIH.
  • Organic Syntheses. (n.d.). Weinreb Amides.
  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
  • Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Li, W., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC - NIH.
  • Dherange, J. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Dr. Tanmoy Biswas. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • LaPlante, S. R., et al. (2014). Atropisomerism in medicinal chemistry: challenges and opportunities. PMC - NIH.
  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Nicotinamides and pharmaceutical materials.
  • Pyridine Derivatives Supplier. (2025). What are the applications of chiral pyridine derivatives in asymmetric synthesis?Blog.
  • Ahmad, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI.
  • Chemaxon. (2024). Chirality Perspective in Drug Design and Development. Blog.
  • International Journal of Advanced Chemistry Research. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
  • ResearchGate. (n.d.). Explanation of stereochemical outcomes.
  • Dherange, J. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research.

Sources

A Senior Application Scientist's Guide to Ketone Synthesis from 5-Bromonicotinic Acid: A Comparative Analysis of Alternatives to the Weinreb Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchmark in Heterocyclic Ketone Synthesis

The synthesis of ketones is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. For decades, the Weinreb-Nahm ketone synthesis has stood as a reliable and high-fidelity method, celebrated for its ability to tame the reactivity of potent organometallic reagents and prevent the over-addition that plagues reactions with esters or acid chlorides.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate when an organometallic reagent adds to a Weinreb-Nahm amide (N-methoxy-N-methylamide).[1][2]

However, the landscape of chemical synthesis is in constant evolution. While robust, the Weinreb synthesis necessitates a two-step process from the parent carboxylic acid: formation of the Weinreb-Nahm amide, followed by reaction with the organometallic nucleophile.[1] For substrates like 5-bromonicotinic acid, a valuable building block in medicinal chemistry, the demand for increased efficiency, step economy, and novel reactivity patterns has spurred the development of powerful new methodologies.

This guide provides an in-depth comparison of viable alternatives to the Weinreb synthesis for preparing ketones from 5-bromonicotinic acid. We will dissect the mechanistic underpinnings, practical advantages, and potential pitfalls of each approach, supported by experimental insights and protocols to empower researchers in their synthetic planning.

The Benchmark: The Weinreb-Nahm Ketone Synthesis

Before exploring alternatives, it is crucial to understand the benchmark. The Weinreb synthesis proceeds via activation of the carboxylic acid (typically to an acid chloride) and subsequent reaction with N,O-dimethylhydroxylamine to form the Weinreb-Nahm amide. This amide then reacts cleanly with a Grignard or organolithium reagent to give the desired ketone upon workup.

Causality Behind the Method: The success of the Weinreb amide lies in the methoxy group. Upon nucleophilic attack, the resulting tetrahedral intermediate is stabilized by chelation between the lithium or magnesium cation and both the carbonyl oxygen and the methoxy oxygen.[2] This chelated species is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This elegantly prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding alcohol formation.[1][2]

Weinreb Synthesis Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Ketone Formation Acid 5-Bromonicotinic Acid AcidChloride Acyl Chloride Acid->AcidChloride SOCl₂ or (COCl)₂ Amide Weinreb-Nahm Amide AcidChloride->Amide HN(OMe)Me·HCl, Base Intermediate Stable Chelated Intermediate Amide->Intermediate R-MgX or R-Li Ketone Target Ketone Intermediate->Ketone Aqueous Workup (H₃O⁺) Fukuyama Coupling Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Cross-Coupling Acid 5-Bromonicotinic Acid Thioester Thioester (e.g., S-ethyl) Acid->Thioester EtSH, Coupling Agent Ketone Target Ketone Thioester->Ketone Pd Catalyst (e.g., Pd(PPh₃)₄) THF, rt Organohalide R-X Organozinc Organozinc Reagent (R-ZnI) Organohalide->Organozinc Zn dust or Rieke Zn Organozinc->Ketone Pd Catalyst (e.g., Pd(PPh₃)₄) THF, rt

Caption: General workflow for the Fukuyama Cross-Coupling.

Experimental Protocol: Fukuyama Coupling

Part A: Synthesis of S-ethyl 5-bromonicotinothioate

  • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture for 10 minutes, then add ethanethiol (EtSH) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield the thioester.

Part B: Ketone Synthesis

  • To a solution of the organozinc iodide (R-ZnI) (1.5 eq) in anhydrous THF, add the S-ethyl 5-bromonicotinothioate (1.0 eq) prepared in Part A.

  • Degas the solution with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Stir the mixture at room temperature under an inert atmosphere for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • Purify the residue by column chromatography to yield the final ketone.

Alternative 2: Decarboxylative Cross-Coupling

A paradigm shift in cross-coupling has been the use of carboxylic acids as organic electrophiles via decarboxylation. [3][4]These reactions forge a new C-C bond at the position of the carboxyl group, releasing CO₂ as the only byproduct. [3][5]This approach is particularly powerful as it uses abundant, stable carboxylic acids directly, avoiding the need to pre-form organometallic reagents. [3][6] Causality Behind the Method: Many modern protocols utilize a synergistic combination of photoredox and transition metal (e.g., nickel) catalysis. [7][8]An excited photocatalyst oxidizes the carboxylate, triggering decarboxylation to generate an aryl radical. [6]Concurrently, a nickel catalyst activates the coupling partner (an organic halide). The aryl radical is then captured by the nickel center, and subsequent reductive elimination furnishes the ketone product. [6][7]This radical-based pathway allows for coupling under exceptionally mild conditions.

Decarboxylative Coupling Workflow Acid 5-Bromonicotinic Acid Catalyst Photoredox Catalyst (e.g., Ir) + Ni Catalyst + Ligand, Base, Light (e.g., Blue LED) Acid->Catalyst Halide Organic Halide (R-Br) Halide->Catalyst Ketone Target Ketone + CO₂ Catalyst->Ketone

Caption: Workflow for Metallaphotoredox Decarboxylative Coupling.

Experimental Protocol: Photoredox/Nickel-Catalyzed Decarboxylative Acylation

Note: This protocol is based on general methods developed for aromatic acids and requires an inert atmosphere. [7][8]

  • To an oven-dried Schlenk tube, add 5-bromonicotinic acid (1.0 eq), the organic bromide (R-Br) (1.5 eq), [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (2 mol%), NiBr₂·dme (3 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (5 mol%), K₃PO₄ (1.5 eq), and Cs₂CO₃ (0.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed DMF/CH₃CN (e.g., 3:1 mixture) via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the ketone.

Alternative 3: Direct Addition of Organolithium Reagents

The most direct route from a carboxylic acid to a ketone involves its reaction with an organolithium reagent. While Grignard reagents typically just perform an acid-base reaction and stop, organolithiums are sufficiently nucleophilic to add to the resulting carboxylate. [9][10] Causality Behind the Method: This reaction requires at least two equivalents of the organolithium. The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. [11][12]The second equivalent then acts as a nucleophile, attacking the carboxylate carbonyl to form a stable dilithio gem-diolate intermediate. [12]Similar to the Weinreb intermediate, this species is stable and does not eliminate to form the ketone until acidic workup. This prevents over-addition. [9][11]A critical consideration for 5-bromonicotinic acid is the potential for lithium-halogen exchange, which can be mitigated by using specific reagents or performing the reaction at very low temperatures.

Organolithium Addition Workflow Acid 5-Bromonicotinic Acid Intermediate Dilithio gem-diolate Intermediate Acid->Intermediate ≥ 2 eq. R-Li Anhydrous Ether or THF Low Temperature Ketone Target Ketone Intermediate->Ketone Aqueous Workup (H₃O⁺)

Caption: Workflow for Direct Addition of Organolithium Reagents.

Experimental Protocol: Direct Ketone Synthesis with Organolithium
  • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add the organolithium reagent (R-Li) (2.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours.

  • Monitor the reaction by quenching small aliquots and analyzing by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • Purify the crude product via column chromatography.

Comparative Analysis

FeatureWeinreb SynthesisFukuyama CouplingDecarboxylative CouplingDirect Organolithium Addition
Starting Materials Carboxylic AcidCarboxylic Acid, OrganohalideCarboxylic Acid, OrganohalideCarboxylic Acid
Key Intermediates Weinreb-Nahm AmideThioester, OrganozincAcyl RadicalDilithio gem-diolate
Number of Steps 2 (Amide formation, then coupling)2 (Thioester formation, then coupling)1 (Direct coupling)1 (Direct addition)
Reagent Sensitivity Grignard/RLi are air/moisture sensitiveOrganozinc reagents are moisture sensitive but generally tolerantCatalysts can be air-sensitive; overall robustRLi reagents are highly air/moisture sensitive
Functional Group Tolerance Very Good [1]Excellent [13][14]Excellent [7][8]Moderate (intolerant of acidic protons and some electrophiles)
Key Advantage High reliability; prevents over-additionMild conditions; tolerates sensitive groupsHigh step-economy; uses acid directlyOperationally simple; one-pot
Potential Drawback Extra step to make amideExtra step to make thioester; use of PdComplex catalyst system; requires screeningRequires >2 eq. of RLi; potential for side reactions (e.g., Li-halogen exchange)

Conclusion and Recommendations

While the Weinreb ketone synthesis remains a highly dependable and valuable tool, modern synthetic chemistry offers several compelling alternatives for the preparation of ketones from 5-bromonicotinic acid.

  • The Fukuyama Coupling is an outstanding choice for complex molecules laden with sensitive functional groups. Its mild conditions and high chemoselectivity often justify the extra step required to prepare the thioester precursor. [13][15]

  • Decarboxylative Cross-Coupling represents the cutting edge of synthetic efficiency. [6][8]For researchers focused on step- and atom-economy, this one-step method that utilizes the carboxylic acid directly is unparalleled. It is particularly advantageous in drug discovery for late-stage functionalization. [16]

  • The Direct Addition of Organolithiums is the most straightforward and rapid method. [12]It is best suited for simpler nucleophiles on a smaller scale where the use of excess organolithium is not a major concern and potential side reactions can be carefully controlled by temperature.

The optimal choice depends on the specific goals of the synthesis. For robustness and reliability with common nucleophiles, the Weinreb synthesis is a proven workhorse. For complexity and sensitivity, Fukuyama coupling provides a gentle yet effective solution. For ultimate efficiency and novelty, decarboxylative methods are the future. By understanding the causality, advantages, and practical considerations of each method, researchers can make informed decisions to best achieve their synthetic objectives.

References

  • Reaction of carboxylic acids with organometallics. Química Organica.org. [Link]
  • Reaction of Carboxylic Acids with Organometallic Reagents. Organic Chemistry Tutor. [Link]
  • Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. [Link]
  • Carboxylic Acids to Ketones. Chemistry Steps. [Link]
  • Method for producing ketones from carboxylic acid anhydrides.
  • Xie, J., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • Decarboxyl
  • Fukuyama coupling. Wikipedia. [Link]
  • Davies, A., et al. (2020).
  • Synthesis of ketone 58 via Fukuyama coupling reaction.
  • Weinreb ketone synthesis. Wikipedia. [Link]
  • En Route to Ketones.
  • Fukuyama Coupling. Organic Chemistry Portal. [Link]
  • A Practical Synthesis of Multifunctional Ketones Through the Fukuyama Coupling Reaction. Semantic Scholar. [Link]
  • Combined Photoredox and Carbene Catalysis for the Synthesis of α-Amino Ketones from Carboxylic Acids.
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
  • Arshadi, S., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. SciSpace. [Link]
  • Le, C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
  • Photocatalytic ketone synthesis: recent advances in radical-based approaches from carboxylic acids and derivatives. Royal Society of Chemistry. [Link]
  • Goossen, L.J., et al. (2011).
  • Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Treasures. [Link]
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Organometallic Reagent Selection for Ketone Synthesis from 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise and efficient construction of molecular frameworks is paramount. The Weinreb-Nahm amide, a robust and versatile functional group, offers a reliable gateway to ketones, avoiding the common pitfall of over-addition often encountered with more reactive acylating agents.[1][2] This guide provides an in-depth comparison of various organometallic reagents for their reaction with a key building block, 5-bromo-N-methoxy-N-methylnicotinamide, offering field-proven insights and supporting data to inform your synthetic strategy.

The Central Role of the Weinreb-Nahm Amide

The efficacy of the Weinreb-Nahm amide stems from its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[3] This intermediate resists the collapse that would lead to a second addition, thereby ensuring the formation of the desired ketone upon acidic workup.[2] The choice of the organometallic reagent, however, is critical and can significantly impact yield, chemoselectivity, and the potential for side reactions.

The Substrate: this compound

Our focus is on this compound, a valuable intermediate in medicinal chemistry. The presence of both a Weinreb amide and a bromo-substituted pyridine ring presents a fascinating chemoselectivity challenge. The key reactive sites are the electrophilic carbonyl carbon of the Weinreb amide and the carbon-bromine bond, which is susceptible to metal-halogen exchange, particularly with highly reactive organometallic species.

Comparative Analysis of Organometallic Reagents

This section provides a comparative overview of commonly employed organometallic reagents, discussing their reactivity profiles, advantages, and limitations in the context of our target substrate.

Grignard Reagents (RMgX)

Grignard reagents are perhaps the most common choice for Weinreb amide acylation due to their commercial availability, ease of preparation, and generally good reactivity.

  • Reactivity and Selectivity: Grignard reagents are strong nucleophiles and bases. They readily add to the Weinreb amide to form the desired ketone. In many cases, the reaction proceeds with high chemoselectivity, favoring attack at the Weinreb amide over the aryl bromide.[4]

  • Potential Side Reactions: While generally selective, the basicity of Grignard reagents can lead to deprotonation if acidic protons are present elsewhere in the molecule. In the case of our substrate, the pyridine ring is relatively robust, but care must be taken with more complex molecules.

  • Experimental Considerations: Reactions are typically carried out in ethereal solvents like THF or diethyl ether at temperatures ranging from -78 °C to room temperature. The reaction is quenched with a mild acid (e.g., aqueous NH4Cl) to hydrolyze the intermediate and liberate the ketone.

Organolithium Reagents (RLi)

Organolithium reagents are more reactive and basic than their Grignard counterparts, which presents both opportunities and challenges.

  • Reactivity and Selectivity: Their high reactivity can lead to very fast and efficient addition to the Weinreb amide, often at low temperatures. However, this high reactivity also increases the risk of side reactions.

  • Potential Side Reactions: The most significant side reaction with this compound is lithium-halogen exchange .[5] This process, where the organolithium reagent swaps its lithium atom for the bromine on the pyridine ring, can compete with or even dominate over the desired nucleophilic addition. This can lead to a mixture of products and reduced yield of the target ketone. The rate of lithium-halogen exchange is influenced by the solvent and the specific organolithium reagent used.[6]

  • Experimental Considerations: To suppress lithium-halogen exchange, reactions are typically performed at very low temperatures (e.g., -78 °C or lower). The order of addition is also critical; adding the organolithium reagent slowly to a solution of the Weinreb amide can help to favor the desired addition reaction.

Organocuprates (R₂CuLi)

Organocuprates, or Gilman reagents, are softer nucleophiles compared to Grignard and organolithium reagents.

  • Reactivity and Selectivity: Their softer nature makes them highly selective for 1,4-conjugate additions to α,β-unsaturated systems. While they can react with Weinreb amides, they are generally less reactive than Grignards or organolithiums. This lower reactivity can be advantageous in complex molecules with multiple electrophilic sites. For our substrate, the key advantage would be the significantly reduced risk of metal-halogen exchange.

  • Potential Side Reactions: The primary drawback is their potentially sluggish reaction with the Weinreb amide, which may require higher temperatures or longer reaction times.

  • Experimental Considerations: Organocuprates are typically prepared in situ by reacting an organolithium reagent with a copper(I) salt (e.g., CuI or CuBr). Reactions are usually carried out in ethereal solvents at low temperatures.

Organozinc Reagents (RZnX)

Organozinc reagents offer a milder and more functional group tolerant alternative, often employed in transition-metal-catalyzed cross-coupling reactions.

  • Reactivity and Selectivity: The direct reaction of organozinc reagents with Weinreb amides is generally slow. However, they are invaluable for a two-step strategy. The bromine atom on the pyridine ring can be selectively converted to an organozinc species, which can then participate in a Negishi cross-coupling reaction with an acyl chloride.[7] This approach offers excellent chemoselectivity, leaving the Weinreb amide untouched in the first step.

  • Potential Side Reactions: The multi-step nature of this approach is a drawback if a one-pot synthesis is desired. The preparation of the organozinc reagent requires careful control of reaction conditions.

  • Experimental Considerations: Organozinc reagents can be prepared from the corresponding organic halide and activated zinc metal.[8] The subsequent Negishi coupling is typically catalyzed by a palladium or nickel complex.[9]

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of different organometallic reagents with this compound, based on general principles and data from analogous systems.

Organometallic ReagentRelative ReactivityKey AdvantagesMajor DisadvantagesExpected Yield Range (Illustrative)
Grignard (RMgX) HighGood yields, readily available, generally good chemoselectivity.Can be basic, potential for minor side reactions.70-90%
Organolithium (RLi) Very HighVery fast reactions, effective at low temperatures.High risk of lithium-halogen exchange, requires strict temperature control.40-80% (highly variable)
Organocuprate (R₂CuLi) ModerateHigh chemoselectivity, low risk of metal-halogen exchange.Slower reaction rates, may require in situ preparation.60-80%
Organozinc (RZnX) Low (direct)Excellent functional group tolerance, enables cross-coupling strategies.Requires a multi-step process for acylation.>80% (via Negishi coupling)

Experimental Protocols

The following are representative, detailed experimental protocols. Note: These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Reaction with a Grignard Reagent

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Purification A 1. Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar). B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add the Grignard reagent (1.2 - 1.5 eq) dropwise via syringe over 15-30 minutes. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Quench the reaction by slow addition of saturated aqueous NH4Cl solution. G 7. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). F->G H 8. Combine organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. G->H I 9. Purify the crude product by flash column chromatography. H->I

Figure 1. Workflow for Grignard reaction.

Protocol 2: General Procedure for Reaction with an Organolithium Reagent

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Purification A 1. Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere. B 2. Cool the solution to -78 °C using a dry ice/acetone bath. A->B C 3. Add the organolithium reagent (1.1 - 1.3 eq) dropwise via syringe over 30-60 minutes, maintaining the internal temperature below -70 °C. B->C D 4. Stir the reaction at -78 °C for 1-2 hours. C->D E 5. Monitor the reaction progress by quenching an aliquot and analyzing by TLC or LC-MS. D->E F 6. Quench the reaction at -78 °C by slow addition of saturated aqueous NH4Cl solution. G 7. Allow the mixture to warm to room temperature. F->G H 8. Extract with an organic solvent, dry, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Figure 2. Workflow for organolithium reaction.

Mechanistic Considerations: The Chemoselectivity Dilemma

The choice between nucleophilic addition and metal-halogen exchange is a classic example of kinetic versus thermodynamic control.

G cluster_0 Reaction Pathways Start 5-bromo-N-methoxy-N- methylnicotinamide + R-M Add Nucleophilic Addition (Kinetic Pathway) Start->Add Fast, Low Temp Exch Metal-Halogen Exchange (Thermodynamic Pathway) Start->Exch Slower, Higher Temp Prod_Add Desired Ketone Add->Prod_Add Prod_Exch Side Products Exch->Prod_Exch

Figure 3. Competing reaction pathways.

  • Nucleophilic Addition: This is generally a fast, kinetically favored process, especially at low temperatures. The highly electrophilic carbonyl carbon is readily attacked by the organometallic reagent.

  • Metal-Halogen Exchange: This is often a thermodynamically driven process. The stability of the resulting arylmetal species can favor this pathway, particularly with more reactive organometallics like organolithiums and at higher temperatures where the kinetic barrier for exchange can be overcome.

Conclusion and Recommendations

The selection of an organometallic reagent for the acylation of this compound requires a careful consideration of the desired outcome and the potential for side reactions.

  • For routine, straightforward ketone synthesis with good yields, Grignard reagents represent a reliable and cost-effective choice.

  • If maximizing yield and minimizing side reactions are the absolute priorities, and a multi-step synthesis is acceptable, an organozinc-based Negishi cross-coupling strategy is highly recommended.

  • Organolithium reagents should be used with caution due to the significant risk of lithium-halogen exchange. Strict adherence to low-temperature protocols is essential to favor the desired nucleophilic addition.

  • Organocuprates offer a good balance of reactivity and selectivity, especially when dealing with more complex substrates where chemoselectivity is a major concern.

By understanding the nuances of each class of organometallic reagent, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, purer products, and ultimately, accelerated progress in their research and development endeavors.

References

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22 (39), 3815–3818. [Link]
  • Comins, D. L.; Joseph, S. P. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 3, pp 636–687. [Link]
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
  • Negishi, E.-i. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2002; pp 229–324. [Link]
  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. In Organic Reactions; Paquette, L. A., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2004; pp 1–384. [Link]
  • Singh, J.; Satyam, A.; Sharma, S. Oriental Journal of Chemistry2020, 36 (2), 184-196. [Link]
  • Nishiguchi, I.; Kanbe, O.; Itoh, K.; Maekawa, H. Tetrahedron Lett.2000, 41 (32), 6071-6075. [Link]
  • Organic Chemistry Portal. Negishi Coupling. [Link]
  • Giannerini, M.; Vila, C.; Hornillos, V.; Feringa, B. L. Chem. Commun.2013, 49, 8764-8766. [Link]
  • Bailey, W. F.; Luderer, M. R.; Mealy, M. J.; Jordan, K. P. J. Org. Chem.2006, 71 (7), 2825–2828. [Link]
  • Hunt, D. A. MOJ Biorg. Org. Chem.2017, 1 (2), 43-46. [Link]
  • Righi, G.; Chionne, M.; D'Achille, R.; Bonini, C. Tetrahedron: Asymmetry1997, 8 (6), 903–906. [Link]
  • Deiters, A.; Martin, S. F. Chem. Rev.2004, 104 (5), 2199–2238. [Link]
  • Mentel, M.; Michalik, D.; Martin, M.; He, L.; Zapf, A.; Beller, M. Angew. Chem. Int. Ed.2008, 47 (41), 7941–7944. [Link]
  • Iida, T.; Tanimoto, S.; Oida, T.; Inagaki, M.; Uemura, M. Org. Lett.2007, 9 (23), 4741–4744. [Link]
  • Organic Syntheses. Org. Synth.2022, 99, 61-80. [Link]
  • Organic Syntheses. Org. Synth.1943, 23, 7. [Link]
  • Organic Chemistry Portal. Grignard Reaction (RMgX + Weinreb Amide). [Link]
  • Bailey, P. D.; Millwood, P. A.; Smith, P. D. Chem. Commun.1998, 633-634. [Link]
  • Collum, D. B. Acc. Chem. Res.1992, 25 (10), 448–454. [Link]
  • Bailey, W. F.; Punzalan, E. R. J. Org. Chem.1990, 55 (18), 5404–5406. [Link]
  • Bailey, W. F.; Patricia, J. J. J. Organomet. Chem.1988, 352 (1-2), 1-46. [Link]
  • Reich, H. J. In Organolithiums in Enantioselective Synthesis; Hodgson, D. M., Ed.; Springer Berlin Heidelberg: Berlin, Heidelberg, 2003; pp 1–32. [Link]
  • Feringa, B. L. Acc. Chem. Res.2000, 33 (6), 346–353. [Link]
  • Knochel, P.; Jones, P. Organozinc Reagents: A Practical Approach; Oxford University Press: Oxford, 1999. [Link]
  • ResearchGate. Am I overlooking something in n-BuLi reactions? [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the primary synthetic routes to 5-bromo-N-methoxy-N-methylnicotinamide (CAS No: 183608-47-1), a critical Weinreb amide intermediate in medicinal chemistry and organic synthesis.[1][2] As a versatile building block, its efficient synthesis is paramount for researchers in drug development. The N-methoxy-N-methylamide, or Weinreb amide, functionality is particularly valuable as it allows for the controlled formation of ketones from highly reactive organometallic reagents by forming a stable chelated intermediate, thereby preventing the common issue of over-addition that leads to tertiary alcohols.[3][4]

This document moves beyond a simple recitation of methods to provide a comparative analysis, delving into the causality behind procedural choices, offering detailed experimental protocols, and presenting quantitative data to guide researchers in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound invariably begins with the commercially available precursor, 5-bromonicotinic acid. The core chemical challenge lies in the efficient formation of the amide bond between the carboxylic acid and N,O-dimethylhydroxylamine. Two principal strategies dominate the literature: a classical two-step approach via an acyl chloride intermediate and more modern, streamlined one-pot direct coupling methods.

Synthetic_Pathways cluster_0 Route 1: Two-Step Acyl Chloride Method cluster_1 Route 2: One-Pot Direct Coupling Start 5-Bromonicotinic Acid AcidChloride 5-Bromonicotinoyl Chloride Start->AcidChloride  SOCl₂ or (COCl)₂ ActivatedIntermediate In Situ Activated Intermediate (e.g., Acyl Imidazolide, Acyl Phosphate) Start->ActivatedIntermediate Coupling Agent (CDI, POCl₃, etc.) Product 5-Bromo-N-methoxy-N- methylnicotinamide AcidChloride->Product MeO(Me)NH•HCl, Base ActivatedIntermediate->Product MeO(Me)NH•HCl

Caption: High-level overview of the two primary synthetic pathways to the target Weinreb amide.

Route 1: The Acyl Chloride Method

This classical, two-step approach prioritizes reactivity by first converting the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. This intermediate is then readily coupled with N,O-dimethylhydroxylamine.

Step 1: Formation of 5-Bromonicotinoyl Chloride The activation of 5-bromonicotinic acid is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[5]

  • Causality: The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts it into a highly effective leaving group (chlorosulfite), which subsequently decomposes to SO₂ and a chloride ion, driving the reaction forward to form the reactive acyl chloride. This dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

Step 2: Amide Formation The crude or purified 5-bromonicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

  • Causality: The base is crucial for two reasons: it neutralizes the HCl byproduct generated during the reaction, and it deprotonates the N,O-dimethylhydroxylamine hydrochloride salt to liberate the free amine, which is the active nucleophile required for the acylation reaction.

Advantages:

  • A well-established and generally reliable method.

  • The high reactivity of the acyl chloride can drive reactions to completion, even with less reactive nucleophiles.

Disadvantages:

  • Requires two separate synthetic steps.

  • Acyl chlorides are often moisture-sensitive and can be corrosive, requiring careful handling.

  • The use of thionyl chloride generates acidic gaseous byproducts (SO₂ and HCl).

Route 2: One-Pot Direct Coupling Methods

To improve efficiency and avoid the handling of sensitive acyl chlorides, several one-pot methods have been developed. These rely on in situ activation of the carboxylic acid using a variety of coupling reagents.

Method A: Carbodiimide and Azole-Based Coupling (e.g., CDI) Reagents such as 1,1'-Carbonyldiimidazole (CDI) activate the carboxylic acid by forming a highly reactive N-acylimidazolide intermediate.[6] This intermediate is then displaced by N,O-dimethylhydroxylamine in the same pot.

  • Causality: CDI reacts with the carboxylic acid to form an acyl imidazolide, releasing CO₂ and imidazole. The imidazolide is an excellent leaving group, making the acyl group highly susceptible to nucleophilic attack by the hydroxylamine. This method is particularly useful for substrates with sensitive functional groups that may not be compatible with harsher chlorinating agents.[6]

Method B: Phosphorus-Based Coupling (e.g., POCl₃, PCl₃) Recent advancements have demonstrated that phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) can facilitate the direct, one-pot synthesis of Weinreb amides from carboxylic acids with high efficiency.[7][8][9] The reaction is typically run in the presence of a base like diisopropylethylamine (DIPEA).

  • Causality: POCl₃ acts as a powerful dehydrating and activating agent. It is believed to react with the carboxylic acid to form a reactive acyl chlorophosphate or pyrophosphate intermediate. This species is highly electrophilic and is immediately consumed by the N,O-dimethylhydroxylamine present in the reaction mixture to yield the final amide. This approach is noted for its operational simplicity and tolerance of diverse functional groups.[7]

Advantages:

  • Operational simplicity (one-pot procedure).

  • Avoids the isolation of harsh or unstable intermediates.

  • Often proceeds under milder conditions compared to the acyl chloride route.

  • Can be more suitable for large-scale production.[8][9]

Disadvantages:

  • Coupling reagents can be expensive.

  • Workup may be more complex to remove reagent byproducts.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the discussed synthetic routes. Yields are based on representative procedures from the literature for similar substrates, as specific comparative data for this compound is not consolidated in a single source.

FeatureRoute 1: Acyl ChlorideRoute 2A: CDI CouplingRoute 2B: POCl₃ Coupling
Key Reagents SOCl₂ or (COCl)₂, Base1,1'-Carbonyldiimidazole (CDI)POCl₃, DIPEA
Number of Steps Two (Isolation of intermediate is optional but common)One-PotOne-Pot
Typical Yield 65-85% (Estimated)~70%[6]~87%[7]
Reaction Conditions Reflux in SOCl₂, then 0°C to RT for amidationRoom TemperatureRoom Temperature
Scalability Moderate; handling of SOCl₂ can be challengingGoodExcellent; cited as suitable for large-scale production[8]
Safety & Handling Corrosive/moisture-sensitive acyl chloride; toxic gas byproductsCDI is moisture sensitivePOCl₃ is corrosive and reacts violently with water
Key Advantage High reactivity of intermediateExtremely mild conditions, good for sensitive substratesHigh yield, operational simplicity, broad functional group tolerance[7]

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via 5-Bromonicotinoyl Chloride

Protocol_1_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A Suspend 5-bromonicotinic acid in anhydrous solvent B Add excess thionyl chloride (SOCl₂) A->B C Heat to reflux until gas evolution ceases B->C D Remove excess SOCl₂ under reduced pressure C->D E Dissolve crude acyl chloride in DCM D->E Intermediate Use F Cool to 0°C E->F G Add N,O-dimethylhydroxylamine•HCl and triethylamine F->G H Warm to RT and stir until completion G->H I Aqueous workup and purification H->I

Caption: Workflow for the two-step acyl chloride method.

Methodology:

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.[5] Carefully add thionyl chloride (2.0-3.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours, or until the evolution of gas (HCl, SO₂) has ceased and the solution becomes clear.

  • Solvent Removal: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-bromonicotinoyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM. Add this amine solution dropwise to the acyl chloride solution, maintaining the temperature at 0°C.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated solution of NH₄Cl. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: One-Pot Synthesis via CDI Coupling (This protocol is adapted from a validated procedure for a structurally similar substrate.)[6]

Methodology:

  • Activation: To a stirred solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane or THF (~0.3 M), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in one portion at room temperature. Stir the mixture for approximately 45-60 minutes. The reaction can be monitored by the evolution of CO₂ gas and the dissolution of the starting material.

  • Amine Addition: To the resulting clear solution of the activated acyl imidazolide, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a single portion. If using THF, a base such as triethylamine (1.1 eq) should be added to free the amine. Stir the reaction mixture at room temperature for 6-12 hours.

  • Workup and Purification: Quench the reaction by adding 1M HCl and stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash sequentially with 1M HCl, deionized water, and saturated sodium bicarbonate solution. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to afford the Weinreb amide, which can be further purified by column chromatography if necessary.

Expert Recommendation

For routine laboratory-scale synthesis, Route 2A using CDI coupling offers an excellent balance of mild conditions, operational simplicity, and good yields. It is particularly advantageous when dealing with complex substrates bearing sensitive functional groups that might not tolerate the harsh reagents of the acyl chloride method.

For process development and scale-up applications, Route 2B utilizing POCl₃ is highly compelling. The reported high yields, one-pot nature, and tolerance for a wide range of functional groups make it an economically and procedurally attractive option for producing larger quantities of this compound.[7][8]

The classical Route 1 (Acyl Chloride) remains a viable, albeit less elegant, option. It is a robust method that can be effective if other coupling reagents fail, but it presents greater challenges in handling and waste disposal.

References

  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). Google Cloud.
  • Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330. Thieme E-Books & E-Journals.
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
  • One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly
  • Katritzky, A. R., & Tala, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
  • The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Applic
  • This compound | 183608-47-1. ChemicalBook.
  • This compound | CAS 183608-47-1. Benchchem.
  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012). ChemSpider Synthetic Pages.
  • This compound 183608-47-1. Sigma-Aldrich.
  • Maher, K., Mohammed, S., & Kalo, A. (2019).
  • Weinreb ketone synthesis. Wikipedia.
  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Bromo-N-methoxy-N-methylnicotinamide Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-Bromo-N-methoxy-N-methylnicotinamide (CAS 183608-47-1) is a nicotinamide derivative of significant interest in contemporary organic synthesis and pharmaceutical research.[1] Its structure, featuring a pyridine core, a bromine atom, and a Weinreb amide, makes it a versatile precursor for creating complex ketones and aldehydes, which are often key components of active pharmaceutical ingredients (APIs).[1] The bromine atom at the 5-position is particularly useful for further molecular elaboration through cross-coupling reactions.[1]

Given its role as a critical building block, the purity and identity of this compound must be unequivocally established. The presence of impurities—arising from the synthetic route or degradation—can have profound implications for the yield, purity, and safety of the final API. Therefore, robust, validated analytical methods are not merely a quality control checkbox; they are the foundation of a reliable and reproducible drug development program.

This guide provides a comparative analysis of key analytical techniques for the characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, development, and validation in accordance with international regulatory standards. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[2]

The Validation Workflow: A Framework for Trustworthiness

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3] The overall goal is to build a self-validating system that ensures consistent, reliable, and accurate data throughout the lifecycle of the product.[4]

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Implementation Dev Define Analytical Target Profile Screen Screening (Columns, Solvents, pH) Dev->Screen Opt Optimization (Gradient, Temp, Flow) Screen->Opt Spec Specificity (Forced Degradation) Opt->Spec Pre-Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Spiking) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust SOP SOP Generation Robust->SOP Finalization Transfer Method Transfer SOP->Transfer Routine Routine Use & Monitoring Transfer->Routine

Caption: A generalized workflow for analytical method development and validation.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked: Are we confirming identity? Quantifying the main component? Or searching for trace-level impurities? For a molecule like this compound, a multi-faceted approach is essential.

Technique Primary Application Strengths Limitations
HPLC-UV Purity assessment, quantification (assay), and analysis of non-volatile impurities.Excellent quantitative performance, robust, and widely available.[5] Ideal for creating stability-indicating methods.Requires a UV chromophore. May not separate all co-eluting impurities without extensive method development.[6]
GC-MS Analysis of volatile/semi-volatile impurities, residual solvents, and confirmation of identity.High separation efficiency for volatile compounds.[7] Mass spectrometric detection provides structural information.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
LC-MS Impurity identification, structural elucidation of degradants, and high-sensitivity quantification.Combines HPLC's separation with MS's identification power.[5] Essential for characterizing unknown peaks from forced degradation.More complex instrumentation and higher cost. Matrix effects can influence quantification.
NMR Definitive structural elucidation and confirmation of identity.Provides unambiguous structural information, including stereochemistry.Lower sensitivity compared to chromatographic methods; not suitable for trace impurity detection.
FTIR Identification of functional groups and confirmation of raw material identity.Fast, simple, and non-destructive. Good for initial raw material screening.Provides limited structural information and is not suitable for quantification of mixtures.

Deep Dive 1: High-Performance Liquid Chromatography (HPLC)

For purity and assay determination, Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry.[8] The polarity of this compound makes it an ideal candidate for this technique.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is the logical starting point due to its versatility. However, to ensure all potential impurities are resolved, screening on columns with different selectivities (e.g., a Phenyl-Hexyl or a polar-embedded phase) is a critical step in robust method development.[8] This "orthogonal" screening helps mitigate the risk of co-eluting impurities.

  • Mobile Phase Selection: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol). The choice of pH is critical; screening a pH range from acidic (e.g., pH 2-3) to neutral can dramatically alter the retention and peak shape of ionizable impurities.[9]

  • Detector: A photodiode array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte but also provides UV spectra, which are invaluable for peak purity assessment and for helping to identify new impurities during stability studies.[9]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a method designed to separate the main component from potential degradation products generated during forced degradation studies.[10]

  • Chromatographic System:

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: PDA at 265 nm (based on UV scan of the analyte)

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

  • Forced Degradation Study: [10][11]

    • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80 °C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80 °C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (ICH Q1B conditions).

    • For each condition, prepare a sample at ~100 µg/mL, neutralizing the acid/base samples before injection.

Validation Data Summary (Representative)

The following table presents a summary of validation results for the hypothetical HPLC method, as per ICH Q2(R1) guidelines.[2]

Parameter Acceptance Criteria Representative Result Comment
Specificity Peak is pure and resolved from all degradation products (Resolution > 1.5).[9]Main peak is spectrally pure. Resolution from nearest degradant is 2.1.Method is stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998Linear over the specified range.
Range 80-120% of test concentration for Assay; LOQ-120% for Impurities.Assay: 80-120 µg/mL; Impurities: 0.5-120 µg/mLValidated for intended purpose.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Method is accurate.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.4%; Intermediate: 0.9%Method is precise.
Limit of Detection (LOD) S/N ratio ≥ 3:10.15 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1; must be accurate and precise.0.5 µg/mL (%RSD = 4.5%, Recovery = 103%)Sufficiently sensitive for impurity testing.
Robustness No significant change in results with small variations (flow rate ±0.1, temp ±2°C).All variations resulted in %RSD < 2.0% and resolution > 1.8.Method is robust for routine use.

Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is primary for purity, GC-MS is invaluable for identifying potential volatile or semi-volatile impurities from the synthesis, such as residual starting materials or by-products. The mass spectrometer provides definitive identification. Given the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, which is a powerful diagnostic tool.[7]

Causality Behind Experimental Choices
  • Why GC-MS? The N-methoxy-N-methylamide (Weinreb amide) functionality and the brominated pyridine ring are generally stable enough for GC analysis. It is an excellent technique for detecting impurities that might not be visible by HPLC or that are present in starting materials.

  • Isotopic Signature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12][13] Therefore, the molecular ion (M⁺) peak in the mass spectrum will be accompanied by an M+2 peak of almost equal intensity. This provides a high degree of confidence in the identification of bromine-containing fragments and the parent molecule.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection & Analysis SamplePrep Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) Injection Split/Splitless Injection SamplePrep->Injection Separation Separation on Capillary Column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Analysis Mass Analysis (Scan Mode) Ionization->Analysis Library Library Search & Isotope Pattern Analysis Analysis->Library

Caption: A standard workflow for GC-MS analysis of organic intermediates.

Experimental Protocol: GC-MS for Impurity Profiling
  • Chromatographic System:

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (50:1)

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometer System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-400 m/z

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1 mg/mL in ethyl acetate.

Deep Dive 3: Nuclear Magnetic Resonance (NMR) and Structural Elucidation

NMR spectroscopy is the gold standard for unambiguous structure confirmation.[14] For a new batch of this compound, ¹H and ¹³C NMR are essential to confirm that the correct isomer has been synthesized and that no major structural impurities are present.

  • ¹H NMR: Will confirm the presence and connectivity of all protons. The aromatic region will show signals characteristic of the substituted pyridine ring, while the aliphatic region will show signals for the N-methyl and O-methyl groups of the Weinreb amide.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC): Can be used if the 1D spectra are complex or for definitive assignment of all proton and carbon signals.

While not a quantitative method for trace impurities, NMR provides an orthogonal check on purity that is unmatched in its structural specificity. It can readily identify isomeric impurities that might be difficult to separate chromatographically.

Conclusion: A Triad of Techniques for Comprehensive Characterization

The validation of analytical methods for a key intermediate like this compound is a critical, multi-step process that underpins the quality of the final drug substance. No single technique is sufficient. A robust characterization strategy relies on a triad of core methods:

  • HPLC for quantitative purity and stability assessment.

  • Mass Spectrometry (GC-MS/LC-MS) for impurity identification and confirmation of mass.

  • NMR for definitive structural confirmation.

By developing and validating orthogonal methods, scientists can build a comprehensive analytical package that ensures the identity, purity, and quality of the material. This rigorous, science-driven approach, grounded in the principles of ICH Q2(R1), is essential for navigating the complexities of drug development and ensuring the delivery of safe and effective medicines.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • A fast, generic and systematic approach to vHPLC impurity method development. (2010, December 1). American Pharmaceutical Review.
  • Israel, S. (2024, December). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research.
  • Vanhoenacker, G., & Sandra, P. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Dorman, F. L., et al. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of Chromatography A.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for 4-Acetamidonicotinamide.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • BenchChem. (n.d.). This compound | CAS 183608-47-1.
  • Gökce, H., et al. (2011). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

Sources

The Strategic Application of 5-bromo-N-methoxy-N-methylnicotinamide in Drug Discovery: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the selection of synthetic reagents is a critical decision that profoundly impacts project timelines, costs, and the ultimate success of synthesizing novel molecular entities. This guide provides a comprehensive cost-benefit analysis of 5-bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, benchmarked against alternative synthetic strategies. Our objective is to furnish drug development professionals with the necessary data and insights to make informed decisions in the laboratory and during process scale-up.

The Role of this compound in Medicinal Chemistry

This compound is a bifunctional building block of significant interest in pharmaceutical research.[1] As a derivative of nicotinamide (a form of vitamin B3), it provides a pyridine scaffold that is a common motif in a vast array of biologically active compounds, including antifungal and anticancer agents.[2] Its true value, however, lies in the synergy of its two key functional groups:

  • The Weinreb Amide: The N-methoxy-N-methylamide moiety is a highly effective acylating agent for the synthesis of ketones and aldehydes.[3][4][5] Its principal advantage is the prevention of over-addition by organometallic reagents, a common side reaction with more traditional acylating agents like esters or acid chlorides.[3][4][6] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3][4]

  • The Bromo-Pyridine Core: The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the facile introduction of diverse aryl and heteroaryl substituents, enabling the rapid exploration of chemical space and the optimization of structure-activity relationships (SAR).

This dual functionality makes this compound a powerful tool for the convergent synthesis of complex molecules, where distinct fragments can be elaborated and then coupled in the later stages of a synthetic sequence. A notable example of its application is in the synthesis of potent and selective pan-Trk inhibitors for the treatment of pain.

Cost-Benefit Analysis: A Quantitative Comparison

The decision to employ a specialized reagent like this compound hinges on a careful evaluation of its costs versus the benefits it provides in terms of reaction performance and overall project economy.

Cost Analysis: "Synthesize vs. Buy"

A primary consideration is whether to synthesize the reagent in-house or purchase it from a commercial supplier.

  • Commercial Procurement: As of early 2026, this compound is available from several chemical suppliers, though it is generally considered a specialty reagent and may not be a stock item. While direct price quotes can vary, it is positioned as a higher-cost building block compared to its precursors.

  • In-House Synthesis: The synthesis of this compound is readily achievable from commercially available starting materials: 5-bromonicotinic acid and N,O-dimethylhydroxylamine hydrochloride. A cost estimation for the synthesis of one mole of the target compound is presented below:

ReagentMolecular Weight ( g/mol )Molar EquivalentsRequired Mass (g)Representative Cost (USD/g)Estimated Cost (USD)
5-Bromonicotinic Acid202.011.0202.011.07 - 1.29216.15 - 260.59
N,O-Dimethylhydroxylamine HCl97.541.1107.290.35 - 1.2337.55 - 131.97
Amide Coupling Reagent (e.g., HATU)380.231.1418.25~10~4182.50
Total Estimated Reagent Cost ~4436.20 - 4675.06

Note: This cost analysis is an estimation and does not include the cost of solvents, bases, purification materials, labor, or waste disposal. The price of amide coupling reagents can vary significantly.

Benefit Analysis: Performance in Ketone Synthesis

The primary benefit of using this compound lies in its superior performance in the synthesis of ketones compared to traditional methods.

MethodAcylating AgentNucleophileTypical Yield (%)Key AdvantagesKey Disadvantages
Weinreb Ketone Synthesis This compound Grignard or Organolithium 80-95 High yields, excellent functional group tolerance, prevention of over-addition.Higher initial reagent cost.
Grignard Reaction with EsterMethyl or Ethyl 5-bromonicotinateGrignard Reagent40-60Lower cost of starting ester.Prone to over-addition to form tertiary alcohols, requires careful control of reaction conditions.
Friedel-Crafts Acylation5-Bromonicotinoyl chlorideArene with Lewis Acid60-80Good for synthesis of aryl ketones.Limited to electron-rich arenes, harsh reaction conditions, regioselectivity issues.
Organocadmium Reagents5-Bromonicotinoyl chlorideOrganocadmium Reagent70-85Good yields of ketones.High toxicity of cadmium reagents, significant waste disposal concerns.

As the data indicates, the Weinreb amide approach consistently delivers higher yields and avoids the formation of over-addition byproducts, which simplifies purification and improves the overall efficiency of the synthetic route.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard amide coupling procedures.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-bromonicotinic acid in anhydrous DMF, add HATU and N,O-dimethylhydroxylamine hydrochloride.

  • Cool the mixture to 0 °C and add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

5-Bromonicotinic Acid 5-Bromonicotinic Acid Activated Ester Activated Ester 5-Bromonicotinic Acid->Activated Ester HATU, DIPEA This compound This compound Activated Ester->this compound N,O-Dimethylhydroxylamine

Amide coupling for Weinreb amide synthesis.
Protocol 2: Grignard Addition to this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl or Alkyl Magnesium Bromide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the Grignard reagent dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired ketone.

Weinreb Amide Weinreb Amide Tetrahedral Intermediate Tetrahedral Intermediate Weinreb Amide->Tetrahedral Intermediate R-MgBr Ketone Ketone Tetrahedral Intermediate->Ketone H3O+ Workup

Grignard reaction with a Weinreb amide.
Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction to 80-90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Bromo-Pyridine Bromo-Pyridine Pd(II) Intermediate Pd(II) Intermediate Bromo-Pyridine->Pd(II) Intermediate Pd(0), Oxidative Addition Coupled Product Coupled Product Pd(II) Intermediate->Coupled Product Ar-B(OH)2, Base, Reductive Elimination

Sources

A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of biologically active molecules. 5-bromo-N-methoxy-N-methylnicotinamide, a versatile building block, offers a key handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions with this compound, supported by experimental data and mechanistic insights to inform catalyst selection and reaction optimization.

The Strategic Importance of this compound

This compound serves as a valuable intermediate in the synthesis of complex molecules. The bromine atom at the 5-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The N-methoxy-N-methylamide, or Weinreb amide, is a particularly useful functional group that can be readily converted to ketones or aldehydes upon reaction with organometallic reagents, providing a versatile entry point for further synthetic elaborations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The choice of palladium catalyst significantly impacts the yield and efficiency of the coupling of this compound with various boronic acids.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O10012~85
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane802-6~95
Pd(OAc)₂ / SPhos SPhosK₃PO₄1,4-Dioxane1004~95
PEPPSI-IPr NHCCs₂CO₃t-AmylOH1002~98

Note: Yields are based on studies of closely related 5-bromopyridine derivatives and are intended for comparative purposes.

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic and widely used catalyst, Pd(PPh₃)₄, provides good yields in Suzuki couplings of bromopyridines. However, it often requires higher temperatures and longer reaction times compared to more modern catalyst systems.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) : This catalyst, featuring the dppf ligand, consistently demonstrates superior performance for the Suzuki coupling of bromopyridines, affording high yields in shorter reaction times and at lower temperatures. The bidentate nature and the specific bite angle of the dppf ligand are thought to stabilize the catalytic species and promote efficient reductive elimination.

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos) : The combination of a simple palladium precursor like palladium(II) acetate with bulky, electron-rich phosphine ligands developed by the Buchwald group offers excellent reactivity. These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

  • PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) : N-Heterocyclic carbene (NHC) based catalysts, such as PEPPSI-IPr, have emerged as highly active catalysts for challenging cross-coupling reactions. Their strong σ-donating ability enhances the catalytic activity, often allowing for lower catalyst loadings and very short reaction times, leading to excellent yields.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the palladium catalyst, particularly its ligand sphere, influences the rate and efficiency of each of these steps.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L2-Br OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)L2-Ar' Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction: Olefination of the Pyridine Core

The Mizoroki-Heck reaction enables the introduction of alkenyl groups, providing access to a diverse range of functionalized pyridines. Palladium(II) acetate is a commonly employed catalyst for this transformation.

Performance of Palladium Catalysts in the Mizoroki-Heck Reaction

While specific comparative data for this compound is limited, studies on related aryl bromides indicate that the choice of ligand and reaction conditions is crucial for achieving high yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ NoneK₃PO₄DMAcHighModerate to High
Pd(OAc)₂ PPh₃Et₃NDMF>100Good
Pd/BrettPhos BrettPhosRb₂CO₃PhCF₃150Moderate to Good

Note: Yields are based on general observations for Heck reactions of aryl bromides and may vary for the specific substrate.

Analysis of Catalyst Performance:

  • Ligand-free Pd(OAc)₂ : In some cases, palladium(II) acetate can effectively catalyze the Heck reaction without the need for an additional phosphine ligand, particularly in polar aprotic solvents like DMAc.[1]

  • Pd(OAc)₂ with Phosphine Ligands : The addition of phosphine ligands, such as triphenylphosphine (PPh₃), can improve catalyst stability and reactivity.[2]

  • Pd with Bulky Electron-Rich Ligands : For more challenging substrates, specialized ligands like BrettPhos can promote the reaction, although they may require higher temperatures.[2]

Mechanistic Pathway of the Mizoroki-Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.

Heck_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L2-Br OxAdd->PdII MigIns Migratory Insertion PdII->MigIns H2C=CHR PdII_Alkene R-CH2-CH(Ar)-Pd(II)L2-Br MigIns->PdII_Alkene BetaElim β-Hydride Elimination PdII_Alkene->BetaElim Product Ar-CH=CH-R BetaElim->Product HPdBr H-Pd(II)L2-Br BetaElim->HPdBr BaseElim Base HPdBr->BaseElim BaseElim->Pd0

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The choice of catalyst system is critical for achieving high yields, especially with potentially coordinating substrates like pyridines.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

Direct comparative data for this compound is scarce. However, studies on the amination of 3-bromopyridine derivatives provide valuable insights into catalyst performance.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / RuPhos RuPhosLiHMDSTHF65~83
BrettPhos Precatalyst BrettPhosLiHMDSTHF65~78
Pd(OAc)₂ / XPhos XPhosNaOt-BuTolueneRefluxHigh (for aryl chlorides)

Note: Yields are based on studies of 3-amino-5-bromopyridine and related substrates and are for comparative purposes.

Analysis of Catalyst Performance:

  • Pd₂(dba)₃ with Buchwald Ligands (e.g., RuPhos, XPhos) : The combination of a palladium precursor with bulky, electron-rich biarylphosphine ligands is the gold standard for Buchwald-Hartwig amination. These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.[3]

  • Palladium Precatalysts : Precatalysts, where the ligand is already coordinated to the palladium center, often offer improved stability and reactivity, leading to more reproducible results.

Mechanistic Overview of the Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L2-Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)L2(HNR'R'')]Br AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L2(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Add a degassed solvent, such as dimethoxyethane (DME).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Procedure for Mizoroki-Heck Reaction using Pd(OAc)₂
  • In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.1-2.0 equiv), a base (e.g., Et₃N or K₂CO₃), and a phosphine ligand (e.g., PPh₃, if used).

  • Add a suitable solvent, such as DMF or DMAc.

  • Add the palladium catalyst, Pd(OAc)₂ (typically 1-5 mol%).

  • Heat the reaction mixture to a high temperature (often >100 °C) and monitor its progress.

  • After completion, cool the mixture and perform a standard aqueous workup.

  • Purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination using a Buchwald Precatalyst
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos precatalyst, 2-4 mol%), the base (e.g., LiHMDS or NaOt-Bu, 1.5-2.5 equiv), and this compound (1.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF or toluene).

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 65 °C) and stir until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Dry, concentrate, and purify the desired amine product.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, catalysts bearing bulky, electron-rich phosphine ligands such as dppf or Buchwald-type ligands, and N-heterocyclic carbene ligands generally provide superior yields and reaction rates compared to traditional catalysts like Pd(PPh₃)₄. In Mizoroki-Heck reactions, Pd(OAc)₂ is a common and effective catalyst, often used in combination with a phosphine ligand. For Buchwald-Hartwig aminations, catalyst systems composed of a palladium precursor and a specialized biarylphosphine ligand are essential for achieving high efficiency. The mechanistic understanding and experimental data presented in this guide are intended to empower researchers to make informed decisions in catalyst selection, leading to optimized reaction outcomes in the synthesis of novel and valuable compounds.

References

  • Mizoroki, T., et al. (1971). Bulletin of the Chemical Society of Japan, 44(2), 581.
  • Heck, R. F. (1972). Journal of Organic Chemistry, 37(14), 2320–2322.
  • Amini, M., et al. (2012). RSC Advances, 2(32), 12091-12095.
  • Jeffery, T. (1984).
  • Tzschucke, C. C. (n.d.). Heck Reaction.
  • Guram, A. S., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(19), 5144-5147.
  • Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Fairlamb, I. J. S., et al. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex. Chemical Science, 10(31), 7450-7459.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Okita, T., et al. (2020).
  • Wolfe, J. P., et al. (1999). A general, efficient, and functional group tolerant catalyst system for the palladium-catalyzed amination of aryl bromides. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular amination of aryl halides in the presence of a new biaryl-based phosphine ligand. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Whitcombe, N. J., et al. (2011). Advances in palladium catalysed C–N cross-coupling reactions: a personal account. Chemical Society Reviews, 40(10), 5122-5134.

Sources

A Researcher's Guide to Controlled Acylation: Evaluating the Advantages of Weinreb Amides Over Traditional Acid Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, chemists in research, discovery, and drug development have relied on acylation reactions as a cornerstone for building molecular complexity. The go-to acylating agent has traditionally been the highly reactive acid chloride. While potent, its utility is often a double-edged sword, leading to challenges in selectivity and control, particularly in complex syntheses. This guide provides an in-depth technical comparison between traditional acid chlorides and N-methoxy-N-methylamides, commonly known as Weinreb amides, demonstrating why the latter has become an indispensable tool for modern synthetic chemists seeking precision and reliability.

Part 1: The Challenge of High Reactivity: Limitations of Acid Chlorides

Acid chlorides are among the most reactive carboxylic acid derivatives. This high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] While this makes them powerful acylating agents, it is also the source of their primary drawbacks.

The Inevitable Problem of Over-addition

The most significant limitation when using acid chlorides with powerful organometallic nucleophiles, such as Grignard or organolithium reagents, is the difficulty in stopping the reaction at the ketone stage. The initial reaction produces a ketone. However, this ketone intermediate is itself highly reactive—often more so than the starting acid chloride—towards the organometallic reagent.[3][4] Consequently, a second equivalent of the nucleophile rapidly adds to the newly formed ketone, leading to the formation of a tertiary alcohol as the major, and often undesired, product.[5][3][4][6][7] Controlling the stoichiometry, even at low temperatures, is notoriously difficult and typically results in a mixture of products, complicating purification and reducing the yield of the desired ketone.[4][6]

G cluster_0 Reaction with Acid Chloride AcidChloride R-COCl (Acid Chloride) Ketone R-CO-R' (Ketone Intermediate) AcidChloride->Ketone 1st Addition Grignard1 R'-MgX Grignard1->Ketone Alkoxide Tertiary Alkoxide Ketone->Alkoxide 2nd Addition (Fast) Grignard2 R'-MgX (2nd eq.) Grignard2->Alkoxide Alcohol R-C(OH)(R')2 (Tertiary Alcohol - Over-addition Product) Alkoxide->Alcohol Workup1 H3O+ Workup1->Alcohol

Caption: Over-addition mechanism with acid chlorides.

Instability and Handling

Acid chlorides are notoriously sensitive to moisture and readily hydrolyze back to the corresponding carboxylic acid, necessitating stringent anhydrous reaction conditions and careful handling.[1] Furthermore, their high reactivity and the generation of HCl as a byproduct can be incompatible with sensitive functional groups and acid-labile protecting groups elsewhere in the molecule.[8]

Part 2: The Weinreb Amide Solution: A Paradigm of Controlled Synthesis

Introduced by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb-Nahm amide provided an elegant solution to the over-addition problem.[6] This N-methoxy-N-methylamide is sufficiently reactive to act as an effective acylating agent but possesses a unique structural feature that ensures the reaction stops cleanly at the ketone or aldehyde stage.

The Mechanistic Key: A Stable Chelated Intermediate

The remarkable selectivity of the Weinreb amide is due to its ability to form a highly stable tetrahedral intermediate upon addition of an organometallic reagent.[6][9][10] The N-methoxy group's oxygen atom acts as a chelating agent for the metal ion (Li⁺ or MgX⁺), forming a stable five-membered ring with the carbonyl oxygen.[11][12][13][14][15][16]

This chelated intermediate is stable at low reaction temperatures and does not collapse to release the ketone until an aqueous or acidic workup is performed.[6][9][10] By sequestering the tetrahedral intermediate, the Weinreb amide prevents the second, unwanted addition of the nucleophile, thus completely avoiding the over-addition problem that plagues acid chlorides.[6][9][13][14][15][16][17]

G cluster_1 Reaction with Weinreb Amide WeinrebAmide R-CON(OMe)Me (Weinreb Amide) Chelate Stable Chelated Tetrahedral Intermediate WeinrebAmide->Chelate Nucleophilic Addition Organometallic R'-MgX Organometallic->Chelate KetoneProduct R-CO-R' (Ketone - Clean Product) Chelate->KetoneProduct Hydrolysis Workup Aqueous Workup (e.g., H3O+) Workup->KetoneProduct

Caption: Chelation-stabilized intermediate in Weinreb synthesis.

Unmatched Versatility in Synthesis

The stability and predictable reactivity of Weinreb amides make them exceptionally versatile.

  • Ketone Synthesis : They react cleanly with a wide variety of Grignard reagents and organolithiums (aliphatic, vinyl, aryl, and alkynyl) to produce the corresponding ketones in high yields.[6][10][18]

  • Aldehyde Synthesis : Weinreb amides can be smoothly reduced to aldehydes using common hydride reagents like diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄).[6][9][18] The same chelation mechanism prevents over-reduction to the primary alcohol, a common side reaction when reducing other carboxylic acid derivatives.[10][19][20][21]

  • Broad Functional Group Tolerance : The milder conditions used for both the formation and reaction of Weinreb amides allow for their use in molecules containing a wide array of functional groups, including esters, silyl ethers, lactams, and N-protected amino acids, which would not survive the harsh conditions associated with acid chlorides.[6]

Part 3: Head-to-Head Comparison and Experimental Protocols

The theoretical advantages of Weinreb amides are consistently borne out in experimental practice.

Data Presentation: At-a-Glance Comparison
FeatureAcid ChloridesWeinreb AmidesCausality
Reactivity Very HighModerateStrong inductive effect of Cl vs. resonance donation and chelation ability of N(OMe)Me group.
Selectivity PoorExcellentUnstable ketone intermediate leads to over-addition.[4][7] Stable chelated intermediate prevents over-addition/reduction.[6][11]
Stability Moisture sensitive, thermally unstableBench-stable, purifiable by chromatographyHighly polarized C-Cl bond is susceptible to hydrolysis. Amide resonance provides greater stability.
Key Product Tertiary alcohols (with R-MgX/RLi)Ketones or AldehydesUncontrolled reactivity vs. controlled, chelation-stabilized reaction pathway.
Workup Often complex, product mixturesSimple, clean product formationOver-addition necessitates difficult chromatographic separation.[22] Clean reaction simplifies purification.[23]

Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol uses 1-propanephosphonic acid cyclic anhydride (T3P®), a common and efficient coupling reagent that converts a carboxylic acid directly to the Weinreb amide under mild conditions.

G Start Carboxylic Acid + N,O-Dimethylhydroxylamine HCl Step1 Dissolve in Solvent (e.g., CH2Cl2) Start->Step1 Step2 Add Base (e.g., DIEA) Cool to 0 °C Step1->Step2 Step3 Add T3P® Solution Slowly Step2->Step3 Step4 Stir at RT (Monitor by TLC) Step3->Step4 Step5 Aqueous Workup & Purification Step4->Step5 End Pure Weinreb Amide Step5->End

Caption: Workflow for Weinreb amide synthesis via T3P coupling.

Methodology:

  • Reaction Setup: To a round-bottom flask charged with the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq), add a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add a tertiary amine base, such as diisopropylethylamine (DIEA) or triethylamine (TEA) (3.0 eq), to neutralize the hydrochloride salt and activate the carboxylic acid.

  • Coupling Agent Addition: Slowly add a solution of T3P® (1.5 eq, typically 50 wt.% in ethyl acetate) to the stirring mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the carboxylic acid by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water or saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the pure Weinreb amide.[13]

Protocol 2: Comparative Synthesis of 4-Methoxyacetophenone

This experiment directly compares the reaction of an acid chloride versus a Weinreb amide with methylmagnesium bromide.

Method A: Acid Chloride Route (Prone to Over-addition)

  • To a solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous THF at -78 °C, add methylmagnesium bromide (1.1 eq, 3.0 M in ether) dropwise.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, dry the organic layer, and concentrate.

  • Expected Result: Analysis of the crude product (by ¹H NMR or GC-MS) will show a mixture of the desired ketone, 4-methoxyacetophenone, and the tertiary alcohol byproduct, 2-(4-methoxyphenyl)propan-2-ol.[3][7]

Method B: Weinreb Amide Route (Clean Ketone Formation)

  • To a solution of N-methoxy-N,4-dimethylbenzamide (the Weinreb amide of 4-methoxybenzoic acid) (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by slowly adding 1 M aqueous HCl at 0 °C and stir for 15 minutes.

  • Extract the mixture with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry the organic layer, and concentrate.

  • Expected Result: Analysis will show a clean conversion to 4-methoxyacetophenone with negligible, if any, formation of the tertiary alcohol byproduct.[6]

Comparative Data: Typical Product Distribution
Starting MaterialNucleophileDesired Ketone YieldOver-addition Byproduct
4-Methoxybenzoyl ChlorideMeMgBr40-60%30-50%
N-methoxy-N,4-dimethylbenzamideMeMgBr>95%<2%

Conclusion: The Superior Choice for Modern Synthesis

While acid chlorides remain useful for specific, simple transformations, their limitations in control and selectivity are significant. The Weinreb amide has proven to be a far superior reagent for the synthesis of ketones and aldehydes, especially within the context of complex, multi-step syntheses common in pharmaceutical and natural product research.[6] Its key advantages—the prevention of over-addition through a stable chelated intermediate, broad functional group compatibility, and operational stability—translate directly to higher yields, cleaner reactions, and simplified purifications.[9][10] For researchers and drug development professionals who require reliability and precision, the Weinreb amide is not just an alternative; it is the authoritative standard for controlled acylation.

References

  • Dressman, B. A., Spangle, L. A., & Kaldor, S. W. (1996). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 61(22), 7986-7991*. [Link]
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(38), 3815-3818*. [Link]
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626*. [Link]
  • Piscopio, A. D., Miller, J. F., & Koch, K. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 64(13), 4786–4791*. [Link]
  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]
  • Dakota Bioservices. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
  • Mentzel, M. (2001). Weinreb amides. Current Organic Chemistry, 5(8), 779-794*. [Link]
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal Of Chemistry, 35(6)*. [Link]
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 173-188*. [Link]
  • Karimov, R. R., & DeBoef, B. (2019).
  • ResearchGate. (2019).
  • Posma, T., van der Pijl, F., Hans, M., Lange, J. H., van der Vlag, R., Blaauw, R. H., & Ruijter, E. (2015). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry, 80(20), 10246–10253*. [Link]
  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Nallasivam, J. L., & Tunge, J. A. (2012). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of organic chemistry, 77(17), 7593–7598*. [Link]
  • Singaram, B., & Goralski, C. T. (2009). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. Organic letters, 11(1), 177–180*. [Link]
  • ResearchGate. (n.d.).
  • Kawamura, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48119-48128*. [Link]
  • Bartolo, N. D., et al. (2017). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 94, 230-246. [Link]
  • Fernando, J. F. S. (2017). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas. [Link]
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
  • ResearchGate. (2019).
  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides. [Link]
  • Reddit. (2024). Why doesn't the grignard add twice in the last step?[Link]
  • Sureshbabu, V. V., et al. (2016). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639-3648*. [Link]
  • Chemistry Steps. (n.d.).
  • Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. [Link]
  • Reddit. (2023). amide synthesis. [Link]
  • Sciencemadness.org. (2020). Methods for preventing over addition of Grignard reagent. [Link]
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
  • Quora. (2015). Why are acid chlorides more reactive than amides?. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Molecular Weight of 5-bromo-N-methoxy-N-methylnicotinamide via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise confirmation of a compound's molecular weight is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth comparison of mass spectrometry techniques for verifying the molecular weight of 5-bromo-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide intermediate crucial in organic synthesis. We will delve into the practical and theoretical considerations of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols. Beyond these primary techniques, we will also explore alternative methods for molecular weight and structural confirmation, providing a comprehensive analytical perspective.

The Compound in Focus: this compound

This compound is a vital building block in medicinal chemistry. Its Weinreb amide functionality allows for the controlled formation of ketones from various organometallic reagents, a key transformation in the synthesis of complex pharmaceutical agents. The presence of a bromine atom and a pyridine ring introduces specific chemical properties that influence the choice of analytical methodology.

Chemical Structure:

Caption: Chemical structure of this compound.

Theoretical Molecular Weight: 245.07 g/mol [1][2] Molecular Formula: C₈H₉BrN₂O₂[1][2]

Mass Spectrometry for Molecular Weight Confirmation: A Comparative Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of organic compounds with high accuracy and sensitivity.[3] The choice between LC-MS and GC-MS is dictated by the analyte's physicochemical properties, namely its polarity, volatility, and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry.[3][4] It is particularly well-suited for polar, non-volatile, and thermally labile compounds. Given the polar nature of the pyridine ring and the amide group in this compound, LC-MS is an excellent first choice for analysis.

Advantages for this Application:

  • Minimal Sample Derivatization: The compound can likely be analyzed directly without the need for chemical modification.

  • Soft Ionization: Techniques like Electrospray Ionization (ESI) are "soft," meaning they impart little excess energy to the analyte, leading to a prominent molecular ion peak and minimal fragmentation.[5][6] This is ideal for unambiguous molecular weight confirmation.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to achieve optimal separation from impurities.

Potential Challenges:

  • Matrix Effects: Co-eluting impurities from the sample matrix can suppress or enhance the ionization of the target analyte, affecting quantification.

  • Ionization Efficiency: The compound's ability to ionize effectively in ESI will depend on the mobile phase pH and its proton affinity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique that separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. While Weinreb amides can be analyzed by GC-MS, the thermal stability of this compound is a critical consideration.

Advantages for this Application:

  • High Resolution: Capillary GC columns offer excellent separation efficiency.

  • Reproducibility: GC methods are often highly reproducible.

  • Structural Information: Electron Ionization (EI), the most common ionization technique in GC-MS, is a "hard" ionization method that causes extensive fragmentation, providing a unique "fingerprint" that can be used for structural elucidation.[7][8]

Potential Challenges:

  • Thermal Decomposition: The compound may degrade in the heated GC inlet or on the column, leading to inaccurate results.

  • Volatility: The compound may not be sufficiently volatile for efficient transport through the GC system without derivatization.

  • Molecular Ion Observation: The high-energy nature of EI can sometimes lead to the complete fragmentation of the molecular ion, making molecular weight confirmation difficult.[7]

Comparative Summary of Mass Spectrometry Techniques

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Polar, non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Ionization Technique Soft (e.g., ESI, APCI)Hard (e.g., EI)
Molecular Ion Peak Typically prominentMay be weak or absent
Fragmentation Minimal, can be inducedExtensive, provides structural fingerprint
Sample Preparation Often minimalMay require derivatization for non-volatile compounds
Primary Application Molecular weight confirmation, quantificationStructural elucidation, identification of unknowns

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound by LC-MS and GC-MS. These protocols are based on established methods for similar compounds and should be optimized for your specific instrumentation and sample matrix.

LC-MS/MS Protocol for Molecular Weight Confirmation

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection A Dissolve sample in Methanol/Water (1:1) B Filter through 0.22 µm PTFE syringe filter A->B C Inject onto C18 column B->C D Gradient elution with Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) C->D E Electrospray Ionization (ESI) Positive Mode D->E F Full Scan (m/z 100-400) E->F G Tandem MS (MS/MS) of protonated molecule F->G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection A Dissolve sample in Dichloromethane B Inject into GC with splitless inlet A->B C Temperature programming on a DB-5ms column B->C D Electron Ionization (EI) at 70 eV C->D E Full Scan (m/z 40-300) D->E

Caption: GC-MS workflow for the analysis of this compound.

1. Sample Preparation:

  • Prepare a solution of this compound in dichloromethane at a concentration of 100 µg/mL.

2. GC Parameters:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. MS Parameters:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan from m/z 40 to 300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Interpretation: What to Expect

LC-MS Data

In the positive ESI-MS spectrum, you should observe the protonated molecular ion [M+H]⁺. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), you will see a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

  • Expected [M+H]⁺ for ⁷⁹Br: m/z 245.0

  • Expected [M+H]⁺ for ⁸¹Br: m/z 247.0

Tandem MS (MS/MS) of the parent ion will induce fragmentation, providing structural information. Common fragmentation pathways for amides include cleavage of the amide bond. [9]

GC-MS Data

The EI-MS spectrum will likely show a more complex pattern of fragment ions. The molecular ion peak (M⁺) at m/z 244 and 246 may be present, but potentially at a low intensity. Key fragmentation patterns to look for include:

  • Loss of the methoxy group (-OCH₃): [M-31]⁺

  • Loss of the N-methoxy-N-methylamine group (-N(OCH₃)CH₃): [M-60]⁺

  • Cleavage of the amide bond: This can lead to fragments corresponding to the brominated pyridine carbonyl cation and the N-methoxy-N-methylaminyl radical.

  • Fragmentation of the pyridine ring.

Alternative and Complementary Techniques

While mass spectrometry is a primary tool for molecular weight determination, other techniques can provide complementary and confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. [7][10][11]Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and overall structure. While not a direct measure of molecular weight, the detailed structural information from NMR, when consistent with a proposed structure, provides strong evidence for the correct molecular formula and thus the molecular weight. [12]

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, Br) in a compound. [1][2][13][14][15]This data can be used to determine the empirical formula of the compound. When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively confirmed. [1]

Conclusion

Confirming the molecular weight of this compound is a critical step in its synthesis and use in drug development. Both LC-MS and GC-MS are powerful techniques that can achieve this, each with its own set of advantages and disadvantages. For straightforward molecular weight confirmation, the "soft" ionization of LC-MS makes it the preferred method, as it is likely to produce a prominent molecular ion with the characteristic bromine isotopic pattern. GC-MS, with its "hard" ionization, is better suited for providing detailed structural information through fragmentation analysis, although the risk of thermal degradation must be considered. For unequivocal characterization, a combination of mass spectrometry with NMR and elemental analysis provides the most robust and reliable data.

References

  • Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination.
  • Chinese Journal of Natural Medicines. (2020). The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation mechanism (B).
  • ACS Publications. (2015). Molecular Weight Determination by Counting Molecules.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • YouTube. (2017). Formulas, Molecular Weights and NMR Spectra.
  • MSU Chemistry. (n.d.). NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ACS Publications. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules.
  • ResearchGate. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples.
  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
  • ResearchGate. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix.
  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Scientist Live. (2013). LC/MS detection: powerful tool for organic compound analysis.
  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • MDPI. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying.
  • EPA. (n.d.). Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS.
  • YouTube. (2025). How Is GC-MS Used In Aroma Analysis?.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-bromo-N-methoxy-N-methylnicotinamide, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined here are grounded in established safety principles and regulatory standards.

Hazard Profile and Chemical Characterization

Before handling any waste, a thorough understanding of the chemical's hazard profile is essential. This compound is a solid organic compound. While comprehensive toxicological data is not available for every novel compound, Safety Data Sheets (SDS) for it and structurally similar molecules provide critical safety information.

Based on available data, this compound is classified with the following hazards:

Hazard CategoryGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Respiratory IrritationH335May cause respiratory irritation.[2]

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is the single most important factor determining its disposal pathway. Halogenated waste streams are treated differently than non-halogenated ones, often involving high-temperature incineration. Mixing these waste streams leads to the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated category.[3]

The Cardinal Rule: Waste Segregation

The cornerstone of safe and compliant chemical waste management is meticulous segregation.[4][5] The "why" behind this is both a matter of safety—preventing unintended reactions—and resource management.

The disposal pathway for this compound begins with its strict classification as halogenated solid waste .

Waste_Segregation cluster_0 Waste Generation Point cluster_1 Initial Segregation Decision cluster_2 Disposal Streams Waste 5-bromo-N-methoxy-N- methylnicotinamide Waste Decision Is the waste halogenated? Waste->Decision Halogenated Halogenated Waste Container Decision->Halogenated Yes (Contains Bromine) NonHalogenated Non-Halogenated Waste Container Decision->NonHalogenated No Disposal_Workflow cluster_0 Waste Generation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Solid_Waste Solid Chemical Waste Waste_Container Properly Labeled Halogenated Solid Waste Container Solid_Waste->Waste_Container Contaminated_Items Contaminated Items (Gloves, Wipes) Contaminated_Items->Waste_Container Empty_Container Empty Stock Bottle Empty_Container->Waste_Container SAA Store in SAA Waste_Container->SAA EHS Contact EHS/EHRS for Pickup SAA->EHS

Sources

A Senior Application Scientist's Guide to Handling 5-bromo-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, fellow researchers and innovators. In the landscape of drug discovery and chemical synthesis, our success is intrinsically linked to our ability to handle novel reagents with precision, confidence, and, above all, safety. Today, we turn our focus to 5-bromo-N-methoxy-N-methylnicotinamide, a Weinreb amide derivative with significant potential in synthetic chemistry.[1][2] As a specialized reagent, its safe handling is paramount to both successful experimental outcomes and the well-being of our laboratory personnel.

This guide is designed to provide you with essential, immediate safety and logistical information. It moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific properties and the established principles of laboratory safety. Our goal is to empower you with the knowledge to work safely and effectively, building a culture of trust and excellence in your laboratory.

Hazard Assessment: Understanding the Compound

Before any work begins, a thorough understanding of the potential hazards is critical. While a comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed in all public sources, we can construct a robust safety profile by analyzing its known data and the profiles of structurally similar compounds.

Known Hazard Profile: The primary known hazard for this compound is Acute Oral Toxicity, Category 4 , indicated by the GHS hazard statement H302: "Harmful if swallowed". This is accompanied by the GHS07 pictogram (exclamation mark) and the signal word "Warning".

Inferred Hazards from Analogous Structures: Given its structure as a halogenated aromatic compound and nicotinamide derivative, we must anticipate additional potential hazards based on similar molecules[3]:

  • Skin Irritation: A related compound, 5-bromo-N-methylnicotinamide, is known to cause skin irritation.[4]

  • Eye Irritation: The same analog also causes serious eye irritation.[4][5]

  • Respiratory Irritation: There is a potential for respiratory tract irritation.[3][4]

This compound is a solid at room temperature. Therefore, the primary routes of exposure are ingestion, inhalation of dust particles, and skin or eye contact.

Hazard ClassificationGHS CodeSignal WordPotential Effect
Acute Toxicity, Oral (Category 4)H302WarningHarmful if swallowed
Skin Irritation (Inferred)H315WarningMay cause skin irritation[4][5]
Eye Irritation (Inferred)H319WarningMay cause serious eye irritation[4][5]
Respiratory Irritation (Inferred)H335WarningMay cause respiratory irritation[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The following protocol is based on a comprehensive risk assessment for handling halogenated aromatic compounds and chemicals with the hazard profile described above.[3][6]

  • Eye and Face Protection:

    • Mandatory: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] Safety glasses do not provide a sufficient seal against dusts or splashes.[8]

    • Recommended for Splash Risk: When handling solutions or performing reactions with a higher risk of splashing, supplement goggles with a face shield for full facial protection.[3]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are generally suitable for incidental contact with solids and many solvents.[3] Always check the glove manufacturer's compatibility chart for the specific solvents being used in your procedure. Dispose of gloves immediately after handling the compound or upon any sign of contamination.

    • Lab Coat: A standard laboratory coat should be worn and kept fully buttoned.

    • Additional Protection: For larger quantities or when there is a significant risk of contamination, a chemically resistant apron should be worn over the lab coat.[3]

    • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

  • Respiratory Protection:

    • Primary Control: All handling of solid this compound that could generate dust, and any manipulation of its solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Secondary Control: If a fume hood is not available or if engineering controls are deemed insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[3]

Safe Handling and Operational Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Step-by-Step Handling Protocol:
  • Preparation Phase:

    • Review SDS: Before starting, review the available safety information for this compound and all other reagents involved in the procedure.[9]

    • Designate Work Area: Clearly designate and prepare a work area inside a chemical fume hood. Ensure the area is clean and uncluttered.

    • Assemble Materials: Place all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and waste containers, inside the fume hood before starting.

    • Don PPE: Put on all required PPE as outlined in the protocol above.

  • Execution Phase (Inside Fume Hood):

    • Weighing and Transfer: Carefully open the container. To avoid generating dust, do not pour the solid directly. Use a spatula to carefully transfer the required amount to a tared weighing vessel.

    • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Reaction Setup: Ensure all reaction vessels are securely clamped and that any heating or stirring apparatus is functioning correctly.

  • Post-Execution Phase:

    • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent. Decontaminate any equipment that has come into contact with the chemical.

    • Container Sealing: Securely close the primary container of this compound.

    • Waste Segregation: Dispose of all contaminated materials (gloves, weighing paper, pipette tips) in the designated halogenated organic waste container.[10]

Workflow Diagram

G cluster_prep Preparation cluster_exec Execution (in Fume Hood) cluster_post Post-Execution prep1 Review SDS & Protocols prep2 Prepare Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 exec1 Weigh & Transfer Solid prep3->exec1 exec2 Prepare Solution / Reaction exec1->exec2 post1 Decontaminate Area & Equipment exec2->post1 post2 Segregate & Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3

Caption: Safe handling workflow for this compound.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • In Case of Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure ventilation is adequate (fume hood is operational).

    • Wearing the full PPE outlined above, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep up the absorbed material, avoiding dust generation.[4]

    • Place the material into a sealed, labeled container for disposal as halogenated organic waste.

    • Clean the spill area with a suitable solvent and decontaminate.

Disposal Plan

Proper waste management is a critical component of chemical safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated absorbents, and disposable labware, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.

  • Disposal Method: The primary disposal route for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[11] These facilities are equipped with specialized scrubbers and emission controls to manage the byproducts of combustion, such as hydrogen bromide.[11][12]

  • Aqueous Waste: If aqueous solutions are generated, they should not be disposed of down the drain. They must be collected in the halogenated waste container.

Disposal Decision Pathway

G start Waste Generated q1 Is the waste contaminated with This compound? start->q1 halogen_waste Place in labeled 'Halogenated Organic Waste' container q1->halogen_waste  Yes non_halogen_waste Follow standard lab procedure for non-halogenated waste q1->non_halogen_waste  No disposal Arrange for collection by licensed hazardous waste disposal service halogen_waste->disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-methoxy-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-methoxy-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.